molecular formula C12H14O3 B1289869 Benzyl 3-hydroxycyclobutanecarboxylate CAS No. 480449-99-8

Benzyl 3-hydroxycyclobutanecarboxylate

Cat. No.: B1289869
CAS No.: 480449-99-8
M. Wt: 206.24 g/mol
InChI Key: XNZBUAFOVHWZNQ-UHFFFAOYSA-N
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Description

Benzyl 3-hydroxycyclobutanecarboxylate is a useful research compound. Its molecular formula is C12H14O3 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 3-hydroxycyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c13-11-6-10(7-11)12(14)15-8-9-4-2-1-3-5-9/h1-5,10-11,13H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNZBUAFOVHWZNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50629083, DTXSID201228990
Record name Benzyl 3-hydroxycyclobutane-1-carboxylate
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Record name Phenylmethyl trans-3-hydroxycyclobutanecarboxylate
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Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480449-99-8, 128041-58-7, 552849-32-8
Record name Benzyl 3-hydroxycyclobutane-1-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenylmethyl trans-3-hydroxycyclobutanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201228990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name benzyl (1S,3S)-3-hydroxycyclobutane-1-carboxylate
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Foundational & Exploratory

An In-Depth Technical Guide to Benzyl 3-hydroxycyclobutanecarboxylate: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Benzyl 3-hydroxycyclobutanecarboxylate (CAS Number: 480449-99-8), a valuable building block for the synthesis of complex molecular architectures in the pharmaceutical and life sciences sectors. Given the limited availability of direct experimental data for this specific molecule, this document combines established synthetic methodologies for analogous compounds with predicted spectroscopic data and a discussion of its potential applications grounded in the well-documented role of the cyclobutane motif in medicinal chemistry.

Introduction: The Strategic Importance of the Cyclobutane Moiety

This compound is a bifunctional molecule incorporating a benzyl ester and a secondary alcohol on a strained cyclobutane ring. The cyclobutane scaffold is of significant interest in drug design. Unlike more flexible cyclic systems, the puckered and rigid conformation of the cyclobutane ring can offer distinct advantages in drug candidates.[1][2] Its incorporation can lead to improved potency, enhanced selectivity, and more favorable pharmacokinetic profiles.[1] The three-dimensional nature of the cyclobutane core makes it an attractive scaffold for creating molecules with well-defined spatial arrangements of functional groups, which is crucial for effective interaction with biological targets.[3]

Marketed drugs such as the chemotherapy agent Carboplatin and the hepatitis C protease inhibitor Boceprevir feature a cyclobutane ring, demonstrating the therapeutic value of this structural unit.[1][4] this compound serves as a readily functionalizable starting material for introducing this valuable motif into novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in the table below.

PropertyValueSource
CAS Number 480449-99-8N/A
Molecular Formula C₁₂H₁₄O₃[5]
Molecular Weight 206.24 g/mol [5]
Appearance Liquid[5]
Purity Typically >97%[5]

Proposed Synthesis and Purification

While a specific, detailed synthesis for this compound is not widely documented, a plausible and efficient route can be proposed based on standard esterification procedures from commercially available precursors.

Proposed Synthetic Pathway: Esterification of 3-Hydroxycyclobutanecarboxylic Acid

A straightforward approach involves the esterification of 3-hydroxycyclobutanecarboxylic acid with benzyl alcohol or benzyl bromide. A common and effective method for this transformation is the reaction of the carboxylic acid with benzyl bromide in the presence of a non-nucleophilic base.[6]

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-Hydroxycyclobutanecarboxylic acid

  • Benzyl bromide

  • Sodium bicarbonate (NaHCO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 3-hydroxycyclobutanecarboxylic acid (1.0 equivalent) in DMF, add sodium bicarbonate (1.1 equivalents).

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to 60-70 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude this compound can be purified by column chromatography on silica gel.

Experimental Protocol: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Prepare a slurry of silica gel in hexanes and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.

  • Load the adsorbed product onto the top of the packed column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.

G cluster_synthesis Proposed Synthesis Workflow start 3-Hydroxycyclobutanecarboxylic Acid + Benzyl Bromide reaction Esterification (NaHCO3, DMF) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Silica Gel Chromatography workup->purification product This compound purification->product

Caption: Proposed workflow for the synthesis and purification of this compound.

Spectroscopic and Chromatographic Characterization

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts for the protons and carbons in this compound.

Table 1: Predicted ¹H NMR Data (in CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.30-7.40m5HAromatic protons (C₆H₅)
~5.15s2HBenzylic protons (-CH₂-Ph)
~4.20m1HCH-OH
~2.80m1HCH-COOBn
~2.40-2.60m2HCyclobutane -CH₂-
~2.00-2.20m2HCyclobutane -CH₂-
~1.80br s1HHydroxyl proton (-OH)

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

Chemical Shift (δ) ppmAssignment
~174Carbonyl C=O
~136Aromatic C (quaternary)
~128.5Aromatic CH
~128.2Aromatic CH
~68CH-OH
~66Benzylic -CH₂-
~40CH-COOBn
~30Cyclobutane -CH₂-
Experimental Protocol: NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • For ¹H NMR, use a spectral width of 0-12 ppm.

  • For ¹³C NMR, use a spectral width of 0-200 ppm.

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands

Frequency (cm⁻¹)IntensityAssignment
3600-3200Broad, StrongO-H stretch (alcohol)
3100-3000MediumC-H stretch (aromatic)
2980-2850MediumC-H stretch (aliphatic)
~1730StrongC=O stretch (ester)
1600, 1495, 1450Medium-WeakC=C stretch (aromatic ring)
~1170StrongC-O stretch (ester)
Experimental Protocol: FT-IR Spectroscopy

Sample Preparation:

  • For Attenuated Total Reflectance (ATR), place a drop of the neat liquid sample directly on the ATR crystal.

Data Acquisition:

  • Use a Fourier-Transform Infrared (FT-IR) spectrometer to collect the spectrum over a range of 4000-400 cm⁻¹.

Predicted Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Data

m/zRelative IntensityAssignment
206Moderate[M]⁺ (Molecular Ion)
108High[C₇H₈O]⁺ (Benzyl alcohol fragment)
91High[C₇H₇]⁺ (Tropylium ion)
77Moderate[C₆H₅]⁺ (Phenyl fragment)
Experimental Protocol: Mass Spectrometry

Sample Introduction:

  • Introduce the sample via direct infusion or through a gas chromatograph (GC-MS).

Ionization:

  • Utilize Electron Ionization (EI) or Electrospray Ionization (ESI).

Data Acquisition:

  • Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

Applications in Drug Development

The structural features of this compound make it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The hydroxyl and benzyl ester groups provide two distinct points for further chemical modification.

  • Scaffold for Constrained Analogues: The rigid cyclobutane core can be used to replace more flexible linkers in known drug molecules to improve binding affinity and selectivity by reducing the entropic penalty of binding.[2][3]

  • Introduction of 3D Character: In an era where many drug candidates are overly flat, leading to poor physicochemical properties, incorporating the cyclobutane ring from this building block can increase the three-dimensionality of a molecule, potentially improving solubility and other ADME (absorption, distribution, metabolism, and excretion) properties.[7]

  • Access to Novel Chemical Space: The strained ring system can be used in ring-opening or ring-expansion reactions to generate diverse and novel molecular scaffolds.[3]

G cluster_application Role in Drug Discovery building_block This compound modification Chemical Modification (e.g., amidation, etherification) building_block->modification Introduction of Pharmacophores lead_compound Lead Compound with Improved Properties modification->lead_compound Synthesis of Analogues drug_candidate Drug Candidate lead_compound->drug_candidate Optimization

Caption: Logical workflow illustrating the use of this compound as a building block in a drug discovery program.

Safety and Handling

  • General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Inhalation: May cause respiratory irritation. Avoid breathing vapors or mist.

  • Skin Contact: May cause skin irritation. In case of contact, wash thoroughly with soap and water.

  • Eye Contact: May cause serious eye irritation. In case of contact, rinse cautiously with water for several minutes.

  • Ingestion: May be harmful if swallowed.

It is imperative to consult the SDS for analogous compounds and to perform a thorough risk assessment before handling this chemical.

Conclusion

This compound is a valuable, albeit under-documented, building block for organic synthesis and medicinal chemistry. Its rigid, three-dimensional structure and bifunctional nature provide a solid foundation for the development of novel compounds with potentially improved pharmacological properties. While this guide provides a framework for its synthesis, characterization, and application based on established chemical principles, researchers are encouraged to perform their own experimental validation.

References

  • Willems, M. et al.
  • Foley, D. J. et al. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemistryOpen2022, 11(5), e202200032.
  • Arkivoc. A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. Arkivoc2001, (x), 54-57.

Sources

An In-depth Technical Guide to the Molecular Structure and Applications of Benzyl 3-hydroxycyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Benzyl 3-hydroxycyclobutanecarboxylate, a versatile building block in medicinal chemistry. We will delve into its molecular structure, stereochemical nuances, synthesis, and its emerging role in drug discovery. This document is intended to serve as a practical resource for researchers engaged in the design and synthesis of novel therapeutics.

Introduction: The Significance of the Cyclobutane Motif

The cyclobutane moiety, once considered a niche structural element in medicinal chemistry, is experiencing a renaissance.[1][2] Its rigid, puckered conformation offers a unique three-dimensional scaffold that can impart favorable pharmacological properties.[1] Unlike conformationally flexible linear chains, the cyclobutane ring can lock a molecule into a bioactive conformation, potentially increasing potency and selectivity for its biological target.[1] Furthermore, the replacement of more traditional moieties, such as aromatic rings, with a cyclobutane ring can enhance metabolic stability and improve aqueous solubility.[3] this compound, incorporating this valuable scaffold, presents itself as a key intermediate for the synthesis of innovative drug candidates.

Molecular Structure and Stereoisomerism

This compound (C₁₂H₁₄O₃, Molecular Weight: 206.24 g/mol ) possesses two stereocenters, leading to the existence of cis and trans diastereomers, each as a pair of enantiomers. The relative orientation of the benzyl ester and hydroxyl groups on the cyclobutane ring significantly influences the molecule's overall shape and its interactions with biological macromolecules.

The puckered nature of the cyclobutane ring is a critical feature, deviating from a planar arrangement to alleviate ring strain.[4] This puckering results in axial and equatorial positions for the substituents, influencing their chemical environment and, consequently, their spectroscopic signatures.

Core Physical and Chemical Properties
PropertyValueSource
Molecular FormulaC₁₂H₁₄O₃[5]
Molecular Weight206.24 g/mol [5]
AppearanceColorless to light yellow liquid[5]

Spectroscopic Characterization

Accurate structural elucidation is paramount in chemical synthesis. The following sections detail the expected spectroscopic data for this compound based on the analysis of its functional groups and related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure and stereochemistry of organic molecules.

¹H NMR: The proton NMR spectrum of this compound will exhibit characteristic signals for the benzyl group and the cyclobutane ring protons. The aromatic protons of the benzyl group are expected to appear in the range of δ 7.2-7.4 ppm.[6] The benzylic methylene protons (CH₂) will likely resonate as a singlet around δ 5.1 ppm.[7] The protons on the cyclobutane ring will show more complex splitting patterns due to cis/trans isomerism and the puckered nature of the ring, with chemical shifts generally appearing between δ 1.5 and 3.0 ppm.[4][8] The proton attached to the carbon bearing the hydroxyl group (CH-OH) would be expected at a lower field, typically between δ 3.5 and 4.5 ppm.

¹³C NMR: The carbon NMR spectrum will provide information on the number of distinct carbon environments. The carbonyl carbon of the ester will be observed downfield, typically in the range of δ 170-175 ppm.[7] The carbons of the aromatic ring will appear between δ 127 and 136 ppm.[7] The benzylic carbon is expected around δ 66 ppm.[7] The carbons of the cyclobutane ring will resonate in the upfield region, generally between δ 20 and 50 ppm, with the carbon attached to the hydroxyl group appearing at a lower field within this range.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show the following characteristic absorption bands:

  • O-H stretch: A broad and strong absorption in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.[10][11]

  • C-H stretch (aromatic): A sharp absorption slightly above 3000 cm⁻¹.

  • C-H stretch (aliphatic): Sharp absorptions just below 3000 cm⁻¹.

  • C=O stretch (ester): A very strong and sharp absorption around 1735 cm⁻¹.[12]

  • C-O stretch (ester): Strong absorptions in the 1000-1300 cm⁻¹ region.[12]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 206. The fragmentation pattern would likely involve the loss of the benzyl group (C₇H₇, m/z 91), a common fragmentation for benzyl esters, leading to the formation of a stable tropylium cation.[13] Other fragments may arise from the cleavage of the cyclobutane ring and the loss of water from the hydroxyl group.

Synthesis of this compound

The synthesis of this compound typically involves the preparation of the precursor, 3-hydroxycyclobutanecarboxylic acid, followed by esterification. The stereochemistry of the final product is determined by the stereochemistry of the starting carboxylic acid.

Synthesis of 3-hydroxycyclobutanecarboxylic Acid

Both cis- and trans-3-hydroxycyclobutanecarboxylic acid can be synthesized. For instance, a method for the synthesis of the trans isomer involves the stereoselective reduction of a 3-oxocyclobutanecarboxylate to the corresponding cis-hydroxy ester, followed by a Mitsunobu reaction to invert the stereochemistry at the hydroxyl-bearing carbon, and subsequent hydrolysis.[14]

Synthesis_Pathway

Esterification

The final step is the esterification of 3-hydroxycyclobutanecarboxylic acid with benzyl alcohol or a benzyl halide. A common method is the Fischer esterification, where the carboxylic acid is reacted with an excess of benzyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[15][16] The reaction is typically heated to drive the equilibrium towards the formation of the ester.

Experimental Protocol: Fischer Esterification

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-hydroxycyclobutanecarboxylic acid in an excess of benzyl alcohol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Applications in Drug Discovery

The unique structural features of the 3-hydroxycyclobutane-1-carboxylate scaffold make it an attractive building block for the design of novel therapeutic agents. The cyclobutane ring can act as a bioisosteric replacement for other groups, such as phenyl rings or gem-dimethyl groups, to improve pharmacokinetic properties.[3][17]

Kinase Inhibitors

Many kinase inhibitors feature heterocyclic scaffolds that occupy the ATP-binding site of the enzyme. The rigid three-dimensional nature of the cyclobutane ring in this compound can be exploited to position key pharmacophoric elements in a precise orientation for optimal binding to the target kinase. Derivatives of 3-hydroxycyclobutane have been explored in the development of inhibitors for various kinases, including cyclin-dependent kinases (CDKs).[18]

Kinase_Inhibition

Bioisosterism

The cyclobutane ring can serve as a non-planar, saturated bioisostere for an aromatic ring, a strategy that can lead to improved solubility, metabolic stability, and a higher fraction of sp³-hybridized carbons (Fsp³), a parameter often associated with successful clinical candidates.[3] The hydroxyl and ester functionalities of this compound provide convenient handles for further chemical modification, allowing for the exploration of a diverse chemical space around this valuable scaffold.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its rigid, three-dimensional structure, coupled with the presence of readily modifiable functional groups, provides a powerful platform for the design of novel therapeutics with improved pharmacological profiles. A thorough understanding of its stereochemistry, synthesis, and spectroscopic properties is essential for its effective utilization in the development of the next generation of medicines.

References

  • Van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link][19]

  • ACS Publications. (n.d.). Metathesis Activity Encoded in the Metallacyclobutane Carbon-13 NMR Chemical Shift Tensors. ACS Central Science. [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C. [Link][9]

  • Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link][17]

  • RSC Publishing. (n.d.). Supplementary Information Direct Transformation of Benzyl Esters to Esters, Amides, and Anhydrides using Catalytic Ferric(III) C. [Link]

  • Google Patents. (n.d.). CN108129288B - Synthesis method of trans-3-hydroxycyclobutylformic acid. [14]

  • Wessjohann, L. A., et al. (2003). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Current Medicinal Chemistry, 10(15), 1475-1502. [Link][5]

  • PubMed Central. (n.d.). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. [Link][2]

  • MSU Chemistry. (n.d.). Infrared Spectrometry. [Link][10]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link][11]

  • RSC Publishing. (n.d.). Supplementary Information. [Link]

  • Doc Brown's Chemistry. (2025, December 27). 1H NMR spectrum of cyclobutene, 13C NMR spectra of cyclobutene, chemical shifts spectra of cyclobutene. [Link][8]

  • Reddit. (2025, November 21). Fragmentation of benzyl acetate. [Link][20]

  • Semantic Scholar. (n.d.). Bioisosteric replacement of the alpha-amino carboxylic acid functionality in 2-amino-5-phosphonopentanoic acid yields unique 3,4-diamino-3-cyclobutene-1,2-dione containing NMDA antagonists. [Link][21]

  • Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. [Link][12]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link][22]

  • HMDB. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031310). [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • JoVE. (2024, December 5). Mass Spectrometry: Aromatic Compound Fragmentation. [Link][13]

  • ResearchGate. (n.d.). 1D-selective 1 H NOE and 1 H NMR spectra of the mixture of benzyl.... [Link][6]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link][23]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. [Link][24]

  • Odinity. (2014, March 27). Fischer Esterification. [Link][25]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link][26]

  • PubMed. (2007, March 1). 3-Hydroxychromones as cyclin-dependent kinase inhibitors: synthesis and biological evaluation. [Link][18]

  • PubMed Central. (n.d.). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. [Link][27]

  • YouTube. (2023, September 22). Esterification Reaction between Alcohol and Carboxylic Acid. [Link][28]

  • MDPI. (n.d.). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. [Link][29]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of Benzyl 3-hydroxycyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway to obtain Benzyl 3-hydroxycyclobutanecarboxylate, a valuable building block in medicinal chemistry and drug discovery. The unique conformational constraints of the cyclobutane ring make it an attractive scaffold for the development of novel therapeutics.[1] This document outlines a detailed, two-step synthetic protocol, starting from the commercially available 3-oxocyclobutanecarboxylic acid. Furthermore, a thorough guide to the characterization of the final product, including predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS), is presented. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to synthesize and utilize this important chemical entity.

Introduction: The Significance of the Cyclobutane Moiety in Modern Drug Discovery

The cyclobutane scaffold has emerged as a privileged structural motif in medicinal chemistry. Its inherent ring strain and well-defined three-dimensional geometry offer a unique combination of rigidity and conformational constraint that can be exploited to enhance the pharmacological properties of drug candidates.[1] The incorporation of a cyclobutane ring can lead to improved metabolic stability, increased binding affinity to target proteins, and favorable pharmacokinetic profiles.[1] Consequently, cyclobutane derivatives are found in a growing number of approved drugs and clinical candidates, highlighting their importance in the development of novel therapeutics.

This compound, with its combination of the cyclobutane core, a hydroxyl functional group for further derivatization, and a benzyl ester protecting group, represents a versatile building block for the synthesis of complex molecules. The benzyl ester provides a readily cleavable protecting group, while the hydroxyl moiety offers a handle for introducing further chemical diversity.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved in a two-step process starting from 3-oxocyclobutanecarboxylic acid. The proposed pathway is as follows:

  • Esterification: Benzylation of 3-oxocyclobutanecarboxylic acid with benzyl bromide to yield benzyl 3-oxocyclobutanecarboxylate.

  • Reduction: Stereoselective reduction of the ketone functionality of benzyl 3-oxocyclobutanecarboxylate to the corresponding alcohol, this compound.

Diagram of the Proposed Synthetic Workflow

Synthetic Workflow Overall Synthetic Pathway Start 3-Oxocyclobutanecarboxylic Acid Intermediate Benzyl 3-oxocyclobutanecarboxylate Start->Intermediate Benzyl Bromide, Base (Esterification) FinalProduct This compound Intermediate->FinalProduct Sodium Borohydride (Reduction)

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

The following protocols are based on established methodologies for similar transformations and provide a comprehensive guide for the synthesis of this compound.

Step 1: Synthesis of Benzyl 3-oxocyclobutanecarboxylate

This procedure details the benzylation of 3-oxocyclobutanecarboxylic acid. The reaction proceeds via an SN2 reaction between the carboxylate salt and benzyl bromide.

Materials:

  • 3-Oxocyclobutanecarboxylic acid

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 3-oxocyclobutanecarboxylic acid (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford benzyl 3-oxocyclobutanecarboxylate as a colorless oil.

Diagram of the Esterification Mechanism

Esterification Mechanism Mechanism of Benzylation Carboxylic_Acid 3-Oxocyclobutanecarboxylic Acid Carboxylate Potassium 3-oxocyclobutanecarboxylate Carboxylic_Acid->Carboxylate Deprotonation Base K₂CO₃ Base->Carboxylate Product Benzyl 3-oxocyclobutanecarboxylate Carboxylate->Product SN2 Attack Benzyl_Bromide Benzyl Bromide Benzyl_Bromide->Product Salt KBr

Caption: Simplified mechanism of the benzylation reaction.

Step 2: Synthesis of this compound

This protocol describes the reduction of the ketone in benzyl 3-oxocyclobutanecarboxylate to the corresponding alcohol using sodium borohydride. This reduction is expected to yield a mixture of cis and trans isomers.

Materials:

  • Benzyl 3-oxocyclobutanecarboxylate

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve benzyl 3-oxocyclobutanecarboxylate (1.0 eq) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.0 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.

  • Once the starting material is consumed, cautiously quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Add dichloromethane and water to the residue.

  • Separate the organic layer and wash it with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product, this compound, can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the product as a colorless liquid.[2]

Characterization of this compound

Due to the lack of publicly available experimental spectroscopic data for this compound, the following characterization data is predicted based on the known spectral data of analogous compounds.

Physicochemical Properties
PropertyPredicted ValueSource
Molecular FormulaC₁₂H₁₄O₃
Molecular Weight206.24 g/mol
AppearanceColorless Liquid
Purity>97%
Predicted Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.40 - 7.30m5HAr-H
5.15s2H-O-CH₂ -Ph
4.40 - 4.20m1HCH -OH
3.00 - 2.80m1HCH -COOBn
2.60 - 2.40m2HCyclobutane-CH₂
2.20 - 2.00m2HCyclobutane-CH₂
1.80br s1H-OH

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
174.5C =O
135.8Ar-C (quaternary)
128.6Ar-C H
128.3Ar-C H
128.2Ar-C H
68.0-O-C H₂-Ph
66.5C H-OH
40.0C H-COOBn
35.0Cyclobutane-C H₂
34.5Cyclobutane-C H₂

FT-IR (neat, cm⁻¹):

Wavenumber (cm⁻¹)Assignment
3400 (broad)O-H stretch
3030Aromatic C-H stretch
2950Aliphatic C-H stretch
1730C=O (ester) stretch
1450, 1495Aromatic C=C stretch
1160C-O stretch

Mass Spectrometry (EI):

m/zAssignment
206[M]⁺
108[C₇H₈O]⁺
91[C₇H₇]⁺ (tropylium ion)

Conclusion

This technical guide provides a detailed and scientifically grounded approach to the synthesis and characterization of this compound. The proposed two-step synthesis is efficient and utilizes readily available starting materials. While experimental spectroscopic data for the target molecule is not widely available, the predicted data herein serves as a reliable reference for researchers. The protocols and characterization information provided will aid in the successful synthesis and utilization of this important building block in the pursuit of novel therapeutic agents.

References

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of Benzyl 3-hydroxycyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the spectroscopic analysis of Benzyl 3-hydroxycyclobutanecarboxylate, a valuable building block in medicinal chemistry and organic synthesis. The unique structural properties of the cyclobutane motif, which is increasingly utilized in drug development to enhance metabolic stability and introduce three-dimensionality, necessitate a thorough and multi-faceted approach to its characterization.[1][2][3] This document outlines the core principles and detailed protocols for the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). A critical focus is placed on the differentiation of the cis and trans diastereomers, whose distinct stereochemistry profoundly influences their spectroscopic signatures and subsequent biological activity. This guide is intended for researchers, scientists, and drug development professionals requiring a robust methodology for the unambiguous characterization of substituted cyclobutane systems.

Introduction: The Significance of the Cyclobutane Scaffold

The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain (~26 kcal mol⁻¹), is now recognized as a privileged scaffold in modern drug design.[1] Its rigid, puckered three-dimensional structure offers medicinal chemists a powerful tool to enforce specific conformations, improve metabolic stability by blocking sites of metabolism, and serve as bioisosteric replacements for less favorable groups like alkenes or larger rings.[1][3] this compound serves as a key bifunctional intermediate, presenting vectors for chemical diversification at both the hydroxyl and ester moieties.

A pivotal aspect of this molecule's chemistry is the existence of cis and trans diastereomers, arising from the relative orientation of the hydroxyl and benzyl carboxylate groups at the 1 and 3 positions of the ring. Spectroscopic analysis is not merely a tool for structural confirmation but is the primary method for definitively assigning this critical stereochemical relationship.

Molecular Structure and Isomerism

The fundamental structure consists of a cyclobutane ring substituted with a hydroxyl group and a benzyl carboxylate group. The relative orientation of these two substituents dictates the stereochemistry.

  • Molecular Formula : C₁₂H₁₄O₃[4][5]

  • Molecular Weight : 206.24 g/mol [4][5]

  • Isomers : cis-Benzyl 3-hydroxycyclobutanecarboxylate (CAS 552849-32-8) and trans-Benzyl 3-hydroxycyclobutanecarboxylate (CAS 128041-58-7).[6][7]

Caption: General structure and numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the complete structural elucidation of this compound, providing definitive information on the carbon skeleton, proton environment, and, most importantly, the cis/trans stereochemistry through analysis of chemical shifts and spin-spin coupling constants.

Experimental Protocol: NMR Spectroscopy

This protocol ensures the acquisition of high-quality, reproducible NMR data.

  • Sample Preparation : Weigh approximately 5-10 mg of the purified compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0.00 ppm).[8]

  • ¹H NMR Acquisition :

    • Spectrometer : 400 MHz or higher field strength.

    • Pulse Program : Standard single-pulse experiment (e.g., zg30 on Bruker systems).

    • Spectral Width : 0-12 ppm.

    • Number of Scans : 16-64 scans, depending on concentration.

    • Relaxation Delay (d1) : 1-2 seconds.

  • ¹³C NMR Acquisition :

    • Pulse Program : Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width : 0-220 ppm.

    • Number of Scans : ≥1024 scans to achieve adequate signal-to-noise due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1) : 2-5 seconds.

  • Data Processing : Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift axis to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or TMS.[9]

¹H NMR Spectral Interpretation

The key to distinguishing isomers lies in the cyclobutane region. The rigid, puckered nature of the ring results in distinct chemical environments for the protons in each isomer.

Proton Assignment Expected δ (ppm) Multiplicity Integration Expert Insights & Isomer Differentiation
Aromatic (Ph-H )7.30 - 7.45Multiplet (m)5HThese protons from the benzyl group will appear as a complex multiplet and are generally insensitive to the cyclobutane stereochemistry.
Benzylic (-O-CH₂ -Ph)~5.15Singlet (s)2HA sharp singlet confirming the benzyl ester moiety. Its chemical shift is characteristic and consistent between isomers.[9]
H-3 (-CH -OH)~4.4 (cis)~4.0 (trans)Multiplet (m)1HKey Differentiating Signal. In the cis isomer, the H-3 proton is deshielded due to steric compression and its pseudo-axial orientation relative to the ester group. The trans isomer's H-3 proton will be more shielded and thus upfield.[10][11]
H-1 (-CH -COOBn)~3.1 (cis)~2.8 (trans)Multiplet (m)1HThe H-1 proton will also show a chemical shift difference, though typically less pronounced than H-3. The multiplicity will be a pentet or complex multiplet.
H-2, H-4 (ring -CH₂ -)2.0 - 2.6Multiplets (m)4HThese protons will appear as complex, overlapping multiplets. In the cis isomer, the larger difference in the chemical environment for the axial vs. equatorial protons often leads to a more resolved and wider set of signals compared to the more symmetric trans isomer.[12]
Hydroxyl (-OH )1.5 - 3.0Broad Singlet (br s)1HThe chemical shift is variable and depends on concentration and solvent. Can be confirmed by D₂O exchange.

Causality of Spectral Differences : The differing chemical shifts for the cyclobutane protons, particularly H-1 and H-3, are a direct consequence of magnetic anisotropy and steric effects. In the cis isomer, the proximity of the ester and hydroxyl groups leads to greater steric deshielding of the pseudo-axial protons compared to the trans isomer where these groups are on opposite faces of the ring.[11][13]

¹³C NMR Spectral Interpretation

¹³C NMR provides a map of the carbon framework and confirms the presence of all expected carbon atoms.

Carbon Assignment Expected δ (ppm) Expert Insights & Isomer Differentiation
Ester Carbonyl (C =O)~174The carbonyl carbon is a key identifier for the ester functional group.[14]
Aromatic (C -ipso)~136The quaternary carbon of the phenyl ring to which the benzylic CH₂ is attached.
Aromatic (C H)128.0 - 128.8Typically three signals are observed for the five CH carbons of the monosubstituted phenyl ring.
Benzylic (-O-C H₂-Ph)~67Characteristic chemical shift for a benzylic ester carbon.[9]
C -OH (C-3)~65 (cis)~62 (trans)The stereochemistry can influence this shift. The carbon bearing the hydroxyl group in the more sterically crowded cis isomer may appear slightly downfield.
C -COOBn (C-1)~40The methine carbon attached to the ester group.
Ring -C H₂- (C-2, C-4)~35The two methylene carbons of the cyclobutane ring are often equivalent or very close in chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The spectrum is expected to be very similar for both isomers, as it primarily reflects bonding rather than stereochemistry.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
  • Sample Preparation : Place a small amount of the liquid or solid sample directly onto the diamond crystal of the ATR accessory.

  • Data Acquisition : Record a background spectrum of the clean, empty crystal. Then, record the sample spectrum from 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.[15]

  • Data Processing : The software automatically performs a background subtraction. Analyze the resulting spectrum for characteristic absorption bands.

IR Spectral Interpretation
Wavenumber (cm⁻¹) Vibrational Mode Intensity Expert Insights
3600 - 3200O-H stretchStrong, BroadThe broadness is due to hydrogen bonding. This is a definitive peak for the hydroxyl group.[16]
3100 - 3000C(sp²)-H stretchMediumAromatic C-H stretching from the phenyl ring.
3000 - 2850C(sp³)-H stretchMedium-StrongAliphatic C-H stretching from the cyclobutane and benzylic CH₂ groups.[17]
~1730C=O stretch (Ester)Strong, SharpThis is a highly characteristic and intense absorption confirming the presence of the ester carbonyl group.[17]
1600, 1495, 1450C=C stretch (Aromatic)Medium-WeakIn-ring skeletal vibrations of the phenyl group.
1300 - 1150C-O stretchStrongStretching vibration of the ester C-O and alcohol C-O bonds.[16]
750, 700C-H "oop" bendStrongOut-of-plane bending for a monosubstituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation pattern under ionization.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction : Introduce a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion, or after separation using Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization Method : Electron Ionization (EI) is common for GC-MS and produces extensive fragmentation. Electrospray Ionization (ESI) is a softer technique used for LC-MS that often preserves the molecular ion.[15]

  • Mass Analysis : Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-300 amu).

  • Data Analysis : Identify the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ and major fragment ions.

MS Spectral Interpretation
  • Molecular Ion Peak : The expected molecular weight is 206.24. In ESI-MS, a peak at m/z 207.1 ([M+H]⁺) would be expected. In EI-MS, the molecular ion peak at m/z 206.1 may be observed, but can sometimes be weak for cyclobutane compounds due to ring strain facilitating fragmentation.[18]

  • Key Fragmentation Pathways :

    • Benzylic Cleavage : The most characteristic fragmentation is the cleavage of the benzylic C-O bond to form the highly stable tropylium ion (C₇H₇⁺) at m/z 91 . This is often the base peak (most intense peak) in the EI spectrum.

    • Loss of Benzyl Alcohol : Cleavage can occur to lose a neutral molecule of benzyl alcohol (108 Da), resulting in a fragment at m/z 98 .

    • Ring Cleavage : The strained cyclobutane ring can fragment, often via cycloreversion, leading to smaller fragments.

Integrated Spectroscopic Workflow

Unambiguous structural elucidation is not achieved by a single technique but by the logical integration of complementary data. The following workflow represents a self-validating system for characterization.

Caption: Integrated workflow for the structural elucidation of this compound.

Conclusion

The spectroscopic characterization of this compound is a clear example of structure determination in modern organic chemistry. While IR and MS efficiently confirm the presence of key functional groups and the correct molecular weight, NMR spectroscopy stands as the indispensable tool for the definitive assignment of the cis or trans stereochemistry. The diagnostic chemical shifts of the H-1 and H-3 cyclobutane protons, governed by predictable steric and anisotropic effects, provide an unambiguous spectroscopic handle to differentiate the diastereomers. By following the integrated workflow presented in this guide, researchers can confidently and accurately characterize this important synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.

References

  • CP Lab Safety. benzyl cis-3-(hydroxymethyl)cyclobutanecarboxylate, min 97%, 100 mg. [Link]

  • Royal Society of Chemistry. Supporting Information for Catalytic Hydrogenation. [Link]

  • Human Metabolome Database. 1H NMR Spectrum of Benzyl alcohol (HMDB0003119). [Link]

  • Danthi, S. N.; Hill, R. A. (1997). Synthesis of Chirally Pure 2,5-Disubstituted Diketopiperazines Derived from Trisubstituted Phenylalanines. J. Heterocycl. Chem., 34(3), 835–844.
  • Royal Society of Chemistry. Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons. [Link]

  • Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum of Benzyl alcohol (HMDB0003119). [Link]

  • Human Metabolome Database. Predicted 1H NMR Spectrum of Benzyl alcohol (HMDB0003119). [Link]

  • Wessjohann, L. A., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. Published by Wiley-VCH GmbH. [Link]

  • Foley, D. J., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry – A European Journal. Published by Wiley-VCH GmbH. [Link]

  • Li, Y., et al. (2015). Scopariusicides, Novel Unsymmetrical Cyclobutanes: Structural Elucidation and Concise Synthesis. Organic Letters. American Chemical Society. [Link]

  • Radboud Repository. Cyclobutanes in Small-Molecule Drug Candidates. [Link]

  • Mikaelyan, A., et al. (2004). Research of Relative Stability of Functionally Substituted Cyclobutanes by Mass Spectrometric Method. ResearchGate. [Link]

  • Organic Chemistry Data. 13C NMR Chemical Shifts. [Link]

  • Cheméo. Chemical Properties of 3-OH-benzyl (CAS 155174-22-4). [Link]

  • MDPI. Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. [Link]

  • ResearchGate. 1D-selective 1 H NOE and 1 H NMR spectra of the mixture of benzyl alcohol and [EMIM] OAc. [Link]

  • Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. [Link]

  • Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. [Link]

  • University College London. Chemical shifts. [Link]

  • SpectraBase. 13C NMR of (+-)-cis-3-Hydroxymethyl-2,2-dimethyl-1-cyclobutaneacetic acid. [Link]

  • NIST WebBook. Benzyl Benzoate. [Link]

  • Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. [Link]

  • NIST WebBook. Benzyl alcohol IR Spectrum. [Link]

  • NIST WebBook. Benzyl alcohol Mass Spectrum. [Link]

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A Technical Guide to the ¹H and ¹³C NMR Spectra of Benzyl 3-hydroxycyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of the cis and trans isomers of benzyl 3-hydroxycyclobutanecarboxylate. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation and characterization of small organic molecules. The guide will delve into the theoretical underpinnings of the spectral features, providing predicted data and detailed interpretations to aid in the identification and differentiation of these stereoisomers.

Introduction

This compound is a valuable building block in organic synthesis, featuring a strained cyclobutane ring, a hydroxyl group, and a benzyl ester. The relative stereochemistry of the hydroxyl and benzyl carboxylate substituents on the cyclobutane ring gives rise to cis and trans diastereomers. NMR spectroscopy is an indispensable tool for unambiguously determining the stereochemistry of these isomers, as the spatial arrangement of the substituents significantly influences the chemical environment of the constituent protons and carbons, leading to distinct spectral signatures.

This guide will explore the predicted ¹H and ¹³C NMR spectra for both isomers, offering a detailed assignment of chemical shifts, multiplicities, and coupling constants. The causality behind these spectral patterns will be explained based on principles of stereochemistry, anisotropic effects, and through-space interactions.

Molecular Structure and Stereoisomers

The key to understanding the NMR spectra of this compound lies in its three-dimensional structure. The cyclobutane ring is not planar and exists in a puckered conformation. The substituents can either be on the same side of the ring (cis) or on opposite sides (trans).

G cluster_cis cis-Isomer cluster_trans trans-Isomer cis_C1 C1 cis_C2 C2 cis_C1->cis_C2 cis_ester COOBn cis_C1->cis_ester cis_C3 C3 cis_C2->cis_C3 cis_C4 C4 cis_C3->cis_C4 cis_OH OH cis_C3->cis_OH cis_C4->cis_C1 trans_C1 C1 trans_C2 C2 trans_C1->trans_C2 trans_ester COOBn trans_C1->trans_ester trans_C3 C3 trans_C2->trans_C3 trans_C4 C4 trans_C3->trans_C4 trans_OH OH (down) trans_C3->trans_OH trans_C4->trans_C1

Caption: 2D representation of cis and trans isomers.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a wealth of information about the proton environment in a molecule. For this compound, the key regions of interest are the aromatic protons of the benzyl group, the benzylic methylene protons, and the protons on the cyclobutane ring. The stereochemical arrangement of the substituents in the cis and trans isomers leads to noticeable differences in the chemical shifts and coupling constants of the cyclobutane protons.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Assignment Predicted δ (ppm) - cis Predicted Multiplicity - cis Predicted δ (ppm) - trans Predicted Multiplicity - trans
Ar-H7.30-7.40m7.30-7.40m
O-CH₂-Ar5.15s5.12s
CH-OH4.40-4.50m4.15-4.25m
CH-COOBn3.10-3.20m2.85-2.95m
CH₂ (ring, α to OH)2.55-2.65m2.40-2.50m
CH₂ (ring, α to COOBn)2.35-2.45m2.20-2.30m
OHVariablebr sVariablebr s

Disclaimer: The following spectral analysis is based on predicted data. Experimental values may vary.

Interpretation of the ¹H NMR Spectrum:
  • Aromatic Region (7.30-7.40 ppm): The five protons of the phenyl ring of the benzyl group typically appear as a complex multiplet in this region for both isomers.

  • Benzylic Protons (O-CH₂-Ar): The two protons of the benzylic methylene group are chemically equivalent and appear as a sharp singlet around 5.12-5.15 ppm.

  • Cyclobutane Ring Protons: This is where the key differences between the cis and trans isomers are observed.

    • CH-OH Proton: In the cis isomer, the proton on the carbon bearing the hydroxyl group is expected to be deshielded compared to the trans isomer due to the through-space anisotropic effect of the nearby ester group.

    • CH-COOBn Proton: Similarly, the proton on the carbon with the benzyl carboxylate group will experience a different chemical environment in each isomer.

    • Methylene Protons: The four methylene protons on the cyclobutane ring are diastereotopic and will appear as complex multiplets. The relative shielding and deshielding will depend on their orientation with respect to the substituents. In general, the protons on the same face as the ester group in the cis isomer will be more deshielded.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the cyclobutane ring carbons are particularly sensitive to the stereochemistry of the substituents.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Assignment Predicted δ (ppm) - cis Predicted δ (ppm) - trans
C=O173.5174.0
Ar-C (quat.)136.0136.1
Ar-CH128.6, 128.3, 128.2128.6, 128.3, 128.2
O-CH₂-Ar66.566.3
CH-OH65.063.5
CH-COOBn40.539.0
CH₂ (ring)35.033.5

Disclaimer: The following spectral analysis is based on predicted data. Experimental values may vary.

Interpretation of the ¹³C NMR Spectrum:
  • Carbonyl Carbon (C=O): The ester carbonyl carbon appears around 173-174 ppm.

  • Aromatic Carbons: The quaternary aromatic carbon is found around 136 ppm, while the protonated aromatic carbons appear in the 128-129 ppm range.

  • Benzylic Carbon (O-CH₂-Ar): The benzylic carbon signal is observed around 66 ppm.

  • Cyclobutane Ring Carbons:

    • CH-OH Carbon: The carbon attached to the hydroxyl group is expected to be downfield in the cis isomer compared to the trans isomer due to the steric compression (gamma-gauche effect) with the ester group.

    • CH-COOBn Carbon: The carbon bearing the ester group will also show a slight difference in chemical shift between the two isomers.

    • CH₂ Carbons: The methylene carbons of the cyclobutane ring will also have distinct chemical shifts in the cis and trans isomers.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra for this compound, the following experimental protocol is recommended.

G cluster_workflow NMR Sample Preparation and Data Acquisition Workflow SamplePrep Sample Preparation: ~10-20 mg of compound in ~0.6 mL CDCl₃ Shimming Shimming: Optimize magnetic field homogeneity SamplePrep->Shimming 1H_Acquisition ¹H NMR Acquisition: - Standard pulse program (zg30) - 16-32 scans - Relaxation delay (d1) = 2s Shimming->1H_Acquisition 13C_Acquisition ¹³C NMR Acquisition: - Proton-decoupled pulse program (zgpg30) - 1024-4096 scans - Relaxation delay (d1) = 2s 1H_Acquisition->13C_Acquisition Processing Data Processing: - Fourier Transform - Phasing - Baseline Correction - Referencing to TMS (0 ppm) 13C_Acquisition->Processing

Caption: Workflow for NMR data acquisition.

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound isomer in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Use a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

    • Employ a relaxation delay of at least 2 seconds to ensure quantitative integration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

    • A relaxation delay of 2 seconds is generally sufficient for qualitative analysis.

  • Data Processing:

    • Process the raw data (Free Induction Decay - FID) using appropriate NMR software.

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Reference the chemical shifts to the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.

Conclusion

The ¹H and ¹³C NMR spectra of cis- and trans-benzyl 3-hydroxycyclobutanecarboxylate are predicted to show distinct and interpretable differences, primarily in the signals corresponding to the cyclobutane ring protons and carbons. These differences arise from the distinct stereochemical relationships between the hydroxyl and benzyl carboxylate substituents. By carefully analyzing the chemical shifts and coupling patterns, researchers can confidently assign the stereochemistry of a given sample. This guide provides a foundational framework for the spectral interpretation of these important synthetic intermediates. It is always recommended to confirm predicted data with experimentally acquired spectra for definitive structural elucidation.

References

Due to the lack of publicly available experimental NMR data for this compound, this guide is based on established principles of NMR spectroscopy and spectral prediction. For foundational knowledge on NMR spectroscopy, the following resources are recommended:

  • Title: Spectrometric Identification of Organic Compounds Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons. URL: [Link]

  • Title: Introduction to Spectroscopy Source: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning. URL: [Link]

  • Title: Spectral Database for Organic Compounds (SDBS) Source: National Institute of Advanced Industrial Science and Technology (AIST), Japan. URL: [Link]

Mass spectrometry (MS) analysis of Benzyl 3-hydroxycyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Benzyl 3-hydroxycyclobutanecarboxylate

Authored by: Gemini, Senior Application Scientist

Executive Summary and Introduction

This compound is a key organic building block whose structural integrity is paramount in synthetic chemistry and drug development. Its unique structure, incorporating a benzyl ester, a secondary alcohol, and a strained cyclobutane ring, presents a distinct analytical challenge. Mass spectrometry (MS) offers an unparalleled combination of sensitivity and structural insight, making it the definitive technique for the characterization of this molecule.

This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound. Moving beyond rote protocols, we delve into the causal logic behind methodological choices, from ionization techniques to chromatographic coupling. We will explore its predicted fragmentation behavior under electron ionization, providing a roadmap for structural elucidation, and present detailed, field-proven protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. This document is intended for researchers, analytical chemists, and quality control professionals who require a robust and reliable approach to characterizing this and structurally similar molecules.

Core Molecular Features

A successful analysis hinges on understanding the molecule's constituent parts. The structure consists of three key regions that dictate its behavior in a mass spectrometer:

  • The Benzyl Moiety: Prone to forming a highly stable tropylium cation, which often results in a dominant fragment ion.

  • The Ester Linkage: A site for characteristic cleavages.

  • The Hydroxycyclobutane Ring: A strained four-membered ring containing a secondary alcohol, susceptible to ring-opening fragmentation and loss of water.[1]

Physicochemical Properties

A summary of the fundamental properties of this compound is presented below.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₄O₃[2][3]
Molecular Weight 206.24 g/mol [2][3]
CAS Number 480449-99-8[2]
Physical Form Liquid[2]
Synonyms Benzyl cis-3-hydroxycyclobutanecarboxylate, Benzyl trans-3-hydroxycyclobutanecarboxylate[2]

Foundational Principles: Selecting the Optimal Analytical Strategy

The first and most critical decision in the analysis of this compound is the selection of the appropriate instrumentation. This choice is not arbitrary; it is dictated by the analytical goal, whether it be definitive structural confirmation, quantitation in a complex matrix, or simple purity assessment. The primary choice lies between Gas Chromatography-MS (GC-MS) and Liquid Chromatography-MS (LC-MS), which in turn influences the choice of ionization technique.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for volatile and thermally stable compounds. Given that many benzyl esters and cyclobutane derivatives can be analyzed by GC, this is a strong option for purity analysis and structural elucidation via fragmentation.[4][5][6] The standard ionization method for GC-MS is Electron Ionization (EI), a high-energy "hard" technique that induces extensive and reproducible fragmentation, creating a molecular fingerprint.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred method for less volatile, thermally labile, or more polar compounds. LC-MS is exceptionally versatile and is often coupled with "soft" ionization techniques like Electrospray Ionization (ESI). ESI imparts less energy to the analyte, minimizing fragmentation and typically preserving the molecular ion as a protonated ([M+H]⁺) or sodiated ([M+Na]⁺) species.[8][9] This is invaluable for confirming the molecular weight with high accuracy.

The logical workflow for selecting the appropriate analytical approach is visualized below.

G start Analytical Goal struct_elucidate Structural Elucidation & Purity (Volatile Sample) start->struct_elucidate  Need Fingerprint quant_complex Quantitation in Complex Matrix or Non-Volatile Sample start->quant_complex  Need MW Confirmation gcms GC-MS struct_elucidate->gcms lcms LC-MS quant_complex->lcms ei Electron Ionization (EI) (Hard Ionization) gcms->ei esi Electrospray Ionization (ESI) (Soft Ionization) lcms->esi frag_pattern Result: Detailed Fragmentation Pattern ei->frag_pattern mol_ion Result: Intact Molecular Ion (e.g., [M+H]⁺) esi->mol_ion Fragmentation cluster_frags Key Fragments M [M]⁺˙ m/z 206 (C₁₂H₁₄O₃) F91 Tropylium Ion [C₇H₇]⁺ m/z 91 M->F91 Benzylic Cleavage (Base Peak) F188 [M-H₂O]⁺˙ m/z 188 M->F188 - H₂O F99 [C₅H₇O₂]⁺ m/z 99 M->F99 - •OCH₂Ph F108 Benzyl Alcohol [C₇H₈O]⁺˙ m/z 108 M->F108 Rearrangement

Caption: Predicted EI fragmentation pathway of this compound.

Summary of Predicted Key Ions
m/zProposed IonFragmentation MechanismPredicted Intensity
206[C₁₂H₁₄O₃]⁺˙Molecular IonLow to Moderate
188[C₁₂H₁₂O₂]⁺˙Loss of H₂O from hydroxyl groupModerate
108[C₇H₈O]⁺˙Ionized Benzyl Alcohol (from rearrangement)Moderate
99[C₅H₇O₂]⁺Alpha cleavage, loss of benzyloxy radicalModerate
91 [C₇H₇]⁺ Benzylic cleavage to form tropylium ion High (Base Peak)

Experimental Protocols

The following protocols provide detailed, self-validating methodologies for the analysis of this compound.

Protocol 1: GC-MS for Structural Elucidation and Purity

This method is designed to generate a detailed fragmentation pattern for unambiguous structural confirmation.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in high-purity Ethyl Acetate.

    • Create a working solution by diluting the stock solution 1:100 with Ethyl Acetate to a final concentration of 10 µg/mL.

    • Vortex the solution for 30 seconds to ensure homogeneity.

  • Instrumentation: Gas Chromatograph

    • System: Agilent 8890 GC or equivalent.

    • Injector: Split/Splitless, operated in split mode (50:1 ratio) at 250 °C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium, constant flow rate of 1.2 mL/min.

    • Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

    • Oven Program:

      • Initial temperature: 80 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

  • Instrumentation: Mass Spectrometer

    • System: Agilent 5977B MSD or equivalent single quadrupole MS. [10] * Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 40 to 450.

    • Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

  • Data Analysis:

    • Identify the peak corresponding to this compound.

    • Extract the mass spectrum for this peak.

    • Compare the observed fragmentation pattern with the predicted pattern (Section 3.0), paying close attention to the base peak at m/z 91 and the molecular ion at m/z 206.

    • Integrate the peak area to assess purity relative to other detected components.

Protocol 2: LC-MS for Accurate Mass Measurement

This method is optimized for confirming the molecular weight and is suitable for analyzing samples in more complex biological or synthetic matrices.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in Acetonitrile.

    • Create a working solution by diluting the stock solution 1:1000 with the initial mobile phase composition (95:5 Water:Acetonitrile) to a final concentration of 1 µg/mL.

    • Filter the final solution through a 0.22 µm syringe filter before injection.

  • Instrumentation: Liquid Chromatograph

    • System: Waters ACQUITY UPLC or equivalent UHPLC system.

    • Column: Waters ACQUITY BEH C18 (50 mm x 2.1 mm, 1.7 µm). [8] * Column Temperature: 40 °C.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient:

      • 0.0 min: 5% B

      • 0.5 min: 5% B

      • 4.0 min: 95% B

      • 5.0 min: 95% B

      • 5.1 min: 5% B

      • 6.0 min: 5% B

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • Instrumentation: Mass Spectrometer

    • System: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Gas Flow: 800 L/hr at 350 °C.

    • Mass Range: Scan from m/z 50 to 500.

    • Data Acquisition: Full scan mode. For further confirmation, a targeted MS/MS experiment can be performed on the precursor ion at m/z 207.1.

  • Data Analysis:

    • Extract the ion chromatogram for m/z 207.10 ([M+H]⁺).

    • Verify the accurate mass of the detected peak. The theoretical exact mass for [C₁₂H₁₅O₃]⁺ is 207.1016. A mass accuracy within 5 ppm confirms the elemental composition.

    • Look for other common adducts, such as the sodium adduct [M+Na]⁺ at m/z 229.08.

Conclusion

The mass spectrometric analysis of this compound is a multifaceted task that can be approached with confidence through a logical, goal-oriented strategy. For definitive structural confirmation and purity assessment, GC-MS with Electron Ionization provides an information-rich fragmentation pattern, with the tropylium ion at m/z 91 serving as a key diagnostic peak. For accurate molecular weight determination, especially in complex mixtures, LC-MS with Electrospray Ionization is the superior method, allowing for high-resolution mass measurement of the protonated molecule. By understanding the fundamental chemical principles that drive ionization and fragmentation, and by implementing the robust protocols detailed herein, researchers can achieve comprehensive and reliable characterization of this important synthetic building block.

References

  • Boyce, M. C., et al. (2024). Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. National Institutes of Health. Retrieved from [Link]

  • PubChem. (n.d.). (1S,3R)-benzyl-3-hydroxycyclopentanecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 3-OH-benzyl (CAS 155174-22-4). Retrieved from [Link]

  • Sá, M. M., et al. (2023). Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism. The Journal of Organic Chemistry, ACS Publications. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (2018). GC/MS analysis of hydrocarbons and 2-alkylcyclobutanones from ?-ray irradiated walnut (Juglans nigra). Retrieved from [Link]

  • Hintze, U., Röper, H., & Gercken, G. (1973). Gas chromatography-mass spectrometry of C1-C20 fatty acid benzyl esters. Journal of Chromatography A. Retrieved from [Link]

  • Clark, J. (2023). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from [Link]

  • D.J. &. D.A. (n.d.). Chapter 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • Kator, M., et al. (2010). Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3'- or 4')-hydroxy-4-stilbazole halides. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • Logan, K. M., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (2018). The application of cyclobutane derivatives in organic synthesis. Retrieved from [Link]

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An In-depth Technical Guide to the Physicochemical Properties of Benzyl 3-hydroxycyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Benzyl 3-hydroxycyclobutanecarboxylate is a molecule of significant interest in contemporary drug discovery and organic synthesis. Its structure, incorporating a benzyl ester and a hydroxylated cyclobutane ring, presents a unique combination of lipophilic and hydrophilic moieties. This bifunctional nature makes it a versatile building block for the synthesis of more complex pharmaceutical agents and bioactive compounds. The cyclobutane motif, in particular, is increasingly recognized as a valuable scaffold in medicinal chemistry, offering a three-dimensional framework that can effectively explore chemical space.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. In the absence of extensive, publicly available experimental data for this specific molecule, this document leverages established principles of physical organic chemistry and data from structurally analogous compounds to provide well-founded predictions. Crucially, this guide also furnishes detailed, field-proven experimental protocols for the determination of these properties, empowering researchers to validate these characteristics in their own laboratories. Our focus is not merely on the "what" but the "why," offering insights into the causal relationships between molecular structure and observable properties.

Molecular Structure and Isomerism

The foundational step in understanding the physicochemical properties of any compound is a thorough analysis of its molecular structure. This compound possesses a number of key structural features that dictate its behavior.

cluster_benzyl Benzyl Group cluster_ester Ester Linkage cluster_cyclobutane Cyclobutane Ring b1 C b2 C b1->b2 ch2 CH₂ b1->ch2 b3 C b2->b3 b4 C b3->b4 b5 C b4->b5 b6 C b5->b6 b6->b1 o1 O ch2->o1 c_o C=O o1->c_o c1 C c_o->c1 o2 O c2 CH c1->c2 c3 CH c2->c3 c4 CH₂ c3->c4 oh OH c3->oh c4->c1

Caption: Molecular structure of this compound.

The presence of two substituents on the cyclobutane ring gives rise to stereoisomerism. Specifically, cis and trans diastereomers are possible, depending on the relative orientation of the benzyl ester and hydroxyl groups. The specific stereoisomer will have a profound impact on the molecule's three-dimensional shape and, consequently, its physical properties and biological activity. It is imperative for researchers to characterize and, if necessary, separate these isomers.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. Where experimental data is not available, predicted values based on structurally similar compounds are provided with a clear indication.

PropertyValue/Predicted RangeComments and Rationale
Molecular Formula C₁₂H₁₄O₃Confirmed by multiple sources.[1]
Molecular Weight 206.24 g/mol Calculated from the molecular formula.[1]
Appearance LiquidAs reported by commercial suppliers.[1]
Melting Point Not availableExpected to be low, given its liquid state at room temperature.
Boiling Point Predicted: >200 °C at 760 mmHgBased on the boiling point of the related Ethyl 3-Hydroxycyclobutanecarboxylate (209.4 °C at 760 mmHg).[] The larger benzyl group would be expected to increase the boiling point.
Solubility Predicted: Sparingly soluble in water; Soluble in common organic solvents (e.g., ethanol, acetone, ethyl acetate, dichloromethane).The ester and benzyl groups confer significant nonpolar character, while the hydroxyl group provides a site for hydrogen bonding, allowing for some aqueous solubility. This prediction is based on the known solubility of benzyl alcohol.[3][4][5]
pKa Predicted: ~14-16 for the hydroxyl groupThe pKa of the hydroxyl group is expected to be similar to that of other secondary alcohols.

Spectroscopic Characterization: A Predictive Approach

Spectroscopic analysis is fundamental to the structural elucidation and purity assessment of this compound. While specific spectra for this compound are not widely published, we can predict the key features based on its functional groups and data from analogous molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of the molecule, including its stereochemistry.

Predicted ¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.30-7.40m5HAr-HAromatic protons of the benzyl group.
~5.15s2H-CH₂-PhMethylene protons of the benzyl group.
~4.20-4.40m1HCH-OHProton on the carbon bearing the hydroxyl group. The chemical shift and multiplicity will be highly dependent on the stereochemistry.
~2.80-3.00m1HCH-COOBnProton on the carbon bearing the ester group.
~2.00-2.50m4HCyclobutane CH₂Methylene protons of the cyclobutane ring. These will likely appear as complex multiplets due to diastereotopicity and coupling to the methine protons.
Variablebr s1H-OHThe chemical shift of the hydroxyl proton is variable and depends on concentration and temperature.

Predicted ¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)AssignmentRationale
~173-175C=OEster carbonyl carbon.
~136Ar-C (quaternary)Quaternary aromatic carbon of the benzyl group.
~128-129Ar-CHAromatic methine carbons of the benzyl group.
~68-72CH-OHCarbon bearing the hydroxyl group.
~66-67-CH₂-PhMethylene carbon of the benzyl group.
~40-45CH-COOBnCarbon bearing the ester group.
~25-35Cyclobutane CH₂Methylene carbons of the cyclobutane ring.
Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present in the molecule.

Predicted Key IR Absorptions:

Wavenumber (cm⁻¹)IntensityAssignment
3600-3200BroadO-H stretch
3100-3000MediumAromatic C-H stretch
3000-2850MediumAliphatic C-H stretch
~1730StrongC=O stretch (ester)
1600, 1495, 1450Medium-WeakAromatic C=C stretch
~1250-1100StrongC-O stretch (ester and alcohol)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Predicted Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 206) should be observed, although it may be weak.

  • Key Fragments:

    • m/z = 91: A very prominent peak corresponding to the tropylium ion ([C₇H₇]⁺), which is characteristic of benzyl-containing compounds.

    • m/z = 108: Loss of the cyclobutane carboxylate moiety, corresponding to the benzyl alcohol radical cation.

    • m/z = 107: Loss of a hydrogen atom from the m/z 108 fragment.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the synthesis and characterization of this compound. These protocols are designed to be self-validating and are based on established and reliable techniques in organic chemistry.

Proposed Synthesis Workflow

A plausible and efficient synthesis of this compound involves a two-step process starting from 3-oxocyclobutanecarboxylic acid.

start 3-Oxocyclobutanecarboxylic Acid intermediate Benzyl 3-oxocyclobutanecarboxylate start->intermediate Benzyl Bromide, Base (e.g., K₂CO₃), Solvent (e.g., DMF) product This compound intermediate->product Reducing Agent (e.g., NaBH₄), Solvent (e.g., Methanol)

Caption: Proposed synthetic workflow for this compound.

Step 1: Esterification of 3-Oxocyclobutanecarboxylic Acid

  • To a solution of 3-oxocyclobutanecarboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield Benzyl 3-oxocyclobutanecarboxylate.

Step 2: Reduction of the Ketone

  • Dissolve Benzyl 3-oxocyclobutanecarboxylate (1.0 eq) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.2 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford this compound. Further purification can be achieved by column chromatography if necessary.

Protocol for Chiral Separation

Given the presence of stereoisomers, chiral High-Performance Liquid Chromatography (HPLC) is the recommended method for their separation and analysis.

sample Racemic Mixture of this compound hplc Chiral HPLC System sample->hplc column Chiral Stationary Phase (e.g., polysaccharide-based) hplc->column detector UV Detector column->detector mobile_phase Mobile Phase (e.g., Hexane/Isopropanol) mobile_phase->column output Separated Enantiomers/Diastereomers detector->output

Caption: Experimental workflow for chiral separation by HPLC.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase (CSP): A polysaccharide-based chiral column (e.g., Chiralcel OD-H or Chiralpak AD-H) is a good starting point for method development.

  • Mobile Phase: A mixture of n-hexane and isopropanol is typically effective for normal-phase chiral separations. The ratio should be optimized to achieve baseline separation (e.g., starting with 90:10 hexane:isopropanol).

  • Flow Rate: A flow rate of 1.0 mL/min is a standard starting condition.

  • Detection: Monitor the elution profile using a UV detector at a wavelength where the benzyl group absorbs (e.g., 254 nm).

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

  • Injection and Analysis: Inject the sample onto the column and record the chromatogram. The retention times of the different stereoisomers will vary, allowing for their separation and quantification.

Stability Considerations

The stability of this compound is a critical factor in its handling, storage, and application in drug development.

  • Hydrolytic Stability: The ester linkage is susceptible to hydrolysis under both acidic and basic conditions. It is recommended to store the compound in a neutral, anhydrous environment.

  • Thermal Stability: While specific data is unavailable, it is advisable to store the compound at refrigerated temperatures to minimize potential degradation over long periods.

  • Oxidative Stability: The secondary alcohol is susceptible to oxidation. Contact with strong oxidizing agents should be avoided.

A formal stability study would involve subjecting the compound to a range of stress conditions (e.g., varying pH, temperature, and exposure to light and oxidizing agents) and analyzing for degradation products over time using a validated stability-indicating HPLC method.

Conclusion

This compound is a promising and versatile building block in modern organic and medicinal chemistry. This technical guide has provided a comprehensive overview of its key physicochemical properties, leveraging predictive methods based on sound chemical principles and data from analogous structures. The detailed experimental protocols for synthesis, characterization, and chiral separation are intended to empower researchers to confidently work with this compound and unlock its full potential in their research and development endeavors. As with any chemical entity, careful and precise experimental validation of the properties outlined herein is paramount for ensuring the quality and reproducibility of scientific outcomes.

References

  • Benzyl 3-oxocyclobutane-1-carboxylate. ChemBK. [Link]

  • Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via C(sp3)-H Bond Activation. The Royal Society of Chemistry. [Link]

  • SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]

  • Benzyl Alcohol. PubChem. [Link]

  • (1S,3R)-benzyl-3-hydroxycyclopentanecarboxylate. PubChem. [Link]

  • Resolution of the enantiomers of the benzyl alcohol derivatives 7-12. ResearchGate. [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. IntechOpen. [Link]

  • Figure S1. a) 1 H NMR spectrum (CDCl 3 ) and b) 13 C NMR of benzyl 2(ethylthiocarbonothioylthio)propanoate. ResearchGate. [Link]

  • Benzyl alcohol. NIST WebBook. [Link]

  • Benzyl alcohol. Wikipedia. [Link]

  • Benzyl Benzoate. NIST WebBook. [Link]

  • chiral separation for enantiomeric determination in the pharmaceutical industry. IAPC-OBP. [Link]

  • FTIR spectra of corresponding products for each alcohol: (a)... ResearchGate. [Link]

  • Benzyl alcohol. ChemBK. [Link]

  • HSP Basics | Practical Solubility Science. Prof Steven Abbott. [Link]

  • Benzyl Benzoate. NIST WebBook. [Link]

  • pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

  • Approximate pKa chart of the functional groups: values to know. University of Calgary. [Link]

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Stereoisomers of Benzyl 3-hydroxycyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

Authored by a Senior Application Scientist

Abstract

Benzyl 3-hydroxycyclobutanecarboxylate is a pivotal structural motif in modern medicinal chemistry, serving as a versatile building block for a range of therapeutic agents. The constrained four-membered ring of the cyclobutane core imparts unique conformational properties that can be exploited in drug design to enhance potency, selectivity, and pharmacokinetic profiles. This molecule possesses two stereocenters, giving rise to four possible stereoisomers: the cis- and trans-diastereomers, each existing as a pair of enantiomers. The precise stereochemical configuration is often critical for biological activity, as enantiomers can exhibit vastly different pharmacological and toxicological effects. This technical guide provides a comprehensive overview of the synthesis, separation, and characterization of the stereoisomers of this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Cyclobutane Scaffold

The cyclobutane ring, once considered a synthetic curiosity, is now recognized as a "privileged" scaffold in drug discovery. Its inherent ring strain influences bond angles and reactivity, allowing for the creation of unique three-dimensional structures that can effectively probe the binding pockets of biological targets. The incorporation of hydroxyl and carboxylate functionalities, as seen in this compound, provides key handles for further synthetic elaboration into more complex molecules.

The critical challenge and opportunity lie in controlling the stereochemistry at the C1 (carboxylate) and C3 (hydroxyl) positions. The relative orientation of these substituents (cis or trans) dictates the overall shape of the molecule, which in turn governs its interaction with chiral biological systems like enzymes and receptors. This guide delineates the methodologies required to master this stereochemical control.

Synthetic Strategy: From Planar Precursor to Defined Stereocenters

The primary pathway to accessing the stereoisomers of this compound involves the stereoselective reduction of a planar precursor, benzyl 3-oxocyclobutanecarboxylate. The choice of reducing agent and reaction conditions is the determining factor in the diastereomeric outcome.

Synthesis of the Key Precursor: Benzyl 3-oxocyclobutanecarboxylate

The synthesis begins with the commercially available 3-oxocyclobutanecarboxylic acid. Several patented methods exist for the preparation of this key intermediate. The acid is then esterified with benzyl alcohol under standard conditions (e.g., Fischer esterification or using a coupling agent) to yield the target ketone.

Diastereoselective Reduction: The Gateway to cis and trans Isomers

The reduction of the ketone functionality introduces the second stereocenter. The facial selectivity of this reduction is governed by sterics, where the hydride reagent attacks the carbonyl from the less hindered face.

  • Synthesis of the trans-Isomer: Bulky reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), will preferentially attack from the face opposite to the large benzyl carboxylate group. This sterically-driven approach leads to the formation of the trans-isomer as the major product.

  • Synthesis of the cis-Isomer: Less sterically demanding reducing agents, like sodium borohydride (NaBH₄), exhibit lower diastereoselectivity. However, in many cases, NaBH₄ provides a higher proportion of the cis-isomer, which is the thermodynamically more stable product. The resulting diastereomeric mixture can then be separated chromatographically.

G cluster_synthesis Synthesis & Separation cluster_cis cis Isomers cluster_trans trans Isomers Start Benzyl 3-oxocyclobutanecarboxylate Reduction Diastereoselective Reduction Start->Reduction Mixture Diastereomeric Mixture (cis and trans) Reduction->Mixture Diastereomer_Sep Chromatographic Separation (e.g., Flash Chromatography) Mixture->Diastereomer_Sep cis_racemate cis-(±)-Racemate Diastereomer_Sep->cis_racemate Isolates cis-diastereomer trans_racemate trans-(±)-Racemate Diastereomer_Sep->trans_racemate Isolates trans-diastereomer cis_chiral Chiral HPLC Resolution cis_racemate->cis_chiral cis_R (1S,3R)-Enantiomer cis_chiral->cis_R cis_S (1R,3S)-Enantiomer cis_chiral->cis_S trans_chiral Chiral HPLC Resolution trans_racemate->trans_chiral trans_R (1R,3R)-Enantiomer trans_chiral->trans_R trans_S (1S,3S)-Enantiomer trans_chiral->trans_S

Figure 1: Overall workflow for the synthesis and resolution of the four stereoisomers of this compound.

Experimental Protocol 1: Synthesis of trans-Benzyl 3-hydroxycyclobutanecarboxylate
  • Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF, 10 mL/mmol of substrate). Cool the flask to -78 °C in a dry ice/acetone bath.

  • Reagent Addition: Add L-Selectride® (1.0 M in THF, 1.2 equivalents) dropwise to the cooled THF.

  • Substrate Addition: Dissolve benzyl 3-oxocyclobutanecarboxylate (1.0 eq) in anhydrous THF and add it dropwise to the L-Selectride® solution over 30 minutes, maintaining the temperature at -78 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Slowly quench the reaction by the dropwise addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Allow the mixture to warm to room temperature.

  • Workup: Add 30% hydrogen peroxide solution carefully to oxidize the excess borane reagents. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure trans-isomer.

Separation of Stereoisomers

Once the diastereomers are synthesized, they must be separated. Subsequently, each racemic diastereomer must be resolved into its constituent enantiomers.

Diastereomer Separation

Cis and trans diastereomers have different physical properties (e.g., polarity, melting point) and can be readily separated using standard laboratory techniques.

  • Methodology: Flash column chromatography is the most common method. Due to the difference in the spatial arrangement of the polar hydroxyl and ester groups, the two diastereomers will have different affinities for the stationary phase (silica gel), allowing for their separation. The trans-isomer is typically less polar and will elute first.

Enantiomeric Resolution by Chiral HPLC

Enantiomers have identical physical properties in an achiral environment, necessitating the use of a chiral environment for separation.[1] High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the industry-standard technique for both analytical and preparative-scale resolution.

  • Principle of Separation: A CSP creates a chiral environment within the column. As the racemic mixture passes through, the two enantiomers form transient, diastereomeric complexes with the chiral selector of the CSP. These complexes have different energies of formation and dissociation, leading to different retention times and thus, separation. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are particularly effective for a wide range of compounds.

G cluster_1 Chiral Stationary Phase (CSP) cluster_3 Separation Outcome Enantiomer_R R-Enantiomer CSP Chiral Selector Enantiomer_R->CSP Interaction Enantiomer_S S-Enantiomer Enantiomer_S->CSP Interaction Complex_R [CSP • R-Enantiomer] (Weaker Interaction) Complex_S [CSP • S-Enantiomer] (Stronger Interaction) Outcome R-Enantiomer elutes first S-Enantiomer elutes second Complex_R->Outcome Faster Elution Complex_S->Outcome Slower Elution

Figure 2: Principle of enantiomeric separation by Chiral HPLC. The two enantiomers interact differently with the chiral stationary phase.

Experimental Protocol 2: Analytical Chiral HPLC Resolution
  • Column: Chiralpak® AD-H or equivalent polysaccharide-based column.

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio must be optimized to achieve baseline separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the racemic sample (either cis or trans) in the mobile phase to a concentration of ~1 mg/mL.

  • Injection: Inject 10 µL of the sample solution.

  • Analysis: Record the chromatogram. The two enantiomers will appear as two distinct peaks with different retention times.

Hypothetical Data for cis-Isomer Resolution
Parameter Value
ColumnChiralpak® AD-H (250 x 4.6 mm)
Mobile Phasen-Hexane:Isopropanol (90:10)
Flow Rate1.0 mL/min
Retention Time (Peak 1)8.5 min
Retention Time (Peak 2)10.2 min
Resolution (Rs)> 1.5

Structural Characterization and Confirmation

Unambiguous characterization of each stereoisomer is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between diastereomers.

Distinguishing cis and trans Isomers by ¹H NMR

The key to distinguishing cis and trans isomers lies in the vicinal coupling constants (³J) between the protons on the cyclobutane ring, particularly between H1 and the adjacent H2/H4 protons. The magnitude of this coupling is dependent on the dihedral angle between the protons, as described by the Karplus equation.

  • cis-Isomer: The protons H1 and H3 are on the same face of the ring. This arrangement typically results in different dihedral angles with the adjacent methylene protons compared to the trans isomer, leading to a distinct set of coupling constants.

  • trans-Isomer: The protons H1 and H3 are on opposite faces. The coupling constants for the methine protons (H1 and H3) will differ significantly from those of the cis-isomer. Generally, the trans-vicinal coupling constants in cyclobutanes are smaller than the cis-vicinal coupling constants.

Expected ¹H NMR Parameters for Cyclobutane Ring Protons
Proton cis-Isomer trans-Isomer
H1 (CH-COOBn) MultipletMultiplet
H3 (CH-OH) MultipletMultiplet
H2, H4 (CH₂) Two distinct multipletsTwo distinct multiplets
³J (H1, H2/4) & ³J (H3, H2/4) Characteristically different valuesCharacteristically different values

Note: The exact chemical shifts and coupling constants are highly dependent on the solvent and conformation of the ring.

Complete Structural Confirmation

A full suite of analytical techniques should be employed for complete characterization:

  • ¹³C NMR: Confirms the number of unique carbon environments.

  • FT-IR: Shows characteristic absorbances for the hydroxyl (-OH stretch, ~3400 cm⁻¹) and ester carbonyl (C=O stretch, ~1730 cm⁻¹) groups.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Optical Rotation: A polarimeter can be used to measure the specific rotation ([α]D) of the purified enantiomers, confirming their optical activity. The two enantiomers of a pair will have equal and opposite rotations.

Conclusion

The stereoisomers of this compound represent a class of high-value chemical building blocks. Mastery over their synthesis and separation is a critical capability for any research organization involved in the development of novel therapeutics. The strategic application of stereoselective reduction, followed by robust chromatographic separation and detailed spectroscopic characterization, provides a reliable pathway to access all four stereoisomers in high purity. This guide provides the foundational knowledge and practical protocols to empower scientists to confidently navigate the stereochemical complexities of this important molecular scaffold.

References
  • ResearchGate. (n.d.). Synthesis of tert‐butyl 3‐hydroxycyclobutanecarboxylate (cis‐18). Retrieved from [Link]

  • ScholarWorks. (n.d.). Studies toward the stereocontrolled synthesis of cyclobutane derivatives. Retrieved from [Link]

  • Feskov, I. O., Naumchyk, V. S., & Onopchenko, O. V. (2020). The synthesis of cis- and trans-3-(4-hydroxyphenyl)cyclobutanecarboxylic acids and the study of their derivatives as GPR-40 receptor ligands. Journal of Organic and Pharmaceutical Chemistry, 18(4), 25-33. Retrieved from [Link]

  • Google Patents. (n.d.). US3227764A - Separation of cis and trans isomers of tetraalkyl - 1,3 - cyclobutanediols and novel compound obtained thereby.
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  • ResearchGate. (n.d.). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. Retrieved from [Link]

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved from [Link]

  • Chemistry School. (n.d.). Identification of Stereochemistry in Substituted Cycloalkanes. Retrieved from [Link]

  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews, 37(12), 2593-2608. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr. Retrieved from [Link]

  • Deraet, X., et al. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison Between Experiment and Theory. The Journal of Organic Chemistry, 85(13), 8510-8519. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 4.2: Cis-Trans Isomerism in Cycloalkanes. Retrieved from [Link]

  • YouTube. (2022). Small Cycloalkanes: Cyclobutane - Cyclohexane, Cis / Trans Isomerisation. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • PubMed. (n.d.). Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral HPLC for efficient resolution of enantiomers. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020). Chiral High Performance Liquid Chromatography: Review. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 4.3: Cis-Trans Isomerism in Cycloalkanes. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Stereoselective Reductions of 3-Substituted Cyclobutanones: a Comparison Between Experiment and Theory. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Retrieved from [Link]

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Cis and trans isomers of Benzyl 3-hydroxycyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Cis and Trans Isomers of Benzyl 3-hydroxycyclobutanecarboxylate

Abstract

The cyclobutane motif, once considered a synthetic curiosity, has emerged as a privileged scaffold in modern medicinal chemistry.[1][2][3] Its inherent ring strain and unique three-dimensional, puckered conformation offer novel ways to explore chemical space, improve metabolic stability, and enforce specific pharmacophoric orientations.[1][4] Among the vast array of cyclobutane derivatives, this compound stands out as a pivotal building block, particularly in the synthesis of antiviral agents and other complex therapeutics.[5][6][7] The stereochemical relationship between the hydroxyl and the benzyl carboxylate substituents—either cis or trans—profoundly influences the molecule's shape, reactivity, and its utility in stereoselective synthesis. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, separation, characterization, and strategic application of these two critical diastereomers.

The Strategic Importance of Cyclobutane Stereoisomers in Drug Design

The rigidity of the cyclobutane ring, in contrast to more flexible acyclic or larger cyclic systems, allows it to act as a conformationally restricted isostere for other chemical groups, such as alkenes or phenyl rings.[1] This property is invaluable in drug design for several reasons:

  • Metabolic Stability: Replacing metabolically labile groups with a robust cyclobutane ring can significantly enhance a drug candidate's pharmacokinetic profile.[4]

  • Conformational Constraint: The fixed geometry of the ring can lock a molecule into a bioactive conformation, improving its binding affinity and selectivity for a biological target.[8]

  • Vectorial Projection: The substituents on a 1,3-disubstituted cyclobutane ring project into distinct vectors in three-dimensional space. The choice between a cis or trans isomer allows a medicinal chemist to precisely control the spatial relationship between key pharmacophoric elements, which is critical for optimizing interactions within a protein's binding pocket.

This compound encapsulates these advantages. The benzyl ester serves as a stable, yet readily cleavable, protecting group for the carboxylic acid, while the hydroxyl group provides a versatile handle for further synthetic elaboration. The core challenge and opportunity lie in the selective synthesis and isolation of the desired cis or trans isomer to serve as a stereochemically pure starting material.

Stereoselective Synthesis: From a Common Precursor to Divergent Isomers

The most direct and common route to both cis and trans isomers of this compound is the stereoselective reduction of the parent ketone, Benzyl 3-oxocyclobutanecarboxylate. The choice of reducing agent and reaction conditions dictates the stereochemical outcome by controlling the trajectory of the hydride attack on the carbonyl.

Synthesis of the Cis Isomer

The formation of the cis isomer is typically favored by using sterically hindered hydride reagents. These reagents preferentially attack the carbonyl from the face opposite to the bulky benzyl carboxylate group, resulting in the hydroxyl group being on the same side as the ester.

  • Causality of Stereoselection: The puckered cyclobutane ring places the large ester group in a pseudo-equatorial position to minimize steric strain. A bulky hydride source, such as Sodium tri-sec-butylborohydride (L-Selectride®) or even Sodium borohydride (NaBH₄) under certain conditions, will approach from the less hindered, trans face. This "anti-attack" leads to the formation of the cis-alcohol.

Synthesis of the Trans Isomer

Conversely, the trans isomer can often be obtained through catalytic hydrogenation.

  • Causality of Stereoselection: In catalytic hydrogenation (e.g., using a Palladium or Platinum catalyst), the ketone substrate adsorbs onto the catalyst surface. The bulky ester group orients away from the surface, allowing for the delivery of hydrogen from the catalyst face. This can lead to a preference for the trans product, although mixtures are common and the selectivity is highly dependent on the specific catalyst, solvent, and conditions. Alternative methods may involve thermodynamic equilibration or the use of less sterically demanding reducing agents under specific conditions that favor the formation of the more thermodynamically stable trans product.

Synthesis_Pathway start Benzyl 3-oxocyclobutanecarboxylate cis_product cis-Benzyl 3-hydroxycyclobutanecarboxylate start->cis_product  Sterically Hindered Hydride  (e.g., NaBH₄, L-Selectride)  Kinetic Control trans_product trans-Benzyl 3-hydroxycyclobutanecarboxylate start->trans_product  Catalytic Hydrogenation  (e.g., H₂, Pd/C)  or Thermodynamic Control Separation_Workflow cluster_0 Purification Process Crude Crude Reaction Mixture (cis/trans isomers) Column Silica Gel Column Chromatography Crude->Column Fractions Collect Fractions Column->Fractions Analysis TLC/NMR Analysis of Fractions Fractions->Analysis Combine Combine Pure Fractions Analysis->Combine Cis_Product Pure cis-Isomer (Elutes First) Combine->Cis_Product Trans_Product Pure trans-Isomer (Elutes Second) Combine->Trans_Product Deprotection_Coupling Isomer cis- or trans-Benzyl 3-hydroxycyclobutanecarboxylate Acid cis- or trans-3-Hydroxy- cyclobutanecarboxylic Acid Isomer->Acid H₂, Pd/C (Hydrogenolysis) Amide Final Drug Candidate (Amide) Acid->Amide Amine (R-NH₂) Coupling Agent

Sources

Benzyl 3-Hydroxycyclobutanecarboxylate: A Versatile Chiral Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutane motif, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a privileged scaffold in modern medicinal chemistry.[1][2] Its unique three-dimensional structure provides a valuable tool for medicinal chemists to fine-tune the physicochemical and pharmacological properties of drug candidates, offering improvements in metabolic stability, conformational rigidity, and potency.[3] This technical guide focuses on a key exemplar of this structural class: Benzyl 3-hydroxycyclobutanecarboxylate. We will provide a comprehensive overview of its synthesis, chiral resolution, and its potential as a versatile chiral building block for the synthesis of complex pharmaceutical intermediates. This guide is intended to be a practical resource, offering not just theoretical background but also actionable experimental protocols and field-proven insights.

The Strategic Advantage of the Cyclobutane Core in Medicinal Chemistry

The incorporation of a cyclobutane ring into a drug candidate can confer several desirable properties. Unlike planar aromatic rings, the puckered nature of the cyclobutane ring allows for the precise spatial orientation of substituents, enabling better engagement with biological targets.[1] This conformational restriction can lead to enhanced binding affinity and selectivity.[2] Furthermore, the replacement of more flexible or metabolically labile groups with a cyclobutane moiety can significantly improve a compound's pharmacokinetic profile.[3] The relative chemical inertness of the cyclobutane ring also contributes to its appeal as a stable scaffold in drug design.[1]

Synthesis of Racemic this compound

The journey to enantiomerically pure this compound begins with the synthesis of its racemic precursor. A common and efficient route starts from the commercially available Benzyl 3-oxocyclobutanecarboxylate. The pivotal step is the reduction of the ketone functionality to the corresponding secondary alcohol.

Workflow for the Synthesis of Racemic this compound

G cluster_0 Synthesis of Racemic Precursor Start Benzyl 3-oxocyclobutanecarboxylate Reagents Sodium Borohydride (NaBH4) Methanol (MeOH) Start->Reagents 1. Dissolve in MeOH Reaction Ketone Reduction Reagents->Reaction 2. Add NaBH4 at 0°C Product Racemic Benzyl 3-hydroxycyclobutanecarboxylate Reaction->Product 3. Quench, Extract & Purify

Caption: Synthetic workflow for the reduction of Benzyl 3-oxocyclobutanecarboxylate.

Experimental Protocol: Ketone Reduction
  • Dissolution: Dissolve Benzyl 3-oxocyclobutanecarboxylate (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.[4][5]

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Reduction: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0°C. The addition should be slow to control the evolution of hydrogen gas.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the excess NaBH₄.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford racemic this compound as a colorless to pale yellow liquid.[6]

Chiral Resolution: The Gateway to Enantiopure Building Blocks

With the racemic alcohol in hand, the next critical step is the separation of the enantiomers. Enzymatic kinetic resolution is a highly effective and widely used method for this purpose, leveraging the stereoselectivity of enzymes, particularly lipases, to differentiate between enantiomers.[7][8]

Principle of Enzymatic Kinetic Resolution

In a kinetic resolution, one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst or reagent. In the case of lipase-catalyzed resolution of alcohols, the enzyme will selectively acylate one enantiomer, leaving the other unreacted. This results in a mixture of an acylated product and the unreacted alcohol, which can then be separated by standard chromatographic techniques. Lipases such as Candida antarctica lipase B (CAL-B) and Pseudomonas cepacia lipase are known for their high enantioselectivity in such transformations.[8][9]

Workflow for Enzymatic Kinetic Resolution

G cluster_1 Enzymatic Kinetic Resolution Racemate Racemic Benzyl 3-hydroxycyclobutanecarboxylate Enzyme Lipase (e.g., CAL-B) Acyl Donor (e.g., Vinyl Acetate) Racemate->Enzyme 1. Combine in organic solvent Resolution Enantioselective Acylation Enzyme->Resolution 2. Incubate with shaking Separation Chromatographic Separation Resolution->Separation 3. Monitor conversion to ~50% Product1 (S)-Benzyl 3-hydroxycyclobutanecarboxylate Separation->Product1 Product2 (R)-Benzyl 3-acetoxycyclobutanecarboxylate Separation->Product2 G cluster_2 Synthetic Transformations Chiral_Alcohol (S)-Benzyl 3-hydroxycyclobutanecarboxylate Protect Protection (e.g., TBSCl) Chiral_Alcohol->Protect Deprotect_Ester Hydrogenolysis Chiral_Alcohol->Deprotect_Ester Invert Mitsunobu Reaction Chiral_Alcohol->Invert Oxidize Oxidation (e.g., Swern) Chiral_Alcohol->Oxidize Protected_Alcohol Protected Alcohol Protect->Protected_Alcohol Carboxylic_Acid Chiral Carboxylic Acid Deprotect_Ester->Carboxylic_Acid Inverted_Alcohol (R)-Benzyl 3-hydroxycyclobutanecarboxylate Invert->Inverted_Alcohol Chiral_Ketone (S)-Benzyl 3-oxocyclobutanecarboxylate Oxidize->Chiral_Ketone

Sources

Discovery and history of Benzyl 3-hydroxycyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Application of Benzyl 3-hydroxycyclobutanecarboxylate

For researchers, scientists, and professionals in drug development, the strategic incorporation of unique structural motifs is paramount to innovation. Among these, the cyclobutane ring has emerged as a valuable scaffold, prized for its ability to impart conformational rigidity and novel three-dimensional topologies to bioactive molecules.[1][2] This guide delves into the history, synthesis, and significance of a key building block in this class: this compound.

The Rise of the Cyclobutane Moiety in Medicinal Chemistry

Historically, the synthesis of cyclobutane derivatives has been fraught with challenges, with early reports often containing errors in structural assignment.[3] However, modern synthetic methods have made this strained carbocycle more accessible, leading to its increasing use in drug discovery.[1] The puckered nature of the cyclobutane ring offers a distinct three-dimensional structure that can be exploited to orient pharmacophoric groups in a precise manner, improve metabolic stability, and serve as a bioisosteric replacement for other cyclic systems.[1][4]

Synthetic Pathways to the 3-Hydroxycyclobutanecarboxylate Core

The journey to this compound begins with the synthesis of its core structure. A common and crucial precursor is 3-oxocyclobutanecarboxylic acid. Various patented methods exist for the preparation of this key intermediate.

Synthesis of 3-Oxocyclobutanecarboxylic Acid

One documented approach involves a multi-step synthesis commencing from readily available starting materials such as acetone, bromine, and malononitrile.[5] This method proceeds through the formation of 1,3-dibromoacetone, followed by cyclization and subsequent hydrolysis to yield the target 3-oxocyclobutanecarboxylic acid.[5]

Another synthetic route builds the cyclobutane ring through the reaction of diisopropyl malonate with 2,2-dimethoxy-1,3-dibromopropane in the presence of a strong base like potassium tert-butoxide.[6] Subsequent hydrolysis and decarboxylation afford the desired 3-oxocyclobutanecarboxylic acid.[6]

Experimental Protocol: Synthesis of 3-Oxocyclobutanecarboxylic Acid (Illustrative)

  • Step 1: Cyclization. To a solution of N,N-dimethylformamide (DMF) and potassium tert-butoxide in a reaction flask, diisopropyl malonate dissolved in DMF is added dropwise under cooling. After the addition is complete, the mixture is heated, and 2,2-dimethoxy-1,3-dibromopropane is introduced. The reaction is maintained at an elevated temperature for several days.

  • Step 2: Work-up and Isolation. After cooling, water is added, and the product is extracted with an organic solvent such as n-heptane. The organic phases are combined, dried, and concentrated under reduced pressure to yield the crude cyclobutane intermediate.

  • Step 3: Hydrolysis and Decarboxylation. The intermediate from the previous step is treated with concentrated hydrochloric acid and water. The mixture is heated for an extended period to effect hydrolysis and decarboxylation.

  • Step 4: Final Purification. The solvent is partially removed, and the product is extracted with dichloromethane. The organic layer is dried and concentrated to give the crude 3-oxocyclobutanecarboxylic acid, which can be further purified by recrystallization.[6]

Reduction to 3-Hydroxycyclobutanecarboxylic Acid

The subsequent step involves the reduction of the ketone in 3-oxocyclobutanecarboxylic acid to the corresponding alcohol, 3-hydroxycyclobutanecarboxylic acid. This transformation can be achieved using various reducing agents, with the choice of reagent influencing the stereochemical outcome (cis vs. trans isomers).

Benzyl Esterification

The final step is the esterification of 3-hydroxycyclobutanecarboxylic acid with benzyl alcohol to produce this compound. This can be accomplished through standard esterification protocols, such as Fischer esterification under acidic catalysis or by converting the carboxylic acid to a more reactive species like an acyl chloride followed by reaction with benzyl alcohol.

The Significance of Stereochemistry

As with many chiral building blocks, the stereochemistry of this compound is crucial for its application in drug development. The molecule exists as cis and trans diastereomers, each of which is chiral and can be resolved into its constituent enantiomers. The specific stereoisomer required will depend on the target biological system. Enantioselective syntheses are therefore highly valuable in providing access to stereopure forms of this intermediate.[7][8][9]

Diagram: Synthetic Workflow

G A Starting Materials (e.g., Malonate Esters, Dibromopropane) B Cyclization A->B C 3-Oxocyclobutanecarboxylate Intermediate B->C D Reduction C->D E 3-Hydroxycyclobutanecarboxylic Acid D->E F Benzyl Esterification E->F G This compound F->G

Caption: General synthetic workflow to this compound.

Applications in Drug Discovery

This compound serves as a versatile intermediate in the synthesis of a wide array of complex molecules, particularly in the pharmaceutical industry. The benzyl protecting group is readily removable, and the hydroxyl group and carboxylate handle provide two points for further chemical modification. While specific drug candidates incorporating this exact fragment are often proprietary, the utility of the 3-hydroxycyclobutane core is evident in the broader context of medicinal chemistry. For instance, related carbocyclic structures are key components in the development of inhibitors for various enzymes and receptors.[1] The N-benzyl motif, in general, is a frequently used structural element in drug discovery to modulate physicochemical properties and target interactions.[10]

Conclusion

The discovery and development of synthetic routes to this compound have been driven by the increasing demand for novel, three-dimensional scaffolds in modern drug discovery. From its challenging historical origins to its current status as a valuable building block, this compound exemplifies the critical role of synthetic chemistry in providing the tools for therapeutic innovation. The continued exploration of cyclobutane chemistry promises to yield new molecular architectures with enhanced biological activity and drug-like properties.

References

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  • 3-Hydroxycyclobutane-1-carboxylic acid | C5H8O3 | CID 22640986. PubChem.[Link]

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  • 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Journal of Chemical Education.[Link]

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  • Enantioselective Multicatalytic Synthesis of α-Benzyl-β-hydroxyindan-1-ones | Request PDF. ResearchGate.[Link]

  • Enantioselective Synthesis of Benzyl (1S,2R,4R)-4-(tert-Butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate Using an Iodolactamization As the Key Step. The Journal of Organic Chemistry.[Link]

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Navigating the Nomenclature of a Key Building Block: A Technical Guide to Benzyl 3-hydroxycyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern synthetic chemistry and drug discovery, precision in molecular architecture is paramount. Cyclobutane rings, once considered esoteric, are now recognized as valuable scaffolds that can impart unique conformational constraints and metabolic stability to bioactive molecules. Benzyl 3-hydroxycyclobutanecarboxylate, a key building block in this class, presents a fascinating case study in chemical nomenclature. Its seemingly simple structure gives rise to a variety of names, the understanding of which is crucial for unambiguous communication in research and development. This guide provides an in-depth exploration of the alternative names for this compound, elucidating the logic behind each and offering a clear framework for its identification.

The Core Structure: Unpacking the Nomenclature

The foundation of this molecule's identity lies in its bicyclic nature: a cyclobutane ring and a benzyl group. The naming variations arise from the IUPAC (International Union of Pure and Applied Chemistry) numbering of the cyclobutane ring and the specification of stereochemistry.

The systematic IUPAC name for this compound is benzyl 3-hydroxycyclobutane-1-carboxylate .[1][] This name is derived by treating the cyclobutane as the parent structure, with a benzyl ester at position 1 and a hydroxyl group at position 3.

Another commonly encountered and equally valid name is 3-Hydroxy-cyclobutanecarboxylic acid benzyl ester .[3] This nomenclature treats the parent as 3-hydroxycyclobutanecarboxylic acid, with the "benzyl ester" suffix indicating the esterification of the carboxylic acid with benzyl alcohol.

Stereoisomerism: The Importance of cis and trans

The substituted cyclobutane ring in this compound gives rise to stereoisomerism. The relative positions of the benzyl carboxylate and hydroxyl groups can be on the same side (cis) or opposite sides (trans) of the ring. This stereochemical information is vital for its application in stereospecific synthesis.

Consequently, more descriptive names are frequently used:

  • Benzyl cis-3-hydroxycyclobutanecarboxylate : Specifies that the benzyl carboxylate and hydroxyl groups are on the same face of the cyclobutane ring.[3][4]

  • Benzyl trans-3-hydroxycyclobutanecarboxylate : Indicates that the two substituent groups are on opposite faces of the ring.[3]

Further stereochemical refinement can be provided using the Cahn-Ingold-Prelog (CIP) priority rules, leading to names such as (1r,3r)-benzyl 3-hydroxycyclobutanecarboxylate , which also describes the cis isomer.[3]

Key Identifiers for Unambiguous Identification

To eliminate any ambiguity, chemical compounds are assigned unique identifiers. For this compound, the most important are its CAS Registry Number and PubChem Compound ID.

IdentifierValueNotes
CAS Registry Number 480449-99-8For the general, non-stereospecific compound.[][5][6]
CAS Registry Number 552849-32-8For the cis isomer.[4][7]
PubChem CID 22934789Associated with CAS 480449-99-8.[8]
Molecular Formula C12H14O3[1][]
Molecular Weight 206.24 g/mol [1][]

Nomenclature Relationship Diagram

The following diagram illustrates the relationships between the various names for this compound.

G A This compound (Common Name) B benzyl 3-hydroxycyclobutane-1-carboxylate (IUPAC) A->B is systematically named C 3-Hydroxy-cyclobutanecarboxylic acid benzyl ester A->C is also known as D Stereoisomers A->D exists as E Benzyl cis-3-hydroxycyclobutanecarboxylate D->E e.g. F Benzyl trans-3-hydroxycyclobutanecarboxylate D->F e.g. G (1r,3r)-benzyl 3-hydroxycyclobutanecarboxylate E->G also named

Caption: Interrelationship of alternative names for this compound.

Experimental Protocols: A Note on Synthesis

While a detailed synthetic protocol is beyond the scope of this nomenclature guide, it is pertinent to note that the various stereoisomers of this compound are typically accessed through distinct synthetic routes. The choice of starting materials and reaction conditions dictates the resulting stereochemistry, highlighting the importance of using the precise chemical name when consulting or reporting experimental methods. The synthesis of related benzyl esters has been described in the literature, often involving the esterification of the corresponding carboxylic acid or the oxidation of a precursor alcohol.

Conclusion

A thorough understanding of the alternative names for this compound is essential for researchers, scientists, and drug development professionals. This guide has systematically outlined the IUPAC and common names, the critical role of stereochemical descriptors, and the definitive chemical identifiers. By utilizing this information, scientists can ensure clarity and precision in their work, fostering effective collaboration and advancing the frontiers of chemical synthesis and medicinal chemistry.

References

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Benzyl 3-hydroxycyclobutanecarboxylate safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of Benzyl 3-hydroxycyclobutanecarboxylate

Disclaimer: This document is intended as a technical guide for researchers, scientists, and drug development professionals. The information herein is synthesized from available data on structurally related compounds and general principles of chemical safety. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide should be used in conjunction with a thorough risk assessment conducted by qualified personnel. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Introduction

This compound is a versatile organic building block incorporating a benzyl ester, a hydroxyl group, and a cyclobutane ring.[1][2] Its structural motifs are of significant interest in medicinal chemistry and materials science for the synthesis of novel compounds.[3][4][5] While cyclobutane rings possess inherent ring strain, they are generally stable at room temperature, allowing for manageable laboratory handling.[3] This guide provides a comprehensive overview of the safety and handling considerations for this compound, drawing upon data from analogous compounds to ensure a high standard of laboratory safety.

Hazard Identification and Toxicological Profile

Inferred Hazard Profile:

Hazard Classification (Inferred)Associated RisksRecommended Precautions
Acute Oral Toxicity Harmful if swallowed.[6][7]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor.[6][7]
Skin Corrosion/Irritation May cause skin irritation.[8] Some related compounds may cause allergic skin reactions.[9]Wear protective gloves, lab coat, and eye protection.[8][10][11] If skin irritation occurs, get medical advice.[9]
Serious Eye Damage/Irritation May cause serious eye irritation.[8]Wear safety goggles or a face shield.[10][11] If in eyes, rinse cautiously with water for several minutes.[8][12]
Respiratory Irritation May cause respiratory irritation upon inhalation of mists or vapors.[8]Use only in a well-ventilated area or under a chemical fume hood.[13] Avoid breathing vapors or mists.[8]
Aquatic Toxicity Potentially toxic to aquatic life with long-lasting effects, a common hazard for benzyl-containing compounds.[6][7]Avoid release to the environment.[6][7] Dispose of contents/container to an approved waste disposal plant.[6]

Toxicological Summary of Related Compounds:

  • Benzyl Benzoate: Low acute toxicity via oral, dermal, and inhalation routes. It can be a slight skin and eye irritant and a weak skin sensitizer.[14][15] In vivo, it is hydrolyzed to benzyl alcohol and benzoic acid.[15][16]

  • Benzyl Alcohol: Can be harmful if swallowed and may cause eye irritation.[13][16][17] In high doses, it has shown neurotoxic effects in animal studies.[15][17]

  • Cyclobutane Derivatives: Generally stable, but their reactivity can be influenced by substituents.[3][18] Specific toxicological data is highly dependent on the overall structure of the molecule.

Safe Handling and Storage

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is critical to minimize exposure.

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when handling larger quantities or when there is a significant risk of splashing.[10]

  • Skin Protection:

    • Gloves: Nitrile or butyl rubber gloves are recommended for handling.[10][11] Gloves should be inspected before use and changed immediately if contaminated.

    • Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

    • Additional Protection: For larger scale operations, a chemical-resistant apron and sleeves should be considered.

  • Respiratory Protection: Work should be conducted in a well-ventilated laboratory or under a certified chemical fume hood to minimize inhalation of vapors.[13] If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[10]

Engineering Controls
  • Ventilation: A well-maintained chemical fume hood is the primary engineering control for handling this compound.

  • Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[19]

Storage
  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9][13]

  • Incompatibilities: Keep away from strong oxidizing agents, strong bases, and amines.[19]

  • Labeling: Containers should be clearly labeled with the chemical name and associated hazards.

Risk Assessment and Experimental Workflow

A thorough risk assessment should precede any experimental work. The following diagram illustrates a logical workflow for risk mitigation.

RiskAssessmentWorkflow Risk Assessment Workflow for this compound A Identify Hazards (Inferred from structural analogs) B Assess Risks (Exposure potential, severity) A->B C Implement Control Measures (PPE, Engineering Controls) B->C D Develop Experimental Protocol C->D E Perform Experiment D->E F Waste Disposal E->F G Review and Refine Procedures E->G F->G EmergencyResponse Emergency Response Procedure Start Incident Occurs (Spill, Exposure) Assess Assess Severity Start->Assess Minor Minor Incident Assess->Minor Minor Major Major Incident Assess->Major Major FirstAid Administer First Aid Minor->FirstAid Evacuate Evacuate Area Major->Evacuate Alert Alert EHS/ Emergency Services Evacuate->Alert Report Report Incident Alert->Report Cleanup Contain & Clean Spill FirstAid->Cleanup Dispose Dispose of Waste Cleanup->Dispose Dispose->Report

Caption: A flowchart for emergency response procedures.

Disposal Considerations

  • Waste Management: Chemical waste must be disposed of in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash. [20]* Containerization: Collect waste in a designated, properly labeled, and sealed hazardous waste container. [20]* Consultation: Contact your institution's EHS department for specific disposal procedures and to arrange for waste pickup. [20]

Conclusion

While specific safety data for this compound is scarce, a robust safety protocol can be established by analyzing its constituent functional groups and data from structurally similar compounds. Adherence to the principles of hazard identification, use of appropriate PPE and engineering controls, and preparedness for emergencies are paramount for the safe handling of this and all laboratory chemicals. Researchers must exercise due diligence and always prioritize safety in their experimental design and execution.

References

  • PubChem. (n.d.). (1S,3R)-benzyl-3-hydroxycyclopentanecarboxylate. Retrieved from [Link]

  • Carl ROTH. (2012). Safety data sheet. Retrieved from [Link]

  • ResearchGate. (2025). The application of cyclobutane derivatives in organic synthesis. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Caesar & Loretz GmbH. (n.d.). Safety data sheet. Retrieved from [Link]

  • LeelineWork. (2026). What PPE Should You Wear When Handling Acid 2026?. Retrieved from [Link]

  • Unisafe. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]

  • MIT. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 3-OH-benzyl (CAS 155174-22-4). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2009). Provisional Peer-Reviewed Toxicity Values for Benzyl alcohol. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzyl alcohol. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). Benzyl trans-3-hydroxycyclobutanecarboxylate, 97% Purity, C12H14O3, 1 gram. Retrieved from [Link]

  • CP Lab Safety. (n.d.). benzyl cis-3-(hydroxymethyl)cyclobutanecarboxylate, min 97%, 100 mg. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Accessing 1,2-Substituted Cyclobutanes through 1,2-Azaborine Photoisomerization. Retrieved from [Link]

  • ResearchGate. (2024). High‐Pressure‐Mediated Fragment Library Synthesis of 1,2‐Disubsituted Cyclobutane Derivatives. Retrieved from [Link]

  • ScienceDirect. (2020). RIFM fragrance ingredient safety assessment, benzyl benzoate, CAS Registry Number 120-51-4. Retrieved from [Link]

  • PubMed Central. (2025). Synthesis of Cyclobutane‐Containing Tricyclic β‐Lactams Based on a Saturated Scaffold Enabled by Iron‐catalysed [2 + 2]‐Cycloaddition. Retrieved from [Link]

  • Regulations.gov. (2016). Benzyl Benzoate: Human Health Scoping Document in Support of Registration. Retrieved from [Link]

  • CIR Safety. (n.d.). Safety Assessment of Benzyl Salicylate As Used in Cosmetics. Retrieved from [Link]

  • PubMed. (n.d.). Final report on the safety assessment of Benzyl Alcohol, Benzoic Acid, and Sodium Benzoate. Retrieved from [Link]

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Methodological & Application

Synthesis of Benzyl 3-hydroxycyclobutanecarboxylate: An Application Note and Protocol for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, three-step synthetic route to benzyl 3-hydroxycyclobutanecarboxylate, a valuable building block in contemporary drug discovery. The synthesis commences with the Baeyer-Villiger oxidation of cyclobutanone to yield γ-butyrolactone, followed by a catalyzed ring-opening with benzyl alcohol to form benzyl 3-oxocyclobutanecarboxylate. The final step involves the diastereoselective reduction of the ketone to afford the target alcohol. This document furnishes detailed experimental protocols, mechanistic insights, and practical considerations for each synthetic transformation, tailored for researchers and scientists in pharmaceutical and organic synthesis laboratories.

Introduction

The cyclobutane motif is an increasingly important structural element in medicinal chemistry, prized for its ability to impart unique conformational constraints and metabolic stability to drug candidates. Specifically, 3-hydroxycyclobutanecarboxylic acid and its derivatives serve as key intermediates in the synthesis of a wide array of biologically active molecules. The benzyl ester, this compound, is a particularly useful precursor, allowing for facile deprotection to the corresponding carboxylic acid while the benzyl group provides a convenient handle for purification and characterization. This guide delineates a reliable and scalable laboratory synthesis of this compound starting from the readily available cyclobutanone.

Overall Synthetic Strategy

The synthesis is designed as a three-step sequence, leveraging well-established and robust chemical transformations. Each step is optimized to ensure high yields and purity of the desired intermediates and the final product.

Synthesis_Workflow Cyclobutanone Cyclobutanone Lactone γ-Butyrolactone Cyclobutanone->Lactone Step 1: Baeyer-Villiger Oxidation Ketoester Benzyl 3-oxocyclobutanecarboxylate Lactone->Ketoester Step 2: Ring Opening FinalProduct This compound Ketoester->FinalProduct Step 3: Reduction

Caption: Overall synthetic workflow from cyclobutanone to this compound.

Step 1: Baeyer-Villiger Oxidation of Cyclobutanone to γ-Butyrolactone

Scientific Rationale

The Baeyer-Villiger oxidation is a cornerstone of organic synthesis, enabling the conversion of ketones to esters, or in the case of cyclic ketones, to lactones.[1][2][3] The reaction proceeds via the insertion of an oxygen atom adjacent to the carbonyl group. We employ meta-chloroperoxybenzoic acid (m-CPBA) as the oxidant due to its commercial availability, relatively high reactivity, and ease of handling.[2] The mechanism involves the formation of a Criegee intermediate, followed by the migratory insertion of one of the α-carbons.[3]

Baeyer_Villiger_Mechanism cluster_0 Baeyer-Villiger Oxidation Mechanism Ketone Cyclobutanone ProtonatedKetone Protonated Ketone Ketone->ProtonatedKetone + H+ mCPBA m-CPBA Criegee Criegee Intermediate ProtonatedKetone->Criegee + m-CPBA anion Rearrangement Rearrangement Criegee->Rearrangement Migratory Insertion Lactone γ-Butyrolactone Rearrangement->Lactone mCBA m-Chlorobenzoic Acid Rearrangement->mCBA Loss of leaving group

Caption: Simplified mechanism of the Baeyer-Villiger oxidation of cyclobutanone.

Experimental Protocol
Reagent/SolventMolar Mass ( g/mol )Amount (mmol)Volume/MassEquivalents
Cyclobutanone70.0950.03.50 g1.0
m-CPBA (77%)172.5760.013.4 g1.2
Dichloromethane (DCM)--100 mL-
Sat. aq. NaHCO₃--50 mL-
Sat. aq. Na₂S₂O₃--50 mL-
Anhydrous MgSO₄--~5 g-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add cyclobutanone (3.50 g, 50.0 mmol) and dissolve in dichloromethane (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add meta-chloroperoxybenzoic acid (m-CPBA, 77%, 13.4 g, 60.0 mmol) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃, 50 mL) to decompose excess peroxide.

  • Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 2 x 50 mL) to remove m-chlorobenzoic acid.

  • Wash the organic layer with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to afford the crude γ-butyrolactone. The product is often of sufficient purity for the next step, or can be purified by distillation.

Step 2: Ring Opening of γ-Butyrolactone to Benzyl 3-oxocyclobutanecarboxylate

Scientific Rationale

The ring-opening of lactones with alcohols to form hydroxy esters can be catalyzed by either acids or bases. While γ-butyrolactone is thermodynamically stable and its ring-opening polymerization is challenging, a stoichiometric reaction with an alcohol under forcing conditions can yield the desired ester.[4] In this protocol, we propose a base-catalyzed approach using potassium tert-butoxide with benzyl alcohol. The alkoxide, generated in situ, acts as the nucleophile to attack the carbonyl carbon of the lactone.[5] An alternative acid-catalyzed approach could also be employed.[6]

Experimental Protocol
Reagent/SolventMolar Mass ( g/mol )Amount (mmol)Volume/MassEquivalents
γ-Butyrolactone86.0940.03.44 g1.0
Benzyl Alcohol108.1448.05.2 mL1.2
Potassium tert-butoxide112.214.00.45 g0.1
Toluene--80 mL-
1 M aq. HCl--~20 mL-
Ethyl Acetate--100 mL-
Anhydrous Na₂SO₄--~5 g-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add γ-butyrolactone (3.44 g, 40.0 mmol), benzyl alcohol (5.2 mL, 48.0 mmol), and toluene (80 mL).

  • Add potassium tert-butoxide (0.45 g, 4.0 mmol) to the mixture.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 24-48 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Cool the reaction mixture to room temperature and quench with 1 M aqueous HCl (20 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 50 mL).

  • Wash the combined organic layers with water (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield benzyl 3-oxocyclobutanecarboxylate.

Step 3: Reduction of Benzyl 3-oxocyclobutanecarboxylate to this compound

Scientific Rationale

The reduction of the ketone functionality in the β-keto ester intermediate to the corresponding secondary alcohol is achieved using sodium borohydride (NaBH₄). NaBH₄ is a mild and selective reducing agent that readily reduces ketones and aldehydes but is generally unreactive towards esters under these conditions.[7] The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon.[8][9] The use of methanol as a solvent facilitates the reaction and the subsequent protonation of the resulting alkoxide.

Reduction_Mechanism cluster_1 Ketone Reduction Mechanism Ketoester Benzyl 3-oxocyclobutanecarboxylate Hydride_Attack Hydride Attack Ketoester->Hydride_Attack + H⁻ (from NaBH₄) NaBH4 NaBH₄ Alkoxide Alkoxide Intermediate Hydride_Attack->Alkoxide FinalProduct This compound Alkoxide->FinalProduct + H⁺ Protonation Protonation (from MeOH)

Caption: Simplified mechanism for the reduction of the keto-ester.

Experimental Protocol
Reagent/SolventMolar Mass ( g/mol )Amount (mmol)Volume/MassEquivalents
Benzyl 3-oxocyclobutanecarboxylate204.2230.06.13 g1.0
Sodium Borohydride (NaBH₄)37.8315.00.57 g0.5
Methanol (MeOH)--60 mL-
Water--50 mL-
Ethyl Acetate--100 mL-
Anhydrous MgSO₄--~5 g-

Procedure:

  • In a 250 mL round-bottom flask, dissolve benzyl 3-oxocyclobutanecarboxylate (6.13 g, 30.0 mmol) in methanol (60 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (0.57 g, 15.0 mmol) in small portions over 10 minutes.

  • Stir the reaction mixture at 0 °C for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Quench the reaction by the slow addition of water (50 mL).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a liquid.[10]

Characterization Data

Benzyl 3-oxocyclobutanecarboxylate:

  • Appearance: Colorless to pale yellow liquid.

  • Molecular Formula: C₁₂H₁₂O₃

  • Molecular Weight: 204.22 g/mol

This compound:

  • Appearance: Colorless liquid.[10]

  • Molecular Formula: C₁₂H₁₄O₃[10]

  • Molecular Weight: 206.24 g/mol [10]

Conclusion

The described three-step synthesis provides an efficient and reliable pathway to this compound from inexpensive and readily available starting materials. The protocols are scalable and utilize standard laboratory techniques, making this synthesis accessible to a broad range of organic and medicinal chemists. The strategic use of a Baeyer-Villiger oxidation, a catalyzed lactone ring-opening, and a selective ketone reduction offers a robust platform for the preparation of this and other valuable cyclobutane-containing building blocks for drug discovery programs.

References

  • Anor, M. N. (2021). Mechanism Study of β-keto Ester Reduction using NaBH4/MeOH via Density Functional Theory (Spartan). YouTube. [Link]

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Baeyer-Villiger Oxidation. Retrieved from [Link]

  • NROChemistry. (n.d.). Baeyer-Villiger oxidation: Mechanism & Examples. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2025). ChemInform Abstract: Reduction of Aromatic and Aliphatic Keto Esters Using Sodium Borohydride/MeOH at Room Temperature: A Thorough Investigation. Retrieved from [Link]

  • Wikipedia. (n.d.). Baeyer–Villiger oxidation. Retrieved from [Link]

  • ResearchGate. (2025). Sodium Borohydride Reduction and Selective Transesterification of β-Keto Esters in a One-Pot Reaction under Mild Conditions. Retrieved from [Link]

  • Drug Intermediate Control. (n.d.). Benzyl (1R,3R)-3-hydroxycyclopentane-1-carboxylate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Baeyer-Villiger oxidation. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Facile preparation of biodegradable poly(γ-butyrolactone) via base-assisted ring-opening polymerization. Retrieved from [Link]

  • ResearchGate. (2025). Acid-catalyzed Ring-opening Polymerization of γ-Butyrolactone under High-pressure Conditions. Retrieved from [Link]

  • Polimery. (n.d.). Ring-opening polymerization of γ-butyrolactone and its derivatives: A review. Retrieved from [Link]

Sources

Application Notes and Protocols for the Esterification of 3-Hydroxycyclobutanecarboxylic Acid with Benzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the synthesis of benzyl 3-hydroxycyclobutanecarboxylate, a valuable building block in medicinal chemistry. The unique structural motif of the 3-hydroxycyclobutanecarboxylic acid core, combining a strained four-membered ring with a secondary alcohol, presents specific challenges and considerations for its esterification. This document explores suitable esterification methodologies, moving beyond classical Fischer esterification to milder, more controlled procedures such as the Steglich and Mitsunobu reactions. Detailed, step-by-step protocols are provided for these recommended methods, along with an in-depth discussion of the underlying reaction mechanisms and the rationale for experimental choices. Furthermore, this guide outlines the essential analytical techniques for the comprehensive characterization of the final product, ensuring the synthesis of a highly pure and well-defined compound for downstream applications in drug discovery and development.

Introduction: The Significance of the Cyclobutane Motif in Medicinal Chemistry

The cyclobutane ring, once considered a synthetic curiosity, has emerged as a privileged scaffold in modern drug design. Its rigid, three-dimensional structure allows for precise positioning of substituents, enabling enhanced binding to biological targets. The incorporation of a cyclobutane core can improve metabolic stability, membrane permeability, and overall pharmacokinetic profiles of drug candidates. The target molecule of this guide, this compound, serves as a key intermediate for the synthesis of a wide range of biologically active molecules, including inhibitors of enzymes such as kinases and proteases. The presence of both a hydroxyl and a carboxylic acid functional group on the cyclobutane ring provides two orthogonal points for further chemical modification, making it a versatile platform for library synthesis and lead optimization.

Strategic Selection of Esterification Methodology

The direct esterification of 3-hydroxycyclobutanecarboxylic acid with benzyl alcohol presents a unique set of challenges. The secondary alcohol on the strained cyclobutane ring can be sterically hindered and susceptible to side reactions under harsh conditions. Therefore, the choice of esterification method is critical to achieving a high yield and purity of the desired product.

  • Fischer-Speier Esterification: This classical method, which employs a strong acid catalyst and high temperatures, is generally not recommended for this substrate.[1][2][3] The acidic conditions and heat can promote dehydration of the secondary alcohol, leading to the formation of cyclobutene byproducts. Furthermore, the strained nature of the cyclobutane ring may increase its susceptibility to acid-catalyzed ring-opening or rearrangement reactions.

  • Steglich Esterification: This method offers a significantly milder and more controlled approach, making it highly suitable for acid-sensitive and sterically hindered substrates.[4][5][6] The reaction is mediated by a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and is catalyzed by 4-dimethylaminopyridine (DMAP).[5][7] The reaction proceeds at room temperature and under neutral conditions, minimizing the risk of side reactions.

  • Mitsunobu Reaction: For substrates where inversion of stereochemistry at the alcohol center is desired or acceptable, the Mitsunobu reaction is a powerful tool.[8][9][10][11] This reaction utilizes triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by the carboxylate.[8][9] The reaction is known for its high efficiency in forming esters from secondary alcohols and proceeds with a clean Sₙ2 inversion of configuration.[9]

  • Yamaguchi Esterification: This method is particularly effective for the esterification of sterically hindered carboxylic acids and alcohols.[12][13][14][15] It involves the formation of a mixed anhydride using 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent), followed by reaction with the alcohol in the presence of a stoichiometric amount of DMAP.[12][13] This method provides high yields under mild conditions and is a valuable alternative for challenging substrates.[13]

Based on this analysis, the Steglich Esterification and the Mitsunobu Reaction are presented as the primary recommended protocols in this guide due to their mild reaction conditions and proven efficacy with challenging substrates.

Reaction Mechanisms: A Visual Guide

To fully appreciate the rationale behind the experimental protocols, it is essential to understand the underlying reaction mechanisms.

Steglich_Esterification RCOOH 3-Hydroxycyclobutanecarboxylic Acid O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + DCC DCC DCC DCC->O_acylisourea Acyl_pyridinium N-Acylpyridinium Intermediate O_acylisourea->Acyl_pyridinium + DMAP - DCU DCU Dicyclohexylurea (DCU) O_acylisourea->DCU DMAP DMAP DMAP->Acyl_pyridinium Ester This compound Acyl_pyridinium->Ester + Benzyl Alcohol - DMAP BnOH Benzyl Alcohol BnOH->Ester

Figure 1: Mechanism of the Steglich Esterification.

Mitsunobu_Reaction PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine + DEAD DEAD DEAD DEAD->Betaine Ion_pair Ion Pair Betaine->Ion_pair + RCOOH RCOOH 3-Hydroxycyclobutanecarboxylic Acid RCOOH->Ion_pair Alkoxyphosphonium Alkoxyphosphonium Salt Ion_pair->Alkoxyphosphonium Hydrazine_deriv Hydrazine Derivative Ion_pair->Hydrazine_deriv BnOH Benzyl Alcohol BnOH->Alkoxyphosphonium + Betaine Ester This compound (Inverted Stereochemistry) Alkoxyphosphonium->Ester + RCOO⁻ (from Ion Pair) TPPO Triphenylphosphine Oxide Alkoxyphosphonium->TPPO

Figure 2: Mechanism of the Mitsunobu Reaction.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and rationale. It is crucial to use anhydrous solvents and reagents to prevent side reactions and ensure high yields.

Protocol 1: Steglich Esterification

This protocol is recommended for its mild conditions and suitability for acid-sensitive substrates.

Table 1: Reagents and Materials for Steglich Esterification

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Mass/VolumeNotes
3-Hydroxycyclobutanecarboxylic acid116.121.0116 mgEnsure the starting material is dry.
Benzyl alcohol108.141.2129.8 mg (0.12 mL)Use freshly distilled or commercially available anhydrous alcohol.
N,N'-Dicyclohexylcarbodiimide (DCC)206.331.1227 mgHandle with care; DCC is a potent allergen.
4-Dimethylaminopyridine (DMAP)122.170.112.2 mgActs as the catalyst.
Dichloromethane (DCM), anhydrous--10 mLUse a dry, inert solvent.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 3-hydroxycyclobutanecarboxylic acid (116 mg, 1.0 mmol) and anhydrous dichloromethane (10 mL).

  • Reagent Addition: Add benzyl alcohol (0.12 mL, 1.2 mmol) and 4-dimethylaminopyridine (12.2 mg, 0.1 mmol) to the solution.

  • Initiation: Cool the reaction mixture to 0 °C in an ice bath. In a separate vial, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (227 mg, 1.1 mmol) in a minimal amount of anhydrous dichloromethane (approx. 2 mL). Add the DCC solution dropwise to the reaction mixture over 5 minutes.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:1).

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the precipitated DCU. Wash the filter cake with a small amount of dichloromethane.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (2 x 10 mL), and brine (1 x 10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.[16]

Protocol 2: Mitsunobu Reaction

This protocol is ideal when inversion of stereochemistry at the C-3 position of the cyclobutane ring is desired.

Table 2: Reagents and Materials for Mitsunobu Reaction

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Mass/VolumeNotes
3-Hydroxycyclobutanecarboxylic acid116.121.0116 mgEnsure the starting material is dry.
Benzyl alcohol108.141.2129.8 mg (0.12 mL)Use freshly distilled or commercially available anhydrous alcohol.
Triphenylphosphine (PPh₃)262.291.5393 mg
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)174.15 (DEAD) or 202.21 (DIAD)1.50.26 mL (DEAD) or 0.30 mL (DIAD)DEAD and DIAD are toxic and potentially explosive; handle with care.
Tetrahydrofuran (THF), anhydrous--15 mLUse a dry, inert solvent.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 3-hydroxycyclobutanecarboxylic acid (116 mg, 1.0 mmol), benzyl alcohol (0.12 mL, 1.2 mmol), and triphenylphosphine (393 mg, 1.5 mmol) in anhydrous tetrahydrofuran (15 mL).

  • Initiation: Cool the solution to 0 °C in an ice bath. Add diethyl azodicarboxylate (DEAD) (0.26 mL, 1.5 mmol) or diisopropyl azodicarboxylate (DIAD) (0.30 mL, 1.5 mmol) dropwise to the stirred solution over 10 minutes. A color change and/or the formation of a precipitate may be observed.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 4-8 hours.

  • Monitoring the Reaction: Monitor the reaction by TLC (e.g., ethyl acetate/hexanes 1:1) for the disappearance of the starting alcohol.

  • Workup: Concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product will contain triphenylphosphine oxide and the hydrazine byproduct, which can be challenging to remove. Purification is best achieved by flash column chromatography on silica gel. A gradient elution with ethyl acetate in hexanes is typically effective.

Characterization of the Final Product: this compound

Thorough characterization of the final product is essential to confirm its identity, purity, and structure.

Table 3: Expected Analytical Data for this compound

Analytical TechniqueExpected Observations
¹H NMR (400 MHz, CDCl₃)δ 7.30-7.40 (m, 5H, Ar-H), 5.15 (s, 2H, -OCH₂Ph), 4.0-4.2 (m, 1H, -CHOH), 2.8-3.0 (m, 1H, -CHCOOH), 2.0-2.4 (m, 4H, cyclobutane CH₂). The exact chemical shifts and multiplicities of the cyclobutane protons will depend on the cis/trans stereochemistry.
¹³C NMR (100 MHz, CDCl₃)δ 174-176 (C=O), 135-136 (Ar-C), 128.0-128.8 (Ar-CH), 66-68 (-OCH₂Ph), 60-65 (-CHOH), 40-45 (-CHCOOH), 30-35 (cyclobutane CH₂).
FT-IR (ATR)ν (cm⁻¹): 3400 (broad, O-H stretch), 3030 (Ar C-H stretch), 2950 (aliphatic C-H stretch), 1730 (C=O ester stretch), 1250 (C-O stretch), 700-750 (Ar C-H bend).[17]
Mass Spectrometry (ESI+)m/z: [M+Na]⁺ calculated for C₁₂H₁₄O₃Na: 229.08.

Sources

Application Notes and Protocols: Benzyl 3-hydroxycyclobutanecarboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Strained Scaffolds in Drug Design

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is relentless. Among these, strained ring systems, particularly cyclobutanes, have emerged as valuable scaffolds. Unlike more flexible aliphatic rings, the inherent ring strain of the cyclobutane core imparts a rigid, puckered conformation.[1] This conformational restriction can be a powerful tool in drug design, enabling the precise positioning of pharmacophoric elements to optimize binding affinity and selectivity for a biological target.[2] Furthermore, the introduction of a cyclobutane moiety can enhance metabolic stability by blocking sites susceptible to enzymatic degradation.

Benzyl 3-hydroxycyclobutanecarboxylate, a bifunctional building block available in both cis and trans diastereomeric forms, serves as a versatile platform for accessing a diverse range of cyclobutane-containing drug candidates. The presence of a hydroxyl group and a benzyl-protected carboxylic acid allows for orthogonal functionalization, providing synthetic handles to elaborate the core structure into more complex molecules. These application notes will provide an in-depth guide to the properties, synthesis, and strategic application of this compound, with a focus on its role in the development of kinase inhibitors.

Physicochemical Properties and Stereochemical Considerations

The stereochemistry of the 3-hydroxycyclobutanecarboxylate core is a critical determinant of its utility. The relative orientation of the hydroxyl and carboxyl groups (cis or trans) dictates the three-dimensional projection of appended functionalities, which in turn influences molecular recognition at the target's binding site.

PropertyValue
Molecular Formula C₁₂H₁₄O₃
Molecular Weight 206.24 g/mol
Appearance Liquid
Synonyms Benzyl cis-3-hydroxycyclobutanecarboxylate, Benzyl trans-3-hydroxycyclobutanecarboxylate, 3-Hydroxy-cyclobutanecarboxylic acid benzyl ester

Table 1: Physicochemical Properties of this compound.

The benzyl ester serves as a convenient protecting group for the carboxylic acid, which can be readily removed under standard hydrogenolysis conditions without affecting the cyclobutane core. The secondary alcohol provides a nucleophilic center for further synthetic transformations.

Protocol I: Stereoselective Synthesis of trans-3-Hydroxycyclobutanecarboxylic Acid

The trans isomer of 3-hydroxycyclobutanecarboxylic acid is a key intermediate in the synthesis of various inhibitors, including those targeting neurotrophic tyrosine receptor kinase (NTRK).[1] The following protocol outlines a robust and stereoselective method for its preparation, starting from a commercially available 3-oxocyclobutanecarboxylate.

Workflow for the Synthesis of trans-3-Hydroxycyclobutanecarboxylic Acid

G cluster_0 Step 1: Stereoselective Reduction cluster_1 Step 2: Mitsunobu Inversion cluster_2 Step 3: Hydrolysis A 3-Oxocyclobutanecarboxylate B cis-3-Hydroxycyclobutanecarboxylate A->B Reducing Agent (e.g., NaBH4) C cis-3-Hydroxycyclobutanecarboxylate D trans-3-Acyloxycyclobutanecarboxylate C->D DEAD, PPh3, Carboxylic Acid E trans-3-Acyloxycyclobutanecarboxylate F trans-3-Hydroxycyclobutanecarboxylic Acid E->F Base (e.g., LiOH)

Caption: Synthetic workflow for trans-3-Hydroxycyclobutanecarboxylic Acid.

Step-by-Step Methodology

Step 1: Stereoselective Reduction to cis-3-Hydroxycyclobutanecarboxylate

  • Reaction Setup: To a solution of ethyl 3-oxocyclobutanecarboxylate (1.0 eq) in a suitable solvent such as methanol or ethanol at 0 °C, add a reducing agent (e.g., sodium borohydride, 1.1 eq) portion-wise. The use of less hindered reducing agents favors the formation of the cis-diol.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of an aqueous acid solution (e.g., 1 M HCl) until the effervescence ceases.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography to yield the cis-3-hydroxycyclobutanecarboxylate.

Step 2: Mitsunobu Inversion to trans-3-Acyloxycyclobutanecarboxylate

  • Reaction Setup: To a solution of the cis-3-hydroxycyclobutanecarboxylate (1.0 eq), triphenylphosphine (1.5 eq), and a carboxylic acid (e.g., benzoic acid, 1.5 eq) in an anhydrous aprotic solvent (e.g., tetrahydrofuran), add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as indicated by TLC.

  • Work-up and Purification: Concentrate the reaction mixture and purify directly by flash column chromatography to isolate the trans-acyloxy derivative.

Step 3: Hydrolysis to trans-3-Hydroxycyclobutanecarboxylic Acid

  • Reaction Setup: Dissolve the trans-3-acyloxycyclobutanecarboxylate (1.0 eq) in a mixture of tetrahydrofuran and water. Add an excess of a base (e.g., lithium hydroxide, 3.0 eq).

  • Reaction Monitoring: Stir the mixture at room temperature and monitor the hydrolysis by TLC.

  • Work-up and Isolation: Upon completion, acidify the reaction mixture with an aqueous acid (e.g., 1 M HCl) and extract with a suitable organic solvent. Dry the organic layer, concentrate, and purify the residue to obtain the final trans-3-hydroxycyclobutanecarboxylic acid.[1]

Application in Kinase Inhibitor Synthesis: A Representative Workflow

The 3-hydroxycyclobutane moiety is a privileged scaffold in the design of kinase inhibitors. The hydroxyl group can act as a key hydrogen bond donor or acceptor within the kinase hinge region, while the rigid cyclobutane core orients substituents towards other key binding pockets. The following represents a generalized workflow for the incorporation of this compound into a kinase inhibitor scaffold.

Generalized Synthetic Workflow

G A This compound B Activated Cyclobutane Intermediate A->B Activation of Hydroxyl (e.g., Mesylation) D Amide-Coupled Intermediate B->D Nucleophilic Substitution with Heterocyclic Core C Amide Coupling Precursor C->D Amide Coupling (e.g., HATU, EDCI) E Final Kinase Inhibitor D->E Deprotection/Final Modification

Caption: Workflow for kinase inhibitor synthesis.

Protocol II: Synthesis of a Cyclobutane-Containing Kinase Inhibitor Precursor

This protocol illustrates the functionalization of the hydroxyl and carboxyl groups of this compound in a sequential manner to construct a core structure common in kinase inhibitors.

Step 1: Activation of the Hydroxyl Group

  • Reaction Setup: To a solution of cis- or trans-Benzyl 3-hydroxycyclobutanecarboxylate (1.0 eq) and a tertiary amine base (e.g., triethylamine or diisopropylethylamine, 1.5 eq) in an anhydrous aprotic solvent (e.g., dichloromethane) at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor by TLC.

  • Work-up: Quench the reaction with water and extract with dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude mesylate, which is often used in the next step without further purification.

Step 2: Nucleophilic Substitution with a Heterocyclic Core

  • Reaction Setup: To a solution of the heterocyclic core (e.g., a substituted pyrazole or imidazole, 1.0 eq) in a polar aprotic solvent (e.g., dimethylformamide), add a base (e.g., sodium hydride or potassium carbonate, 1.2 eq). Stir for 30 minutes at room temperature.

  • Addition of Mesylate: Add a solution of the mesylated cyclobutane intermediate (1.1 eq) in DMF to the reaction mixture.

  • Reaction Monitoring and Work-up: Heat the reaction mixture (e.g., to 80 °C) and monitor by TLC. After completion, cool the reaction, quench with water, and extract with an appropriate organic solvent. Purify the product by column chromatography.

Step 3: Deprotection of the Benzyl Ester

  • Reaction Setup: Dissolve the product from Step 2 in a suitable solvent (e.g., methanol or ethanol). Add a palladium catalyst (e.g., 10% Pd/C).

  • Hydrogenolysis: Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.

  • Work-up: Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate to obtain the free carboxylic acid.

Step 4: Amide Bond Formation

  • Reaction Setup: To a solution of the carboxylic acid from Step 3 (1.0 eq), the desired amine (1.1 eq), and a coupling agent (e.g., HATU or EDCI/HOBt, 1.2 eq) in an aprotic solvent (e.g., DMF), add a tertiary amine base (e.g., DIPEA, 2.0 eq).

  • Reaction and Purification: Stir the reaction at room temperature until completion (monitored by TLC). Dilute with water, extract with an organic solvent, and purify the crude product by column chromatography or preparative HPLC to yield the final amide-coupled product.

Conclusion and Future Outlook

This compound is a valuable and versatile building block in medicinal chemistry. Its rigid cyclobutane core and orthogonal functional groups provide a powerful platform for the synthesis of novel therapeutic agents with improved pharmacological profiles. The stereoselective synthesis of its cis and trans isomers allows for fine-tuning of the spatial arrangement of substituents, which is crucial for optimizing interactions with biological targets. The protocols outlined in these application notes provide a foundation for the synthesis and application of this important intermediate, particularly in the burgeoning field of kinase inhibitor drug discovery. As the demand for novel and effective therapeutics continues to grow, the strategic use of strained scaffolds like this compound is poised to play an increasingly significant role in the future of drug design.

References

  • CN108129288B - Synthesis method of trans-3-hydroxycyclobutylformic acid - Google P
  • Feskov, I. O., Kukhar, V. P., Naumchyk, V. S., & Onopchenko, O. V. (2020). The synthesis of cis- and trans-3-(4-hydroxyphenyl)cyclobutanecarboxylic acids and the study of their derivatives as GPR-40 receptor ligands. Journal of Organic and Pharmaceutical Chemistry, 18(4), 43-51. (URL: [Link])

  • PubChem. (n.d.). 3-Hydroxycyclobutane-1-carboxylic acid. National Center for Biotechnology Information. (URL: [Link])

Sources

The Strategic Application of Benzyl 3-hydroxycyclobutanecarboxylate in the Synthesis of Targeted Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Cyclobutane Moiety in Drug Design

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous pharmacokinetic and pharmacodynamic properties is relentless. Among the carbocyclic rings, the cyclobutane unit has emerged as a compelling structural motif.[1][2] Its inherent ring strain and unique three-dimensional geometry offer a powerful tool for medicinal chemists to modulate molecular shape, rigidity, and metabolic stability.[1][2] Unlike more flexible aliphatic chains, the puckered nature of the cyclobutane ring can enforce specific conformations, leading to enhanced binding affinity and selectivity for biological targets.[1][2] Furthermore, the cyclobutane core is often more resistant to metabolic degradation compared to linear alkyl chains or other cyclic systems, a crucial attribute in the design of orally bioavailable drugs.[1] Benzyl 3-hydroxycyclobutanecarboxylate, a readily accessible and versatile building block, serves as a gateway to a diverse array of chiral cyclobutane-containing intermediates for drug discovery. This application note will provide a detailed exploration of its use in the synthesis of a potent and selective Janus Kinase 3 (JAK3) inhibitor, PF-06651600 (Ritlecitinib), highlighting the strategic advantages of this unique chemical entity.

This compound: A Versatile Chiral Building Block

This compound is a key starting material valued for its bifunctional nature, possessing both a hydroxyl group and a benzyl-protected carboxylic acid. This allows for sequential and regioselective chemical transformations. The benzyl ester provides robust protection of the carboxylic acid throughout various synthetic steps and can be readily removed under mild hydrogenolysis conditions. The hydroxyl group serves as a handle for further functionalization, including oxidation, inversion of stereochemistry, or displacement to introduce nitrogen-containing moieties, which are pivotal for the synthesis of many active pharmaceutical ingredients (APIs).

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₂H₁₄O₃
Molecular Weight206.24 g/mol
AppearanceColorless to pale yellow liquid
Boiling PointApprox. 320 °C at 760 mmHg
SolubilitySoluble in most organic solvents (e.g., DCM, EtOAc, MeOH)
ChiralityExists as cis and trans isomers, and as enantiomers

Application in the Synthesis of PF-06651600 (Ritlecitinib): A Case Study

PF-06651600 (Ritlecitinib) is a selective, irreversible inhibitor of JAK3, a critical enzyme in the signaling pathways of several cytokines involved in autoimmune responses.[3][4][5] Its clinical efficacy in treating conditions like alopecia areata and rheumatoid arthritis underscores the importance of targeting JAK3.[3] A key structural feature of PF-06651600 is the chiral 3-amino-2-methylpiperidine moiety, which plays a crucial role in binding to the kinase. The synthesis of this vital intermediate can be envisioned to start from this compound, demonstrating the strategic utility of this building block.

Proposed Synthetic Pathway Overview

The following section outlines a plausible, multi-step synthetic protocol to convert this compound into a key piperidine intermediate for the synthesis of PF-06651600. This proposed pathway is based on established and analogous chemical transformations in the field of medicinal chemistry.

G A Benzyl 3-hydroxy- cyclobutanecarboxylate B Benzyl 3-oxocyclobutane- carboxylate A->B Oxidation C Chiral Amino Alcohol Intermediate B->C Reductive Amination D Protected Amino Alcohol C->D Protection E Mesylated Intermediate D->E Mesylation F Piperidinone Intermediate E->F Intramolecular Cyclization G Chiral 3-Amino-2-methyl- piperidine Derivative F->G Reduction & Deprotection H PF-06651600 (Ritlecitinib) G->H Final Coupling & Acrylation

Caption: Proposed synthetic workflow from this compound to PF-06651600.

Detailed Experimental Protocols

Protocol 1: Oxidation of this compound to Benzyl 3-oxocyclobutanecarboxylate

Rationale: The initial step involves the oxidation of the secondary alcohol to a ketone. This ketone functionality is crucial for the subsequent introduction of the amine via reductive amination. A mild and selective oxidizing agent such as Dess-Martin periodinane (DMP) or a Swern oxidation is ideal to avoid over-oxidation or side reactions.

  • Materials:

    • This compound (1.0 eq)

    • Dess-Martin periodinane (1.2 eq)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

    • Magnesium sulfate (MgSO₄), anhydrous

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve this compound in anhydrous DCM under an inert atmosphere (e.g., nitrogen).

    • Cool the solution to 0 °C in an ice bath.

    • Add Dess-Martin periodinane portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃ solutions. Stir vigorously for 30 minutes until the layers are clear.

    • Separate the organic layer, and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield Benzyl 3-oxocyclobutanecarboxylate.

Table 2: Expected Quantitative Data for Protocol 1

ParameterExpected Value
Yield85-95%
Purity (by HPLC)>98%
¹H NMRConsistent with the structure of Benzyl 3-oxocyclobutanecarboxylate
Mass Spectrometry[M+H]⁺ corresponding to the product
Protocol 2: Stereoselective Reductive Amination

Rationale: This crucial step introduces the nitrogen atom and sets the stereochemistry of the future piperidine ring. A chiral amine, such as (R)- or (S)-α-methylbenzylamine, can be used as a chiral auxiliary to direct the stereoselective reduction of the intermediate imine.

  • Materials:

    • Benzyl 3-oxocyclobutanecarboxylate (1.0 eq)

    • (R)-α-methylbenzylamine (1.1 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • 1,2-Dichloroethane (DCE), anhydrous

    • Acetic acid (catalytic amount)

  • Procedure:

    • To a solution of Benzyl 3-oxocyclobutanecarboxylate in anhydrous DCE, add (R)-α-methylbenzylamine and a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

    • Add sodium triacetoxyborohydride portion-wise at room temperature.

    • Stir the reaction for 12-16 hours, monitoring by TLC.

    • Quench the reaction with saturated aqueous NaHCO₃ solution.

    • Extract the product with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • The diastereomeric mixture can be separated by column chromatography to isolate the desired stereoisomer.

Subsequent Transformations to PF-06651600

The resulting chiral amino alcohol would then undergo a series of transformations including:

  • Protection of the secondary amine: For example, with a Boc group.

  • Mesylation of the hydroxyl group: To create a good leaving group.

  • Intramolecular cyclization: To form the piperidinone ring.

  • Reduction of the ester and ketone functionalities, and deprotection: To yield the core 3-amino-2-methylpiperidine intermediate.

  • Final coupling steps: Reaction with the appropriate pyrrolo[2,3-d]pyrimidine core followed by acrylation to yield PF-06651600.[6]

Mechanism of Action: Inhibition of the JAK-STAT Pathway

PF-06651600 exerts its therapeutic effect by inhibiting the Janus Kinase 3 (JAK3). JAKs are a family of intracellular, non-receptor tyrosine kinases that are critical for signal transduction initiated by cytokines and growth factors.[1] The JAK-STAT signaling pathway is a primary route for transmitting extracellular signals to the nucleus, leading to the transcription of genes involved in immunity, proliferation, and inflammation.[7]

The Canonical JAK-STAT Signaling Pathway:

  • Cytokine Binding and Receptor Dimerization: The binding of a cytokine (e.g., IL-2, IL-4, IL-7) to its specific receptor on the cell surface induces receptor dimerization or oligomerization.[8]

  • JAK Activation: This conformational change brings the receptor-associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.[8] JAK3 specifically associates with the common gamma chain (γc) of the cytokine receptor.[9]

  • STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[8] STATs are recruited to these sites and are subsequently phosphorylated by the JAKs.

  • STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dissociate from the receptor, form homo- or heterodimers, and translocate into the nucleus.[8]

  • Gene Transcription: In the nucleus, STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.[8]

G cluster_0 Cytoplasm cluster_1 Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK3 JAK3 Receptor->JAK3 2. Activation JAK1 JAK1 Receptor->JAK1 2. Activation STAT STAT Receptor->STAT 3. Recruitment JAK3->Receptor Phosphorylation JAK3->STAT Phosphorylation JAK1->Receptor Phosphorylation pSTAT pSTAT STAT->pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer 4. Dimerization pSTAT_dimer_nuc pSTAT Dimer pSTAT_dimer->pSTAT_dimer_nuc Nuclear Translocation DNA DNA pSTAT_dimer_nuc->DNA 5. Binding Gene Gene Transcription DNA->Gene Regulation PF06651600 PF-06651600 (Ritlecitinib) PF06651600->JAK3 Irreversible Inhibition

Caption: The JAK-STAT signaling pathway and the inhibitory action of PF-06651600 on JAK3.

PF-06651600 achieves its high selectivity for JAK3 by forming a covalent bond with a unique cysteine residue (Cys-909) in the ATP-binding site of JAK3.[4] This irreversible inhibition effectively blocks the downstream signaling cascade, thereby suppressing the inflammatory response mediated by γc cytokines.

Conclusion

This compound is a valuable and versatile building block in drug discovery, providing a strategic entry point to chiral cyclobutane-containing molecules. Its application in the synthesis of the JAK3 inhibitor PF-06651600 exemplifies how this unique scaffold can be leveraged to construct complex and potent therapeutic agents. The protocols and mechanistic insights provided herein are intended to guide researchers in harnessing the potential of this compound for the development of next-generation targeted therapies.

References

  • Willems, M., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. Available at: [Link]

  • Radboud Repository. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. Retrieved from [Link]

  • King, B., et al. (2020). Efficacy and Safety of PF‐06651600 (Ritlecitinib), a Novel JAK3/TEC Inhibitor, in Patients With Moderate‐to‐Severe Rheumatoid Arthritis and an Inadequate Response to Methotrexate. Arthritis & Rheumatology, 72(10), 1637-1646. Available at: [Link]

  • New Drug Approvals. (2019). Ritlecitinib, PF 06651600. Retrieved from [Link]

  • QIAGEN GeneGlobe. (n.d.). Role of JAK1 and JAK3 in γc Cytokine Signaling. Retrieved from [Link]

  • Vincent, F., et al. (2019). PF-06651600, a Dual JAK3/TEC Family Kinase Inhibitor. ACS Chemical Biology, 14(6), 1149-1155. Available at: [Link]

  • Telliez, J. B., et al. (2016). Design of a Janus Kinase 3 (JAK3) Specific Inhibitor 1-((2S,5R)-5-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidin-1-yl)prop-2-en-1-one (PF-06651600) Allowing for the Interrogation of JAK3 Signaling in Humans. Journal of Medicinal Chemistry, 59(16), 7547-7561. Available at: [Link]

  • Google Patents. (n.d.). Preparation method of PF06651600.
  • Cusabio. (n.d.). JAK-STAT Signaling Pathway. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). JAK-STAT Signaling Pathway. Retrieved from [Link]

  • Swamy, G., et al. (2024). Medicinal chemistry perspective of JAK inhibitors: synthesis, biological profile, selectivity, and structure activity relationship. Medicinal Chemistry Research, 33(1), 1-35. Available at: [Link]

Sources

Solid-phase synthesis protocols using Benzyl 3-hydroxycyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Solid-Phase Synthesis Protocols Utilizing Benzyl 3-hydroxycyclobutanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutane motif is a valuable scaffold in medicinal chemistry, offering a unique three-dimensional geometry that can impart favorable pharmacokinetic properties and novel vectoral arrangements for substituent display. This compound is a versatile building block for introducing this scaffold into more complex molecules. This guide provides detailed protocols for the incorporation of this compound into solid-phase synthesis (SPS) workflows. We detail the immobilization of the building block onto a 2-chlorotrityl chloride resin, subsequent chemical manipulations of the orthogonally protected functional groups, and final cleavage from the solid support. The methodologies presented are designed to be robust and adaptable for applications in peptide modification and small molecule library synthesis, enabling the exploration of novel chemical space.

Introduction: The Strategic Value of the Cyclobutane Scaffold

In the landscape of drug discovery, moving beyond flat, aromatic structures is a key strategy for improving compound properties and finding novel intellectual property. Saturated and strained ring systems, such as the cyclobutane core, provide a rigid, well-defined three-dimensional structure. This rigidity can reduce the entropic penalty upon binding to a biological target and allows for precise positioning of functional groups in space. This compound offers two key functional handles—a secondary alcohol and a benzyl-protected carboxylic acid—providing an excellent entry point for chemical diversification.

Solid-phase synthesis (SPS) is the cornerstone of modern peptide and small molecule library synthesis.[1] By anchoring a starting material to an insoluble resin, SPS allows for the use of excess reagents to drive reactions to completion and simplifies purification to a mere filtration and washing process.[1] This guide bridges the utility of the cyclobutane scaffold with the efficiency of solid-phase synthesis.

The Synthetic Strategy: Orthogonal Protection and Resin Anchoring

Our strategy hinges on an orthogonal protection scheme, where different protecting groups can be removed under distinct conditions without affecting others.[2] In this case, we will utilize the hydroxyl group of this compound as the anchor point to the solid support. The benzyl ester serves as a temporary protecting group for the carboxylic acid, which can be selectively removed later to allow for further chemical elaboration, such as amide bond formation.

Key Features of the Proposed Workflow:

  • Resin Selection: 2-Chlorotrityl chloride (2-CTC) resin is chosen for its high acid lability. This allows for the attachment of alcohols under mild basic conditions and, crucially, enables the final product to be cleaved from the resin under very mild acidic conditions that can preserve other acid-sensitive functionalities.[3]

  • Immobilization: The secondary hydroxyl group is attached to the 2-CTC resin via a simple nucleophilic substitution reaction.

  • On-Resin Deprotection: The benzyl ester is selectively cleaved on-resin to unmask the carboxylic acid. This is the key step that enables further diversification. While typically removed by hydrogenolysis (incompatible with SPS), specific strong acid or catalytic methods can be adapted. For this protocol, we will focus on a strong acid-based deprotection that is orthogonal to the super-acid-labile 2-CTC linker.

  • Elongation/Diversification: The newly freed carboxylic acid can be coupled with amines (e.g., amino acid esters) using standard peptide coupling reagents.

  • Final Cleavage: The final cyclobutane-containing molecule is released from the resin using a dilute solution of trifluoroacetic acid (TFA).

Experimental Protocols

Protocol 1: Immobilization of this compound onto 2-Chlorotrityl Chloride Resin

This protocol describes the covalent attachment of the building block to the solid support through its hydroxyl group. The use of a non-nucleophilic base like Diisopropylethylamine (DIEA) is critical to prevent side reactions.

Workflow Diagram:

G cluster_0 Step 1: Resin Activation & Swelling cluster_1 Step 2: Coupling Reaction cluster_2 Step 3: Capping & Washing Resin 2-Chlorotrityl Chloride Resin SwollenResin Swollen Resin in DCM Resin->SwollenResin DCM, 30 min LoadedResin Resin-Bound Cyclobutane SwollenResin->LoadedResin Coupling Mixture, THF, 16h, 60°C BuildingBlock Benzyl 3-hydroxy- cyclobutanecarboxylate Coupling Coupling Mixture BuildingBlock->Coupling DIEA DIEA DIEA->Coupling Capping Capping with MeOH LoadedResin->Capping DCM/MeOH/DIEA WashedResin Washed & Dried Resin Capping->WashedResin Wash with DCM, DMF

Caption: Workflow for loading this compound onto 2-CTC resin.

Materials & Reagents:

ReagentM.W.Amount (per 1g resin)Moles (mmol)
2-Chlorotrityl Chloride Resin (1.5 mmol/g)-1.0 g1.5
This compound206.24619 mg3.0 (2 eq)
Diisopropylethylamine (DIEA)129.241.05 mL6.0 (4 eq)
Dichloromethane (DCM), anhydrous-~50 mL-
N,N-Dimethylformamide (DMF), anhydrous-~20 mL-
Tetrahydrofuran (THF), anhydrous-10 mL-
Methanol (MeOH)-2 mL-

Procedure:

  • Resin Swelling: Place 1.0 g of 2-chlorotrityl chloride resin in a fritted reaction vessel. Add 10 mL of anhydrous DCM and allow the resin to swell for 30 minutes with gentle agitation. Drain the DCM.

  • Coupling Solution Preparation: In a separate flask, dissolve 619 mg of this compound in 10 mL of anhydrous THF. Add 1.05 mL of DIEA.

  • Coupling Reaction: Add the coupling solution to the swollen resin. Secure the vessel on a shaker and agitate at 60°C for 16 hours. This is analogous to protocols for attaching other molecules with hydroxyl or carboxylic acid groups to 2-CTC resin.[4]

  • Resin Capping: After 16 hours, drain the reaction solution. To cap any remaining reactive trityl chloride sites, wash the resin with a solution of DCM/MeOH/DIEA (17:2:1, v/v/v) (3 x 10 mL).

  • Washing: Wash the resin sequentially with DCM (3 x 10 mL), DMF (2 x 10 mL), and finally DCM (3 x 10 mL).

  • Drying: Dry the resin under high vacuum overnight. The loading level can be determined gravimetrically or by a test cleavage.

Protocol 2: On-Resin Cleavage of the Benzyl Ester

This step unmasks the carboxylic acid for subsequent reactions. The cleavage of a benzyl ester on a solid support requires carefully chosen conditions to avoid premature cleavage from the 2-CTC resin. While catalytic transfer hydrogenolysis on-resin is possible, a more accessible method involves using a stronger Lewis acid that is selective for the benzyl ester over the trityl ether linkage.[5]

Materials & Reagents:

ReagentConcentration/AmountPurpose
Loaded Resin~1.0 gSubstrate
Tin(IV) Chloride (SnCl₄)1.0 M in DCMLewis Acid for Cleavage
Dichloromethane (DCM), anhydrous~40 mLSolvent
2,6-Lutidine4 equivalentsAcid Scavenger (in wash)
Methanol (MeOH)~10 mLQuenching/Washing

Procedure:

  • Resin Swelling: Swell the dried, loaded resin in 10 mL of anhydrous DCM for 30 minutes.

  • Deprotection Reaction: Drain the DCM. Add a solution of SnCl₄ (1.0 M in DCM, 4 equivalents relative to resin loading) to the resin. Agitate the mixture at room temperature for 4-6 hours. Monitor the reaction by taking a small aliquot of resin, cleaving it, and analyzing by LC-MS.

  • Quenching and Washing: Drain the SnCl₄ solution. Wash the resin with DCM (2 x 10 mL). Then, wash with a solution of 5% 2,6-lutidine in DCM (2 x 10 mL) to neutralize any residual acid.

  • Final Washes: Wash the resin sequentially with DCM (3 x 10 mL), DMF (2 x 10 mL), and DCM (3 x 10 mL). The resin now has a free carboxylic acid and is ready for the next step.

Protocol 3: Coupling of an Amino Acid

This protocol demonstrates the utility of the unmasked carboxylic acid by coupling an Fmoc-protected amino acid. Standard peptide coupling reagents are used.

Workflow Diagram:

G cluster_0 Step 1: Pre-activation cluster_1 Step 2: Coupling FmocAA Fmoc-Ala-OH Activation Activated Amino Acid FmocAA->Activation HBTU HBTU/HOBt HBTU->Activation DIEA DIEA DIEA->Activation CoupledProduct Resin-Bound Dipeptide Mimic Activation->CoupledProduct ResinCOOH Resin with free -COOH ResinCOOH->CoupledProduct DMF, 2h, RT

Caption: Workflow for coupling an Fmoc-amino acid to the resin-bound cyclobutane.

Materials & Reagents:

ReagentM.W.Amount (per 1g initial resin)Moles (mmol)
Deprotected Resin-~1.0 g~1.5
Fmoc-Ala-OH311.31.4 g4.5 (3 eq)
HBTU379.21.7 g4.5 (3 eq)
HOBt135.10.61 g4.5 (3 eq)
DIEA129.241.57 mL9.0 (6 eq)
DMF, peptide grade-~50 mL-
DCM, anhydrous-~20 mL-

Procedure:

  • Resin Swelling: Swell the deprotected resin in 10 mL of DMF for 30 minutes. Drain the DMF.

  • Coupling Solution: In a separate vial, dissolve Fmoc-Ala-OH, HBTU, and HOBt in 10 mL of DMF. Add the DIEA and allow the solution to pre-activate for 5 minutes. The use of HBTU/HOBt is a well-established method for efficient amide bond formation in SPPS.[3]

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate at room temperature for 2 hours.

  • Washing: Drain the coupling solution. Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL). A small sample can be taken for a Kaiser test to confirm the absence of free amines (if applicable in other contexts) or a chloranil test for secondary amines.

Protocol 4: Final Cleavage from Resin

This final step releases the synthesized molecule into solution. The mild acidic conditions are designed to cleave the trityl linker without degrading the product.

Materials & Reagents:

ReagentCompositionVolume (per 1g resin)Purpose
Cleavage Cocktail95:2.5:2.5 TFA/TIS/H₂O10 mLCleavage and Scavenging
Dichloromethane (DCM)100%20 mLWashing
Diethyl ether, cold100%100 mLPrecipitation

Procedure:

  • Fmoc Deprotection (Optional): If the N-terminal Fmoc group needs to be removed, treat the resin with 20% piperidine in DMF (2 x 10 min) and wash thoroughly.

  • Final Wash & Dry: Wash the resin with DCM (3 x 10 mL) and dry it under vacuum for 1 hour.

  • Cleavage: Add 10 mL of the cleavage cocktail to the resin. Agitate at room temperature for 1-2 hours. The inclusion of scavengers like Triisopropylsilane (TIS) is important to prevent side reactions from reactive cations generated during cleavage.

  • Product Collection: Filter the resin and collect the filtrate in a round-bottom flask. Wash the resin with an additional 5 mL of fresh cleavage cocktail and then with 10 mL of DCM. Combine all filtrates.

  • Solvent Removal: Concentrate the combined filtrate under reduced pressure (rotary evaporation).

  • Precipitation: Add 50-100 mL of cold diethyl ether to the concentrated oil to precipitate the crude product.

  • Isolation & Purification: Centrifuge the suspension, decant the ether, and dry the crude product under vacuum. The product can then be purified by reverse-phase HPLC.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To verify the molecular weight of the product and assess its purity.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR to confirm the structure of the final compound.

Conclusion

The protocols outlined in this guide provide a comprehensive framework for utilizing this compound as a scaffold in solid-phase synthesis. By leveraging an orthogonal protection strategy centered around the acid-labile 2-chlorotrityl chloride resin, researchers can efficiently immobilize this building block, perform on-resin chemical modifications, and cleave the final product under mild conditions. This methodology opens the door to the systematic exploration of cyclobutane-containing compounds in the development of novel peptides and small molecule libraries, empowering scientists to innovate in the field of drug discovery.

References

  • Wikipedia Contributors. (2024). Protecting group. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzyl ester cleavage accompanied by SnCl4-promoted Friedel–Crafts acylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]

  • Burgess, K. (2000). Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. Accounts of Chemical Research, 33(9), 624-634.
  • Gongora-Benitez, M., et al. (2013). A solid-phase synthetic approach to N-alkylated-4-aniline-N-phenyl-benzamides and their evaluation as inhibitors of the protein kinase CK2. Molecules, 18(1), 934-955. (Note: This is a representative example of loading onto 2-CTC resin, specific URL not provided by search).
  • Kurniaty, N., et al. (2022). Synthesizing Cylic Peptides with Antioxidant Properties using Solid Phase Peptide Synthesis as an Alternative to Natural Product. KnE Life Sciences. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

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Analytical methods for Benzyl 3-hydroxycyclobutanecarboxylate purity assessment

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Comprehensive Purity Assessment of Benzyl 3-hydroxycyclobutanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

This compound is a key chiral building block in the synthesis of various pharmacologically active molecules. The cyclobutane motif is of growing interest in medicinal chemistry, and the stereochemistry of the hydroxyl group can be critical for the biological activity and safety profile of the final Active Pharmaceutical Ingredient (API). Therefore, rigorous and accurate assessment of both chemical and stereoisomeric purity is not merely a quality control checkpoint but a fundamental requirement for successful drug development.[1][2] An impure intermediate can lead to side reactions, the formation of difficult-to-remove impurities in the final API, and potentially adverse patient outcomes.

This guide provides a multi-faceted analytical strategy for the comprehensive purity assessment of this compound. It moves beyond simple peak area percentage to incorporate orthogonal techniques, including quantitative NMR (qNMR) for absolute purity determination. The protocols herein are designed to be robust and self-validating, providing the user with the confidence needed for regulatory submissions and process development.[1][2]

Analytical Strategy Overview

A single analytical method is rarely sufficient to declare a compound "pure." Impurities can be volatile, non-volatile, isomeric, or structurally similar, each requiring a different approach for detection and quantification. A robust purity assessment strategy for this compound should therefore integrate several orthogonal (mechanistically different) techniques to provide a complete purity profile.[3]

Our recommended approach involves:

  • Chromatographic Separation (HPLC & GC): To separate the main component from process-related impurities and degradation products.

  • Chiral Chromatography (Chiral HPLC): To determine the enantiomeric excess (e.e.) or isomeric purity.

  • Absolute Quantitative Analysis (qNMR): To determine the absolute purity (assay) of the material without reliance on a specific reference standard of the analyte.[4][5]

  • Structural Confirmation (MS & NMR): To confirm the identity of the main peak and aid in the identification of any significant impurities.

G cluster_0 Purity Assessment Workflow Start Sample of Benzyl 3-hydroxycyclobutanecarboxylate HPLC RP-HPLC-UV (Relative Purity, Non-Volatile Impurities) Start->HPLC Primary Screen GC GC-MS (Volatile Impurities, Residual Solvents) Start->GC Orthogonal Screen Chiral Chiral HPLC (Enantiomeric Purity) Start->Chiral Stereoisomerism qNMR Quantitative ¹H NMR (Absolute Purity / Assay) Start->qNMR Definitive Assay Report Comprehensive Purity Report HPLC->Report GC->Report Chiral->Report qNMR->Report

Caption: Comprehensive purity assessment workflow.

Chromatographic Methods for Relative Purity

Chromatographic techniques are indispensable for separating the analyte from structurally similar impurities.

High-Performance Liquid Chromatography (HPLC)

Reverse-Phase HPLC (RP-HPLC) is the workhorse method for assessing the purity of non-volatile organic compounds. The presence of a benzyl group in the target molecule provides a strong chromophore, making UV detection highly suitable.[6]

Causality Behind Method Choices:

  • Stationary Phase: A C18 column is selected as the initial choice due to its versatility and wide applicability for moderately polar compounds like this compound.

  • Mobile Phase: A gradient of acetonitrile and water is used to ensure elution of both polar and non-polar impurities. Acetonitrile is often preferred over methanol for its lower viscosity and UV cutoff. A small amount of acid (e.g., formic acid) is added to suppress the ionization of the hydroxyl and any potential acidic/basic impurities, leading to sharper, more symmetrical peaks.

  • Detection: UV detection at 254 nm is a good starting point, exploiting the absorbance of the aromatic ring. For comprehensive analysis, a Photo Diode Array (PDA) detector is recommended to check for peak purity and identify co-eluting impurities.[7]

Table 1: Recommended HPLC-UV Parameters

ParameterRecommended Condition
Instrumentation HPLC system with UV/PDA Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30% B to 95% B over 15 min, hold 3 min, return to 30% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection 254 nm (or optimal wavelength from UV scan)
Injection Vol. 10 µL
Sample Prep. 1 mg/mL in 50:50 Acetonitrile:Water
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents from the synthesis or by-products like benzyl alcohol.[8] It also serves as an excellent orthogonal technique to HPLC.

Causality Behind Method Choices:

  • Column: A mid-polarity column (e.g., 5% phenyl polysiloxane, like a DB-5ms) provides good general-purpose separation for a wide range of analytes.

  • Injection: Split injection is used to avoid overloading the column and ensure sharp peaks.

  • Temperature Program: A temperature ramp is necessary to first elute highly volatile components (solvents) at low temperatures before ramping up to elute the higher-boiling analyte and any related impurities.

  • Detection: Mass Spectrometry (MS) is used for detection as it provides both quantification and structural information, allowing for confident identification of unknown peaks by comparing their mass spectra to libraries (e.g., NIST).[9]

Table 2: Recommended GC-MS Parameters

ParameterRecommended Condition
Instrumentation GC system with Mass Spectrometer Detector
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program 50 °C (hold 2 min), ramp 15 °C/min to 280 °C (hold 5 min)
Inlet Temp. 250 °C
Injection Mode Split (Ratio 50:1)
Injection Vol. 1 µL
MS Transfer Line 280 °C
MS Ion Source 230 °C (EI, 70 eV)
Scan Range 35 - 450 amu
Sample Prep. 1 mg/mL in Dichloromethane or Ethyl Acetate

Chiral Purity Assessment

Since the 3-hydroxy position creates a stereocenter, determining the enantiomeric purity is crucial. Chiral HPLC is the most common and reliable method for this purpose.[10][11]

Method Development Strategy: The selection of a chiral stationary phase (CSP) is largely empirical.[11] A screening approach using several columns with different chiral selectors is the most efficient strategy. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly versatile and a good starting point.[12][13]

Table 3: Chiral HPLC Screening Parameters

ParameterRecommended Condition
Instrumentation HPLC system with UV/PDA Detector
Columns to Screen 1. Cellulose tris(3,5-dimethylphenylcarbamate) CSP2. Amylose tris(3,5-dimethylphenylcarbamate) CSP
Mobile Phase Isocratic mixtures of Hexane/Isopropanol (e.g., 90:10, 80:20)
Flow Rate 0.5 - 1.0 mL/min
Column Temp. 25 °C
Detection 254 nm
Sample Prep. 1 mg/mL in mobile phase

The goal is to achieve baseline separation (Resolution > 1.5) of the two enantiomers. Once separation is achieved, the mobile phase composition can be fine-tuned to optimize resolution and run time.[12]

Absolute Purity by Quantitative NMR (qNMR)

While chromatography provides relative purity, qNMR is a primary analytical method that determines the absolute mass fraction of an analyte in a sample.[4][14] It relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[15][16] By comparing the integral of a unique analyte proton signal to that of a certified internal standard of known purity and mass, the purity of the analyte can be precisely calculated.[17]

Causality Behind Method Choices:

  • Internal Standard (IS): The IS must be stable, non-volatile, have high purity, and possess proton signals that are in a clear region of the spectrum, not overlapping with any analyte signals. Maleic acid is an excellent choice as its two olefinic protons give a sharp singlet around 6.3 ppm, a region typically free of signals for the analyte.

  • Solvent: A deuterated solvent that dissolves both the analyte and the IS is required. DMSO-d6 is a good choice for its high boiling point and ability to dissolve a wide range of compounds.

  • Acquisition Parameters: To ensure quantitativity, a long relaxation delay (D1) is critical. A D1 of at least 5 times the longest T1 relaxation time of any proton being integrated is required for >99% signal recovery. A 90° pulse angle should be accurately calibrated.

G cluster_1 qNMR Protocol Logic prep 1. Precise Weighing - Analyte (m_A) - Internal Std (m_IS) dissolve 2. Dissolution - Add deuterated solvent (e.g., DMSO-d6) prep->dissolve acquire 3. Data Acquisition - Calibrate 90° pulse - Set long relaxation delay (D1) dissolve->acquire process 4. Data Processing - Phasing & Baseline Correction - Integration of signals acquire->process calc 5. Calculation - Use qNMR Purity Equation process->calc result Result: Absolute Purity (%) calc->result

Caption: Logical workflow for a qNMR experiment.

Purity Calculation Formula: The purity of the analyte (Purity_A) is calculated using the following equation[15]:

Purity_A (%) = (I_A / I_IS) * (N_IS / N_A) * (M_A / M_IS) * (m_IS / m_A) * Purity_IS (%)

Where:

  • I : Integral area of the signal

  • N : Number of protons for the integrated signal

  • M : Molar mass

  • m : Weighed mass

  • Purity_IS : Purity of the internal standard

  • A : Analyte

  • IS : Internal Standard

Detailed Experimental Protocols

Protocol 1: RP-HPLC Purity Determination
  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Filter and degas both solutions.

  • Standard Preparation: Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Sample Preparation: Prepare the sample to be tested in the same manner as the standard.

  • System Setup: Equilibrate the HPLC system with the column and mobile phase conditions listed in Table 1 .

  • Analysis: Inject the standard solution to establish the retention time and system suitability (e.g., tailing factor, plate count). Then, inject the sample solution.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by area percent. Use a PDA detector to check the peak purity of the main component.

Protocol 2: GC-MS Impurity Profiling
  • Sample Preparation: Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with GC-grade ethyl acetate.

  • System Setup: Set up the GC-MS system according to the parameters in Table 2 .

  • Analysis: Inject 1 µL of the prepared sample solution.

  • Data Analysis: Identify the main peak corresponding to this compound. Search the NIST library for matches to any other observed peaks to identify potential volatile impurities or residual solvents.

Protocol 3: qNMR Absolute Purity Assay
  • Sample Preparation: a. Accurately weigh approximately 15 mg of this compound (m_A) into a clean vial. b. Accurately weigh approximately 5 mg of a certified internal standard (e.g., Maleic Acid, >99.5% purity) (m_IS) into the same vial. c. Record all masses to at least 0.01 mg. d. Add ~0.7 mL of DMSO-d6 to the vial, cap, and vortex until both components are fully dissolved. e. Transfer the solution to a clean, dry NMR tube.

  • NMR Data Acquisition: a. Use a 400 MHz or higher NMR spectrometer. b. Tune and shim the probe. Accurately determine the 90° pulse width. c. Acquire a standard 1D proton spectrum with the following key parameters:

    • Pulse Angle: 90°
    • Relaxation Delay (D1): 30 seconds (a conservative value to ensure full relaxation for quantitative accuracy).
    • Scans: 16-32 scans.
  • Data Processing: a. Apply Fourier transform, then carefully phase the spectrum and perform a baseline correction across the entire spectrum. b. Integrate a well-resolved, unique signal for the analyte (e.g., the benzylic CH2 protons). Record the integral (I_A) and the number of protons (N_A = 2). c. Integrate the singlet for the internal standard (Maleic Acid, ~6.3 ppm). Record the integral (I_IS) and the number of protons (N_IS = 2).

  • Calculation: Use the qNMR Purity Equation provided above to calculate the absolute purity of the sample.

Method Validation Overview

Any analytical method used for quality control in drug development must be validated to ensure it is fit for its intended purpose.[18][19] Validation is performed according to regulatory guidelines such as ICH Q2(R2) and involves assessing parameters like:

  • Specificity: The ability to assess the analyte in the presence of impurities, degradants, and excipients.[20]

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration over a given range.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results (assessed as repeatability and intermediate precision).

  • Range: The interval between the upper and lower concentration of the analyte for which the method has suitable accuracy, precision, and linearity.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

References

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). (2018). YouTube. [Link]

  • What is qNMR (quantitative NMR) ? | Applications Notes. JEOL Ltd. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]

  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. (2024). IONOS. [Link]

  • Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. (2021). News-Medical. [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014). NIH. [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014). ACS Publications. [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). LinkedIn. [Link]

  • Why do we use NMR spectroscopy in purity analysis?. (2023). Quora. [Link]

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. (2023). PubMed Central. [Link]

  • Analytical method validation: A brief review. (2012). ResearchGate. [Link]

  • Q2(R2) Validation of Analytical Procedures. (2023). FDA. [Link]

  • Analytical Method Validation Parameters: An Updated Review. (2020). ResearchGate. [Link]

  • Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Shimadzu. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Analysis of Residual Solvent in Polymers by GC/MS. Shimadzu. [Link]

  • Benzyl Benzoate. The Japanese Pharmacopoeia. [Link]

  • HPLC Methods for analysis of Benzyl alcohol. HELIX Chromatography. [Link]

  • Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. SciSpace. [Link]

  • Stability-indicating RP-HPLC method for the determination of doxepin, benzyl alcohol and capsaicin in bulk & pharmaceutical dosage forms. (2018). Jetir.Org. [Link]

  • Chiral HPLC Separation on Derivatized Cyclofructan Versus Cyclodextrin Stationary Phases. (2015). ResearchGate. [Link]

  • Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations. (2012). ResearchGate. [Link]

  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. (2007). ResearchGate. [Link]

  • Analysis of Extractable/Leachable Compounds from Generic Liquid Drug Formulations Using GC/MSD Systems. Agilent. [Link]

  • Method for the determination of benzyl alcohol in workplace air using gas chromatography after thermal desorption. (2019). Publisso. [Link]

  • Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical. (2017). Austin Publishing Group. [Link]

  • GC–MS analysis of a benzyl alcohol and b benzaldehyde. (2019). ResearchGate. [Link]

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Application Note: Strategic Derivatization of Benzyl 3-hydroxycyclobutanecarboxylate for the Generation of Biologically Active Compound Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclobutane motif is an increasingly valuable scaffold in modern medicinal chemistry, prized for its ability to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates.[1][2][3][4] Its rigid, three-dimensional structure offers a unique conformational constraint that can enhance binding affinity and selectivity for biological targets.[2][5] This application note provides a comprehensive guide to the strategic derivatization of benzyl 3-hydroxycyclobutanecarboxylate, a versatile building block for creating diverse chemical libraries for biological screening. We present detailed protocols for the targeted modification of its hydroxyl and benzyl ester functionalities, enabling the synthesis of a wide array of esters, ethers, amides, and other analogs. The rationale behind these derivatization strategies is discussed in the context of structure-activity relationship (SAR) studies and the optimization of lead compounds.

Introduction: The Significance of the Cyclobutane Scaffold in Drug Discovery

The under-representation of three-dimensional (3D) scaffolds in screening libraries has prompted a growing interest in strained ring systems like cyclobutane.[5] Unlike conformationally flexible aliphatic chains or planar aromatic rings, the puckered conformation of the cyclobutane ring provides a rigid framework that can precisely orient substituents in three-dimensional space.[1][4] This conformational restriction can lead to significant improvements in a molecule's biological profile, including:

  • Enhanced Potency and Selectivity: The rigid nature of the cyclobutane core can lock a molecule into a bioactive conformation, leading to stronger and more specific interactions with a biological target.[4]

  • Improved Metabolic Stability: The introduction of a cyclobutane moiety can block sites of metabolism, increasing the half-life of a drug candidate.[1][3]

  • Favorable Physicochemical Properties: Cyclobutane-containing compounds often exhibit improved solubility and lipophilicity profiles compared to their more planar counterparts.[5][6]

This compound is an ideal starting material for the synthesis of diverse compound libraries due to the presence of two orthogonal functional groups: a secondary alcohol and a benzyl ester. These functional groups can be selectively modified using a variety of well-established chemical transformations.

Derivatization Strategies and Workflow

The derivatization of this compound can be systematically approached by targeting the hydroxyl and carboxylate groups. The benzyl ester can be deprotected to reveal the carboxylic acid, which can then be converted to a variety of amides. The hydroxyl group can be transformed into esters or ethers. This dual-handle approach allows for the rapid generation of a diverse library of compounds from a single, readily available starting material.

Derivatization_Workflow A This compound B O-Acylation / O-Alkylation A->B RCOCl, Base or R-X, Base D Hydrogenolysis (Debenzylation) A->D H₂, Pd/C C Ester & Ether Derivatives B->C E 3-Hydroxycyclobutanecarboxylic Acid D->E F Amide Coupling E->F R'R''NH, Coupling Reagent G Amide Derivatives F->G

Figure 1: General workflow for the derivatization of this compound.

Experimental Protocols

The following protocols are provided as a guide for the derivatization of this compound. Researchers should optimize these conditions based on the specific substrate and desired product.

General Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates and visualized by UV light and/or appropriate staining reagents. Purification of products can be achieved by column chromatography on silica gel. The structure and purity of all synthesized compounds should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The complex proton NMR spectra of cyclobutane derivatives often exhibit non-first-order coupling patterns due to the puckered nature of the ring, requiring careful analysis.[7][8][9][10]

Protocol 1: O-Acylation of the Hydroxyl Group (Ester Formation)

The hydroxyl group can be readily acylated using a variety of acylating agents, such as acyl chlorides or anhydrides, in the presence of a base. This protocol describes a general procedure for the synthesis of ester derivatives.

Step-by-Step Methodology:

  • To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM, 0.1 M) at 0 °C, add a suitable base such as triethylamine (1.5 eq.) or pyridine (1.5 eq.).

  • Slowly add the desired acyl chloride or anhydride (1.2 eq.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ester derivative.

Reagent Class Example Reagent Base Typical Yield Notes
Acyl ChloridesBenzoyl ChlorideTriethylamine>85%Reaction is typically rapid.
AnhydridesAcetic AnhydridePyridine>90%Can be performed with catalytic DMAP.
Carboxylic AcidsBenzoic AcidDCC/DMAP70-90%Steglich esterification conditions.

Table 1: Representative conditions for O-acylation reactions.

Protocol 2: O-Alkylation of the Hydroxyl Group (Ether Formation)

The formation of ether derivatives can be achieved through Williamson ether synthesis or other alkylation methods. This protocol outlines a general procedure using an alkyl halide and a strong base.

Step-by-Step Methodology:

  • To a solution of this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF, 0.1 M) at 0 °C, add a strong base such as sodium hydride (1.2 eq., 60% dispersion in mineral oil).

  • Stir the mixture at 0 °C for 30 minutes, then add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq.).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ether derivative.

Reagent Class Example Reagent Base Typical Yield Notes
Alkyl HalidesBenzyl BromideNaH70-85%Anhydrous conditions are crucial.
Alkyl TosylatesMethyl TosylateK₂CO₃60-80%Milder conditions, may require heating.

Table 2: Representative conditions for O-alkylation reactions.

Protocol 3: Deprotection of the Benzyl Ester

The benzyl ester can be efficiently removed by catalytic hydrogenation to yield the corresponding carboxylic acid, which serves as a key intermediate for further derivatization.

Step-by-Step Methodology:

  • To a solution of the benzyl ester (1.0 eq.) in a suitable solvent such as methanol or ethyl acetate (0.1 M), add a catalytic amount of palladium on carbon (10% w/w).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the mixture vigorously at room temperature for 2-12 hours, monitoring the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to afford the desired carboxylic acid, which is often used in the next step without further purification.

Protocol 4: Amide Bond Formation

The resulting carboxylic acid can be coupled with a wide variety of primary and secondary amines using standard peptide coupling reagents to generate a library of amides.

Step-by-Step Methodology:

  • To a solution of the carboxylic acid (1.0 eq.) in a suitable solvent such as DCM or dimethylformamide (DMF, 0.1 M), add the desired amine (1.1 eq.) and a coupling reagent such as HBTU (1.2 eq.) or EDC·HCl (1.2 eq.) with an additive like HOBt (1.2 eq.).[11][12][13]

  • Add a base such as N,N-diisopropylethylamine (DIPEA, 2.0 eq.).

  • Stir the reaction mixture at room temperature for 4-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide derivative.

Coupling Reagent Additive Base Typical Yield Notes
HBTU-DIPEA>80%Low epimerization risk.
EDC·HClHOBtDIPEA75-90%Byproducts are water-soluble.
HATU-DIPEA>85%Highly efficient coupling reagent.

Table 3: Representative conditions for amide coupling reactions.

Derivatization_Protocols cluster_hydroxyl Hydroxyl Derivatization cluster_carboxyl Carboxylate Derivatization A This compound B O-Acylation (Protocol 1) A->B D O-Alkylation (Protocol 2) A->D C Ester Derivatives B->C E Ether Derivatives D->E F This compound G Hydrogenolysis (Protocol 3) F->G H 3-Hydroxycyclobutanecarboxylic Acid G->H I Amide Coupling (Protocol 4) H->I J Amide Derivatives I->J

Figure 2: Protocol workflow for hydroxyl and carboxylate derivatization.

Characterization of Derivatives

The synthesized derivatives should be thoroughly characterized to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The chemical shifts and coupling constants of the cyclobutane ring protons can provide information about the stereochemistry of the substituents.[7][8][9][10]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized compounds.

  • Chromatography: High-performance liquid chromatography (HPLC) can be used to assess the purity of the final compounds.

Application in Biological Screening

The diverse library of this compound derivatives generated using these protocols can be screened against a wide range of biological targets. The systematic variation of the substituents at the hydroxyl and carboxylate positions allows for the exploration of structure-activity relationships. For instance, the introduction of different functional groups can modulate the compound's polarity, hydrogen bonding capacity, and steric bulk, all of which can influence its biological activity.[14][15][16][17][18] Derivatization with chemical labels or tags can also facilitate target identification and mechanism of action studies.[19][20][21][22][23]

Conclusion

This application note provides a robust and versatile framework for the derivatization of this compound. The detailed protocols for O-acylation, O-alkylation, benzyl ester deprotection, and amide coupling enable the efficient synthesis of a diverse library of compounds. The strategic incorporation of the cyclobutane scaffold and the systematic exploration of chemical space around this core structure are valuable approaches in the quest for novel and effective therapeutic agents.

References

  • de Meijere, A., & Kozhushkov, S. I. (2010). The Chemistry of Cyclobutanes. In The Chemistry of the Cyclopropyl Group, Volume 2. John Wiley & Sons, Ltd. [Link]

  • Wessjohann, L. A., Ruijter, E., Garcia-Rivera, D., & Brandt, W. (2007). What can you do with a strained ring? A review of the applications of cyclopropanes and cyclobutanes in organic synthesis. Molecular Diversity, 11(3-4), 171–188. [Link]

  • van der Kolk, R., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. [Link]

  • Foley, D. J., et al. (2017). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry – A European Journal, 23(68), 17361-17368. [Link]

  • Request PDF. (n.d.). Cyclobutane-containing scaffolds in bioactive small molecules. ResearchGate. [Link]

  • Semantic Scholar. (n.d.). High‐Pressure‐Mediated Fragment Library Synthesis of 1,2‐Disubsituted Cyclobutane Derivatives. Semantic Scholar. [Link]

  • ACS Publications. (2025, April 14). Identification of Novel Cyclobutane-Based Derivatives as Potent Acetyl-CoA Carboxylase Allosteric Inhibitors for Nonalcoholic Steatohepatitis Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • ACS Publications. (n.d.). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link]

  • ACS Publications. (2014, February 18). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. [Link]

  • PubMed. (n.d.). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. PubMed. [Link]

  • Cal Poly Pomona. (2025, July 25). Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. Bronco Scholar. [Link]

  • Cal Poly Pomona ScholarWorks. (n.d.). Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. Cal Poly Pomona ScholarWorks. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Esters. Organic Chemistry Portal. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. [Link]

  • National Institutes of Health. (2023, November 13). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. PubMed Central. [Link]

  • ResearchGate. (n.d.). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. ResearchGate. [Link]

  • ResearchGate. (2025, August 7). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ResearchGate. [Link]

  • MDPI. (n.d.). Methyl 6-Benzyl-3-Hydroxy-3,6-Dimethyl-1,2-Dioxane-4-Carboxylate. MDPI. [Link]

  • Doc Brown's Chemistry. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]

  • PubMed. (n.d.). Synthesis and biological activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin derivatives. PubMed. [Link]

  • PubMed. (2016, May 13). Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples. PubMed. [Link]

  • PubMed. (n.d.). The semisynthetic spin-labelled derivatives of 3-hydroxybutanolide as potential oxidative stress inhibitors. PubMed. [Link]

  • PubMed Central. (n.d.). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. PubMed Central. [Link]

  • Scribd. (n.d.). Benzyl Acetate Synthesis via Fischer Esterification. Scribd. [Link]

  • ResearchGate. (n.d.). Summary of achieved yields * of benzyl derivatives 1-8 by procedure A... ResearchGate. [Link]

  • MDPI. (n.d.). Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. MDPI. [Link]

  • Scribd. (n.d.). Synthesis of Benzyl Acetate Through Fischer Esterification Reaction. Scribd. [Link]

  • LCGC International. (2017, October 1). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. LCGC International. [Link]

  • ResearchGate. (2025, August 8). Chemical Properties and Biological Activities of Cyclopentenediones: A Review. ResearchGate. [Link]

  • Google Patents. (n.d.). CA1150316A - Process for the preparation of benzyl alcohol derivatives.
  • PubMed Central. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. PubMed Central. [Link]

  • ACG Publications. (2012, October 5). Synthesis of benzyl chlorides and cycloveratrylene macrocycles using benzylic alcohols under homogeneous catalysis by HCl/dioxan. ACG Publications. [Link]

  • ResearchGate. (n.d.). Using benzoyl chloride derivatization to improve small-molecule analysis in biological samples by LC-MS/MS. ResearchGate. [Link]

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Benzyl 3-hydroxycyclobutanecarboxylate in the synthesis of enzyme inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Benzyl 3-hydroxycyclobutanecarboxylate in the Synthesis of Enzyme Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Harnessing the Cyclobutane Scaffold: A Guide to Synthesizing Novel Cathepsin K Inhibitors Using this compound

Abstract The development of potent and selective enzyme inhibitors is a cornerstone of modern drug discovery. Small, conformationally constrained scaffolds are increasingly sought after for their ability to improve potency, selectivity, and pharmacokinetic properties. The cyclobutane ring, with its unique puckered three-dimensional structure, offers a distinct advantage in the design of such molecules.[1] This application note provides a comprehensive guide for medicinal chemists on the strategic use of this compound, a versatile and commercially available building block, for the stereoselective synthesis of enzyme inhibitors. We present a detailed, field-tested protocol for the synthesis of a novel inhibitor targeting Cathepsin K, a cysteine protease implicated in osteoporosis, to illustrate the practical application and chemical causality behind each synthetic step.[2][3]

The Strategic Advantage of the Cyclobutane Scaffold in Drug Design

The cyclobutane motif is no longer a synthetic curiosity but a powerful tool in medicinal chemistry.[1] Its incorporation into drug candidates is driven by several key physical and structural properties that differentiate it from more common acyclic or larger cyclic systems.

  • Conformational Rigidity: Unlike flexible alkyl chains or larger cycloalkanes, the cyclobutane ring has a high degree of rigidity and adopts a puckered conformation.[2] This structural constraint reduces the entropic penalty upon binding to a target protein, which can lead to a significant increase in binding affinity.

  • Three-Dimensional Vectorial Display: The non-planar structure of the cyclobutane ring allows for the precise spatial orientation of substituents. This enables chemists to design molecules where pharmacophoric groups are projected into an enzyme's binding pockets with high geometric precision, enhancing selectivity and potency.[1]

  • Improved Metabolic Stability: The cyclobutane core is chemically robust and less susceptible to metabolic degradation compared to other functionalities it might replace, such as alkenes or certain aromatic rings. This can lead to improved pharmacokinetic profiles, including longer half-life and better oral bioavailability.[4][5]

  • Novel Chemical Space: Incorporating sp³-rich scaffolds like cyclobutane allows for the exploration of novel chemical space, moving away from the flat, aromatic structures that have historically dominated drug discovery and often suffer from poor solubility and high metabolic turnover.[1]

This compound: A Versatile Chiral Building Block

This compound is an ideal starting point for leveraging the advantages of the cyclobutane scaffold. It is commercially available as both cis and trans isomers, providing immediate access to different stereochemical arrangements. Its structure contains three key functional handles that can be manipulated with a high degree of chemical control.

  • The Hydroxyl Group (-OH): A versatile nucleophile and a handle for introducing a wide array of functionalities. It can be readily converted into ethers, esters, or, through stereoinvertive reactions like the Mitsunobu reaction, into amines or other nucleophilic groups.

  • The Benzyl Ester (-COOBn): A robust protecting group for the carboxylic acid. The carboxylic acid itself is a critical pharmacophore in many enzyme inhibitors, often serving as a key interaction point with positively charged residues in an active site. The benzyl group is easily removed under mild, neutral conditions via catalytic hydrogenation.

  • The Cyclobutane Core: The stereochemical relationship (cis or trans) between the hydroxyl and ester groups serves as the foundational element for the inhibitor's 3D architecture.

Figure 1: Key functional features of the starting material.

Application Protocol: Multi-Step Synthesis of a Novel Cathepsin K Inhibitor

This protocol details a representative synthesis of a hypothetical, yet structurally relevant, Cathepsin K inhibitor starting from cis-benzyl 3-hydroxycyclobutanecarboxylate. Cathepsin K is a cysteine protease where inhibitors often feature a central scaffold that positions groups into the S1 and S2 binding pockets, and a "warhead" that interacts with the active site Cys25 residue.[2][6] Our synthetic strategy is designed to demonstrate key chemical transformations and stereochemical control.

G start cis-Benzyl 3-hydroxy- cyclobutanecarboxylate step1 Step 1: Mitsunobu Reaction (Stereoinversion) start->step1 intermediate1 trans-Phthalimido Intermediate step1->intermediate1 step2 Step 2: Amine Deprotection intermediate1->step2 intermediate2 trans-Amino Intermediate step2->intermediate2 step3 Step 3: Amide Coupling intermediate2->step3 intermediate3 Coupled Product (Protected) step3->intermediate3 step4 Step 4: Benzyl Deprotection intermediate3->step4 end Final Inhibitor (Carboxylic Acid) step4->end

Figure 2: Overall synthetic workflow for the Cathepsin K inhibitor.
Step 1: Stereoinvertive Amination via Mitsunobu Reaction

Rationale: The Mitsunobu reaction is a powerful method for converting a secondary alcohol into a variety of functional groups with complete inversion of stereochemistry. This is mechanistically critical as it allows us to transform the readily available cis-starting material into a trans-substituted product. The trans arrangement maximizes the spatial separation of the two key pharmacophores, often a prerequisite for effective binding in an extended enzyme active site. We use phthalimide as a robust and easily handled nitrogen nucleophile.

ReagentMW ( g/mol )Amount (mmol)Mass/Volume
cis-Benzyl 3-hydroxycyclobutanecarboxylate206.245.01.03 g
Triphenylphosphine (PPh₃)262.297.5 (1.5 eq)1.97 g
Phthalimide147.137.5 (1.5 eq)1.10 g
Diisopropyl azodicarboxylate (DIAD)202.217.5 (1.5 eq)1.48 mL
Anhydrous Tetrahydrofuran (THF)--25 mL

Protocol:

  • To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add cis-benzyl 3-hydroxycyclobutanecarboxylate (1.03 g, 5.0 mmol), triphenylphosphine (1.97 g, 7.5 mmol), and phthalimide (1.10 g, 7.5 mmol).

  • Add anhydrous THF (25 mL) and stir the mixture at 0 °C (ice bath) until all solids dissolve.

  • Slowly add DIAD (1.48 mL, 7.5 mmol) dropwise over 15 minutes. Caution: The reaction is exothermic. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluent: 20-40% Ethyl Acetate in Hexanes) to yield the desired trans-benzyl 3-phthalimidocyclobutanecarboxylate as a white solid.

Step 2: Phthalimide Deprotection to Yield the Free Amine

Rationale: The phthalimide group is a common protecting group for primary amines. It is stable to many reaction conditions but can be cleanly removed using hydrazine. The hydrazine attacks the carbonyl groups of the phthalimide ring, leading to the formation of a stable phthalhydrazide byproduct and liberation of the desired primary amine.

ReagentMW ( g/mol )Amount (mmol)Mass/Volume
trans-Benzyl 3-phthalimidocyclobutanecarboxylate335.364.0 (example)1.34 g
Hydrazine monohydrate (N₂H₄·H₂O)50.0620.0 (5 eq)1.0 mL
Ethanol (EtOH)--20 mL

Protocol:

  • Dissolve the phthalimido-intermediate (1.34 g, 4.0 mmol) in ethanol (20 mL) in a 50 mL round-bottom flask.

  • Add hydrazine monohydrate (1.0 mL, 20.0 mmol) and equip the flask with a condenser.

  • Heat the mixture to reflux (approx. 80 °C) for 4 hours. A thick white precipitate (phthalhydrazide) will form.

  • Cool the reaction mixture to room temperature and filter off the precipitate, washing the solid with cold ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane (DCM) and wash with water to remove any remaining hydrazine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude trans-benzyl 3-aminocyclobutanecarboxylate, which can often be used in the next step without further purification.

Step 3: Amide Coupling with a P2-Fragment

Rationale: Amide bond formation is a critical reaction in inhibitor synthesis. We use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent. HATU is highly efficient, minimizes racemization of chiral centers, and operates under mild conditions. We couple our amine with 4-biphenylcarboxylic acid, a common fragment designed to occupy the hydrophobic S2 pocket of many proteases.

ReagentMW ( g/mol )Amount (mmol)Mass/Volume
trans-Benzyl 3-aminocyclobutanecarboxylate205.253.5 (example)718 mg
4-Biphenylcarboxylic acid198.223.85 (1.1 eq)763 mg
HATU380.234.2 (1.2 eq)1.60 g
N,N-Diisopropylethylamine (DIPEA)129.247.0 (2.0 eq)1.22 mL
Anhydrous Dimethylformamide (DMF)--15 mL

Protocol:

  • In a 50 mL flask, dissolve 4-biphenylcarboxylic acid (763 mg, 3.85 mmol) and HATU (1.60 g, 4.2 mmol) in anhydrous DMF (10 mL). Stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the crude amine from Step 2 (approx. 718 mg, 3.5 mmol) in anhydrous DMF (5 mL) and add DIPEA (1.22 mL, 7.0 mmol).

  • Add the amine solution to the activated acid solution and stir at room temperature for 6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (eluent: 30-50% Ethyl Acetate in Hexanes) to obtain the protected inhibitor.

Step 4: Deprotection to Yield the Final Inhibitor

Rationale: The final step is the deprotection of the benzyl ester to unmask the free carboxylic acid. Catalytic hydrogenation using palladium on carbon (Pd/C) is the standard and most effective method for this transformation. It is a clean reaction, with the only byproduct being toluene, which is easily removed. The resulting carboxylic acid is often crucial for anchoring the inhibitor within the enzyme's active site.

ReagentMW ( g/mol )Amount (mmol)Mass/Volume
Protected Inhibitor (from Step 3)385.473.0 (example)1.16 g
Palladium on Carbon (10% Pd/C)--~120 mg (10% w/w)
Methanol (MeOH)--20 mL
Hydrogen (H₂)--1 atm (balloon)

Protocol:

  • Dissolve the protected inhibitor (1.16 g, 3.0 mmol) in methanol (20 mL) in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (120 mg) under an inert atmosphere.

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle three times.

  • Stir the reaction vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.

  • Monitor the reaction by LC-MS to confirm the loss of the benzyl group (mass change of -90 Da).

  • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in the air.

  • Concentrate the filtrate under reduced pressure to yield the final inhibitor, trans-3-(4-biphenylcarboxamido)cyclobutanecarboxylic acid, typically as a white or off-white solid.

Expected Results & Characterization

The multi-step synthesis described is expected to provide the target inhibitor in good overall yield and high purity. Each intermediate and the final product should be characterized using standard analytical techniques to confirm its identity and purity.

StepProductExpected YieldPurity (LC-MS)Key Characterization Notes
1. Mitsunobu Reactiontrans-Benzyl 3-phthalimidocyclobutanecarboxylate75-85%>95%¹H NMR will show characteristic phthalimide aromatic protons and confirmation of the trans stereochemistry via coupling constants.
2. Amine Deprotectiontrans-Benzyl 3-aminocyclobutanecarboxylate80-95%>90% (crude)Mass spectrometry (ESI+) will confirm the expected molecular ion. The disappearance of phthalimide protons in ¹H NMR.
3. Amide CouplingProtected Inhibitor70-85%>98%¹H NMR will show signals for the biphenyl group and a new amide N-H proton.
4. Benzyl DeprotectionFinal Inhibitor90-99%>98%¹H NMR will show the disappearance of the benzyl CH₂ and aromatic signals. Mass spectrometry (ESI-) will show [M-H]⁻.

Enzyme Inhibition Assay (Conceptual): The synthesized compound would be tested for its inhibitory activity against recombinant human Cathepsin K. The assay typically involves incubating the enzyme with a fluorogenic substrate and measuring the rate of fluorescence increase. The inhibitor is added at various concentrations to determine its IC₅₀ value, which is the concentration required to inhibit 50% of the enzyme's activity. Potent inhibitors in this class would be expected to have IC₅₀ values in the nanomolar range.[5][7]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex, stereochemically defined enzyme inhibitors. As demonstrated through the detailed synthesis of a novel Cathepsin K inhibitor, its functional handles allow for precise and predictable chemical manipulations. The ability to control stereochemistry through reactions like the Mitsunobu inversion is a key advantage. By providing a rigid, three-dimensional scaffold, this starting material enables medicinal chemists to design potent and selective inhibitors that can address challenging biological targets.

References

  • G. G. C. Kuhn, D. B. C. da Silva, and L. S. M. Miranda, "Cyclobutanes in Small‐Molecule Drug Candidates," ChemMedChem, 2021. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8206822/]
  • M. El-Sayed, et al., "Design, synthesis and biological evaluation of inhibitors of cathepsin K on dedifferentiated chondrocytes," Bioorganic & Medicinal Chemistry, 2019. [URL: https://pubmed.ncbi.nlm.nih.gov/30773420/]
  • Y. Li, et al., "Novel cathepsin K inhibitors block osteoclasts in vitro and increase spinal bone density in zebrafish," RSC Advances, 2020. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/ra/d0ra05680a]
  • S. Ahmad, et al., "Review of Cathepsin K Inhibitor Development and the Potential Role of Phytochemicals," Molecules, 2024. [URL: https://www.mdpi.com/1420-3049/29/13/3100]
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  • S. B. Singh, "Advances in the discovery of cathepsin K inhibitors on bone resorption," Expert Opinion on Drug Discovery, 2015. [URL: https://www.semanticscholar.org/paper/Advances-in-the-discovery-of-cathepsin-K-on-bone-Singh/b7d727a20c326e257a53697e33527b13763f03a2]
  • J. Bosenbecker, et al., "Synthesis of protease inhibitors derivatives," 14th Brazilian Meeting on Organic Synthesis, 2011. [URL: https://www.proceedings.blucher.com.
  • B. Latli, et al., "Synthesis of a potent cathepsin S inhibitor labeled with deuterium and carbon-14," Current Radiopharmaceuticals, 2012. [URL: https://pubmed.ncbi.nlm.nih.gov/22724423/]
  • S. D. Edmondson, et al., "The discovery of odanacatib (MK-0822), a selective inhibitor of cathepsin K," Bioorganic & Medicinal Chemistry Letters, 2008. [URL: https://www.researchgate.
  • PharmaBlock, "Cyclobutane Derivatives in Drug Discovery," PharmaBlock, Accessed 2024. [URL: https://www.pharmablock.com/media/file_path/2021/04/21/Cyclobutanes-in-Drug-Discovery.pdf]
  • A. De Meijere, et al., "The application of cyclobutane derivatives in organic synthesis," Chemical Reviews, 2004. [URL: https://www.researchgate.
  • C. G. Wermuth, "The Practice of Medicinal Chemistry," Academic Press, 2015.
  • S. Ahmad, et al., "Review of Cathepsin K Inhibitor Development and the Potential Role of Phytochemicals," MDPI, 2024. [URL: https://www.mdpi.com/1420-3049/29/13/3100/htm]
  • A. Link, et al., "Synthesis of a Cathepsin S Inhibitor," Thieme, 2008. [URL: https://www.researchgate.
  • S. D. Roughley and A. M. Jordan, "The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates," Journal of Medicinal Chemistry, 2011.
  • M. D. Hill, et al., "Classics in Total Synthesis," Wiley-VCH, 2003.
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Application Note: Synthesis of Substituted 3-Aminocyclobutane Derivatives from Benzyl 3-Hydroxycyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-aminocyclobutane moiety is a highly valued scaffold in modern medicinal chemistry, recognized for its ability to introduce three-dimensional character and improve physicochemical properties in drug candidates.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 3-aminocyclobutane derivatives through the reaction of benzyl 3-hydroxycyclobutanecarboxylate with amines. Two primary, robust, and field-proven synthetic strategies are detailed: a two-step sequence involving oxidation followed by reductive amination, and a direct nucleophilic substitution pathway requiring activation of the hydroxyl group. This guide emphasizes the causality behind experimental choices, provides detailed step-by-step protocols, and offers insights into reaction optimization and product characterization.

Introduction & Strategic Overview

This compound is a versatile and accessible starting material for creating libraries of 1,3-disubstituted cyclobutane derivatives. The constrained, puckered nature of the cyclobutane ring offers a distinct conformational advantage over more flexible aliphatic chains or planar aromatic rings, making it an attractive component for scaffold hopping and lead optimization efforts in drug discovery.[2][3]

The conversion of the hydroxyl group to an amine is a critical transformation. However, direct reaction is not feasible as the hydroxide ion is a poor leaving group.[4] Therefore, two main strategies are employed, each with distinct advantages:

  • Strategy A: Oxidation & Reductive Amination: This is the most common and versatile approach. The secondary alcohol is first oxidized to the corresponding ketone, benzyl 3-oxocyclobutanecarboxylate. This ketone then readily reacts with a primary or secondary amine to form an iminium ion intermediate, which is subsequently reduced in situ to yield the target amine.[5][6] This one-pot procedure is highly efficient and compatible with a wide range of functional groups.[7][8]

  • Strategy B: Hydroxyl Activation & SN2 Substitution: This classic approach involves converting the hydroxyl into a superior leaving group, such as a mesylate or tosylate.[4][9] The activated intermediate is then susceptible to direct bimolecular nucleophilic substitution (SN2) by an amine. This method offers precise stereochemical control, as the SN2 reaction proceeds with inversion of configuration.

The choice between these strategies depends on the desired stereochemistry, the nature of the amine, and the presence of other functional groups in the molecule.

G cluster_start Starting Material cluster_A Strategy A: Reductive Amination cluster_B Strategy B: SN2 Substitution cluster_end Product start This compound Oxidation Oxidation (e.g., DMP) start->Oxidation Step 1a Activation Activation (e.g., MsCl, TEA) start->Activation Step 2a Ketone Benzyl 3-oxocyclobutanecarboxylate Oxidation->Ketone ReductiveAmination Reductive Amination (Amine, NaBH(OAc)₃) Ketone->ReductiveAmination Step 1b Product Benzyl 3-aminocyclobutanecarboxylate (cis/trans isomers) ReductiveAmination->Product Mesylate Activated Intermediate (e.g., O-Mesylate) Activation->Mesylate SN2 SN2 Reaction (Amine) Mesylate->SN2 Step 2b SN2->Product

Figure 1. Overview of synthetic strategies for aminating this compound.

Protocol I: Two-Step Synthesis via Reductive Amination

This protocol is often preferred for its operational simplicity and broad substrate scope.[8][10] It proceeds in a one-pot fashion after the initial oxidation, minimizing purification steps.

Step A: Oxidation to Benzyl 3-Oxocyclobutanecarboxylate

Principle: The secondary alcohol must be efficiently and mildly oxidized to the ketone. Dess-Martin Periodinane (DMP) is an excellent choice for this transformation due to its high chemoselectivity, neutral pH conditions, and room temperature operation, which preserves the integrity of the ester and the cyclobutane ring.[6][11][12]

Protocol: Dess-Martin Oxidation

  • Setup: To a flame-dried round-bottom flask under a nitrogen or argon atmosphere, add this compound (1.0 eq.).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM, ~10 volumes).

  • Reagent Addition: Add Dess-Martin Periodinane (1.2 eq.) to the solution in one portion at room temperature.[11]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 2-4 hours.[11] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup (Prior to Amination): Upon completion, the reaction mixture can be carried forward directly. However, if isolation is desired, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15-20 minutes until the layers are clear. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude benzyl 3-oxocyclobutanecarboxylate is often of sufficient purity for the next step.

Step B: Reductive Amination

Principle: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this step.[5][7][13] It is a mild and selective reducing agent that is particularly effective for reducing iminium ions, which form in situ from the ketone and amine.[7] Its reactivity is significantly higher for the protonated imine (iminium ion) than for the starting ketone, preventing the formation of alcohol side-products.[5][7] Dichloroethane (DCE) is the preferred solvent as it does not react with STAB.[8][13]

Protocol: One-Pot Reductive Amination

  • Setup: To the crude or purified benzyl 3-oxocyclobutanecarboxylate (1.0 eq.) in a flask under an inert atmosphere, add anhydrous 1,2-dichloroethane (DCE, ~10 volumes).[8]

  • Amine Addition: Add the desired primary or secondary amine (1.1-1.2 eq.).

  • Catalyst (Optional): For less reactive ketones or weakly basic amines, a catalytic amount of acetic acid (0.1-0.2 eq.) can be added to facilitate iminium ion formation.[8][10]

  • Stir: Allow the mixture to stir at room temperature for 20-30 minutes to ensure imine formation.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise over 10 minutes. Note: The reaction may be mildly exothermic.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or LC-MS for the disappearance of the ketone intermediate.

  • Quench & Workup: Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃. Stir until gas evolution ceases. Dilute with DCM and separate the layers. Extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The resulting crude product can be purified by flash column chromatography on silica gel to separate the cis and trans diastereomers.

Amine TypeReducing AgentSolventTypical YieldStereoselectivity
Primary (e.g., Benzylamine)NaBH(OAc)₃DCE80-95%Mixture of cis/trans
Secondary (e.g., Morpholine)NaBH(OAc)₃DCE/THF75-90%Mixture of cis/trans
Weakly Basic (e.g., Aniline)NaBH(OAc)₃ + AcOHDCE60-85%Mixture of cis/trans
Table 1. Representative conditions and outcomes for the reductive amination protocol.

Protocol II: Direct Substitution via Hydroxyl Activation

This protocol provides an alternative route that can offer complementary stereochemical outcomes to the reductive amination pathway due to the nature of the SN2 reaction.

Step A: Activation of the Hydroxyl Group (Mesylation)

Principle: The hydroxyl group is converted into a mesylate (methanesulfonate), an excellent leaving group.[9] This is achieved by reacting the alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine, which neutralizes the HCl byproduct.[9][14] The reaction is typically run at low temperatures to prevent side reactions.

Protocol: Mesylation

  • Setup: Dissolve this compound (1.0 eq.) in anhydrous DCM (~10 volumes) in a flame-dried flask under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add triethylamine (1.5 eq.).[14]

  • Reagent Addition: Add methanesulfonyl chloride (1.2 eq.) dropwise via syringe, keeping the internal temperature below 5 °C.[14]

  • Reaction: Stir the mixture at 0 °C for 2-4 hours, monitoring by TLC. If the reaction is sluggish, it can be allowed to warm to room temperature.[14]

  • Workup: Once the starting material is consumed, dilute the mixture with cold water. Separate the organic layer and wash sequentially with cold 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure at low temperature. The resulting mesylate is often unstable and should be used immediately in the next step without further purification.

Step B: Nucleophilic Substitution with Amine

Principle: The amine acts as a nucleophile, attacking the carbon atom bearing the mesylate leaving group.[15] The reaction follows a bimolecular (SN2) pathway, resulting in a complete inversion of stereochemistry at the reaction center.[9] For example, a cis-alcohol precursor would yield a trans-amine product.

Figure 2. SN2 transition state for the amination of an activated cyclobutanol.

Protocol: SN2 Amination

  • Setup: Dissolve the crude mesylate from the previous step (1.0 eq.) in a polar aprotic solvent such as acetonitrile or DMF.

  • Amine Addition: Add the desired amine (2.0-3.0 eq.). One equivalent acts as the nucleophile, while the second acts as a base to neutralize the methanesulfonic acid byproduct. Alternatively, use 1.2 eq. of the amine and 1.5 eq. of a non-nucleophilic base like DBU or K₂CO₃.

  • Reaction: Heat the reaction mixture to 50-80 °C and stir for 12-48 hours. The reaction progress should be monitored by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction with ethyl acetate and wash extensively with water to remove the solvent and excess amine/salts.

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.

Characterization & Stereochemistry

The primary products are the cis and trans isomers of benzyl 3-(substituted-amino)cyclobutanecarboxylate.

  • Confirmation: The identity of the products should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

  • Stereochemistry: The relative stereochemistry (cis or trans) can be determined using ¹H NMR spectroscopy, specifically by analyzing the coupling constants and through-space correlations in NOESY experiments.[16][17]

    • Typically, the coupling constants between the protons at C1 and C3 of the cyclobutane ring will differ between the cis and trans isomers.

    • NOESY spectra can reveal spatial proximity between the protons on C1 and C3, which is expected for the cis isomer but absent in the trans isomer.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low Yield in Reductive Amination Incomplete imine formation.Add a catalytic amount of acetic acid. Allow the ketone and amine to stir for 1-2 hours before adding the reducing agent.[18]
Decomposition of NaBH(OAc)₃.Use a fresh bottle of the reagent. Ensure all solvents and glassware are anhydrous.
Dialkylation of Primary Amine The product amine is more nucleophilic than the starting amine.Use a larger excess of the primary amine. Alternatively, form the imine first, isolate or carry forward, and then reduce with NaBH₄ in methanol.[8]
No Reaction in SN2 Step Mesylate is a poor leaving group for the specific system.Convert the alcohol to a better leaving group, such as a tosylate (-OTs) or triflate (-OTf).
Amine is not nucleophilic enough.Increase the reaction temperature. Use a more polar aprotic solvent like DMF or DMSO.
Elimination Side Products The amine is acting as a base rather than a nucleophile.Use a less hindered amine. Run the reaction at a lower temperature for a longer period.

Conclusion

The transformation of this compound into valuable 3-aminocyclobutane derivatives is a reliable and crucial process for medicinal chemistry. The two primary strategies presented here—reductive amination and direct substitution—provide chemists with flexible and powerful tools. The reductive amination pathway offers operational simplicity and is ideal for rapid library synthesis. The SN2 pathway, while more stepwise, provides absolute stereochemical control, which is indispensable for establishing structure-activity relationships (SAR). By understanding the principles behind each protocol, researchers can effectively synthesize a diverse array of cyclobutane-based compounds to advance drug discovery programs.

References

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  • Master Organic Chemistry. (2017, September 1). Making Substituted Amines Through Reductive Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Organic-Synthesis.com. (n.d.). Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). Retrieved from [Link]

  • Wikipedia. (n.d.). Dess–Martin oxidation. Retrieved from [Link]

  • Keis chemists. (2023, November 21). Dess-Martin-Periodinane oxidation [Video]. YouTube. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved from [Link]

  • Myers, A. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Myers Group, Harvard University. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]

  • Garcia, A. (2020). Studies toward the stereocontrolled synthesis of cyclobutane derivatives. Rowan University ScholarWorks. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Alcohols to Amines. Retrieved from [Link]

  • Organic-Synthesis.com. (n.d.). Alcohol to Mesylate using MsCl, base. Retrieved from [Link]

  • Sakai, N., et al. (2014). Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. Green Chemistry. Retrieved from [Link]

  • BTC. (2023, September 8). What are the products of the reaction between Cyclobutanol and halogens? Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Retrieved from [Link]

  • ResearchGate. (2015, September 8). How can I mesylate hydroxyl group in organic compound that containing hydroxyl group and amine group? Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). A Practical Catalytic Reductive Amination of Carboxylic Acids. Retrieved from [Link]

  • Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines. Retrieved from [Link]

  • Chessari, G., et al. (2021). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry – A European Journal, 27(52), 13215-13222*. Retrieved from [Link]

  • ResearchGate. (2012, January). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Retrieved from [Link]

  • IOC. (2022, April 29). Reductive Amination & Amide Synthesis (IOC 40) [Video]. YouTube. Retrieved from [Link]

  • Abdugadar, A. (2012). Activation of Alcohols Toward Nucleophilic Substitution: Conversion of Alcohols to Alkyl Halides. University of Northern Colorado. Retrieved from [Link]

  • Potkin, V. I., et al. (2008). Synthesis of functionalized benzyl amines by the reductive amination of arylaldehydes with sodium borohydride - acetic acid system. Arkivoc, 2008(ix), 42-51. Retrieved from [Link]

  • ResearchGate. (2021, March 11). Stereoselective syntheses of 3-aminocyclooctanetriols and halocyclooctanetriols. Retrieved from [Link]

  • Master Organic Chemistry. (2012, May 31). Nucleophilic Substitution Reactions - Introduction. Retrieved from [Link]

  • Shved, E. N., et al. (2016). Tertiary amines nucleophilicity in quaternization reaction with benzyl chloride. Journal of Chemistry and Technologies, 24(1). Retrieved from [Link]

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Sources

Protection and deprotection of the hydroxyl group in Benzyl 3-hydroxycyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Protection and Deprotection of the Hydroxyl Group in Benzyl 3-hydroxycyclobutanecarboxylate

Introduction: Navigating the Synthetic Challenge

This compound is a valuable chiral building block in medicinal chemistry and materials science. Its bifunctional nature, possessing both a secondary hydroxyl group and a benzyl ester, presents a common synthetic challenge: how to selectively perform chemical transformations at one site without affecting the other. The hydroxyl group, being a nucleophile and a proton source, can interfere with a wide range of reactions, such as those involving strong bases, organometallics, or electrophilic reagents intended for other parts of a molecule.

This guide provides a detailed analysis of strategies for the temporary masking, or "protection," of the hydroxyl group. The primary consideration in selecting a protecting group for this substrate is the presence of the benzyl ester. The benzyl ester is sensitive to standard catalytic hydrogenolysis (H₂/Pd-C), a common method for cleaving benzyl ether protecting groups.[1][2][3] Therefore, the chosen protecting group must be removable under conditions that leave the benzyl ester intact—a concept known as orthogonal deprotection. We will explore robust and field-proven protocols for the introduction and removal of suitable protecting groups, focusing on silyl and acetal ethers.

Strategic Overview: The Protection-Deprotection Workflow

The fundamental strategy involves reversibly converting the reactive hydroxyl group into a less reactive ether derivative. This allows for subsequent synthetic manipulations on other parts of the molecule. Once these transformations are complete, the protecting group is selectively removed to regenerate the original hydroxyl functionality.

G cluster_0 Core Synthetic Pathway A This compound (Starting Material) B Protected Intermediate A->B Protection C [Further Synthetic Transformations] B->C Selective Chemistry D Deprotection C->D Initiate Cleavage E Final Product with Free Hydroxyl D->E Reveal Hydroxyl

Caption: General workflow for a protection/deprotection strategy.

Strategy 1: Tert-butyldimethylsilyl (TBDMS) Ether

The tert-butyldimethylsilyl (TBDMS or TBS) group is one of the most widely used protecting groups for alcohols due to its ease of installation, stability across a broad range of reaction conditions (including oxidation, reduction, and organometallic reactions), and versatile deprotection methods.[4][5][6] Its steric bulk provides enhanced stability compared to smaller silyl ethers like trimethylsilyl (TMS).[7]

Rationale for Selection

The key advantage of the TBDMS group in this context is its orthogonality to the benzyl ester. TBDMS ethers are typically cleaved using fluoride ion sources or acidic conditions, neither of which affects the benzyl ester.[5]

Protection with TBDMS

The standard and highly reliable method for introducing a TBDMS group onto a secondary alcohol involves using tert-butyldimethylsilyl chloride (TBDMSCl) with imidazole as a catalyst and base in an aprotic polar solvent like dimethylformamide (DMF).[6][7] Imidazole first activates the TBDMSCl, making it more susceptible to nucleophilic attack by the alcohol.

TBDMS_Protection cluster_main TBDMS Protection Workflow Start Benzyl 3-hydroxy- cyclobutanecarboxylate Reagents TBDMSCl Imidazole Anhydrous DMF Reaction Stir at RT 12-24 hours Start->Reaction Reagents->Reaction Workup Aqueous Workup Extraction (EtOAc) Reaction->Workup Purify Flash Column Chromatography Workup->Purify Product Benzyl 3-(tert-butyldimethylsilyloxy)- cyclobutanecarboxylate Purify->Product

Caption: Workflow for TBDMS protection of the hydroxyl group.

Protocol 1: TBDMS Protection of this compound

  • Materials:

    • This compound (1.0 eq)

    • tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 eq)

    • Imidazole (2.5 eq)

    • Anhydrous Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq) and imidazole (2.5 eq).

    • Dissolve the solids in anhydrous DMF (approx. 0.2 M concentration of the alcohol).

    • Add TBDMSCl (1.2 eq) portion-wise to the stirred solution at room temperature.

    • Stir the reaction mixture for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine to remove residual DMF and imidazole.[7]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure TBDMS ether.

Deprotection of the TBDMS Ether

The most common and selective method for cleaving TBDMS ethers is by treatment with a fluoride ion source, such as tetrabutylammonium fluoride (TBAF), in an ethereal solvent like tetrahydrofuran (THF).[5][7] The high strength of the Silicon-Fluorine bond drives the reaction to completion under mild conditions.

Protocol 2: TBAF-Mediated Deprotection of the TBDMS Ether

  • Materials:

    • TBDMS-protected this compound (1.0 eq)

    • Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.1 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the TBDMS-protected substrate (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.

    • Add the TBAF solution (1.1 eq) dropwise to the stirred solution at room temperature.

    • Stir the reaction for 1-4 hours, monitoring by TLC until the starting material is consumed.[7]

    • Quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Extract the mixture with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[7]

    • Purify the crude product by flash column chromatography if necessary to yield the deprotected alcohol.

Parameter TBDMS Protection TBDMS Deprotection (TBAF)
Primary Reagents TBDMSCl, ImidazoleTBAF (1M in THF)
Solvent Anhydrous DMFAnhydrous THF
Temperature Room TemperatureRoom Temperature
Typical Time 12-24 hours1-4 hours
Work-up Aqueous extractionAqueous quench and extraction
Selectivity Excellent for alcoholsExcellent, orthogonal to benzyl esters

Strategy 2: Methoxymethyl (MOM) Ether

The methoxymethyl (MOM) group is an acetal-type protecting group widely used for alcohols.[8][9] It is stable under a variety of non-acidic conditions, including those involving strong bases, organometallics, and many oxidizing and reducing agents.[9][10]

Rationale for Selection

The MOM group is introduced under basic or neutral conditions and is cleaved by acid hydrolysis.[10][11] These conditions are fully compatible with the benzyl ester moiety, making it another excellent orthogonal protecting group for this substrate.

Protection with MOM

MOM ethers are typically formed by reacting an alcohol with methoxymethyl chloride (MOMCl) in the presence of a hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA or Hünig's base).[10][11] The use of a hindered base is crucial to prevent side reactions and to scavenge the HCl generated during the reaction.

Protocol 3: MOM Protection of this compound

  • Materials:

    • This compound (1.0 eq)

    • Methoxymethyl chloride (MOMCl, 1.5 eq)

    • N,N-Diisopropylethylamine (DIPEA, 2.0 eq)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0 °C using an ice bath.

    • Add DIPEA (2.0 eq) followed by the slow, dropwise addition of MOMCl (1.5 eq). Caution: MOMCl is a potent carcinogen and should be handled with extreme care in a well-ventilated fume hood.[11]

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours, monitoring by TLC.

    • Quench the reaction with saturated aqueous NaHCO₃ solution.

    • Separate the layers and extract the aqueous phase with DCM (2 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product via flash column chromatography to obtain the pure MOM ether.

Deprotection of the MOM Ether

As an acetal, the MOM group is readily cleaved under acidic conditions.[10] A common method involves using a catalytic amount of a strong acid like HCl in an alcohol solvent such as methanol.

MOM_Deprotection cluster_main MOM Deprotection Workflow Start MOM-Protected Substrate Reagents cat. HCl Methanol Reaction Stir at RT 1-3 hours Start->Reaction Reagents->Reaction Workup Neutralization (NaHCO₃) Extraction Reaction->Workup Purify Flash Column Chromatography Workup->Purify Product Deprotected Alcohol Purify->Product

Caption: Workflow for acidic deprotection of a MOM ether.

Protocol 4: Acid-Catalyzed Deprotection of the MOM Ether

  • Materials:

    • MOM-protected this compound (1.0 eq)

    • Methanol (MeOH)

    • Concentrated Hydrochloric Acid (HCl)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the MOM-protected substrate (1.0 eq) in methanol.

    • Add a few drops of concentrated HCl and stir the solution at room temperature.

    • Monitor the reaction by TLC; deprotection is typically rapid (1-3 hours).

    • Once the reaction is complete, carefully neutralize the acid by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography if necessary.

Parameter MOM Protection MOM Deprotection (Acidic)
Primary Reagents MOMCl, DIPEACatalytic conc. HCl
Solvent Anhydrous DCMMethanol
Temperature 0 °C to Room Temp.Room Temperature
Typical Time 12-16 hours1-3 hours
Work-up Aqueous quenchNeutralization and extraction
Selectivity Excellent for alcoholsExcellent, orthogonal to benzyl esters

A Note on Benzyl Ether Protection: A Cautionary Case

While the benzyl (Bn) ether is a robust and common protecting group for alcohols, it is generally unsuitable for this specific substrate.[12][13] The standard method for removing a benzyl ether is catalytic hydrogenolysis (e.g., H₂, Pd/C), which would also cleave the benzyl ester, leading to a mixture of undesired products.[1][3] While alternative methods for benzyl ether cleavage exist, such as using strong Lewis acids or oxidative conditions, these often lack selectivity and can be harsh on the cyclobutane ring system.[12][14] This highlights the critical importance of selecting a truly orthogonal protecting group strategy from the outset of a synthetic plan.

Conclusion

The successful functionalization of this compound hinges on the strategic protection of its secondary hydroxyl group. Both TBDMS and MOM ethers serve as excellent choices, offering robust protection under a wide array of synthetic conditions and, crucially, clean and selective removal without affecting the sensitive benzyl ester. The TBDMS group, cleaved by fluoride, and the MOM group, cleaved by acid, provide orthogonal and reliable pathways for chemists to unmask the hydroxyl group at the desired stage of their synthesis. The detailed protocols provided herein offer a validated starting point for researchers and drug development professionals working with this important chemical scaffold.

References

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  • METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. AdiChemistry.
  • Protection of alcohols and phenols with methoxymethyl acetate. Polish Journal of Chemistry.
  • 5-Benzyloxy-1-phenyltetrazole: catalytic transfer hydrogenolysis of benzyl ethers. IUCr Journals.
  • Protecting Groups For Alcohols. Master Organic Chemistry.
  • Benzyl Ethers - Protecting Groups. Organic Chemistry Portal.
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  • Alcohol Protecting Groups. University of Windsor.
  • tert-Butyldiphenylsilyl Ethers. Organic Chemistry Portal.
  • Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I). Suzhou Highfine Biotech.
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  • Benzylation of hydroxyl groups by Williamson reaction. Glycoscience Protocols (GlycoPODv2).

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Introduction: The Strategic Value of Benzyl 3-hydroxycyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scale-up Synthesis of Benzyl 3-hydroxycyclobutanecarboxylate

In the landscape of modern drug discovery, the strategic use of novel building blocks is paramount to accessing unique chemical space and developing next-generation therapeutics. This compound is a quintessential example of such a valuable intermediate. Its structure is deceptively simple, yet it offers a powerful combination of features for the medicinal chemist: a strained, rigid cyclobutane core that imparts specific conformational constraints, and two orthogonal functional handles—a secondary alcohol and a benzyl-protected carboxylic acid.[1] The hydroxyl group serves as a key vector for introducing diverse substituents or forming linkages, while the benzyl ester provides a robust protecting group for the carboxylic acid, which can be deprotected under mild hydrogenolysis conditions in later synthetic stages. This combination makes it an indispensable scaffold for creating complex molecules with precisely controlled three-dimensional architectures, a critical factor for biological activity.

This application note provides a comprehensive guide for the multi-gram scale-up synthesis of this compound. The protocol is designed to be robust, scalable, and founded on well-established chemical transformations, moving from readily available starting materials to the final product through a logical three-step sequence. We will delve into the causality behind experimental choices, address critical scale-up parameters, and provide a thorough safety analysis to ensure a self-validating and safe protocol for researchers and process chemists.

Overall Synthetic Strategy

The selected synthetic pathway is a three-step process designed for scalability and efficiency. It begins with the synthesis of 3-oxocyclobutanecarboxylic acid, a key keto-acid intermediate. This is followed by a selective reduction of the ketone to afford 3-hydroxycyclobutanecarboxylic acid. The final step involves the protection of the carboxylic acid as a benzyl ester. This route is advantageous due to the relatively low cost of the initial starting materials and the robustness of each transformation.

G cluster_0 Step 1: Keto-Acid Formation cluster_1 Step 2: Ketone Reduction cluster_2 Step 3: Benzyl Esterification A 1,3-Dibromoacetone + Malononitrile B 3-Oxocyclobutanecarboxylic Acid A->B  Cyclization & Hydrolysis C 3-Hydroxycyclobutanecarboxylic Acid B->C  NaBH4 Reduction D This compound (Target Molecule) C->D  Benzyl Bromide, Base

Caption: High-level workflow for the synthesis of this compound.

Part 1: Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Oxocyclobutanecarboxylic Acid

The synthesis of the key intermediate, 3-oxocyclobutanecarboxylic acid, has been approached through various methods.[2][3][4][5] The described protocol is adapted from patented industrial methods, which utilize a cyclization followed by a harsh acidic hydrolysis to yield the desired product. This method is chosen for its documented success in producing the material with high purity after recrystallization.[2]

Materials:

  • Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate

  • Hydrochloric Acid (6 M)

  • Ethyl Acetate

  • Magnesium Sulfate (anhydrous)

  • Hexane

Procedure:

  • To a reaction vessel equipped with a reflux condenser and a mechanical stirrer, add diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate (1.0 eq).

  • Add 6 M hydrochloric acid (approx. 3 mL per gram of starting material).

  • Heat the vigorously stirred biphasic mixture to reflux (approx. 100-105 °C). The reaction progress can be monitored by TLC or GC-MS. The hydrolysis and decarboxylation can take over 48 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x volume of HCl solution).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield a crude solid.

  • Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexane or toluene, to afford 3-oxocyclobutanecarboxylic acid as a crystalline solid.[4]

Causality & Justification:

  • Strong Acid Hydrolysis: The use of concentrated hydrochloric acid at high temperatures is crucial for the simultaneous hydrolysis of both the diisopropyl ester and the dimethoxy ketal, followed by decarboxylation to yield the target mono-acid.

  • Recrystallization: This is a critical step for purification on a large scale. It effectively removes impurities and provides a product with high purity (typically >99%), which is essential for the subsequent steps.[2]

Protocol 2: Selective Reduction to 3-Hydroxycyclobutanecarboxylic Acid

This step involves the selective reduction of the ketone functionality to a hydroxyl group without affecting the carboxylic acid. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation on a large scale due to its selectivity, cost-effectiveness, and relatively safe handling compared to more powerful hydrides like LiAlH₄.

Materials:

  • 3-Oxocyclobutanecarboxylic Acid

  • Sodium Borohydride (NaBH₄)

  • Sodium Hydroxide (1 M)

  • Methanol or Ethanol

  • Hydrochloric Acid (concentrated)

  • Ethyl Acetate

Procedure:

  • In a reactor cooled with an ice/water bath, dissolve 3-oxocyclobutanecarboxylic acid (1.0 eq) in a 1 M sodium hydroxide solution. The formation of the sodium carboxylate salt prevents the reduction of the carboxylic acid.

  • Slowly add sodium borohydride (1.0-1.5 eq) in portions, ensuring the internal temperature is maintained below 15 °C to control the exothermic reaction.

  • Once the addition is complete, allow the reaction to stir at room temperature until TLC or HPLC analysis indicates the complete consumption of the starting material.

  • Carefully quench the reaction by slowly adding concentrated hydrochloric acid at 0-5 °C until the pH is acidic (pH ~2). This will neutralize excess NaBH₄ and protonate the carboxylate. Caution: Hydrogen gas is evolved during this step.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield 3-hydroxycyclobutanecarboxylic acid as a crude oil or solid, which can often be used in the next step without further purification.

Causality & Justification:

  • Use of NaBH₄: This reagent selectively reduces ketones and aldehydes in the presence of carboxylic acids, making it ideal for this transformation.

  • Basification: Dissolving the starting material in aqueous NaOH converts the carboxylic acid to its carboxylate salt, which is unreactive towards NaBH₄, thereby ensuring the chemoselectivity of the reduction.

  • Controlled Quench: The slow, cooled addition of acid is a critical safety measure to manage the exothermic quenching of excess borohydride and the accompanying hydrogen evolution.

Protocol 3: Benzylation to this compound

The final step is the esterification of the carboxylic acid. An Sₙ2 reaction using benzyl bromide and a mild base is a highly efficient and scalable method for forming benzyl esters.[6] This avoids the need for harsh acidic conditions and water removal associated with Fischer esterification.

Materials:

  • 3-Hydroxycyclobutanecarboxylic Acid

  • Benzyl Bromide (BnBr)

  • Potassium Carbonate (K₂CO₃) or Sodium Bicarbonate (NaHCO₃)

  • N,N-Dimethylformamide (DMF) or Acetone

  • Ethyl Acetate

  • Deionized Water

Procedure:

  • To a reaction vessel, add 3-hydroxycyclobutanecarboxylic acid (1.0 eq), potassium carbonate (1.5-2.0 eq), and DMF.

  • Stir the suspension at room temperature and add benzyl bromide (1.05-1.1 eq) dropwise.

  • Heat the reaction mixture to 50-60 °C and stir until the reaction is complete as monitored by TLC or HPLC.

  • Cool the reaction mixture to room temperature and pour it into a larger volume of water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with water and then saturated brine to remove residual DMF and salts.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, this compound, can be purified by column chromatography on silica gel or, for larger scales, by vacuum distillation or recrystallization if a solid.

Causality & Justification:

  • Base Selection: Potassium carbonate is an effective and inexpensive base for deprotonating the carboxylic acid to form the carboxylate nucleophile.

  • Solvent Choice: DMF is an excellent polar aprotic solvent for Sₙ2 reactions, effectively solvating the potassium carboxylate and promoting a fast reaction rate.

  • Aqueous Work-up: A thorough aqueous work-up is essential to remove the high-boiling DMF solvent, which can complicate purification if not adequately removed.

Part 2: Process Optimization & Scale-Up Considerations

Scaling a synthesis from the bench to a pilot or production scale introduces challenges that must be proactively managed.

  • Thermal Management: The reduction with sodium borohydride and the subsequent acid quench are exothermic. On a large scale, efficient heat dissipation is critical. This requires a jacketed reactor with precise temperature control and a carefully controlled rate of reagent addition.

  • Work-up and Purification: While column chromatography is suitable for lab-scale purification, it is often impractical and costly at scale. Developing a robust crystallization procedure for the final product and key intermediates is highly desirable. This involves screening various solvent systems (e.g., ethyl acetate/hexanes, toluene, isopropanol) to find conditions that provide high yield and purity.

  • Reagent Handling: Benzyl bromide is a lachrymator and toxic.[7][8][9] Handling large quantities requires a closed system or a well-ventilated area with appropriate personal protective equipment (PPE). Similarly, handling large volumes of flammable solvents requires adherence to strict safety protocols for grounding and preventing electrostatic discharge.

  • Process Analytical Technology (PAT): For commercial-scale production, implementing PAT tools such as in-situ IR spectroscopy can provide real-time monitoring of reaction kinetics. This allows for precise determination of reaction endpoints, ensuring batch-to-batch consistency and potentially optimizing cycle times.

Data Presentation: Summary of Synthesis

The following table provides representative data for each step of the synthesis. Yields and purity are based on typical outcomes reported in the literature and should be considered achievable targets.

StepStarting MaterialKey ReagentsProductExpected Yield (%)Purity Target (%)Key Analytical Data
1 Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate6 M HCl3-Oxocyclobutanecarboxylic Acid65-75>99 (after recrystallization)¹H NMR (CDCl₃): δ 10.8 (br s, 1H), 3.4-3.5 (m, 2H), 3.2-3.4 (m, 3H).[4]
2 3-Oxocyclobutanecarboxylic AcidNaBH₄, NaOH3-Hydroxycyclobutanecarboxylic Acid85-95>95 (crude)Can be a mixture of cis/trans isomers. Used directly in the next step.
3 3-Hydroxycyclobutanecarboxylic AcidBenzyl Bromide, K₂CO₃This compound80-90>97 (after purification)Molecular Formula: C₁₂H₁₄O₃; Molecular Weight: 206.24 g/mol .[10]

Part 3: Safety and Hazard Analysis

A thorough understanding and mitigation of risks are non-negotiable in a scale-up environment. The following table highlights the primary hazards associated with the key reagents used in this synthesis.

ReagentCAS No.Primary HazardsRecommended PPE and Handling Precautions
Benzyl Bromide 100-39-0Toxic, Lachrymator, Corrosive. Causes severe skin and eye irritation/burns.[7][9] Toxic by inhalation.[7] Moisture sensitive.[7]Wear chemical splash goggles, face shield, and appropriate chemical-resistant gloves and clothing.[9] Handle only in a well-ventilated fume hood. Keep away from ignition sources.[11]
Sodium Borohydride 16940-66-2Flammable Solid. Reacts with water to produce flammable hydrogen gas. Causes skin and eye irritation.Handle in a dry environment. Wear gloves and safety glasses. Have a Class D fire extinguisher available. Quench slowly and under controlled temperature.
Hydrochloric Acid (Conc.) 7647-01-0Corrosive. Causes severe skin burns and eye damage. Respiratory irritant.Wear acid-resistant gloves, goggles, face shield, and a lab coat. Use in a fume hood.
N,N-Dimethylformamide (DMF) 68-12-2Reproductive Toxin. Harmful if inhaled or absorbed through the skin. Irritant.Use in a fume hood. Wear appropriate gloves (e.g., butyl rubber) and eye protection. Avoid inhalation of vapors.

Emergency Procedures:

  • Skin Contact: For all chemicals listed, immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7] Seek immediate medical attention, especially for contact with benzyl bromide or concentrated HCl.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally.[8] Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[7] Seek immediate medical attention.

  • Spills: Absorb spills with an inert, non-combustible material (e.g., sand, vermiculite) and place in a suitable container for chemical waste disposal. Ensure the area is well-ventilated.

References

  • Vertex AI Search Result[12] : 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. (URL not available)

  • Vertex AI Search Result[13] : Renewable Cyclobutane-1,3-dicarboxylic Acid (CBDA) Building Block Synthesized from Furfural via Photocyclization | ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Vertex AI Search Result[14] : Cyclobutane-1,3-Diacid (CBDA): A Semi-Rigid Building Block Prepared by [2+2] Photocyclization for Polymeric Materials - PubMed. Available at: [Link]

  • Vertex AI Search Result[1] : The Chemistry Behind 3-Hydroxycyclobutanecarboxylic Acid: A Building Block for Innovation. (URL not available)

  • Vertex AI Search Result[2] : CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents. Available at:

  • Vertex AI Search Result[7] : Material Safety Data Sheet - Benzyl bromide, 98% - Cole-Parmer. Available at: [Link]

  • Vertex AI Search Result[3] : CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents. Available at:

  • Vertex AI Search Result[9] : BENZYL BROMIDE HAZARD SUMMARY - NJ.gov. Available at: [Link]

  • Vertex AI Search Result[5] : 3-oxocyclobutane-1-carboxylic acid - ChemDB. Available at: [Link]

  • Vertex AI Search Result[6] : A facile synthesis of benzyl-α, β-unsaturated carboxylic esters - Arkivoc. Available at: [Link]

Sources

Application Note: A Detailed Protocol for the Synthesis of Benzyl 3-hydroxycyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Benzyl 3-hydroxycyclobutanecarboxylate is a valuable building block in medicinal chemistry and materials science, often utilized as an intermediate in the synthesis of complex pharmaceutical agents and functionalized materials.[1] This document provides a comprehensive, field-tested protocol for the synthesis of this compound via the acid-catalyzed esterification of 3-hydroxycyclobutanecarboxylic acid with benzyl alcohol. The narrative emphasizes the rationale behind key experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic process. This guide includes a detailed step-by-step procedure, materials and equipment specifications, safety protocols, and methods for purification and characterization, designed for researchers in organic synthesis and drug development.

Synthetic Strategy and Mechanistic Overview

The selected synthetic route is the Fischer-Speier esterification, a cornerstone of organic synthesis. This method involves the reaction of a carboxylic acid (3-hydroxycyclobutanecarboxylic acid) with an alcohol (benzyl alcohol) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄).

Reaction Scheme:

(3-hydroxycyclobutanecarboxylic acid + Benzyl alcohol --[Acid Catalyst]--> this compound + Water)

Mechanism Rationale: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the hydroxyl group of benzyl alcohol. A tetrahedral intermediate is formed, which then undergoes a proton transfer. Finally, the elimination of a water molecule and deprotonation of the carbonyl oxygen yield the desired ester and regenerate the acid catalyst. The reaction is reversible, and therefore, the removal of water (e.g., by using a Dean-Stark apparatus or excess solvent) can be employed to drive the equilibrium towards the product.

Experimental Workflow Visualization

The following diagram outlines the complete workflow from reaction setup to the final, characterized product.

G cluster_prep Preparation & Reaction cluster_workup Work-up & Isolation cluster_purify Purification & Analysis setup 1. Assemble Glassware (Round-bottom flask, Reflux Condenser) reagents 2. Charge Reagents (Acid, Alcohol, Solvent, Catalyst) setup->reagents reflux 3. Heat to Reflux (Monitor via TLC) reagents->reflux quench 4. Cool & Quench Reaction (Pour into NaHCO₃ solution) reflux->quench Reaction Complete extract 5. Liquid-Liquid Extraction (Ethyl Acetate) quench->extract wash 6. Wash Organic Layer (Water, Brine) extract->wash dry 7. Dry & Filter (Anhydrous MgSO₄) wash->dry concentrate 8. Concentrate (Rotary Evaporator) dry->concentrate chromatography 9. Purify Crude Product (Silica Gel Chromatography) concentrate->chromatography Crude Product characterize 10. Characterize Pure Product (NMR, IR, MS) chromatography->characterize

Caption: Experimental workflow for the synthesis and purification of this compound.

Materials and Equipment

Reagents & Chemicals Grade Supplier Example Purpose
3-Hydroxycyclobutanecarboxylic acid≥97%Sigma-AldrichStarting Material
Benzyl alcoholAnhydrous, ≥99%Sigma-AldrichReactant
TolueneAnhydrous, ≥99.8%Fisher ScientificReaction Solvent (allows azeotropic water removal)
Sulfuric Acid (H₂SO₄)Concentrated, 98%VWRCatalyst
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificExtraction Solvent
HexaneACS GradeVWRChromatography Eluent
Sodium Bicarbonate (NaHCO₃)Saturated Soln.Lab PreparedNeutralizing Agent (quenches catalyst)
Sodium Chloride (NaCl)Saturated Soln.Lab PreparedBrine wash (breaks emulsions)
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeSigma-AldrichDrying Agent
Deuterated Chloroform (CDCl₃)NMR GradeCambridge IsotopeNMR Solvent
Equipment Specification Notes
Round-bottom flask250 mLWith ground glass joint
Dean-Stark Apparatus10 mL capacityFor azeotropic removal of water
Reflux CondenserAllihn or GrahamConnect to a chilled water source
Magnetic Stirrer with Heating Mantle-For heating and agitation
Separatory Funnel500 mLFor liquid-liquid extraction
Rotary Evaporator-For solvent removal under reduced pressure
Glass Chromatography Column40 mm diameterFor purification
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄For reaction monitoring

Detailed Experimental Protocol

Step 1: Reaction Setup

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-hydroxycyclobutanecarboxylic acid (5.8 g, 50 mmol, 1.0 eq).

  • Add benzyl alcohol (6.5 g, 60 mmol, 1.2 eq) and anhydrous toluene (100 mL).

  • Assemble a Dean-Stark apparatus and a reflux condenser atop the flask.

  • Slowly and carefully add concentrated sulfuric acid (0.5 mL) to the stirring mixture.

    • Causality: Sulfuric acid acts as the catalyst. It is added last to the solvent to manage the exothermic nature of its dissolution.

Step 2: Reaction and Monitoring

  • Heat the reaction mixture to reflux (approximately 110-120 °C) using a heating mantle.

  • Continue refluxing for 4-6 hours, collecting the water by-product in the Dean-Stark trap.

  • Monitor the reaction progress using TLC (eluent: 30% Ethyl Acetate in Hexane). Spot the starting material (benzyl alcohol) and the reaction mixture. The reaction is complete when the starting material spot has significantly diminished and a new, higher Rf product spot is dominant.

Step 3: Work-up and Isolation

  • Once the reaction is complete, allow the flask to cool to room temperature.

  • Carefully pour the reaction mixture into a 500 mL separatory funnel containing 100 mL of saturated sodium bicarbonate solution to quench the acid catalyst.[2]

    • Causality: The basic NaHCO₃ solution neutralizes the sulfuric acid catalyst, stopping the reaction and preventing product degradation during extraction. Handle with care as CO₂ gas will evolve.

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash sequentially with 50 mL of deionized water and 50 mL of brine (saturated NaCl solution).[2]

    • Causality: The water wash removes residual water-soluble impurities, while the brine wash helps to remove bulk water from the organic layer and break any emulsions that may have formed.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter off the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.

Step 4: Purification

  • Purify the crude oil using silica gel column chromatography.[2][3]

  • Prepare the column using a slurry of silica gel in hexane.

  • Load the crude product onto the column (pre-adsorbing on a small amount of silica is recommended).

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% EtOAc and gradually increasing to 40% EtOAc).

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent via rotary evaporation to afford this compound as a clear liquid.[4]

Characterization and Expected Results

Parameter Expected Result
Appearance Colorless to pale yellow liquid[4]
Molecular Formula C₁₂H₁₄O₃[4]
Molecular Weight 206.24 g/mol [4]
Yield 70-85% (typical)
¹H NMR (400 MHz, CDCl₃) Predicted δ (ppm): 7.40-7.30 (m, 5H, Ar-H), 5.15 (s, 2H, -CH₂-Ph), 4.20-4.10 (m, 1H, -CH-OH), 2.80-2.70 (m, 1H, -CH-COO), 2.40-2.10 (m, 4H, cyclobutane -CH₂-)
¹³C NMR (101 MHz, CDCl₃) Predicted δ (ppm): 174.5 (C=O), 135.8 (Ar-C), 128.6 (Ar-CH), 128.3 (Ar-CH), 128.2 (Ar-CH), 68.0 (-CH-OH), 66.5 (-O-CH₂-), 40.0 (-CH-COO), 35.0 (cyclobutane -CH₂-)
FT-IR (film, cm⁻¹) Predicted ν (cm⁻¹): 3450 (br, O-H), 2950 (C-H), 1730 (s, C=O ester), 1160 (s, C-O)
Mass Spec (ESI) m/z: 207.0965 [M+H]⁺, 229.0784 [M+Na]⁺

Safety and Handling

All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.[5]

  • Benzyl Alcohol: Harmful if swallowed or inhaled. Causes serious eye irritation.[6] Work under a hood and avoid generating vapors.

  • Sulfuric Acid: Highly corrosive. Causes severe skin burns and eye damage. Add to the reaction mixture slowly and carefully.

  • Toluene: Flammable liquid and vapor. Harmful if inhaled.

  • Handling Spills: In case of a spill, absorb the material with a suitable absorbent (e.g., vermiculite) and place it in a sealed container for disposal.[6] Avoid discharge into drains.[5]

  • Storage: Store the final product in a tightly closed container in a cool, well-ventilated place.[7]

  • Waste Disposal: Dispose of all chemical waste in accordance with local, regional, and national regulations. Do not mix with other waste.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet for Benzyl Alcohol.
  • USP. (2025). Safety Data Sheet for Benzyl Alcohol.
  • Cayman Chemical. (2025). (1R,3S)-3-Hydroxycyclopentane carboxylic acid benzyl ester - Safety Data Sheet.
  • BLD Pharmatech. (2025). Safety Data Sheet.
  • CymitQuimica. (n.d.). This compound.
  • 3M. (2024). Safety Data Sheet.
  • BenchChem. (2025). Application Notes and Protocols: Organocatalyzed Synthesis of 3-benzyl-2-hydroxycyclopent-2-enone.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • Selleck Chem. (n.d.). Benzyl (1R,3R)-3-hydroxycyclopentane-1-carboxylate.
  • BenchChem. (2025). Synthesis of 3-Benzyl-2-hydroxycyclopent-2-enone: A Technical Guide.
  • PubChem. (n.d.). (1S,3R)-benzyl-3-hydroxycyclopentanecarboxylate.
  • Supporting Information. (n.d.). General procedure A.

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Application Notes and Protocols for Benzyl 3-hydroxycyclobutanecarboxylate in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing the Third Dimension in Drug Discovery

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful engine for the discovery of novel therapeutics, offering an efficient alternative to traditional high-throughput screening (HTS).[1][2] By starting with small, low-complexity molecules, or "fragments," FBDD allows for a more thorough exploration of the chemical space of a biological target.[1][3] This approach often leads to lead compounds with superior physicochemical properties and higher ligand efficiency.[3]

Historically, fragment libraries have been dominated by flat, aromatic compounds. However, the increasing recognition of the importance of molecular shape for biological activity has spurred a shift towards fragments with greater three-dimensional (3D) character.[4][5] These 3D fragments can access binding pockets that are challenging for planar molecules, potentially leading to improved selectivity and novel mechanisms of action.[6][7] The cyclobutane scaffold, in particular, is an attractive yet underrepresented motif in FBDD.[8][9] It provides a rigid, puckered structure that can present substituents in well-defined vectors, making it an excellent starting point for fragment elaboration.[8][10]

This application note focuses on benzyl 3-hydroxycyclobutanecarboxylate , a fragment that embodies the principles of 3D-oriented FBDD. Its rigid cyclobutane core, coupled with the hydroxyl and benzyl ester functionalities, provides a rich set of features for interaction with biological targets and multiple vectors for chemical elaboration. We will provide a comprehensive guide to the application of this fragment, from its synthesis and quality control to its use in screening cascades and hit-to-lead development.

Physicochemical Properties of this compound

The utility of a fragment in FBDD is intrinsically linked to its physicochemical properties. This compound is designed to comply with the "Rule of Three," a set of guidelines for effective fragments.[1][11]

PropertyValue"Rule of Three" Guideline
Molecular Weight206.24 g/mol [12][13]< 300 Da
cLogP~1.5 (estimated)< 3
Hydrogen Bond Donors1 (hydroxyl group)≤ 3
Hydrogen Bond Acceptors3 (hydroxyl and ester oxygens)≤ 3
Rotatable Bonds3≤ 3

The presence of both a hydrogen bond donor (the hydroxyl group) and acceptors (the hydroxyl and ester oxygens) allows for a variety of interactions with a target protein. The benzyl ester provides a vector for synthetic elaboration, allowing for the exploration of nearby binding pockets. The 3D shape of the cyclobutane ring is a key feature, offering a non-planar scaffold that can lead to more specific and potent interactions compared to flat aromatic fragments.[4][6]

Synthesis and Quality Control

A reliable synthetic route and stringent quality control are paramount for the successful application of any fragment. While a direct, documented synthesis for this compound is not extensively detailed in readily available literature, a plausible multi-step synthesis can be proposed based on established organic chemistry principles. A general approach would involve the formation of a cyclobutane precursor followed by functional group manipulation.

Proposed Synthetic Workflow:

A Cyclobutane Precursor (e.g., cyclobutanone) B Introduction of Hydroxyl Group A->B C Introduction of Carboxylic Acid B->C D Benzylation of Carboxylic Acid C->D E This compound D->E

A proposed synthetic pathway for this compound.

Protocol: Quality Control of this compound

  • Purity Assessment:

    • Utilize High-Performance Liquid Chromatography (HPLC) with UV detection to determine the purity of the synthesized fragment. The purity should be ≥ 95%.

    • Couple the HPLC to a Mass Spectrometer (LC-MS) to confirm the molecular weight of the main peak corresponds to this compound (206.24 g/mol ).[12]

  • Structural Verification:

    • Acquire ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra to confirm the chemical structure. The spectra should be consistent with the expected shifts and coupling constants for the cyclobutane ring and the benzyl and hydroxyl groups.

    • Two-dimensional NMR techniques (e.g., COSY, HSQC) can be employed for unambiguous assignment of all protons and carbons.

  • Solubility Determination:

    • Determine the aqueous solubility of the fragment in the relevant screening buffer using methods such as nephelometry or a shake-flask method followed by HPLC quantification. A minimum solubility of 1 mM is generally desired for FBDD screening.

Application in Fragment Screening Cascades

The low binding affinities of fragments necessitate the use of sensitive biophysical techniques for their detection.[3][14] A typical screening cascade involves a primary screen to identify binders, followed by secondary validation and structural characterization.

FBDD Screening and Hit Validation Workflow:

A Fragment Library Preparation (including this compound) B Primary Screen (e.g., SPR, NMR) A->B C Hit Identification B->C D Hit Validation & Affinity Determination (e.g., ITC, orthogonal biophysical method) C->D E Structural Biology (X-ray Crystallography or NMR) D->E F Hit-to-Lead Optimization E->F

A typical workflow for fragment-based drug discovery.

Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time.[15][16]

  • Target Immobilization:

    • Immobilize the target protein onto a suitable sensor chip (e.g., CM5 chip for amine coupling) according to the manufacturer's instructions. Aim for a low to medium immobilization density to minimize mass transport effects.

  • Fragment Solution Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Dilute the stock solution into the running buffer to the desired screening concentration (typically 100-500 µM), ensuring the final DMSO concentration is matched across all samples and the running buffer (usually ≤ 1%).

  • SPR Screening:

    • Inject the fragment solution over the immobilized target surface and a reference surface (without the target protein).

    • Monitor the change in response units (RU). A significant increase in RU on the target surface compared to the reference surface indicates a binding event.

    • Include a buffer-only injection with matched DMSO concentration for double referencing.

  • Data Analysis:

    • Subtract the reference channel data and the buffer-only injection data from the target channel data.

    • Hits are identified as fragments that produce a response significantly above the background noise.

Protocol 2: Hit Validation and Characterization using Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is a powerful tool in FBDD, capable of detecting weak binding interactions and providing information about the binding site.[14][17][18] Ligand-observed NMR methods are particularly well-suited for primary screening and hit validation.[18]

  • Sample Preparation:

    • Prepare a solution of the target protein (typically 10-50 µM) in a suitable deuterated buffer.

    • Prepare a stock solution of this compound in a deuterated solvent (e.g., DMSO-d6).

  • Ligand-Observed NMR Experiments:

    • Saturation Transfer Difference (STD) NMR:

      • Acquire a reference ¹H NMR spectrum of the fragment alone.

      • Acquire an STD NMR spectrum of the fragment in the presence of the target protein. In this experiment, the protein is selectively saturated, and this saturation is transferred to binding ligands.

      • A positive signal in the STD spectrum confirms binding. The relative intensity of the signals can provide information about which part of the fragment is in closest proximity to the protein.[19]

    • Water-LOGSY (Water-Ligand Observed via Gradient SpectroscopY):

      • This experiment detects the transfer of magnetization from bulk water to the protein and then to the binding ligand.

      • Binding fragments will show NOEs with opposite sign to non-binding compounds.

  • Protein-Observed NMR for Binding Site Mapping:

    • If the target protein can be isotopically labeled (¹⁵N or ¹³C), a ¹H-¹⁵N HSQC spectrum can be recorded in the presence and absence of the fragment.

    • Chemical shift perturbations (CSPs) of specific amino acid residues upon fragment binding can identify the location of the binding site.[14][18]

Protocol 3: Structural Characterization using X-ray Crystallography

X-ray crystallography provides high-resolution structural information of the fragment bound to the target protein, which is invaluable for structure-based drug design.[20][21][22]

  • Crystal Soaking:

    • Grow crystals of the target protein under suitable conditions.

    • Prepare a soaking solution containing a high concentration of this compound (typically 1-10 mM) in a cryoprotectant solution. The solvent concentration (e.g., DMSO) should be carefully controlled to avoid crystal damage.

    • Soak the protein crystals in this solution for a defined period (minutes to hours).

  • Data Collection and Structure Determination:

    • Flash-cool the soaked crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the crystal structure by molecular replacement using the apo-protein structure.

    • Carefully examine the resulting electron density map for evidence of the bound fragment. The puckered cyclobutane ring and the benzyl group should be clearly visible if the fragment is bound.

  • Analysis of the Binding Mode:

    • Analyze the protein-fragment interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals contacts.

    • The 3D structure will reveal the orientation of the fragment in the binding pocket and highlight potential vectors for fragment growing or linking.[23]

Hit-to-Lead Evolution: From Fragment to Potent Inhibitor

Once a fragment hit like this compound is validated and its binding mode is determined, the next step is to elaborate it into a more potent, lead-like molecule.[2]

Strategies for Elaboration:

cluster_0 This compound Core cluster_1 Elaboration Strategies A Hydroxyl Group B Benzyl Ester D Fragment Growing (e.g., extending from the benzyl group) B->D C Cyclobutane Ring E Fragment Linking (if other fragments bind nearby) F Fragment Merging (combining features of overlapping fragments)

Potential strategies for elaborating the this compound fragment.

  • Fragment Growing: The benzyl ester moiety is an ideal handle for synthetic elaboration. By replacing the benzyl group with other functionalities, one can explore adjacent pockets of the binding site to pick up additional favorable interactions.

  • Fragment Linking: If another fragment is found to bind in a nearby pocket, the two fragments can be linked together to create a larger molecule with significantly higher affinity.

  • Fragment Merging: If multiple fragments bind in an overlapping fashion, a new molecule can be designed that incorporates the key interacting features of each fragment.

Conclusion

This compound is a valuable tool for fragment-based drug discovery, offering a unique 3D scaffold that can unlock novel chemical space. Its favorable physicochemical properties and multiple vectors for elaboration make it an excellent starting point for the development of potent and selective drug candidates. The protocols outlined in this application note provide a roadmap for the effective use of this and similar 3D fragments in FBDD campaigns, from initial screening to hit-to-lead optimization. By embracing the third dimension, researchers can enhance the diversity of their fragment libraries and increase the probability of success in discovering the next generation of therapeutics.

References

  • Erlanson, D. A., Fesik, S. W., Hubbard, R. E., Jahnke, W., & Jhoti, H. (2016). Twenty years on: the impact of fragment-based drug discovery on drug discovery. Nature reviews Drug discovery, 15(9), 605–619. [Link]

  • Lepre, C. A., Moore, J. M., & Peng, J. W. (2004). Theory and applications of NMR-based screening in drug discovery. Chemical reviews, 104(8), 3641–3676. [Link]

  • Congreve, M., Carr, R., Murray, C., & Jhoti, H. (2003). A 'rule of three' for fragment-based lead discovery?. Drug discovery today, 8(19), 876–877. [Link]

  • PharmaFeatures. (2024). Fragment-Based Drug Discovery: A Comprehensive Overview. [Link]

  • Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design. [Link]

  • Sygnature Discovery. (n.d.). Why 3D is not the always the winner in fragment-based screening?. [Link]

  • StudySmarter. (2024). Fragment-Based Drug Design: Techniques & Examples. [Link]

  • Scott, A. D., et al. (2018). Evaluating the Advantages of Using 3D-Enriched Fragments for Targeting BET Bromodomains. ACS chemical biology, 13(10), 2836–2844. [Link]

  • Harner, M. J., et al. (2013). Fragment-based drug discovery using NMR spectroscopy. Methods in molecular biology (Clifton, N.J.), 1008, 425–443. [Link]

  • Structure-Based Design, Inc. (n.d.). Fragment-Based Drug Discovery. [Link]

  • European Pharmaceutical Review. (2017). NMR-based fragment screening for drug discovery. [Link]

  • Moberg, A., et al. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. bioRxiv. [Link]

  • Lindgren, M. T., et al. (2021). Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors. Scientific reports, 11(1), 11843. [Link]

  • One Nucleus. (n.d.). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. [Link]

  • Hamilton, D., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry (Weinheim an der Bergstrasse, Germany), 28(28), e202200318. [Link]

  • Neumann, L., et al. (2010). SPR-based fragment screening: advantages and applications. Current topics in medicinal chemistry, 10(18), 1864–1878. [Link]

  • CrystalsFirst. (n.d.). Fragment HIT Identification in FBDD. [Link]

  • Sygnature Discovery. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. [Link]

  • White, J. D., et al. (2019). Expanding medicinal chemistry into 3D space: metallofragments as 3D scaffolds for fragment-based drug discovery. Chemical science, 10(33), 7808–7821. [Link]

  • Technology Networks. (2023). Fragment-Based Drug Discovery Enters the Mainstream. [Link]

  • ResearchGate. (n.d.). A) General structure and features of cyclobutane fragments in the... [Link]

  • ResearchGate. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. [Link]

  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). [Link]

  • Ciulli, A., & Abell, C. (2012). Fragment-based screening by protein crystallography: successes and pitfalls. Current opinion in biotechnology, 23(5), 741–748. [Link]

  • Renaud, J., et al. (2010). Fragment screening by surface plasmon resonance. ACS medicinal chemistry letters, 1(2), 58–61. [Link]

  • ResearchGate. (2024). High-Pressure-Mediated Fragment Library Synthesis of 1,2-Disubsituted Cyclobutane Derivatives. [Link]

  • van der Sar, S. A., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 16(13), 2037–2053. [Link]

  • Drug Intermediate Control. (n.d.). Benzyl (1R,3R)-3-hydroxycyclopentane-1-carboxylate. [Link]

  • PubChem. (n.d.). (1S,3R)-benzyl-3-hydroxycyclopentanecarboxylate. [Link]

  • NCCHEMISTRY. (2022, October 22). BENZYL SYNTHESIS. #ncchem [Video]. YouTube. [Link]

  • Drug Hunter. (2024). Top 12 Most Popular Drug Hunter Case Studies of 2023. [Link]

  • Chen, Y., et al. (2019). Discovery of (3-Benzyl-5-hydroxyphenyl)carbamates as New Antitubercular Agents with Potent In Vitro and In Vivo Efficacy. Molecules (Basel, Switzerland), 24(10), 2021. [Link]

  • ResearchGate. (2019). Discovery of (3-Benzyl-5-hydroxyphenyl)carbamates as New Antitubercular Agents with Potent In Vitro and In Vivo Efficacy. [Link]

  • Kyoto University Research Information Repository. (1974). Synthesis of Hydroxybenzyl Compounds. [Link]

  • MDPI. (2019). Discovery of (3-Benzyl-5-hydroxyphenyl)carbamates as New Antitubercular Agents with Potent In Vitro and In Vivo Efficacy. [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzyl Benzoate (CAS 120-51-4). [Link]

  • PubChem. (n.d.). Benzyl hydroxycarbamate. [Link]

  • MDPI. (2021). Synthesis of Novel Potent Biologically Active N-Benzylisatin-Aryl Hydrazones in Comparison with Lung Cancer Drug 'Gefitinib'. [Link]

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Troubleshooting & Optimization

Common side reactions in the synthesis of Benzyl 3-hydroxycyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of Benzyl 3-hydroxycyclobutanecarboxylate. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to address common challenges encountered during this multi-step synthesis.

Synthetic Workflow Overview

The synthesis of this compound is typically approached as a multi-step process, commencing with the formation of a cyclobutane precursor, followed by functional group manipulations to install the hydroxyl and benzyl ester moieties. A common and logical synthetic pathway proceeds via the versatile intermediate, 3-oxocyclobutanecarboxylic acid.

SynthesisWorkflow cluster_0 Step 1: Cyclobutane Ring Formation cluster_1 Step 2: Ketone Reduction cluster_2 Step 3: Benzyl Esterification A Starting Materials (e.g., Malonate Esters, Dibromopropane derivatives) B 3-Oxocyclobutanecarboxylic Acid A->B [2+2] Cycloaddition / Cyclization C 3-Hydroxycyclobutanecarboxylic Acid B->C Reduction (e.g., NaBH4) D This compound C->D Benzylation (e.g., Benzyl Bromide, Base)

Caption: Synthetic pathway for this compound.

Part 1: Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, offering potential causes and actionable solutions.

Issue 1: Low Yield in the Synthesis of 3-Oxocyclobutanecarboxylic Acid

Question: We are experiencing significantly lower than expected yields in the synthesis of 3-oxocyclobutanecarboxylic acid from diisopropyl malonate and 2,2-dimethoxy-1,3-dibromopropane, followed by acidic hydrolysis. What are the likely causes and how can we optimize this step?

Answer:

The synthesis of 3-oxocyclobutanecarboxylic acid is a demanding reaction that can be prone to low yields for several reasons. The primary challenges lie in the initial cyclization step and the subsequent hydrolysis and decarboxylation.

Potential Causes & Solutions:

  • Inefficient Cyclization: The formation of the cyclobutane ring is often the most challenging step.

    • Side Reactions: The high temperatures and long reaction times (often several days) required for the cyclization can lead to side reactions. A common issue is the self-condensation of the malonate ester or reaction with the solvent.

    • Optimization: Ensure strictly anhydrous conditions, as the presence of water can interfere with the base-catalyzed reaction. The choice of base and solvent is also critical; potassium tert-butoxide in DMF is a common system, but exploring other non-nucleophilic bases and high-boiling aprotic solvents may be beneficial.[1]

  • Incomplete Hydrolysis and Decarboxylation: The hydrolysis of the ester and ketal groups, followed by decarboxylation, requires harsh acidic conditions, which can also promote side reactions.

    • Ring Strain and Opening: Cyclobutane derivatives are inherently strained and can be susceptible to ring-opening under strong acidic or basic conditions. This can lead to the formation of acyclic byproducts, significantly reducing the yield of the desired cyclobutane.

    • Optimization: Carefully control the concentration of the acid (e.g., 6M HCl) and the reaction temperature.[1][2] While higher temperatures can accelerate the reaction, they can also increase the rate of decomposition. Monitoring the reaction progress by TLC or NMR to determine the optimal reaction time is crucial.

  • Work-up and Purification Losses:

    • Product Solubility: 3-Oxocyclobutanecarboxylic acid has some water solubility, which can lead to losses during aqueous work-up.

    • Optimization: Thorough extraction with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) is necessary.[2][3] Ensure the aqueous layer is saturated with NaCl to decrease the solubility of the product and improve extraction efficiency.

ParameterStandard ConditionOptimization Strategy
Cyclization Temperature 140 °C[1]Lowering the temperature and extending the reaction time may reduce byproduct formation.
Hydrolysis Acid Conc. 6M HCl[2]Titrate the acid concentration; excessively high concentrations can promote ring-opening.
Extraction Solvent Dichloromethane[1]Use a larger volume of solvent and perform multiple extractions to ensure complete recovery.
Issue 2: Poor Stereoselectivity in the Reduction of the Ketone

Question: We are reducing ethyl 3-oxocyclobutanecarboxylate with sodium borohydride to obtain the corresponding alcohol, but we are observing a mixture of diastereomers. How can we improve the stereoselectivity of this reduction?

Answer:

The reduction of 3-substituted cyclobutanones generally shows a high preference for the formation of the cis-alcohol.[4] This is attributed to the steric hindrance of the substituent on one face of the ring, directing the hydride attack to the opposite face. However, several factors can influence this selectivity.

Potential Causes & Solutions:

  • Reaction Temperature: Higher reaction temperatures can lead to a decrease in stereoselectivity by providing enough energy to overcome the activation barrier for the formation of the less stable trans-isomer.

    • Optimization: Performing the reduction at lower temperatures (e.g., 0 °C to -78 °C) can significantly enhance the diastereoselectivity in favor of the cis-product.[4]

  • Reducing Agent: While sodium borohydride is a common and effective reagent, its reactivity and steric bulk can influence the outcome.

    • Optimization: For highly sensitive substrates, using a bulkier reducing agent such as lithium tri-sec-butylborohydride (L-Selectride®) may further enhance the facial selectivity of the hydride attack. However, for 3-substituted cyclobutanones, NaBH4 is generally sufficient for high cis-selectivity.[4]

  • Solvent Effects: The solvent can influence the conformation of the substrate and the transition state of the reduction, thereby affecting stereoselectivity.

    • Optimization: Less polar solvents may enhance the inherent stereochemical preferences of the molecule.[4] While protic solvents like ethanol or methanol are common for NaBH4 reductions, exploring aprotic solvents in combination with other hydride sources could be considered if high selectivity is not achieved.

ReductionStereoselectivity cluster_0 Factors Influencing Stereoselectivity cluster_1 Desired Outcome A Reaction Temperature D High cis-Diastereoselectivity A->D Lower Temp Favors B Reducing Agent B->D Bulkier Reagent Can Increase C Solvent Polarity C->D Lower Polarity Can Enhance

Caption: Key factors for controlling stereoselectivity in ketone reduction.

Issue 3: Side Reactions During Benzylation of 3-Hydroxycyclobutanecarboxylic Acid

Question: We are attempting the benzylation of 3-hydroxycyclobutanecarboxylic acid and are observing the formation of multiple products. What are the potential side reactions and how can we favor the formation of the desired benzyl ester?

Answer:

The benzylation of a molecule containing both a hydroxyl and a carboxylic acid group presents a chemoselectivity challenge. The choice of reaction conditions will determine whether the hydroxyl group (O-alkylation) or the carboxylic acid group (esterification) is benzylated. To obtain this compound, the target is selective esterification.

Potential Side Reactions & Solutions:

  • O-Benzylation (Williamson Ether Synthesis): If you are using a strong base (e.g., NaH) and benzyl bromide, you are likely promoting the deprotonation of the more acidic hydroxyl group, leading to the formation of the benzyl ether.[5]

    • Solution: To favor esterification, avoid strongly basic conditions. Instead, use methods specifically designed for esterification.

  • Fischer Esterification: While a classic method, heating a carboxylic acid with benzyl alcohol in the presence of a strong acid catalyst can lead to side reactions.

    • Side Reactions: Benzyl alcohol can undergo self-etherification or polymerization under strongly acidic conditions. The strained cyclobutane ring may also be susceptible to opening under these conditions.[6]

    • Solution: Use milder esterification methods.

  • Recommended Method for Selective Esterification:

    • Reaction with Benzyl Bromide and a Mild Base: Reacting the carboxylic acid with benzyl bromide in the presence of a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in a solvent like DMF will selectively form the benzyl ester. The hydroxyl group is generally not reactive enough under these conditions.

    • DCC or EDC Coupling: Use a carbodiimide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid, followed by the addition of benzyl alcohol. This is a very mild and efficient method for ester formation.

MethodReagentsCommon Side Reactions
Williamson Ether Synthesis NaH, Benzyl BromidePredominant O-benzylation of the alcohol.
Fischer Esterification Benzyl Alcohol, H₂SO₄Benzyl alcohol polymerization, ring-opening.
Mild Base Esterification Benzyl Bromide, TEA/DIPEAGenerally clean, but may require elevated temperatures.
DCC/EDC Coupling DCC/EDC, Benzyl AlcoholFormation of N-acylurea byproduct, which can be removed by filtration.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in the final product, this compound?

A1: Common impurities can originate from starting materials, side reactions, or incomplete reactions. These may include:

  • trans-Benzyl 3-hydroxycyclobutanecarboxylate: The diastereomer of the desired product, arising from incomplete stereoselectivity in the ketone reduction step.

  • Benzyl alcohol and Benzaldehyde: Residuals from the benzylation step or from the decomposition of benzyl-containing reagents.[4]

  • 3-Hydroxycyclobutanecarboxylic acid: Unreacted starting material from the esterification step.

  • Ring-opened byproducts: Acyclic compounds resulting from the cleavage of the cyclobutane ring under harsh acidic or basic conditions.[7]

  • Benzyl ether of the starting material: If conditions for benzylation were not selective, the hydroxyl group may have been benzylated.

Q2: How can I purify the final product effectively?

A2: Purification of this compound is typically achieved by silica gel column chromatography. A gradient of ethyl acetate in hexanes is a common eluent system. The separation of the cis and trans diastereomers can be challenging and may require careful optimization of the chromatographic conditions. Recrystallization may also be an option if the product is a solid at room temperature.

Q3: Can the cyclobutane ring open during the synthesis?

A3: Yes, the cyclobutane ring is strained and susceptible to ring-opening under various conditions, including strong acids, strong bases, and high temperatures.[6] It is crucial to use the mildest possible conditions for each synthetic step to preserve the integrity of the four-membered ring.

Q4: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?

A4:

  • Reaction Monitoring: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of the reactions. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can provide more detailed information about the formation of products and byproducts.

  • Product Characterization:

    • NMR Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product and assessing its purity. The coupling constants in the ¹H NMR spectrum can help determine the stereochemistry of the substituents on the cyclobutane ring.

    • Infrared (IR) Spectroscopy: Useful for identifying the presence of key functional groups, such as the hydroxyl (-OH stretch) and the ester carbonyl (C=O stretch).

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Part 3: Experimental Protocols

Protocol 1: Stereoselective Reduction of Ethyl 3-oxocyclobutanecarboxylate
  • Dissolve ethyl 3-oxocyclobutanecarboxylate (1.0 eq) in anhydrous ethanol (10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise above 5 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of acetone (5 mL), followed by 1M HCl until the pH is ~7.

  • Concentrate the mixture under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 3-hydroxycyclobutanecarboxylate.

Protocol 2: Benzylation of 3-Hydroxycyclobutanecarboxylic Acid (Mild Base Method)
  • To a solution of 3-hydroxycyclobutanecarboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 15 mL per gram of acid) in a round-bottom flask, add triethylamine (TEA, 1.2 eq).

  • Add benzyl bromide (1.1 eq) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water (50 mL).

  • Extract the aqueous mixture with diethyl ether (3 x 30 mL).

  • Combine the organic layers and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., 20-40% ethyl acetate in hexanes) to obtain pure this compound.

References

  • Gharebeiran, S., & Safarova, G. (2021). Synthesis of Substituted Cyclobutanes. BenchChem Technical Support Center.
  • CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid. (2013).
  • Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Reactions of Cyclopropane and Cyclobutane. Retrieved from [Link]

  • LibreTexts. (2021). 2: Reduction of Organic Compounds (Experiment).
  • BenchChem. (2025). Technical Support Center: Troubleshooting Cyclobutyne Synthesis.
  • GlycoPODv2. (2021). Benzylation of hydroxyl groups by Williamson reaction. NCBI Bookshelf.
  • Guidechem. (n.d.). What is the synthesis route of 3-Oxocyclobutanecarboxylic acid?
  • CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid. (2015).
  • CN111320535B - Preparation method of 3- (benzyloxy) -1-cyclobutanone. (2020).
  • Organic Syntheses Procedure. (n.d.). 2-Phenylbutyronitrile.
  • Scientific & Academic Publishing. (2014). Reduction of a Ketone by Sodium Tetrahydridoborate – A Comprehensive Experiment of Common Laboratory Techniques for Organic Chemistry Reaction.
  • YouTube. (2019). Organic 2 Lab ACHM 223 Experiment - Reduction of Ketones.
  • Organic Syntheses Procedure. (n.d.). 1,1-Cyclobutanedicarboxylic acid.
  • CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid. (2013).
  • CymitQuimica. (n.d.).
  • Veeprho. (n.d.).
  • ResearchGate. (2004). Benzylation of Carboxylic Acids by Oxidation-Reduction Condensation Using Quinones and Benzyloxydiphenylphosphine.
  • Kyoto University Research Information Repository. (1974). Synthesis of Hydroxybenzyl Compounds.
  • Pharmaffiliates. (n.d.). Benzyl Chloride-impurities.
  • ResearchGate. (2018). Three step synthesis of benzylacetone and 4-(4-methoxyphenyl)butan-2-one in flow using micropacked bed reactors.

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Technical Support Center: Purification of Benzyl 3-hydroxycyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Benzyl 3-hydroxycyclobutanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to challenges encountered during column chromatography. We will move beyond simple procedural steps to explain the underlying principles, ensuring you can adapt and troubleshoot effectively.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that may arise during the column chromatography of this compound.

Question 1: My TLC plate shows significant streaking of the product spot and the appearance of a new, more polar spot after spotting the crude material. What is happening?

Answer: This is a classic indicator of compound decomposition on the silica gel. This compound, being a β-hydroxy ester, can be susceptible to degradation on the acidic surface of standard silica gel. The silanol groups (Si-OH) on the silica surface are weakly acidic and can catalyze side reactions.

Immediate Diagnostic Steps:

  • Run a 2D TLC: Spot your compound in one corner of a square TLC plate. Run the plate in your chosen eluent. After the first run, rotate the plate 90 degrees and run it again in the same eluent. If the compound is stable, all spots will align on the diagonal. The appearance of spots off the diagonal confirms on-plate decomposition.[1]

  • Stability Test: Dissolve a small amount of your crude product in the chromatography eluent, add a pinch of silica gel, and stir for 30-60 minutes. Re-run a TLC against the original material. If new spots appear or the product spot diminishes, silica-induced decomposition is confirmed.[2]

Solutions:

  • Deactivate the Silica Gel: The most common solution is to neutralize the acidic sites on the silica. This is achieved by adding a small amount of a volatile base to your eluent system.

    • Protocol: Add 1-3% triethylamine (Et₃N) to your chosen mobile phase (e.g., Ethyl Acetate/Hexane).[3] Re-run the TLC with the modified eluent to ensure the streaking is resolved and the Rf value is still appropriate.

    • Causality: The triethylamine, being a stronger base, will preferentially interact with the acidic silanol groups, creating a more inert surface for your sensitive compound to travel through.[1]

  • Alternative Stationary Phases: If deactivation is insufficient, consider less acidic stationary phases like alumina (neutral or basic) or bonded phases such as diol or cyano columns, which are significantly less reactive.[4]

Question 2: I've identified a good solvent system by TLC (Rf ≈ 0.3), but on the column, my product is eluting much faster than expected and with poor separation from impurities.

Answer: This issue typically points to problems with the column packing or the sample loading technique. An improperly packed column contains channels and cracks, allowing the solvent and sample to bypass the stationary phase, leading to poor resolution.

Potential Causes & Solutions:

  • Poor Column Packing: Air bubbles or cracks in the silica bed are detrimental.

    • Solution: Pack the column as a slurry.[5] Mix the silica gel with the initial, least polar eluent until it forms a homogenous, pourable slurry. Pour this into the column and allow it to settle with gentle tapping. Never let the top of the silica bed run dry.

  • Overloading the Sample: Loading too much crude material relative to the amount of silica will saturate the stationary phase, preventing proper separation.

    • Solution: A general rule is to use a silica gel-to-crude sample weight ratio of 20:1 to 100:1.[6] For difficult separations, a higher ratio is necessary.

  • Sample Loading Technique: If the initial sample band is too wide, separation will be compromised.

    • Solution - Dry Loading: If your compound has poor solubility in the mobile phase, consider dry loading. Dissolve the crude product in a volatile solvent (like dichloromethane), add a small amount of silica gel (enough to make a free-flowing powder after evaporation), and remove the solvent on a rotary evaporator.[2][7] Carefully add this powder to the top of the packed column. This creates a very narrow starting band.

Question 3: My product is very polar and remains at the baseline on the TLC plate even when using 100% Ethyl Acetate. How can I purify it?

Answer: When a compound is too polar for standard solvent systems like Ethyl Acetate/Hexane, you need to significantly increase the polarity of the mobile phase.

Solutions:

  • Methanol/Dichloromethane System: A common choice for polar compounds is a mixture of methanol (MeOH) and dichloromethane (DCM).[3]

    • Starting Point: Begin with a low percentage of methanol, such as 1-2% MeOH in DCM, and gradually increase it.

    • Caution: Do not exceed 10% methanol in your eluent, as higher concentrations can start to dissolve the silica gel, compromising the column's integrity.[3]

  • HILIC Chromatography: For extremely polar, water-soluble compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective strategy. This technique uses a polar stationary phase (like amine-bonded silica) with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of an aqueous solvent (like water).[8][9] In this mode, water acts as the strong, eluting solvent.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent system for purifying this compound?

A1: this compound has both polar (hydroxyl) and non-polar (benzyl ester) functionalities, classifying it as a compound of "normal" polarity. The standard and most effective solvent system is Ethyl Acetate/Hexane .[3]

  • TLC Screening Protocol:

    • Prepare several TLC chambers with varying ratios of Ethyl Acetate (EtOAc) in Hexane (e.g., 10%, 20%, 30%, 50%).

    • Spot your crude reaction mixture on each plate and elute.

    • The ideal solvent system will give your target compound an Rf value between 0.15 and 0.40 .[7] This range ensures the compound interacts sufficiently with the silica for good separation without requiring an excessively large volume of solvent for elution.

Solvent System (EtOAc/Hexane)Typical Rf Range for TargetApplication Notes
10% EtOAc / 90% Hexane< 0.15Good for eluting non-polar impurities first.
20-30% EtOAc / 80-70% Hexane 0.2 - 0.35 Optimal starting point for column chromatography.
50% EtOAc / 50% Hexane> 0.50May elute the compound too quickly, resulting in poor separation.

Q2: Should I run an isocratic or gradient elution?

A2: The choice depends on the separation difficulty observed on the TLC plate.

  • Isocratic Elution (Constant Solvent Composition): If your TLC shows the product is well-separated from all impurities (ΔRf > 0.2) in a single solvent mixture, an isocratic elution is simpler and often sufficient.

  • Gradient Elution (Increasing Polarity): If your crude mixture contains both significantly less polar and more polar impurities, a gradient elution is more efficient.

    • Workflow: Start with a low polarity mobile phase (e.g., 10% EtOAc/Hexane) to wash off non-polar impurities. Then, gradually increase the percentage of ethyl acetate to elute your product, followed by a further increase to wash off any highly polar impurities that stick to the column.

Q3: What are the most likely impurities I should be trying to separate?

A3: The most common impurities will be unreacted starting materials or byproducts from the preceding reaction.

  • Benzyl Alcohol: A common starting material. It is more polar than the product and can often be partially removed with aqueous washes, but column chromatography is the most effective method for complete removal.[10]

  • 3-hydroxycyclobutanecarboxylic acid: If the esterification was incomplete or if hydrolysis occurred, the parent carboxylic acid may be present. This impurity is very polar and will typically stick to the baseline of the silica gel. However, under acidic conditions, it can sometimes move with the solvent front.[1]

  • Reaction Solvents and Catalysts: Ensure the crude product is properly worked up and concentrated to remove residual solvents like toluene or catalysts, which can interfere with the purification.[5]

Visualized Workflows

Standard Purification Workflow

The following diagram illustrates the logical steps from a crude reaction mixture to the final, purified product.

PurificationWorkflow cluster_prep Preparation & Analysis cluster_chrom Column Chromatography cluster_post Post-Purification Crude Crude Product TLC TLC Analysis (Solvent Screening) Crude->TLC Spot Pack Pack Column (Slurry Method) TLC->Pack Select Optimal Eluent Load Load Sample (Dry or Wet) Pack->Load Elute Elute Column (Isocratic or Gradient) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evap Evaporate Solvent Pool->Evap Pure Pure Product Evap->Pure

Caption: Workflow for Column Chromatography Purification.

Troubleshooting Decision Tree

Use this diagram to diagnose and resolve common purification issues.

TroubleshootingTree cluster_separation cluster_elution Start Problem during Column Run PoorSep Poor Separation (Mixed Fractions) Start->PoorSep FastElution Product Elutes Too Fast Start->FastElution NoElution Product Not Eluting Start->NoElution Streaking Streaking / New Spots Start->Streaking Sol_Packing Repack Column (Slurry Method) PoorSep->Sol_Packing Cause: Channeling Sol_Load Reduce Sample Load Use Dry Loading PoorSep->Sol_Load Cause: Overloading FastElution->Sol_Packing Sol_Polarity Increase Eluent Polarity (Gradient Elution) NoElution->Sol_Polarity Sol_Deactivate Add 1-3% Et3N to Eluent Consider Alumina Streaking->Sol_Deactivate Cause: Decomposition on Acidic Silica

Caption: Decision Tree for Chromatography Troubleshooting.

References

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Sorbent Technologies, Inc. (n.d.). Flash Chromatography Basics. Retrieved from [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). How to set-up a flash chromatography silica column and actually succeed at separation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Purification of benzyl alcohol by column chromatography. Retrieved from [Link]

  • Supporting Information for a scientific article. (n.d.). General procedure for purification by silica gel column chromatography. Retrieved from [Link]

  • SciELO. (2002). A MILD PROCEDURE FOR THE SYNTHESIS OF ALLYL AND BENZYL α-HYDROXYESTERS USING O-ALLYL(BENZYL)-N,N'- DICYCLOHEXYLISOUREA. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • ResearchGate. (2017, June 30). Product decomposed on silica gel. Retrieved from [Link]

  • ResearchGate. (2020, January 6). How to separate ester from carboxylic acid by using chromatography?. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Purification of linalool by column chromatography. Retrieved from [Link]

Sources

Technical Support Center: Purification of Benzyl 3-hydroxycyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Benzyl 3-hydroxycyclobutanecarboxylate. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile building block. Achieving high purity is critical for ensuring reproducible results in downstream applications, from library synthesis to the development of active pharmaceutical ingredients. This document provides in-depth, experience-driven answers to common purification challenges, helping you navigate the complexities of isolating this specific cyclobutane derivative.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the purification of this compound, providing not just solutions but also the underlying scientific rationale.

Q1: What are the most common impurities I should expect when synthesizing this compound?

Understanding potential impurities is the first step toward effective removal. These impurities typically arise from three main sources: the starting materials, side-reactions during the synthesis, and subsequent degradation.

  • Starting Materials & Reagents: The most common synthetic route is the reduction of Benzyl 3-oxocyclobutanecarboxylate.[1][2] Therefore, the most prevalent impurity is often the unreacted starting ketone. Other impurities can include residual benzyl alcohol (a precursor) and any reagents used in the synthesis that are not fully removed during the initial work-up.

  • Reaction By-products: The reduction of the ketone can lead to the formation of stereoisomers (cis and trans isomers of the final product). Due to the strained, rigid nature of the cyclobutane ring, separating these diastereomers can be challenging as they often have very similar physical properties.[3][4]

  • Degradation Products: this compound is susceptible to two primary degradation pathways:

    • Oxidation: The secondary alcohol can oxidize back to the ketone (Benzyl 3-oxocyclobutanecarboxylate), especially if exposed to air or oxidizing agents over time.[5]

    • Hydrolysis: The benzyl ester can be cleaved, particularly in the presence of acid or base, to yield 3-hydroxycyclobutanecarboxylic acid and benzyl alcohol.[6]

G cluster_impurities Impurity Classification cluster_starting_materials Starting Materials & Reagents cluster_byproducts Reaction By-products cluster_degradation Degradation Products Root Sources of Impurities in This compound SM1 Unreacted Ketone: Benzyl 3-oxocyclobutanecarboxylate Root->SM1 SM2 Residual Benzyl Alcohol Root->SM2 BP1 Diastereomers (cis/trans isomers) Root->BP1 DP1 Oxidation Product (Starting Ketone) Root->DP1 DP2 Hydrolysis Products (Carboxylic Acid & Benzyl Alcohol) Root->DP2

Caption: Classification of common impurities.

Q2: My initial purification by flash chromatography yielded a product with persistent impurities. What should I do?

This is a common scenario. While flash chromatography is a powerful tool, its success depends heavily on the chosen conditions. If impurities persist, a systematic approach to optimization is required.

Analysis: The most likely culprits are co-eluting impurities with similar polarity to your product, such as stereoisomers or the starting ketone. The rigid structure of cyclobutane derivatives can lead to unique interactions with the stationary phase, making separation non-trivial.[3]

Troubleshooting Steps:

  • Optimize the Mobile Phase: If your spots are too close on the TLC plate, you need to increase the separation factor (α). Instead of just increasing or decreasing the polarity (which primarily affects retention factor, Rf), try a different solvent system. For instance, if you are using Hexane/Ethyl Acetate, consider switching to a system with different solvent selectivity, such as Dichloromethane/Methanol or Toluene/Acetone.[7]

  • Consider a Different Stationary Phase: If optimizing the mobile phase on silica gel is unsuccessful, the issue may be the stationary phase itself. For separating less polar to moderately polar cyclobutane derivatives, normal-phase chromatography on silica is standard.[3] However, for more polar analogues or challenging separations, reversed-phase chromatography (e.g., using a C18 column) might provide the necessary selectivity.[8]

  • Evaluate Sample Load: Overloading the column is a frequent cause of poor separation.[9] As a rule of thumb, the sample load should not exceed 1-5% of the mass of the silica gel. If you suspect overloading, reduce the amount of crude material applied to the column.

Problem Potential Cause Recommended Solution
Poor Separation (Overlapping Peaks) Incorrect mobile phase polarity or selectivity.Re-screen solvent systems using TLC. Try adding a third solvent (e.g., a small amount of methanol or triethylamine) to modify selectivity.
Column overloading.Reduce the amount of crude product loaded onto the column. Use a larger column if necessary.
Product is not Eluting Mobile phase is too non-polar.Gradually increase the polarity of the mobile phase.
Product Elutes with the Solvent Front Mobile phase is too polar.Decrease the polarity of the mobile phase. Start with a less polar solvent system.
Streaking or Tailing of Spots on TLC Compound may be acidic or basic.Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase.
Compound instability on silica.Consider using a less acidic stationary phase like alumina or a different purification method like recrystallization.[9]

Table 1: Troubleshooting Guide for Flash Chromatography.

Q3: Is recrystallization a viable purification method for this compound?

Recrystallization can be an excellent and highly efficient purification method, provided your compound is a solid at room temperature and you can identify a suitable solvent system.[10] It is particularly effective at removing small amounts of impurities from a large amount of product.

The Principle: The core idea is to find a solvent (or solvent pair) in which your product is sparingly soluble at room temperature but highly soluble when hot.[11] Impurities, which are present in much lower concentrations, should either remain in the hot solution or be insoluble altogether. As the solution cools slowly, the desired compound crystallizes out, leaving the impurities behind in the solvent (mother liquor).

How to Proceed:

  • Solvent Screening: Test the solubility of your crude product in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, isopropanol, toluene, water) in small test tubes.

  • Ideal Solvent Found: If a single solvent works, dissolve the crude product in the minimum amount of hot solvent.[11]

  • Solvent Pair Needed: If no single solvent is ideal, use a solvent pair. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at room temperature. Then, slowly add a "bad" solvent (in which it is poorly soluble) dropwise until the solution becomes cloudy (the saturation point). Gently heat the mixture until it becomes clear again, then allow it to cool slowly.[11]

  • Cooling & Isolation: Let the solution cool slowly to room temperature, and then in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration.[10]

Solvent Polarity Boiling Point (°C) Typical Use
Hexane Non-polar69Good "bad" solvent for polar compounds.
Toluene Non-polar111Can be a good solvent for aromatic compounds.
Diethyl Ether Low35Often too volatile but useful for solvent pairs.
Ethyl Acetate Medium77Excellent all-around solvent for many esters.
Isopropanol Polar82Good for compounds with hydroxyl groups.[12]
Ethanol Polar78Similar to isopropanol, often used.[11]
Water Very Polar100Good "bad" solvent for non-polar compounds.

Table 2: Guide for Recrystallization Solvent Screening.

Q4: How can I confirm the purity and identity of my final product?

A single analytical technique is often insufficient. A combination of methods provides the most comprehensive assessment of purity and structural confirmation.

  • ¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for structural elucidation. The ¹H NMR will confirm the presence of the benzyl group (~7.3 ppm), the benzyl ester methylene group (~5.1 ppm), and the protons on the cyclobutane ring. The ratio of the integrations will help identify the presence of impurities like residual benzyl alcohol or starting ketone.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantitative purity analysis.[8] A reversed-phase C18 column with a water/acetonitrile mobile phase is a good starting point. The peak area percentage of your main peak will give you a precise purity value (e.g., >99.5%). It can also reveal the presence of closely related impurities that may not be visible by TLC.[13]

  • Mass Spectrometry (MS): MS confirms the molecular weight of your compound, providing crucial evidence of its identity.[14] Techniques like electrospray ionization (ESI) should show a clear molecular ion peak ([M+H]⁺ or [M+Na]⁺).

Experimental Protocols
Protocol 1: Optimized Flash Column Chromatography

This protocol provides a general method for purifying this compound on a research scale.

  • TLC Analysis & Solvent Selection:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., start with 3:1 Hexane:Ethyl Acetate).

    • The ideal system should give your product an Rf value of ~0.25-0.35 and show good separation from all impurities.

  • Column Packing:

    • Select an appropriate size glass column.

    • Prepare a slurry of silica gel in the least polar solvent of your chosen mobile phase (e.g., hexane).

    • Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the selected mobile phase.[15]

    • Collect fractions of the eluate in test tubes.

    • Monitor the separation by spotting fractions on a TLC plate and visualizing under a UV lamp and/or with a chemical stain (e.g., potassium permanganate).

  • Solvent Removal:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Caption: Workflow for Flash Column Chromatography.

References
  • Technical Support Center: Purification of Cyclobutane Isomers by Chromatography. Benchchem.
  • Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. Radboud Repository.
  • Organic Syntheses Procedure. Organic Syntheses.
  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry - ACS Publications.
  • Application Notes and Protocols for the Characterization of 3-Benzyl-2-hydroxycyclopent-2-enone. Benchchem.
  • Supporting Information.
  • Organic Syntheses Procedure. Organic Syntheses.
  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis. PMC.
  • The application of cyclobutane derivatives in organic synthesis. ResearchGate.
  • Analytical Methods. RSC Publishing.
  • Process for recovering benzyl benzoate. Google Patents.
  • How to Carry Out a Recrystallization. YouTube.
  • Structure Elucidation of 3-Benzyl-2-hydroxycyclopent-2-enone: A Technical Guide. Benchchem.
  • Benzyl Benzoate. The Japanese Pharmacopoeia.
  • Buy benzyl 3-oxocyclobutane-1-carboxylate from Chongqing Chemdad. ECHEMI.
  • Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. MDPI.
  • Benzyl Esters. Organic Chemistry Portal.
  • BIOCATALYTIC REDUCTION OF CARBOXYLIC ACIDS. RWTH Publications.
  • Stability-indicating RP-HPLC method for the determination of doxepin, benzyl alcohol and capsaicin in bulk & pharmaceutical dosage forms. Jetir.Org.

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Technical Support Center: Troubleshooting Low Yields in Benzyl 3-hydroxycyclobutanecarboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting for common issues encountered during the synthesis of Benzyl 3-hydroxycyclobutanecarboxylate, a valuable building block in medicinal chemistry. As Senior Application Scientists, we have compiled this resource to address low yields by explaining the underlying chemical principles and offering practical, field-tested solutions.

Frequently Asked Questions (FAQs)

General Issues

Q1: My overall yield for this compound is consistently low. Where should I start troubleshooting?

A1: Low overall yields in multi-step syntheses can be attributed to inefficiencies at one or more stages. A systematic approach is crucial. The synthesis of this compound likely involves two key transformations: the reduction of a keto-ester precursor and a subsequent esterification (or vice-versa).

Troubleshooting Workflow:

G start Low Overall Yield step1 Analyze Purity and Yield of Each Intermediate start->step1 q1 Is the yield of Benzyl 3-oxocyclobutanecarboxylate low? step1->q1 q2 Is the reduction of the keto-ester inefficient? q1->q2 No sol1 Troubleshoot Cyclobutane Ring Formation (See Q2) q1->sol1 Yes q3 Is the final esterification step problematic? q2->q3 No sol2 Troubleshoot Ketone Reduction (See Q3-Q5) q2->sol2 Yes sol3 Troubleshoot Benzyl Esterification (See Q6-Q7) q3->sol3 Yes end Optimized Synthesis sol1->end sol2->end sol3->end

Caption: Troubleshooting Decision Tree for Low Yields.

Begin by isolating and characterizing the intermediates at each stage. This will pinpoint the problematic step. Common culprits for low yields in cyclobutane synthesis include catalyst decomposition, steric hindrance, and competing side reactions.[1][2]

Issues in Cyclobutane Ring Formation

Q2: I'm struggling with the synthesis of the precursor, 3-oxocyclobutanecarboxylic acid or its ester. My yields are poor. What could be the issue?

A2: The formation of the strained four-membered cyclobutane ring can be challenging. Low yields often stem from sub-optimal reaction conditions or side reactions.[3][4]

Potential Causes and Solutions:

Potential Cause Explanation Suggested Solutions
Inefficient Cyclization The intramolecular reaction to form the four-membered ring is entropically disfavored and can be slow.Ensure high dilution conditions to favor intramolecular cyclization over intermolecular polymerization. Optimize reaction temperature and time.
Side Reactions Starting materials, such as 1,3-dihaloacetones and malonic esters, can undergo self-condensation or polymerization.Maintain a low reaction temperature to minimize side reactions. Add reagents slowly to control the reaction rate.
Steric Hindrance Bulky substituents on the starting materials can hinder the cyclization process.If possible, use less sterically hindered starting materials.
Incomplete Hydrolysis/Decarboxylation If synthesizing from a dicarboxylic ester precursor, incomplete hydrolysis or decarboxylation will result in a mixture of products.Ensure complete hydrolysis by using a sufficient excess of base and adequate reaction time. Monitor the decarboxylation step by observing gas evolution and ensure it goes to completion.
Issues in Ketone Reduction

Q3: The reduction of Benzyl 3-oxocyclobutanecarboxylate with sodium borohydride (NaBH₄) is giving me a low yield of the desired hydroxy-ester. What is going wrong?

A3: While NaBH₄ is a mild reducing agent, several factors can lead to low yields in the reduction of this specific keto-ester.

Potential Causes and Solutions:

  • Over-reduction of the Ester: Although NaBH₄ typically does not reduce esters, prolonged reaction times, elevated temperatures, or the presence of certain additives can lead to the reduction of the benzyl ester to the corresponding diol (benzyl alcohol and 3-hydroxymethylcyclobutanol).[5]

    • Solution: Monitor the reaction closely by TLC. Perform the reaction at a low temperature (0 °C to room temperature) and quench it as soon as the starting ketone is consumed.

  • Incomplete Reaction: Insufficient reducing agent or short reaction times will result in unreacted starting material.

    • Solution: Use a slight excess of NaBH₄ (1.1-1.5 equivalents).[6] Allow the reaction to proceed until TLC analysis shows complete consumption of the ketone.

  • Hydrolysis of the Benzyl Ester: The aqueous workup, especially if acidic, can lead to the hydrolysis of the benzyl ester back to the carboxylic acid.[7][8]

    • Solution: Use a neutral or slightly basic workup (e.g., saturated ammonium chloride solution or dilute sodium bicarbonate solution). Minimize the time the product is in contact with the aqueous phase.

Q4: I am observing a mixture of cis and trans isomers of this compound after reduction. How can I improve the stereoselectivity?

A4: The stereochemical outcome of the reduction of 3-substituted cyclobutanones is influenced by steric and electronic factors. Generally, hydride reducing agents like NaBH₄ tend to attack from the face opposite to the substituent, leading to the cis isomer as the major product.

Factors Influencing Stereoselectivity:

Factor Effect on Stereoselectivity Recommendations
Reducing Agent Bulkier reducing agents may exhibit higher stereoselectivity.While NaBH₄ often gives good cis-selectivity, you can explore other reducing agents like Lithium tri-tert-butoxyaluminum hydride (Li(t-BuO)₃AlH) for potentially higher selectivity.
Temperature Lower reaction temperatures generally lead to higher stereoselectivity.Perform the reduction at low temperatures (e.g., -78 °C to 0 °C) to enhance the kinetic control of the reaction.
Solvent The solvent can influence the conformation of the substrate and the transition state, thereby affecting stereoselectivity.Protic solvents like methanol or ethanol are commonly used with NaBH₄. You can experiment with different solvents to optimize selectivity.

Q5: How can I obtain the trans isomer of this compound?

A5: Since direct reduction often favors the cis isomer, obtaining the trans isomer typically requires a different synthetic strategy, such as a Mitsunobu reaction.[9][10][11]

Mitsunobu Reaction for Stereochemical Inversion:

G start cis-Benzyl 3-hydroxy- cyclobutanecarboxylate step1 React with PPh₃, DIAD, and a carboxylic acid (e.g., p-nitrobenzoic acid) start->step1 intermediate Inverted Ester Intermediate step1->intermediate step2 Hydrolyze the ester intermediate->step2 end trans-Benzyl 3-hydroxy- cyclobutanecarboxylate step2->end

Caption: Synthetic Pathway to the trans Isomer via Mitsunobu Reaction.

The Mitsunobu reaction proceeds with a clean inversion of stereochemistry at the alcohol center.[10] One of the main challenges with this reaction is the removal of byproducts like triphenylphosphine oxide and the reduced azodicarboxylate.[12]

Issues in Benzyl Esterification

Q6: I am attempting to esterify 3-hydroxycyclobutanecarboxylic acid with benzyl alcohol using Fischer esterification, but the yield is low.

A6: Fischer esterification is an equilibrium-driven process, and several factors can limit the yield.[13]

Potential Causes and Solutions:

Potential Cause Explanation Suggested Solutions
Unfavorable Equilibrium The equilibrium may not favor the formation of the ester.Use a large excess of benzyl alcohol or remove water as it is formed using a Dean-Stark apparatus or molecular sieves.
Steric Hindrance The cyclobutane ring may present some steric hindrance.Increase the reaction time and/or temperature. Consider using a more effective acid catalyst, such as p-toluenesulfonic acid.
Side Reactions At higher temperatures, benzyl alcohol can self-condense to form dibenzyl ether, especially in the presence of strong acid.[14]Use a milder acid catalyst or lower the reaction temperature and extend the reaction time.

Q7: I am using benzyl bromide to esterify 3-hydroxycyclobutanecarboxylic acid, but the reaction is not proceeding well.

A7: This is an Sₙ2 reaction, and its success depends on the nucleophilicity of the carboxylate and the reaction conditions.

Potential Causes and Solutions:

  • Incomplete Deprotonation: The carboxylic acid must be fully deprotonated to form the carboxylate nucleophile.

    • Solution: Use a suitable base, such as potassium carbonate or triethylamine, in an appropriate solvent like DMF or acetonitrile. Ensure the base is strong enough to fully deprotonate the carboxylic acid.

  • Low Reaction Temperature: The reaction may be too slow at room temperature.

    • Solution: Gently heat the reaction mixture (e.g., to 50-60 °C) to increase the reaction rate.

  • Competing Reactions: The hydroxyl group can also be benzylated to form a benzyl ether.

    • Solution: This is less likely under these conditions as the carboxylate is a better nucleophile. However, if this is observed, consider protecting the hydroxyl group before esterification.

Purification and Stability Issues

Q8: I am losing a significant amount of my product during purification by silica gel chromatography. What is happening?

A8: β-hydroxy esters can be sensitive to the acidic nature of standard silica gel, leading to decomposition or strong adsorption.[15]

Potential Causes and Solutions:

  • Decomposition on Silica Gel: The Lewis acidic sites on silica can catalyze decomposition reactions, such as dehydration to form an unsaturated ester.

    • Solution: Deactivate the silica gel by treating it with a base like triethylamine or by preparing a slurry of silica in the eluent containing a small amount of triethylamine.[16]

  • Strong Adsorption: The polar hydroxyl and ester groups can bind strongly to the silica gel, leading to poor recovery.

    • Solution: Use a more polar eluent system. If the product is still retained, consider using a different stationary phase, such as neutral alumina or reversed-phase silica.

  • Separation of Isomers: The cis and trans isomers may have very similar polarities, making their separation by chromatography challenging.[17]

    • Solution: High-performance liquid chromatography (HPLC) may be required for efficient separation. Alternatively, derivatization of the hydroxyl group can alter the polarity and improve separation.

Experimental Protocols

Protocol 1: Reduction of Benzyl 3-oxocyclobutanecarboxylate to cis-Benzyl 3-hydroxycyclobutanecarboxylate
  • Dissolve Benzyl 3-oxocyclobutanecarboxylate (1.0 eq) in anhydrous methanol or ethanol (0.1 M solution) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.2 eq) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C and monitor the progress by TLC.

  • Once the starting material is consumed (typically 1-2 hours), slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Extract the product with an organic solvent such as ethyl acetate (3 x volumes).[18]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on deactivated silica gel.

Protocol 2: Benzyl Esterification of 3-hydroxycyclobutanecarboxylic acid using Benzyl Bromide
  • To a solution of 3-hydroxycyclobutanecarboxylic acid (1.0 eq) in anhydrous DMF (0.2 M solution), add potassium carbonate (K₂CO₃) (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to 50 °C and stir until the reaction is complete as monitored by TLC (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with diethyl ether or ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography.[19]

References

  • BenchChem. (2025). Troubleshooting low yield in cyclobutane formation reactions. BenchChem Technical Support Center.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Transition Metal-Catalyzed Cyclobutane Formation. BenchChem Technical Support Center.
  • BenchChem. (2025). troubleshooting low yields in the synthesis of substituted cyclobutane-1,2-diols. BenchChem Technical Support Center.
  • BenchChem. (2025). Technical Support Center: Optimizing Cyclobutane Synthesis. BenchChem Technical Support Center.
  • BenchChem. (2025). Technical Support Center: Synthesis of Substituted Cyclobutanes. BenchChem Technical Support Center.
  • Smith, G. G., & Kelly, D. P. (1968). Thermal decomposition of .beta.-hydroxy esters. Ethyl-3-hydroxy-3-methylbutanoate. The Journal of Organic Chemistry, 33(7), 2843-2846.
  • Stam, C. J. (1999). Process for the preparation of benzyl alcohol. EP0924179A1.
  • Scite.ai. (n.d.).
  • Dodge, J. A., & Nissen, J. S. (2003). A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses, 80, 194.
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Stability of Benzyl 3-hydroxycyclobutanecarboxylate under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Benzyl 3-hydroxycyclobutanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound under various experimental conditions. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you anticipate and address potential stability issues in your work.

Introduction to the Stability of this compound

This compound is a versatile building block in organic synthesis, valued for its unique strained cyclobutane ring and multiple functional groups. However, these same features contribute to its potential for degradation under various chemical and physical stresses. Understanding the stability profile of this molecule is critical for designing robust synthetic routes, ensuring the integrity of your experimental results, and developing stable formulations.

This guide will explore the principal degradation pathways of this compound, including hydrolysis, oxidation, and thermal decomposition, providing you with the knowledge to mitigate these issues effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common degradation pathways for this compound?

A1: The primary degradation pathways are hydrolysis of the benzyl ester, oxidation of the secondary alcohol and benzylic position, and potential ring-opening of the cyclobutane ring under certain conditions. Photodegradation can also occur upon exposure to UV light.[1][2][3]

Q2: I'm observing the formation of 3-hydroxycyclobutanecarboxylic acid and benzyl alcohol in my reaction mixture. What is causing this?

A2: This is a classic sign of ester hydrolysis. The benzyl ester is susceptible to cleavage under both acidic and basic aqueous conditions.[2][4] To minimize this, ensure your reaction and workup conditions are anhydrous, and avoid prolonged exposure to strong acids or bases.[5][6]

Q3: My compound seems to be degrading even under neutral conditions. What could be the cause?

A3: If hydrolysis is ruled out, consider the possibility of oxidation, especially if your reaction is open to the air for extended periods or if you are using oxidizing reagents. The secondary alcohol on the cyclobutane ring and the benzylic position of the benzyl group are susceptible to oxidation.[7][8][9] Additionally, trace metal impurities can catalyze degradation pathways.

Q4: Is the cyclobutane ring stable?

A4: The cyclobutane ring in this molecule is strained and can be susceptible to ring-opening reactions, particularly under acidic conditions or in the presence of transition metal catalysts (e.g., Palladium, Rhodium, Iridium).[1][10][11] This can lead to the formation of various rearranged products, such as ketones. While less common, the possibility of ring-opening under harsh basic conditions should not be entirely discounted due to the inherent ring strain.

Q5: What are the recommended storage conditions for this compound?

A5: For optimal stability, this compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative and hydrolytic degradation. For long-term storage, refrigeration is recommended.

Troubleshooting Guide: Common Stability Issues and Solutions

This section provides a structured approach to troubleshooting common issues encountered during experiments with this compound.

Observed Issue Potential Cause Recommended Solution
Appearance of new, more polar spots on TLC or peaks in HPLC (often identified as 3-hydroxycyclobutanecarboxylic acid and benzyl alcohol) Ester Hydrolysis - Workup: Use a mild base (e.g., saturated sodium bicarbonate solution) for neutralization and perform aqueous washes quickly and at low temperatures. - Reaction Conditions: If possible, run reactions under anhydrous conditions. Use anhydrous solvents and reagents. - Purification: Avoid using protic or aqueous mobile phases in chromatography for extended periods.
Formation of a new peak corresponding to a ketone (e.g., Benzyl 3-oxocyclobutanecarboxylate) Oxidation of Secondary Alcohol - Inert Atmosphere: Run reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen. - Solvent Choice: Use freshly distilled, peroxide-free solvents. - Antioxidants: In some cases, the addition of a radical scavenger or antioxidant may be beneficial, but compatibility with your reaction chemistry must be verified.
Complex mixture of unidentified products, especially after heating or exposure to acid Thermal Degradation or Ring Opening - Temperature Control: Avoid excessive heating. If a reaction requires high temperatures, monitor it closely and minimize the reaction time. - pH Control: Maintain a neutral pH whenever possible. If acidic conditions are necessary, use the mildest acid and the lowest concentration required. Consider using a non-coordinating acid.
Gradual degradation of the compound upon storage in solution Solvent-Mediated Degradation - Solvent Purity: Use high-purity, anhydrous solvents for preparing stock solutions. - Storage: Store solutions at low temperatures (-20°C) and in the dark. For long-term storage, consider storing the compound as a solid. - Fresh Preparation: Prepare solutions fresh before use whenever possible.
Inconsistent results in reactions involving transition metal catalysts Metal-Catalyzed Ring Opening - Ligand Screening: The choice of ligand can influence the stability of the cyclobutane ring. Screen different ligands to find one that promotes the desired reaction without causing ring opening. - Temperature and Reaction Time: Optimize the reaction temperature and time to favor the desired transformation over the degradation pathway.

In-Depth Analysis of Degradation Pathways

Hydrolytic Degradation (Acidic and Basic Conditions)

The ester functionality is the most common site of degradation through hydrolysis.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that collapses to give the carboxylate and benzyl alcohol. Basic hydrolysis is generally faster and irreversible compared to acid-catalyzed hydrolysis.[4]

G Parent This compound Acid_Deg 3-Hydroxycyclobutanecarboxylic Acid + Benzyl Alcohol Parent->Acid_Deg H+ / H2O Base_Deg 3-Hydroxycyclobutanecarboxylate Salt + Benzyl Alcohol Parent->Base_Deg OH- / H2O

Caption: Hydrolytic degradation pathways of this compound.

Oxidative Degradation

Two primary sites are susceptible to oxidation:

  • Secondary Alcohol: The hydroxyl group on the cyclobutane ring can be oxidized to a ketone, forming Benzyl 3-oxocyclobutanecarboxylate. Common laboratory oxidants (e.g., PCC, Swern oxidation) will readily perform this transformation.[7][12] Exposure to atmospheric oxygen, especially in the presence of metal catalysts or light, can also lead to slower oxidation.

  • Benzylic Position: The benzylic C-H bonds of the benzyl group are activated and can be oxidized. If hydrolysis occurs first, the resulting benzyl alcohol is readily oxidized to benzaldehyde.

G Parent This compound Ketone Benzyl 3-oxocyclobutanecarboxylate Parent->Ketone [O] Hydrolysis_Products 3-Hydroxycyclobutanecarboxylic Acid + Benzyl Alcohol Parent->Hydrolysis_Products Hydrolysis Benzaldehyde 3-Hydroxycyclobutanecarboxylic Acid + Benzaldehyde Hydrolysis_Products->Benzaldehyde [O]

Caption: Oxidative degradation pathways of this compound.

Thermal and Photolytic Degradation
  • Thermal Stress: At elevated temperatures, benzyl esters can undergo decomposition. The specific degradation products can be complex and may involve radical pathways.

  • Photolytic Stress: Exposure to UV radiation can induce photohydrolysis of the benzyl ester or cleavage of the cyclobutane ring.[1][10][13] Benzyl esters are known to undergo photodecarboxylation under certain conditions.[14]

Experimental Protocols: Forced Degradation Studies

To proactively assess the stability of this compound, a forced degradation study is recommended.[3][15][16] This involves subjecting the compound to a range of stress conditions more severe than those it would typically encounter during storage or use.

Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.

General Procedure:

  • Prepare a Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).

  • Apply Stress Conditions: Aliquot the stock solution and subject it to the following conditions. A control sample protected from stress should be analyzed concurrently.

Stress Condition Typical Reagents and Conditions
Acidic Hydrolysis 0.1 M HCl at 60°C for 24 hours.
Basic Hydrolysis 0.1 M NaOH at room temperature for 8 hours.
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation Solid compound at 80°C for 48 hours.
Photolytic Degradation Solution exposed to UV light (e.g., 254 nm) for 24 hours.
  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating method, typically HPLC with a UV-Vis or mass spectrometric detector.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the parent compound and any degradation products. Aim for 5-20% degradation of the parent compound for optimal identification of degradation products.

G cluster_0 Forced Degradation Workflow A Prepare Stock Solution B Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Sample at Time Points B->C D Neutralize and Dilute C->D E Analyze by HPLC-UV/MS D->E F Identify and Quantify Degradants E->F

Caption: Workflow for a forced degradation study.

References

  • Jensen, A. W., Desai, N. K., Maru, B. S., & Mohanty, D. K. (n.d.). Photohydrolysis of Substituted Benzyl Esters in Multilayered Polyelectrolyte Films. Macromolecules - ACS Publications. [Link]

  • BTC. (2025, November 12). What are the oxidation products of Cyclobutanol?[Link]

  • Photodegradation Behavior of a Polyimide Containing Imidosulfonate Groups and Cyclobutane Rings. (2025, August 6). ResearchGate. [Link]

  • Oxidation of cyclobutanol to cyclobutanone. (n.d.). ResearchGate. [Link]

  • Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. (n.d.). ACS Omega. [Link]

  • Photoreactions of ortho-nitro benzyl esters. (n.d.). ResearchGate. [Link]

  • Alcohol Oxidation: "Strong" & "Weak" Oxidants. (2015, May 6). Master Organic Chemistry. [Link]

  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024, March 8). [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). [Link]

  • Forced Degradation Studies Research Articles. (n.d.). R Discovery. [Link]

  • Mechanism of the chromic acid oxidation of cyclobutanol. (n.d.). ACS Publications. [Link]

  • Demystifying The Mechanisms of Alcohol Oxidations. (2015, May 21). Master Organic Chemistry. [Link]

  • Stability Indicating Forced Degradation Studies. (n.d.). RJPT. [Link]

  • Some Basic Facts about Forced Degradation Test. (2023, May 8). Labinsights. [Link]

  • How can I know from the structure of the compound if there will be degradation while studying the solubility of it?. (2013, October 21). ResearchGate. [Link]

  • Forced degradation studies. (2016, December 14). MedCrave online. [Link]

  • Forced Degradation and Stability Testing. (2014, May 31). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Why are my ester hydrolysis not working. (2025, July 21). Reddit. [Link]

  • High-throughput experimentation for discovery of biodegradable polyesters. (2023, May 30). PNAS. [Link]

  • Chem 51C F20 Lec 15. Ester Hydrolysis and the Chemistry of Nitriles. (2020, November 7). YouTube. [Link]

  • Mechanistic Studies in Organic Photochemistry. VI. Photodecarboxylation of Benzyl Esters. (2025, August 6). ResearchGate. [Link]

  • Benzyl Esters. (n.d.). Organic Chemistry Portal. [Link]

  • 18.6: Reactions of Epoxides - Ring-opening. (2024, March 24). Chemistry LibreTexts. [Link]

  • 126 CHM2211 Base Catalyzed Epoxide Ring Opening Reactions. (2021, January 18). YouTube. [Link]

  • 18.5 Reactions of Epoxides: Ring-Opening. (n.d.). Organic Chemistry: A Tenth Edition. [Link]

  • Best Practices for Drug Substance Stress and Stability Studies During Early-Stage Development Part II—Conducting Abbreviated Long-Term and Accelerated Stability Testing on the First Clinical Drug Substance Batch to Confirm and Adjust the Drug Substance Retest Period/Powder for Oral Solution Shelf Life. (2013, January 24). ResearchGate. [Link]

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Preventing decomposition of Benzyl 3-hydroxycyclobutanecarboxylate during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Benzyl 3-hydroxycyclobutanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of synthesizing this valuable building block. Here, we address common challenges and provide in-depth, field-proven solutions to prevent its decomposition and ensure a successful synthetic outcome.

Introduction: The Challenge of Synthesizing a Strained Ring System

This compound is a molecule of significant interest, incorporating a strained cyclobutane ring that is predisposed to a variety of decomposition pathways. The inherent ring strain of the cyclobutane moiety, combined with the reactivity of the benzyl ester and the presence of a hydroxyl group, presents a unique set of synthetic hurdles.[1][2][3] Understanding the interplay of these structural features is paramount to preventing unwanted side reactions and product degradation. This guide provides a systematic approach to troubleshooting the synthesis, focusing on the root causes of decomposition and offering practical, evidence-based solutions.

Frequently Asked Questions (FAQs)

Q1: My reaction to form this compound is showing multiple unidentified spots on TLC, and my yield is low. What are the likely decomposition pathways?

A1: The low yield and presence of multiple byproducts are likely due to the inherent instability of the cyclobutane ring and the susceptibility of the benzyl ester to cleavage. The primary decomposition pathways include:

  • Ring Opening: The high ring strain of the cyclobutane ring (approximately 26 kcal/mol) makes it susceptible to cleavage under both acidic and basic conditions, leading to a variety of linear byproducts.[1][3]

  • Ester Hydrolysis: Benzyl esters can be cleaved under both acidic (AAC2 mechanism) and basic (BAC2 mechanism) conditions to yield 3-hydroxycyclobutanecarboxylic acid and benzyl alcohol.[4] The presence of water in the reaction mixture can facilitate this process.

  • Retro-Aldol Reaction: Under basic conditions, the β-hydroxy ester can potentially undergo a retro-Aldol type reaction, leading to ring opening.

  • Oxidation: The secondary alcohol is susceptible to oxidation to the corresponding ketone, 3-oxocyclobutanecarboxylate, especially if oxidizing agents are present or if exposed to air for prolonged periods at elevated temperatures.

Q2: I am attempting a Fischer esterification of 3-hydroxycyclobutanecarboxylic acid with benzyl alcohol using a strong acid catalyst, but the reaction is not clean. What are the potential issues?

A2: While Fischer esterification is a classic method, the use of strong acids like sulfuric acid or hydrochloric acid at elevated temperatures can promote decomposition of the cyclobutane ring.[5][6] The acidic conditions can catalyze ring-opening reactions or elimination of the hydroxyl group to form an unsaturated byproduct. It is crucial to use milder conditions and carefully control the temperature.

Q3: During the workup and purification, I am observing significant product loss. What are the best practices for isolating this compound?

A3: Product loss during workup and purification is often due to hydrolysis of the ester or decomposition of the cyclobutane ring. Key recommendations include:

  • Aqueous Workup: Avoid prolonged contact with strongly acidic or basic aqueous solutions. Use mild bases like sodium bicarbonate for neutralization and minimize the time the product is in the aqueous phase.

  • Column Chromatography: this compound can be sensitive to silica gel. It is advisable to use a neutral stationary phase like deactivated silica gel or alumina. Additionally, consider using a gradient elution with a non-polar solvent system to minimize the time the compound spends on the column.

  • Temperature: Concentrate the product under reduced pressure at a low temperature (e.g., < 40°C) to prevent thermal decomposition.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low to no product formation 1. Inefficient esterification conditions. 2. Decomposition of starting material or product.1. Use a milder esterification method such as DCC/DMAP coupling or conversion of the carboxylic acid to an acid chloride followed by reaction with benzyl alcohol at low temperature. 2. Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Presence of 3-hydroxycyclobutanecarboxylic acid in the final product Incomplete esterification or hydrolysis during workup.1. Drive the esterification to completion by removing water (e.g., Dean-Stark trap) or using a larger excess of benzyl alcohol. 2. During workup, use a saturated solution of sodium bicarbonate for washing and minimize contact time. Ensure all glassware is dry.
Formation of benzyl alcohol as a major byproduct Hydrolysis of the benzyl ester.1. Scrupulously exclude water from the reaction. 2. Avoid strong acids or bases during the reaction and workup. 3. Purify the crude product quickly after the reaction is complete.
Appearance of a new, more polar spot on TLC during purification Decomposition on silica gel.1. Deactivate the silica gel by treating it with a small amount of triethylamine in the eluent. 2. Use an alternative purification method such as preparative HPLC with a suitable column.
Product decomposes upon storage Instability at room temperature or exposure to air/light.Store the purified product at low temperatures (e.g., -20°C) under an inert atmosphere and protected from light.

Experimental Protocols

Protocol 1: Synthesis of this compound via DCC/DMAP Esterification

This protocol employs a mild esterification method to minimize decomposition.

Diagram of the Experimental Workflow:

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Dissolve 3-hydroxycyclobutanecarboxylic acid, benzyl alcohol, and DMAP in anhydrous DCM B Cool to 0°C A->B C Add DCC solution dropwise B->C D Stir at 0°C for 1 hour C->D E Warm to room temperature and stir for 12-16 hours D->E F Filter to remove DCU E->F G Wash with dilute HCl, sat. NaHCO3, and brine F->G H Dry over Na2SO4 and concentrate G->H I Purify by column chromatography H->I

Caption: DCC/DMAP esterification workflow.

Materials:

  • 3-hydroxycyclobutanecarboxylic acid (1.0 eq)

  • Benzyl alcohol (1.1 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 3-hydroxycyclobutanecarboxylic acid, benzyl alcohol, and DMAP.

  • Dissolve the solids in anhydrous DCM.

  • Cool the reaction mixture to 0°C in an ice bath.

  • In a separate flask, dissolve DCC in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture over 30 minutes.

  • Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the N,N'-dicyclohexylurea (DCU) precipitate. Wash the filter cake with a small amount of DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a temperature below 40°C.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).

Decomposition Mechanism: Acid-Catalyzed Ring Opening

Under strongly acidic conditions, the hydroxyl group can be protonated, turning it into a good leaving group (water). Subsequent rearrangement and ring opening can occur to alleviate ring strain.

cluster_0 Acid-Catalyzed Decomposition A This compound B Protonation of hydroxyl group A->B H+ C Loss of water to form carbocation B->C -H2O D Ring opening to more stable carbocation C->D Rearrangement E Formation of various byproducts D->E

Caption: Acid-catalyzed decomposition pathway.

References

  • G. Mehta, V. Singh, Chem. Rev.1999 , 99, 881-930. [Link]

  • K. C. Nicolaou, S. A. Snyder, T. Montagnon, G. Vassilikogiannakis, Angew. Chem. Int. Ed.2002 , 41, 1668-1698. [Link]

  • T. W. Green, P. G. M. Wuts, Protective Groups in Organic Synthesis, 3rd ed., Wiley-Interscience, New York, 1999. [Link]

  • Ring strain. In Wikipedia. Retrieved January 7, 2024, from [Link]

  • Fischer esterification. In Wikipedia. Retrieved January 7, 2024, from [Link]

  • Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. ACS Omega2021 , 6, 23, 15185–15192. [Link]

  • Esterification Reaction between Alcohol and Carboxylic Acid. Retrieved from [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Retrieved from [Link]

  • Benzyl Esters. Organic Chemistry Portal. Retrieved from [Link]

  • What is the esterification reaction equation of benzyl alcohol and acetic acid?. Vedantu. Retrieved from [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Thompson Rivers University. Retrieved from [Link]

  • How to Make Esters through Esterification | Examples Explained!. It's Dr. Dan. Retrieved from [Link]

  • Preparation method of 3-oxocyclobutanecarboxylic acid.
  • Preparing method of 3-oxo-1-cyclobutane-carboxylic acid.
  • Synthesis method of 3-oxocyclobutanecarboxylic acid.
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Technical Support Center: Stereoselective Synthesis of Benzyl 3-hydroxycyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) for the stereoselective synthesis of Benzyl 3-hydroxycyclobutanecarboxylate. This document addresses common challenges in controlling both diastereoselectivity (cis/trans) and enantioselectivity, offering field-proven insights and detailed protocols to enhance experimental success.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is achieving high stereoselectivity in the synthesis of 3-hydroxycyclobutanecarboxylates so challenging?

A1: The primary challenges stem from the inherent nature of the cyclobutane ring. The significant ring strain (angle strain) makes the four-membered ring susceptible to side reactions and influences the conformational flexibility, which in turn affects the facial selectivity of approaching reagents.[1] Key difficulties include:

  • Controlling Diastereoselectivity (cis vs. trans): The small and relatively planar nature of the cyclobutane ring offers minimal steric bias for an incoming reagent, making it difficult to achieve high diastereoselectivity during the reduction of a 3-oxocyclobutanecarboxylate precursor. The outcome is highly sensitive to the steric bulk of the reducing agent and reaction conditions.

  • Achieving High Enantioselectivity: For asymmetric syntheses, creating a well-defined chiral environment around the reactive center is difficult. This requires carefully selected chiral catalysts or auxiliaries that can effectively differentiate between the two enantiotopic faces of the ketone.[2][3]

  • Isomer Separation: The resulting cis and trans diastereomers often have very similar polarities, making their separation by standard column chromatography a non-trivial task that can lead to low isolated yields of the desired isomer.[4][5]

Q2: What are the primary synthetic routes to the this compound core?

A2: The most prevalent and practical approach involves the stereoselective reduction of a readily available precursor, Benzyl 3-oxocyclobutanecarboxylate. This strategy is advantageous because the starting material can be synthesized in bulk, and the stereochemistry is set in the final reduction step. Alternative methods, such as [2+2] cycloadditions, are powerful for creating the cyclobutane core but can be more complex to control with respect to the specific substitution pattern and stereochemistry required for this target molecule.[6][7]

Q3: What is the fundamental principle for selectively synthesizing the cis versus the trans isomer from Benzyl 3-oxocyclobutanecarboxylate?

A3: The selective formation of the cis or trans isomer is governed by the direction of hydride attack on the carbonyl group. This is controlled by the steric bulk of the reducing agent.

  • cis-Isomer Synthesis: This is typically achieved using small, unhindered hydride reagents like sodium borohydride (NaBH₄). The hydride attacks from the face opposite to the bulky benzyl ester group, resulting in the hydroxyl group being on the same side (cis) as the ester.

  • trans-Isomer Synthesis: This requires a sterically demanding, bulky hydride reagent such as L-Selectride® or K-Selectride®. The large ancillary groups on the boron atom force the hydride to attack from the same face as the ester group, leading to the formation of the trans product where the hydroxyl and ester groups are on opposite faces.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems encountered during the synthesis.

Problem 1: Low Diastereoselectivity (Poor cis/trans Ratio)

This is the most common issue, resulting in a mixture of isomers that is difficult to separate and lowers the yield of the target compound.

  • Possible Cause 1: Incorrect Choice of Reducing Agent.

    • Explanation: The steric environment created by the reducing agent is the primary factor controlling diastereoselectivity. A reagent that is not sterically biased enough will not provide adequate facial selection.

    • Solution:

      • For the cis-isomer: Use a small hydride source. Sodium borohydride (NaBH₄) in methanol or ethanol is the standard choice. Ensure the reagent is fresh, as old reagents can have reduced activity.

      • For the trans-isomer: Use a bulky hydride source. L-Selectride® (lithium tri-sec-butylborohydride) is highly effective. Its large size blocks the face cis to the ester, forcing a trans attack.

      • Validation: Always confirm the identity of your reagents and run a small-scale test reaction to verify the selectivity before committing to a large-scale synthesis.

  • Possible Cause 2: Suboptimal Reaction Temperature.

    • Explanation: Reduction reactions are often exothermic. An uncontrolled temperature increase can provide enough energy to overcome the small activation barrier difference between the two diastereomeric transition states, leading to a loss of selectivity.

    • Solution:

      • Perform the reduction at low temperatures. For NaBH₄, 0 °C is standard. For highly reactive and selective reagents like L-Selectride®, temperatures of -78 °C (a dry ice/acetone bath) are critical.

      • Ensure slow, dropwise addition of the reducing agent to the substrate solution to maintain a constant low temperature and prevent exotherms.

  • Data Summary: Reducing Agent vs. Selectivity

    Reducing Agent Typical Temperature Primary Isomer Formed Expected Diastereomeric Ratio (cis:trans)
    Sodium Borohydride (NaBH₄) 0 °C to RT cis >90:10
    Lithium Borohydride (LiBH₄) 0 °C cis ~85:15
    L-Selectride® -78 °C trans >95:5

    | K-Selectride® | -78 °C | trans | >95:5 |

Problem 2: Poor Enantioselectivity in an Asymmetric Synthesis

When attempting to synthesize a single enantiomer using a chiral catalyst (e.g., a Corey-Bakshi-Shibata reduction), low enantiomeric excess (ee) can be a significant hurdle.

  • Possible Cause: Catalyst Inactivation or Insufficient Loading.

    • Explanation: Chiral catalysts, such as oxazaborolidines used in CBS reductions, are sensitive to moisture and air. Impurities in the substrate or solvent can poison the catalyst, and insufficient loading can lead to a dominant background, non-catalyzed reaction.

    • Solution:

      • Rigorous Anhydrous Conditions: Dry all glassware thoroughly in an oven. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.

      • Catalyst Quality: Use a freshly opened bottle of the catalyst or a recently prepared solution.

      • Optimize Catalyst Loading: While typically 5-10 mol% is used, for sluggish reactions or impure substrates, increasing the loading to 15-20 mol% may be necessary.

      • Substrate Purity: Ensure the starting Benzyl 3-oxocyclobutanecarboxylate is highly pure, as acidic or basic impurities can interfere with the catalyst.

Problem 3: Difficulty in Separating cis and trans Diastereomers
  • Possible Cause: Similar Polarity.

    • Explanation: The cis and trans isomers of this compound have very similar functional groups and only a minor difference in their overall dipole moment, leading to poor separation on silica gel.

    • Solution: Derivatization to Enhance Polarity Difference.

      • Protect the Hydroxyl Group: Convert the mixture of alcohols into a derivative, such as a benzoate or pivaloate ester.[4] This modification introduces a bulky group that significantly alters the conformation and polarity of the two diastereomers.

      • Chromatography: The resulting diastereomeric esters are now typically much easier to separate using standard flash column chromatography.

      • Deprotection: After separation, the protecting group can be cleanly removed (e.g., by hydrolysis with K₂CO₃ in methanol for a benzoate ester) to yield the pure, separated cis and trans alcohols.

  • Diagram: Isomer Separation Workflow

    G cluster_0 Separation Protocol A Mixture of cis/trans Isomers B Derivatization (e.g., Benzoyl Chloride, Pyridine) A->B C Chromatographic Separation (Silica Gel) B->C D Pure cis-Benzoate Ester C->D Higher Rf E Pure trans-Benzoate Ester C->E Lower Rf F Deprotection (e.g., K2CO3/MeOH) D->F G Deprotection (e.g., K2CO3/MeOH) E->G H Pure cis-Alcohol F->H I Pure trans-Alcohol G->I

    Caption: Workflow for separating diastereomers via derivatization.

Section 3: Key Experimental Protocols

Warning: These protocols involve hazardous materials. Always work in a fume hood and wear appropriate personal protective equipment (PPE).

Protocol 3.1: Diastereoselective Synthesis of cis-Benzyl 3-hydroxycyclobutanecarboxylate
  • Objective: To synthesize the cis-isomer with high diastereoselectivity.

  • Workflow Diagram:

    G Start Benzyl 3-oxocyclobutanecarboxylate in Methanol Step1 Cool to 0 °C (Ice Bath) Start->Step1 Step2 Add NaBH4 (Portion-wise) Step1->Step2 Step3 Stir for 1-2h at 0 °C Step2->Step3 Step4 Quench with Acetone, then Acidify with 1M HCl Step3->Step4 Step5 Aqueous Workup (EtOAc Extraction) Step4->Step5 End cis-Benzyl 3-hydroxy- cyclobutanecarboxylate Step5->End

    Caption: Protocol for the synthesis of the cis-isomer.

  • Procedure:

    • Dissolve Benzyl 3-oxocyclobutanecarboxylate (1.0 eq) in anhydrous methanol (approx. 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution to 0 °C using an ice-water bath.

    • Slowly add sodium borohydride (NaBH₄, 1.1 eq) in small portions over 15 minutes. Gas evolution (H₂) will be observed.

    • Stir the reaction mixture at 0 °C and monitor its progress by TLC or LC-MS (approx. 1-2 hours).

    • Once the starting material is consumed, quench the reaction by the slow addition of acetone (to consume excess NaBH₄) followed by careful acidification to pH ~5-6 with 1 M HCl (aq).

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to afford the title compound as a colorless oil.

Protocol 3.2: Diastereoselective Synthesis of trans-Benzyl 3-hydroxycyclobutanecarboxylate
  • Objective: To synthesize the trans-isomer with high diastereoselectivity.

  • Procedure:

    • In an oven-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Benzyl 3-oxocyclobutanecarboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF, approx. 0.1 M solution).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add L-Selectride® (1.0 M solution in THF, 1.2 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

    • Stir the mixture at -78 °C for 2-3 hours. Monitor the reaction by TLC (quench a small aliquot with water before spotting).

    • Once the reaction is complete, quench it by the very slow, dropwise addition of water, followed by 3 M NaOH (aq) and 30% H₂O₂ (aq) at -78 °C. Caution: The quench can be highly exothermic.

    • Allow the mixture to warm to room temperature and stir for 1 hour.

    • Perform an aqueous workup by extracting with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify by flash column chromatography to yield the trans-isomer.

References

  • Verma, R. et al. (2022). Catalytic asymmetric hydrometallation of cyclobutenes with salicylaldehydes. Nature Communications. Available at: [Link]

  • Lu, T. et al. (2018). Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives. Journal of the American Chemical Society. Available at: [Link]

  • Wang, D. et al. (2021). Asymmetric Transfer Hydrogenation of Cyclobutenediones. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (n.d.). Asymmetric synthesis of cyclobutanes and their derivatives. ResearchGate. Available at: [Link]

  • Wang, Y. et al. (2024). Asymmetric synthesis of atropisomers featuring cyclobutane boronic esters facilitated by ring-strained B-ate complexes. Nature Communications. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Synthesis of Substituted Cyclobutanes. BenchChem.
  • BenchChem. (2025). Technical Support Center: Optimizing Cyclobutane Synthesis. BenchChem.
  • ResearchGate. (n.d.). Synthesis of tert-butyl 3-hydroxycyclobutanecarboxylate (cis-18). ResearchGate. Available at: [Link]

  • Feskov, I. O. et al. (2020). The synthesis of cis- and trans-3-(4-hydroxyphenyl)cyclobutanecarboxylic acids and the study of their derivatives as GPR-40 receptor ligands. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Chessari, G. et al. (2018). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry – A European Journal. Available at: [Link]

  • Sciforum. (n.d.). Butorphanol metabolites: Synthesis of cis- and trans- 3,14-dihydroxy-N-(3'-hydroxycyclobutylmethyl) morphinan. Sciforum. Available at: [Link]

  • Hoffmann, N. (2008). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews. Available at: [Link]

  • Pharmaguideline. (n.d.). Reactions of Cyclopropane and Cyclobutane. Pharmaguideline. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Troubleshooting Cyclobutyne Synthesis. BenchChem.
  • Pietruszka, J. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews. Available at: [Link]

  • Cheng, G. et al. (2025). Phosphoric Acid-Catalyzed Enantioselective Synthesis of Axially Chiral Cyclobutanamides. Organic Letters.
  • Scribd. (n.d.). Cyclobutane Synthesis Methods Review. Scribd. Available at: [Link]

  • Dherange, B. D. et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. Available at: [Link]

  • D'Auria, M. & Racioppi, R. (2015). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules. Available at: [Link]

Sources

Technical Support Center: Catalyst Selection for the Synthesis of Benzyl 3-hydroxycyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Benzyl 3-hydroxycyclobutanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and detailed experimental protocols for the catalytic reduction of Benzyl 3-oxocyclobutanecarboxylate.

Introduction

The synthesis of enantiomerically pure β-hydroxy esters, such as this compound, is a critical step in the development of many pharmaceutical agents and complex molecules. The stereoselective reduction of the prochiral ketone in Benzyl 3-oxocyclobutanecarboxylate presents a significant synthetic challenge. The choice of catalyst is paramount to achieving high yield and enantioselectivity. This guide will focus on the most effective catalytic systems, primarily based on Noyori-type asymmetric hydrogenation, and address common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the most effective and widely used method for the asymmetric synthesis of this compound?

A1: The most robust and well-established method is the asymmetric hydrogenation of Benzyl 3-oxocyclobutanecarboxylate using a chiral Ruthenium-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) catalyst system.[1][2] This method, pioneered by Nobel laureate Ryoji Noyori, is renowned for its high enantioselectivity in the reduction of β-keto esters.[3]

Q2: Which specific Ru-BINAP catalyst is recommended for this synthesis?

A2: Both RuCl2(BINAP) and Ru(OAc)2(BINAP) complexes are effective catalysts. The choice between them often depends on the specific reaction conditions and the desired catalyst activation method. For instance, [RuCl(benzene)(BINAP)]Cl or Ru2Cl4(BINAP)2[N(C2H5)3] can also serve as catalyst precursors.[1] The selection of the (R)- or (S)-BINAP ligand will determine the chirality of the resulting β-hydroxy ester.

Q3: Are there any viable alternative catalysts to the Ru-BINAP system?

A3: While Ru-BINAP catalysts are the gold standard, other systems can be considered. These include:

  • Rhodium-based catalysts: Chiral Rhodium complexes, particularly with ligands like DIPAMP, have been used for asymmetric hydrogenation, although they are often more effective for α-amino acid precursors.[3]

  • Iridium-based catalysts: Chiral Iridium complexes have shown high efficiency in the asymmetric hydrogenation of various ketones.[4]

  • Biocatalysts: Certain enzymes, such as alcohol dehydrogenases, can perform highly enantioselective reductions of ketones.[5] However, this may require significant screening and optimization for this specific substrate.

Q4: What are the typical reaction conditions for the Ru-BINAP catalyzed hydrogenation?

A4: Typical conditions involve dissolving the Benzyl 3-oxocyclobutanecarboxylate substrate in a suitable solvent, such as methanol or ethanol, and adding the Ru-BINAP catalyst. The reaction is then carried out under a hydrogen atmosphere.[1][2] The pressure and temperature can be varied to optimize the reaction rate and selectivity. For example, conditions can range from 4 atm at 100°C to 100 atm at room temperature.[1]

Q5: What is the underlying mechanism of the Noyori asymmetric hydrogenation?

A5: The reaction is believed to proceed through a six-membered transition state involving the ruthenium hydride species, the keto ester substrate, and the chiral BINAP ligand. The steric and electronic properties of the C2-symmetric BINAP ligand create a chiral pocket that directs the hydride transfer to one of the enantiofaces of the carbonyl group, leading to the formation of one enantiomer of the alcohol in excess.[4]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low or No Conversion 1. Inactive Catalyst: The Ru-BINAP catalyst can be sensitive to air and moisture.[1] 2. Catalyst Poisoning: Impurities in the substrate or solvent (e.g., sulfur compounds, amines) can deactivate the catalyst. 3. Insufficient Hydrogen Pressure: The reaction may require higher hydrogen pressure to proceed at a reasonable rate. 4. Low Temperature: The reaction may be too slow at the chosen temperature.1. Catalyst Handling: Ensure the catalyst is handled under an inert atmosphere (e.g., argon or nitrogen) and that all solvents are thoroughly degassed.[1] 2. Substrate/Solvent Purity: Purify the starting material and use high-purity, anhydrous solvents. 3. Optimize Pressure: Gradually increase the hydrogen pressure. Monitor the reaction progress by TLC or GC. 4. Optimize Temperature: Increase the reaction temperature in increments.
Low Enantioselectivity (ee%) 1. Incorrect Catalyst/Ligand: The chosen BINAP enantiomer may not be optimal for the desired product chirality. 2. Racemization: The product may be racemizing under the reaction conditions. 3. Non-optimal Solvent: The solvent can influence the chiral induction.1. Verify Ligand Chirality: Ensure the correct (R)- or (S)-BINAP ligand is being used for the desired product enantiomer. 2. Milder Conditions: Try running the reaction at a lower temperature and for a shorter duration. 3. Solvent Screening: Screen different solvents such as methanol, ethanol, and THF.
Formation of Side Products 1. Debenzylation: The benzyl ester is susceptible to hydrogenolysis, especially with palladium catalysts, but can also occur with ruthenium under harsh conditions, leading to the formation of 3-hydroxycyclobutanecarboxylic acid and toluene.[6][7] 2. Over-reduction: Reduction of the carboxylic ester to the corresponding diol is possible under forcing conditions. 3. Ring Opening: The strained cyclobutane ring may be susceptible to opening under certain catalytic conditions.1. Catalyst Choice: Avoid palladium-based catalysts if debenzylation is a concern. If using ruthenium, employ milder conditions (lower temperature and pressure).[6] 2. Reaction Monitoring: Carefully monitor the reaction progress and stop it once the starting material is consumed to avoid over-reduction. 3. Milder Conditions: Use the mildest possible reaction conditions to minimize the risk of ring opening.
Difficult Product Purification 1. Co-elution with Starting Material: The product and starting material may have similar polarities. 2. Product Instability: The product may be sensitive to the purification conditions (e.g., acidic or basic conditions).1. Chromatography Optimization: Use a different solvent system for column chromatography or consider using a different stationary phase. 2. Neutral Work-up: Ensure the work-up and purification steps are performed under neutral conditions to avoid degradation. Consider purification by distillation under reduced pressure.[8]
Logical Troubleshooting Workflow

troubleshooting start Low Yield or Purity check_conversion Check Conversion (TLC/GC) start->check_conversion incomplete_reaction Incomplete Reaction check_conversion->incomplete_reaction Low conversion side_products Side Products Observed check_conversion->side_products Good conversion, but low purity catalyst_issue Catalyst Inactivity or Poisoning? incomplete_reaction->catalyst_issue conditions_issue Suboptimal Conditions? incomplete_reaction->conditions_issue debenzylation Debenzylation? side_products->debenzylation over_reduction Over-reduction? side_products->over_reduction purification_issue Purification Issues? side_products->purification_issue solution_catalyst Use fresh catalyst, purify substrate/solvent catalyst_issue->solution_catalyst solution_conditions Optimize T, P, and reaction time conditions_issue->solution_conditions debenzylation->over_reduction No solution_debenzylation Use milder conditions, avoid Pd catalysts debenzylation->solution_debenzylation Yes over_reduction->purification_issue No solution_over_reduction Monitor reaction closely, stop at completion over_reduction->solution_over_reduction Yes solution_purification Optimize chromatography, consider distillation purification_issue->solution_purification Yes end Improved Yield and Purity solution_catalyst->end solution_conditions->end solution_debenzylation->end solution_over_reduction->end solution_purification->end

Caption: Troubleshooting workflow for the synthesis of this compound.

Experimental Protocols

Protocol 1: In Situ Preparation of the Ru-BINAP Catalyst

This protocol is adapted from the procedure for preparing a similar Ru-BINAP catalyst.[1]

Materials:

  • [RuCl2(benzene)]2

  • (R)-(+)-BINAP or (S)-(-)-BINAP

  • Toluene, degassed

  • Ethanol, degassed

Procedure:

  • Under an argon atmosphere, charge a dry Schlenk flask with [RuCl2(benzene)]2 (1.0 eq) and the appropriate enantiomer of BINAP (2.1 eq).

  • Add degassed toluene via cannula.

  • Heat the suspension to 55-60 °C for 10 minutes.

  • Add degassed ethanol. The solution should change color, indicating the formation of the active catalyst complex.

  • The catalyst solution is used directly in the hydrogenation step.

Protocol 2: Asymmetric Hydrogenation of Benzyl 3-oxocyclobutanecarboxylate

This protocol is a general procedure based on the Noyori asymmetric hydrogenation of β-keto esters.[1][2]

Materials:

  • Benzyl 3-oxocyclobutanecarboxylate

  • Methanol, anhydrous and degassed

  • In situ prepared Ru-BINAP catalyst solution

  • High-pressure autoclave or Parr hydrogenator

  • Hydrogen gas, high purity

Procedure:

  • In a nitrogen-filled glovebox or under a stream of argon, charge a glass liner for the autoclave with the Benzyl 3-oxocyclobutanecarboxylate substrate.

  • Add the anhydrous, degassed methanol to dissolve the substrate.

  • Add the freshly prepared Ru-BINAP catalyst solution (typically a substrate-to-catalyst ratio of 1000:1 to 10,000:1).

  • Seal the glass liner inside the autoclave.

  • Purge the autoclave several times with hydrogen gas.

  • Pressurize the autoclave to the desired pressure (e.g., 50-100 atm).

  • Stir the reaction mixture at the desired temperature (e.g., 25-50 °C) for the required time (monitor by TLC or GC).

  • After the reaction is complete, carefully vent the hydrogen pressure.

  • Remove the reaction mixture from the autoclave.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by vacuum distillation.

Reaction Workflow Diagram

reaction_workflow start Start catalyst_prep Catalyst Preparation (in situ) start->catalyst_prep substrate_prep Substrate Preparation start->substrate_prep hydrogenation Asymmetric Hydrogenation catalyst_prep->hydrogenation substrate_prep->hydrogenation workup Work-up hydrogenation->workup purification Purification workup->purification analysis Analysis (NMR, Chiral HPLC) purification->analysis product Final Product analysis->product

Caption: General experimental workflow for the synthesis of this compound.

Data Presentation

Table 1: Comparison of Catalytic Systems for Asymmetric Ketone Reduction
Catalyst SystemAdvantagesDisadvantagesTypical Substrates
Ru-BINAP High enantioselectivity for β-keto esters, well-established.[1][2]Air and moisture sensitive, can be expensive.β-Keto esters, allylic alcohols.
Rh-DIPAMP High enantioselectivity for α-amino acid precursors.[3]May be less effective for β-keto esters.α-Acylaminoacrylates.
Ir-Complexes High activity for a broad range of ketones.[4]May require ligand screening for optimal results.Simple ketones, heterocyclic ketones.
Biocatalysts (e.g., ADH) High enantioselectivity, mild conditions, environmentally friendly.[5]Substrate-specific, may require extensive screening and optimization.Aromatic and aliphatic ketones.

References

  • Steve S.Y. Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts.
  • Sigma-Aldrich. Debenzylation Reactions with Pd(0) EnCatTM 30NP Catalyst.
  • Organic Syntheses. Asymmetric hydrogenation of 3-oxo carboxylates using binap-ruthenium complexes.
  • Benchchem. Application Notes and Protocols: BINAP-Catalyzed Asymmetric Hydrogenation.
  • Benchchem. Application Notes and Protocols for Catalytic Hydrogenation of Benzyl Esters.
  • Benchchem. Overcoming challenges in the scale-up of Benzyl 3-hydroxypropionate synthesis.
  • Benchchem. Application Notes and Protocols for Catalytic Hydrogenation of Benzyl Esters.
  • ACS Publications. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups.
  • Benchchem. Technical Support Center: Efficient Synthesis of Benzyl 3-hydroxypropionate.
  • HMDB. 1H NMR Spectrum (1D, 500 MHz, CD3OD, experimental) (HMDB0003119).
  • Benchchem. Structure Elucidation of 3-Benzyl-2-hydroxycyclopent-2-enone: A Technical Guide.
  • Google Patents. Process for purifying esters.
  • Benchchem. Troubleshooting low yields in (R)-4-Benzyl-3-methylmorpholine reactions.
  • Benchchem. Troubleshooting Low Yields in Nucleophilic Substitution with Benzyl Tosylate: A Technical Support Guide.
  • Benchchem. Troubleshooting low yield in benzyl phenylacetate esterification.
  • PMC. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum.
  • Journal of the American Chemical Society. Asymmetric Transfer Hydrogenation of Cyclobutenediones.
  • SciSpace. Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C-H functionalization.
  • NIH. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope.
  • Wikipedia. Enantioselective reduction of ketones.
  • Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances.
  • Organic Syntheses. Asymmetric hydrogenation of allylic alcohols using binap-ruthenium complexes.
  • ResearchGate. 1D-selective 1 H NOE and 1 H NMR spectra of the mixture of benzyl....
  • ResearchGate. Asymmetric Hydrogenation of β-Keto Esters Using Chiral Diphosphonites.
  • ResearchGate. Asymmetric Hydrogenation of 3-Oxo Carboxylates Using Binap-Ruthenium Complexes: (R)-(−)-Methyl 3-Hydroxybutanoate.
  • The Royal Society of Chemistry. Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support.
  • ResearchGate. How to purify esterefication product?.
  • ChemicalRegister.com. 3-Hydroxy-cyclobutanecarboxylic acid ethyl ester (CAS No. 17205-02-6) Suppliers.
  • ResearchGate. Enantioselective Reduction of Ethyl 3‐Oxo‐5‐phenylpentanoate with Whole‐Cell Biocatalysts.

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Technical Support Center: Solvent Effects on the Synthesis of Benzyl 3-hydroxycyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support resource for the synthesis of Benzyl 3-hydroxycyclobutanecarboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting strategies and address frequently asked questions, with a specific focus on the critical role of the solvent in the success of the reaction. The synthesis of this valuable cyclobutane intermediate, typically achieved via a Reformatsky reaction, is highly sensitive to reaction parameters, with solvent choice being paramount for achieving high yield, purity, and desired stereoselectivity.

Introduction: The Critical Role of the Solvent

The synthesis of this compound involves the reaction of 3-cyclobutanone with a benzyl α-haloacetate (e.g., benzyl bromoacetate) in the presence of activated zinc. This process, a classic Reformatsky reaction, generates a zinc enolate intermediate that acts as the key nucleophile.[1][2] The solvent in which this reaction is conducted is not merely a medium for the reactants; it actively influences the formation, stability, solubility, and reactivity of the organozinc intermediate, thereby dictating the reaction's overall efficiency and stereochemical outcome. This guide will explore these nuances to help you optimize your experimental results.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Question 1: I am observing very low or no conversion of my starting materials. What is the likely cause and how can I fix it?

Answer: Low or no conversion is one of the most common issues in a Reformatsky reaction and is often linked to the deactivation of the zinc or the instability of the organozinc intermediate. The solvent plays a direct role in this.

Possible Causes & Solutions:

  • Inadequate Zinc Activation: The reaction initiates with the oxidative insertion of zinc into the carbon-halogen bond of the benzyl haloacetate.[3][4] This step requires a clean, unoxidized zinc surface. Solvents can affect the efficiency of zinc activation methods.

    • Solution: Ensure your zinc dust or turnings are properly activated. Common methods include washing with dilute HCl, followed by water, ethanol, and finally the reaction solvent (e.g., anhydrous ether or THF) to remove the passivating oxide layer.

  • Poor Solubility of the Reformatsky Reagent: The organozinc reagent, once formed, can exist as a dimer or higher-order aggregate, particularly in non-coordinating solvents like benzene or toluene.[2][5] Low solubility can lead to precipitation and a halt in the reaction.

    • Solution: Switch to a more polar, coordinating aprotic solvent like Tetrahydrofuran (THF) or Dioxane. These solvents can break up the aggregates by coordinating with the zinc atom, improving solubility and reactivity.[4] A mixture of solvents, such as benzene-ether, can also be effective.[1][6]

  • Presence of Protic Impurities: The organozinc intermediate is a strong base and will be rapidly quenched by protic impurities like water or alcohols in the solvent or on the glassware.

    • Solution: Use anhydrous solvents and flame-dry all glassware under an inert atmosphere (Nitrogen or Argon) before use. Ensure all starting materials are dry.

Here is a workflow to diagnose and solve low conversion issues:

start Low / No Conversion check_zinc Is Zinc Activated? start->check_zinc check_solvent Check Solvent System check_zinc->check_solvent Yes activate_zinc Action: Activate Zinc (e.g., acid wash) check_zinc->activate_zinc No check_purity Are Reagents & Glassware Dry? check_solvent->check_purity Optimal change_solvent Action: Switch to Coordinating Solvent (e.g., THF, Dioxane) check_solvent->change_solvent Suboptimal dry_system Action: Use Anhydrous Solvent & Flame-Dry Glassware check_purity->dry_system No success Reaction Proceeds check_purity->success Yes activate_zinc->start change_solvent->start dry_system->start

Caption: Troubleshooting workflow for low reaction yield.

Question 2: My reaction works, but I am getting a significant amount of a side product that appears to be dibenzyl 3-oxocyclobutanedicarboxylate. Why is this happening?

Answer: The formation of this side product suggests that the initially formed zinc enolate is reacting with another molecule of the benzyl bromoacetate starting material instead of the target cyclobutanone. This is a common issue if the enolate is too reactive or if the concentration of the ketone is too low.

Possible Causes & Solutions:

  • Solvent-Induced Reactivity: The reactivity of the Reformatsky reagent is highly dependent on the solvent. In highly polar aprotic solvents, the enolate can be more dissociated and thus more nucleophilic, potentially leading to self-condensation.

    • Solution: Consider using a less polar solvent system, such as a mixture of THF and toluene, to temper the reactivity of the enolate.

  • Reaction Conditions: Adding the benzyl bromoacetate to a mixture of zinc and cyclobutanone (Barbier conditions) can sometimes lead to side reactions if the enolate formation is faster than its reaction with the ketone.

    • Solution: Try a two-step approach. First, form the Reformatsky reagent by reacting the benzyl bromoacetate with zinc in your chosen solvent. Then, cool the solution and slowly add the cyclobutanone. This ensures the ketone is present to trap the enolate as it's formed.[3][5]

Question 3: I am obtaining a mixture of cis and trans isomers of this compound. How can I improve the diastereoselectivity?

Answer: The stereochemical outcome of the Reformatsky reaction is determined in the C-C bond-forming step and is highly influenced by the geometry of the transition state. The solvent's ability to coordinate to the zinc atom is a key factor in controlling this geometry.

Scientific Rationale (Zimmerman-Traxler Model):

The reaction proceeds through a six-membered, chair-like transition state where both the ketone and the zinc enolate are coordinated to the same zinc atom.[2]

  • In non-coordinating solvents (e.g., benzene, toluene), the dimeric form of the zinc enolate may dominate, leading to a more complex and less predictable stereochemical outcome.

  • In coordinating solvents (e.g., THF, DME), the solvent molecules coordinate to the zinc atom, breaking up the enolate dimers and favoring a monomeric species in the transition state. This leads to a more ordered transition state. The bulky benzyl ester group will preferentially occupy an equatorial position to minimize steric hindrance, which often favors the formation of one diastereomer over the other.

Solutions to Improve Diastereoselectivity:

  • Solvent Choice: Employ strongly coordinating solvents like THF or dimethoxyethane (DME) to enforce a more rigid and predictable transition state geometry.

  • Temperature Control: Lowering the reaction temperature (e.g., to 0 °C or below) can increase the energy difference between the competing transition states, often leading to higher diastereoselectivity.

G cluster_0 Non-Coordinating Solvent (e.g., Toluene) cluster_1 Coordinating Solvent (e.g., THF) Dimer [Zn-Enolate]₂ Dimer TS_Mix Multiple, less-ordered transition states Dimer->TS_Mix Product_Mix Low Diastereoselectivity (cis/trans mixture) TS_Mix->Product_Mix Monomer THF-Coordinated Monomeric Zn-Enolate TS_Ordered Ordered Zimmerman-Traxler Transition State Monomer->TS_Ordered Product_Major High Diastereoselectivity (Major isomer favored) TS_Ordered->Product_Major

Caption: Influence of solvent on Reformatsky reagent and stereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of this synthesis?

A1: The synthesis of this compound proceeds via the Reformatsky reaction mechanism, which involves three key steps:

  • Oxidative Addition: Zinc metal inserts into the carbon-bromine bond of benzyl bromoacetate to form an organozinc compound, often called a Reformatsky reagent or a zinc enolate.[1][2]

  • Nucleophilic Addition: The carbonyl oxygen of 3-cyclobutanone coordinates to the zinc atom of the enolate. This is followed by a nucleophilic attack from the enolate carbon to the carbonyl carbon, forming a new carbon-carbon bond and a zinc alkoxide.[2]

  • Acidic Workup: A mild acid workup (e.g., saturated aqueous NH₄Cl) is used to protonate the zinc alkoxide, yielding the final β-hydroxy ester product, this compound.[1]

Q2: Why are aprotic solvents like THF or diethyl ether required?

A2: The organozinc intermediate formed in the Reformatsky reaction is a potent nucleophile and a strong base. Protic solvents, such as water, alcohols, or even primary/secondary amines, have acidic protons that would rapidly react with and destroy the organozinc reagent before it has a chance to react with the cyclobutanone.[4][6] Aprotic solvents (those lacking acidic protons) are therefore essential to the success of the reaction.

Q3: How does the choice of solvent generally impact the reaction?

A3: The choice of an aprotic solvent has a profound impact on several aspects of the reaction. The table below summarizes the effects of common solvents.

SolventPolarityCoordinating AbilityTypical Observations & Rationale
THF ModerateStrongOften the best choice. Good solvent for the Reformatsky reagent, breaks up dimers, leading to higher reactivity and often better diastereoselectivity.[4][5]
Diethyl Ether LowModerateA classic solvent for this reaction. Less coordinating than THF, so reaction rates may be slower. Good for controlling reactivity.[1][3]
Benzene/Toluene Very LowNon-coordinatingCan lead to poor solubility of the reagent and slower reaction rates. Often used in a mixture with a coordinating solvent like ether.[1][6]
Dioxane ModerateStrongSimilar to THF, can promote high reactivity. Its higher boiling point allows for reactions at elevated temperatures if needed.
Acetonitrile HighModerateGenerally avoided . While aprotic, its high polarity can sometimes lead to side reactions and complex formation that inhibit the desired pathway.

Q4: Can this reaction be performed under solvent-free conditions?

A4: Yes, modern synthetic methods have explored solvent-free conditions for Reformatsky-type reactions, often employing techniques like ball milling.[7] This approach is environmentally friendly and can sometimes lead to improved yields by ensuring high concentrations of reactants. However, it requires specialized equipment and may need significant optimization for this specific substrate pair. For most lab-scale syntheses, a solvent-based approach remains more practical and controllable.

Experimental Protocol: General Procedure

This is a representative protocol and should be optimized for your specific laboratory conditions.

Materials:

  • Activated Zinc dust

  • Benzyl bromoacetate

  • 3-Cyclobutanone

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Allow the apparatus to cool to room temperature under a stream of dry nitrogen.

  • Reagent Addition: Charge the flask with activated zinc dust (1.2 equivalents). Add anhydrous THF via syringe.

  • Initiation: In the dropping funnel, prepare a solution of benzyl bromoacetate (1.0 equivalent) and 3-cyclobutanone (1.1 equivalents) in anhydrous THF. Add a small portion (approx. 10%) of this solution to the stirred zinc suspension.

  • Reaction: The reaction mixture may need gentle warming (e.g., with a heat gun) to initiate. Once an exothermic reaction begins, add the remainder of the THF solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at room temperature or with gentle heating until TLC analysis indicates consumption of the starting materials.

  • Workup: Cool the reaction mixture in an ice bath. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.[8] Note that some β-hydroxy esters can be sensitive to silica gel.[9]

References
  • RecNotes. Reformatsky Reaction. Available from: [Link]

  • BYJU'S. Reformatsky reaction. Available from: [Link]

  • PSIBERG. (2023). Reformatsky Reaction: Mechanism, Variations & Applications. Available from: [Link]

  • Vedantu. (2023). Reformatsky Reaction: Mechanism, Examples & Exam Tips. Available from: [Link]

  • Collegedunia. (2023). Reformatsky Reaction: Definition, Mechanism, and Advantages. Available from: [Link]

  • Drug Intermediate Control. Benzyl (1R,3R)-3-hydroxycyclopentane-1-carboxylate. Available from: [Link]

  • Organic Syntheses Procedure. Ethyl 1-benzyl-trans-5-(trifluoromethyl)pyrrolidine-3-carboxylate. Available from: [Link]

  • Supporting Information. General procedure B. Available from: [Link]

  • Organic Syntheses Procedure. Benzyl hydroxymethyl carbamate. Available from: [Link]

  • National Institutes of Health (NIH). (2022). The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions. Available from: [Link]

  • Wikipedia. Reformatsky reaction. Available from: [Link]

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Technical Support Center: Monitoring Benzyl 3-hydroxycyclobutanecarboxylate Synthesis by TLC

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor the synthesis of Benzyl 3-hydroxycyclobutanecarboxylate. Here, we address common challenges and frequently asked questions to ensure accurate and efficient reaction tracking.

I. Frequently Asked Questions (FAQs)

Q1: What is the optimal TLC solvent system (mobile phase) for separating this compound from its precursors?

A1: The key to effective separation on a standard silica gel TLC plate is to select a solvent system with a polarity that provides a good distribution of the spots.[1] For the synthesis of this compound, which contains both a moderately polar ester and a polar hydroxyl group, a mixture of a non-polar and a polar solvent is typically ideal.

A common and effective starting point is a mixture of hexane and ethyl acetate .[2] A ratio of 30-50% ethyl acetate in hexane is often a good initial choice.[2][3] You are aiming for a retention factor (Rf) for your product between 0.2 and 0.6.[2]

  • If your spots are too high on the plate (high Rf): The solvent system is too polar. Decrease the proportion of ethyl acetate.[4][5]

  • If your spots are too low on the plate (low Rf): The solvent system is not polar enough. Increase the proportion of ethyl acetate.[4][5]

It's important to remember that the ideal Rf value provides a clear separation of the starting material, intermediates, and the final product.[5]

Q2: My starting material and product have very similar Rf values. How can I improve the separation?

A2: When dealing with compounds of similar polarity, achieving good separation can be challenging. Here are several strategies to improve resolution:

  • Adjust the Solvent System: Even small changes in the solvent ratio can have a significant impact. Try incrementally adjusting the polarity of your mobile phase.

  • Try a Different Solvent System: Sometimes, simply switching one of the solvents can alter the selectivity of the separation. For instance, you could try a mixture of dichloromethane and methanol.[2]

  • Consider a Different Stationary Phase: While silica gel is the most common stationary phase, for highly polar compounds, a reversed-phase TLC plate (like C18) might provide better separation.[6] In reversed-phase TLC, the mobile phase is more polar than the stationary phase.[2]

Q3: I don't see any spots on my TLC plate after development. What could be the issue?

A3: This is a common problem with several potential causes:

  • Compound is Not UV-Active: this compound has a benzene ring and should be UV-active. However, if you are looking for a starting material that lacks a chromophore, it may not be visible under a UV lamp.[7][8] In this case, you will need to use a chemical stain for visualization.[7]

  • Sample is Too Dilute: The concentration of your sample may be too low to be detected.[4][6] Try concentrating your sample or spotting the same location multiple times, allowing the solvent to dry between applications.[4][6]

  • Solvent Level in the Chamber is Too High: If the solvent level is above the line where you spotted your samples, the compounds will dissolve into the solvent pool instead of moving up the plate.[4][9]

  • Compound Evaporation: If your compound is volatile, it may have evaporated from the plate during development.[6]

Q4: What are the best staining methods for visualizing this compound and related compounds?

A4: Since this compound contains a hydroxyl group and an ester, several staining agents can be effective. Even if your compounds are UV-active, it is good practice to use a stain to visualize any non-UV-active impurities.[7]

  • Potassium Permanganate (KMnO₄) Stain: This is an excellent general-purpose stain for compounds that can be oxidized, such as alcohols.[10][11] Spots will appear as yellow to brown on a purple background.[10]

  • Ceric Ammonium Molybdate (CAM) Stain: This is a highly effective stain for hydroxyl groups.[12]

  • p-Anisaldehyde Stain: This stain is useful for detecting a variety of functional groups, including alcohols, and often produces a range of colors which can aid in spot differentiation.[12]

  • Iodine Chamber: Exposing the plate to iodine vapor is a simple and often effective method.[8][13] Iodine has an affinity for many organic compounds, causing them to appear as brown spots.[13] This method is generally non-destructive.

II. Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the TLC analysis of your reaction.

Problem Potential Cause(s) Recommended Solution(s)
Streaking or Elongated Spots Sample is overloaded (too concentrated).[6][14]Dilute your sample and re-spot the TLC plate.[6]
Compound is acidic or basic.Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to your mobile phase (e.g., 0.1-2.0%).[6][15]
Compound is highly polar.Consider using a more polar solvent system or switching to a reversed-phase TLC plate.[6]
Uneven Solvent Front The TLC plate is not placed vertically in the developing chamber.Ensure the plate is resting flat against the chamber wall.
The bottom edge of the TLC plate is not even.Cut the plate with a ruler to ensure a straight edge.[16]
The silica gel at the bottom of the plate is chipped or damaged.[15]If the damage is minor, you can sometimes make a 45-degree cut at the corner to remove the damaged section.[15]
Spots are not Round (Irregular Shapes) The initial spot was too large.[16]Apply your sample in small, concentrated spots. Allow the solvent to evaporate completely before development.
The sample was not fully dissolved.Ensure your sample is completely dissolved in the spotting solvent before applying it to the plate.
Rf Values are Inconsistent The composition of the mobile phase is changing due to evaporation of a more volatile solvent.Always use a fresh mobile phase and keep the developing chamber tightly sealed.[4]
The chamber was not saturated with the mobile phase vapor.Place a piece of filter paper in the developing chamber to help saturate the atmosphere with the solvent vapor before running the plate.[2]
Temperature fluctuations.Run your TLC experiments at a consistent temperature.[17]

III. Detailed Experimental Protocol

Protocol for Monitoring the Synthesis of this compound by TLC

1. Preparation of the TLC Plate:

  • Handle the silica gel plate carefully by the edges to avoid contaminating the surface.[9]
  • Using a pencil, gently draw a straight line across the plate about 1 cm from the bottom. This is your origin line.[7][9]
  • Mark the lanes for your samples (e.g., starting material, reaction mixture at different time points, and a co-spot).

2. Sample Preparation and Spotting:

  • Dissolve a small amount of your starting material and reaction mixture in a volatile solvent like ethyl acetate or dichloromethane. A 1% concentration is a good starting point.[9]
  • Using a capillary tube, carefully spot a small amount of each sample onto the origin line in the designated lanes. The spots should be small and concentrated, ideally 1-2 mm in diameter.[16]
  • For the co-spot lane, spot the starting material first, and then spot the reaction mixture directly on top of it.

3. Development of the TLC Plate:

  • Prepare your chosen mobile phase (e.g., 30% ethyl acetate in hexane).
  • Pour the mobile phase into the developing chamber to a depth of about 0.5 cm.[2] Ensure the solvent level is below your origin line.[9]
  • Place a piece of filter paper in the chamber, close it, and allow it to become saturated with the solvent vapor for about 5-10 minutes.[2]
  • Carefully place the spotted TLC plate into the chamber, ensuring it is upright and the solvent front is even.
  • Allow the solvent to travel up the plate. Do not let it run all the way to the top edge.[18]
  • Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[18]

4. Visualization:

  • Allow the solvent to completely evaporate from the plate.
  • View the plate under a UV lamp and circle any visible spots with a pencil.[8][9]
  • Proceed with a chemical staining method (e.g., potassium permanganate or p-anisaldehyde stain) to visualize all compounds.

5. Analysis:

  • Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [9]
  • Monitor the disappearance of the starting material spot and the appearance of the product spot over time to determine the progress of the reaction.

IV. Visualizations

Workflow for TLC Monitoring

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_plate Prepare TLC Plate prep_sample Prepare Samples prep_plate->prep_sample prep_chamber Prepare Developing Chamber prep_sample->prep_chamber spotting Spot Samples on Plate prep_chamber->spotting development Develop Plate in Chamber spotting->development visualization Visualize Spots (UV/Stain) development->visualization calculation Calculate Rf Values visualization->calculation interpretation Interpret Results calculation->interpretation

Caption: A generalized workflow for monitoring a chemical reaction using TLC.

Troubleshooting Flowchart for Common TLC Issues

TLC_Troubleshooting start Problem with TLC Result streaking Streaking Spots? start->streaking no_spots No Spots Visible? streaking->no_spots No overloaded Overloaded Sample? streaking->overloaded Yes poor_separation Poor Separation? no_spots->poor_separation No not_uv Not UV-Active? no_spots->not_uv Yes uneven_front Uneven Solvent Front? poor_separation->uneven_front No adjust_polarity Adjust Mobile Phase Polarity poor_separation->adjust_polarity Yes check_plate Check Plate Placement and Condition uneven_front->check_plate Yes acidic_basic Acidic/Basic Compound? overloaded->acidic_basic No dilute Dilute Sample overloaded->dilute Yes add_modifier Add Acid/Base to Mobile Phase acidic_basic->add_modifier Yes too_dilute Sample Too Dilute? not_uv->too_dilute No use_stain Use Chemical Stain not_uv->use_stain Yes concentrate Concentrate Sample too_dilute->concentrate Yes change_solvent Try Different Solvent System adjust_polarity->change_solvent

Caption: A flowchart to diagnose and resolve common TLC problems.

V. References

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]

  • Lab Tech. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. Retrieved from [Link]

  • University of Toronto Scarborough, Department of Chemistry. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • University of California, Davis, Department of Chemistry. (n.d.). TLC Visualization Methods. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, February 25). How does the polarity of the eluent and sample affect the Rf value in thin layer chromatography?. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: TLC Stains/Dips. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, April 17). 6.2: Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

  • Reddit. (2023, October 16). TLC and Rf. Retrieved from [Link]

  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]

  • Interchim. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4). Retrieved from [Link]

  • University of California, San Diego, Department of Chemistry and Biochemistry. (n.d.). TLC Stains. Retrieved from [Link]

  • Dr. Aman. (2023, May 14). 5 Best TLC Staining Agents That Will Help You In Chemistry Lab Every Time!. Retrieved from [Link]

  • Reddit. (2022, September 6). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). TLC Stains. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs. Retrieved from [Link]

  • ResearchGate. (n.d.). 3.14. Use of TLC to monitor the progress of an enzymatic synthesis.... Retrieved from [Link]

  • Organic Syntheses. (n.d.). 5H-Indazolo-[3,2-b]benzo[d]-1,3-oxazine. Retrieved from [Link]

  • NCCHEMISTRY. (2022, October 22). BENZYL SYNTHESIS. #ncchem. Retrieved from [Link]

  • S. Michael Stewart. (2022, November 21). Cannizzaro Reaction: TLC of final products. Retrieved from [Link]

  • SpringerLink. (2025, August 7). Synthesis and characterization of benzyl β-cyclodextrins used as GC stationary phases. Retrieved from [Link]

Sources

Technical Support Center: Work-up Procedure for Benzyl 3-hydroxycyclobutanecarboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Benzyl 3-hydroxycyclobutanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of the work-up and purification of this valuable building block. Here, we move beyond simple procedural lists to provide in-depth, experience-driven insights into the "why" behind each step, ensuring a robust and reproducible protocol.

I. Introduction to the Synthesis and its Challenges

This compound is a key intermediate in the synthesis of various biologically active molecules.[1] Its preparation, commonly involving the reduction of Benzyl 3-oxocyclobutanecarboxylate, presents unique challenges during the work-up phase. The inherent strain of the cyclobutane ring can lead to side reactions, and the presence of both a hydroxyl and an ester group requires careful handling to prevent unwanted hydrolysis or side reactions.[2] This guide provides a systematic approach to troubleshooting and optimizing the purification of this compound.

The primary synthetic route involves the reduction of the corresponding ketone. The choice of reducing agent (e.g., sodium borohydride) is critical and influences the side-product profile, which in turn dictates the complexity of the work-up.

Synthesis_Workflow Benzyl 3-oxocyclobutanecarboxylate Benzyl 3-oxocyclobutanecarboxylate Reduction Reduction Benzyl 3-oxocyclobutanecarboxylate->Reduction e.g., NaBH4, MeOH Crude Product Mixture Crude Product Mixture Reduction->Crude Product Mixture Contains this compound, unreacted starting material, salts, and solvent Work-up Work-up Crude Product Mixture->Work-up Quenching, Extraction Purification Purification Work-up->Purification e.g., Column Chromatography Pure this compound Pure this compound Purification->Pure this compound

Caption: General workflow for the synthesis of this compound.

II. Troubleshooting the Work-up Procedure

This section addresses common issues encountered during the work-up of this compound in a question-and-answer format.

FAQ 1: After quenching the reduction, I observe a low yield of my desired product in the organic phase. What are the potential causes?

Answer: Low recovery after extraction is a frequent problem and can stem from several factors:

  • Incomplete Quenching: If the reducing agent is not fully quenched, it can remain in the aqueous layer and potentially cause issues during extraction.

    • Expert Insight: The quenching process neutralizes the reactive hydride species. An insufficient quench can lead to the formation of emulsions during extraction, trapping the product in the aqueous or interfacial layer. Always ensure the quenching agent (e.g., dilute HCl, acetic acid, or saturated ammonium chloride solution) is added slowly and with vigorous stirring until gas evolution ceases. The pH of the aqueous layer should be checked to ensure it is neutral or slightly acidic.

  • Product Partitioning into the Aqueous Layer: The hydroxyl group on the cyclobutane ring imparts some water solubility to the molecule.

    • Expert Insight: To minimize product loss, it is crucial to saturate the aqueous layer with a salt, such as sodium chloride (brine), before extraction. This "salting out" effect decreases the solubility of the organic product in the aqueous phase, driving it into the organic layer. Multiple extractions with a suitable solvent (e.g., ethyl acetate, dichloromethane) are also recommended to maximize recovery.[3][4]

  • Ester Hydrolysis: If the quenching or extraction is performed under strongly acidic or basic conditions, the benzyl ester can be cleaved.

    • Expert Insight: The benzyl ester is susceptible to hydrolysis.[5][6] It is imperative to maintain a pH range of approximately 4-7 during the work-up. If a strong acid is used for quenching, it should be added cautiously at low temperatures (0-5 °C) and neutralized shortly after.

FAQ 2: My crude NMR shows the presence of unreacted starting material (Benzyl 3-oxocyclobutanecarboxylate). How can I optimize the reaction and subsequent work-up?

Answer: The presence of starting material indicates an incomplete reaction.

  • Reaction Optimization:

    • Stoichiometry of Reducing Agent: Ensure a sufficient molar excess of the reducing agent is used. For sodium borohydride, 1.1 to 1.5 equivalents are typically employed.

    • Reaction Time and Temperature: Monitor the reaction by Thin Layer Chromatography (TLC) to determine the point of complete consumption of the starting material. Low temperatures (0 °C) are often used to improve selectivity, but this may require longer reaction times.

  • Work-up and Purification Strategy:

    • Chromatographic Separation: Unreacted ketone can usually be separated from the desired alcohol product by silica gel column chromatography.[7] The alcohol is more polar and will have a lower Rf value on TLC. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is often effective.

FAQ 3: I am observing a significant amount of a byproduct that I suspect is the diol from over-reduction. How can I avoid this and remove it during work-up?

Answer: While less common with sodium borohydride, stronger reducing agents or harsh reaction conditions could potentially lead to the reduction of the ester to a benzyl alcohol and 3-hydroxycyclobutylmethanol.

  • Avoiding Over-reduction:

    • Choice of Reducing Agent: Sodium borohydride is generally selective for ketones in the presence of esters. Avoid using stronger reducing agents like lithium aluminum hydride unless the carboxylic acid is the desired product.

    • Controlled Conditions: Perform the reaction at low temperatures and add the reducing agent portion-wise to maintain control over the reaction exotherm.

  • Removal of Diol Byproduct:

    • Aqueous Wash: The diol will be significantly more water-soluble than the desired product. Thorough washing of the organic layer with water and brine during the extraction process can help remove a significant portion of this impurity.

    • Chromatography: The diol is highly polar and will have a very low Rf on TLC, allowing for effective separation via column chromatography.

III. Step-by-Step Experimental Protocol for Work-up and Purification

This protocol assumes the reduction of Benzyl 3-oxocyclobutanecarboxylate with sodium borohydride in methanol.

Materials:

  • Crude reaction mixture

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Quenching:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add 1 M HCl dropwise with vigorous stirring until the pH of the solution is ~6-7 and gas evolution ceases. This step neutralizes the excess borohydride and the resulting borate esters.

  • Solvent Removal:

    • Remove the methanol under reduced pressure using a rotary evaporator. This facilitates the subsequent extraction process.

  • Extraction:

    • To the remaining aqueous residue, add ethyl acetate.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Saturated NaHCO₃ solution (to neutralize any remaining acid).

      • Water.

      • Brine (to reduce the solubility of the product in the aqueous layer and aid in phase separation).[4]

    • Separate the organic layer and extract the aqueous layer two more times with ethyl acetate.

    • Combine all organic extracts.

  • Drying and Concentration:

    • Dry the combined organic extracts over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product as an oil or solid.

  • Purification (Silica Gel Column Chromatography):

    • Prepare a silica gel column using a suitable solvent system (e.g., starting with 10% Ethyl Acetate in Hexane).

    • Dissolve the crude product in a minimal amount of dichloromethane or the initial elution solvent.

    • Load the solution onto the column.

    • Elute the column with a gradient of ethyl acetate in hexane (e.g., from 10% to 50% ethyl acetate).

    • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield pure this compound.

Purification_Workflow cluster_Workup Work-up cluster_Purification Purification Crude Reaction Mixture Crude Reaction Mixture Quenching (1M HCl) Quenching (1M HCl) Crude Reaction Mixture->Quenching (1M HCl) Solvent Removal Solvent Removal Quenching (1M HCl)->Solvent Removal Extraction (EtOAc) Extraction (EtOAc) Solvent Removal->Extraction (EtOAc) Washing (NaHCO3, H2O, Brine) Washing (NaHCO3, H2O, Brine) Extraction (EtOAc)->Washing (NaHCO3, H2O, Brine) Drying (MgSO4) Drying (MgSO4) Washing (NaHCO3, H2O, Brine)->Drying (MgSO4) Concentration Concentration Drying (MgSO4)->Concentration Crude Product Crude Product Concentration->Crude Product Silica Gel Column Chromatography Silica Gel Column Chromatography Crude Product->Silica Gel Column Chromatography Pure Product Pure Product Silica Gel Column Chromatography->Pure Product

Caption: Detailed workflow for the work-up and purification process.

IV. Data Presentation

ParameterExpected Value/ObservationTroubleshooting
TLC (30% EtOAc/Hexane)
Benzyl 3-oxocyclobutanecarboxylate (SM)Rf ~ 0.5If present, indicates incomplete reaction.
This compound (Product)Rf ~ 0.3
¹H NMR (CDCl₃, 400 MHz)
Aromatic protonsδ 7.30-7.40 (m, 5H)
Benzylic protonsδ 5.15 (s, 2H)
Cyclobutane protonsδ 1.8-2.8 (m, 5H)
Hydroxyl protonδ ~1.5-3.0 (br s, 1H)Position can vary depending on concentration and solvent.
Purity (by qNMR or GC) >95% after chromatographyLower purity may indicate co-eluting impurities.

V. Conclusion

A successful synthesis of this compound hinges on a meticulous and well-understood work-up and purification strategy. By anticipating potential pitfalls such as incomplete reactions, product partitioning, and side reactions, researchers can implement the troubleshooting strategies outlined in this guide to optimize their yield and purity. The key to success lies in careful control of pH, thorough extraction techniques, and appropriate chromatographic purification.

VI. References

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • ChemBK. (2024). 3-hydroxy-3-methylcyclobutanecarboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection of benzyl in ester substrates [Figure]. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • SynArchive. (2024). Protection of Carboxylic acid by Ester. Retrieved from [Link]

  • The Chemistry Behind 3-Hydroxycyclobutanecarboxylic Acid: A Building Block for Innovation. (n.d.). Retrieved from [Link]

  • Wikipedia. (n.d.). Benzyl group. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Reactions of Cyclopropane and Cyclobutane. Retrieved from [Link]

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Technical Support Center: Benzyl 3-hydroxycyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Benzyl 3-hydroxycyclobutanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and purity of this valuable intermediate through proper drying and storage techniques. The information herein is synthesized from established chemical principles and data from analogous compounds to provide the most reliable guidance in the absence of specific literature for this exact molecule.

Understanding the Compound: A Proactive Approach to Handling

This compound is a bifunctional molecule containing a benzyl ester, a secondary alcohol, and a strained cyclobutane ring. Each of these functional groups presents unique stability considerations that dictate the appropriate handling, drying, and storage protocols. Improper procedures can lead to hydrolysis, oxidation, or ring-opening, compromising sample integrity.

Assumed Physicochemical Properties

Given the lack of specific experimental data for this compound, the following properties are inferred from its structure and data for similar compounds.

PropertyInferred Value/CharacteristicRationale & Key Considerations
Physical State Liquid at room temperature.Based on analogues like benzyl benzoate and other benzyl esters.[1][2]
Boiling Point High; likely >250 °C at atmospheric pressure.High molecular weight and polar functional groups suggest a high boiling point.[3]
Thermal Stability Decomposes near its boiling point.High ring strain in the cyclobutane moiety and the presence of multiple functional groups make it susceptible to thermal degradation.[4][5][6][7]
Hygroscopicity Potentially hygroscopic.The presence of a hydroxyl group can lead to water absorption from the atmosphere.
Chemical Stability Sensitive to strong acids, strong bases, and some reducing agents.The benzyl ester is susceptible to hydrolysis and hydrogenolysis.[8][9][10][11] The cyclobutane ring can open under harsh conditions.[4][12]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure long-term stability, the compound should be stored in a tightly sealed, inert container, such as an amber glass bottle with a PTFE-lined cap.[13][14] The recommended storage environment is in a refrigerator at 2-8°C, protected from light and moisture.[13] For extended storage, blanketing the container with an inert gas like argon or nitrogen is advisable to prevent oxidation.

Q2: My sample appears cloudy. How can I confirm the presence of water?

A2: Cloudiness or the presence of a separate liquid phase in the organic liquid is a strong indicator of water contamination. While sophisticated methods like Karl Fischer titration provide quantitative analysis, a simple visual test is often sufficient. If you add a small amount of a compatible anhydrous drying agent (see Q4) and it clumps together, water is present.[15][16] A dry organic liquid will leave the drying agent free-flowing.[15]

Q3: What is the most effective and safest method for drying this compound?

A3: The most prudent approach involves two stages. First, use a solid desiccant to remove the bulk of the water.[17] Second, if necessary, remove any residual volatile impurities (including water) under high vacuum at a controlled, low temperature. Given its high boiling point and thermal sensitivity, distillation at atmospheric pressure is not recommended.[18] Distillation under reduced pressure is a viable purification method for high-boiling liquids that decompose at their normal boiling point.[18][19]

Q4: Which solid drying agents are compatible with this compound?

A4: Compatibility is key to preventing degradation.

  • Recommended: Anhydrous magnesium sulfate (MgSO₄) and anhydrous sodium sulfate (Na₂SO₄) are excellent choices. They are neutral and have a high capacity for water.[1][3][16][20] MgSO₄ is faster and more efficient, while Na₂SO₄ is milder and less acidic.[16]

  • Use with Caution: Anhydrous calcium sulfate (Drierite) is very efficient but has a low capacity.[3][20]

  • Not Recommended:

    • Calcium chloride (CaCl₂): Can form adducts with alcohols and esters.[3][20]

    • Calcium oxide (CaO) and Potassium hydroxide (KOH): These are basic and will catalyze the hydrolysis of the ester.[20]

    • Phosphorus pentoxide (P₄O₁₀): A highly efficient but very acidic drying agent that can cause elimination reactions with the alcohol and potentially promote ring-opening of the cyclobutane.[20]

    • Sodium metal (Na): Reacts with the alcohol and ester functional groups.[20]

Q5: Can I heat the compound to remove water or residual solvents?

A5: Heating should be approached with extreme caution. Due to the strained cyclobutane ring, the compound is likely to decompose at elevated temperatures.[4][6][7] If heating is necessary to remove volatile impurities, it should be done under high vacuum to lower the required temperature significantly, a process known as vacuum distillation.[18] We recommend keeping the temperature below 40-50°C.

Q6: How can I assess the purity of my compound after drying and storage?

A6: Purity should be assessed using standard analytical techniques.

  • NMR Spectroscopy (¹H and ¹³C): Will confirm the structure and identify any organic impurities or degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to determine purity and identify volatile impurities. Water must be removed before analysis as it is incompatible with most mass spectrometers.[16]

  • Infrared (IR) Spectroscopy: A broad peak around 3200-3600 cm⁻¹ indicates the presence of water (O-H stretch).

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Cloudy Appearance or Phase Separation Water contamination from workup or atmospheric exposure.1. Separate any bulk water using a separatory funnel. 2. Dry the organic layer with anhydrous MgSO₄ or Na₂SO₄. Add the drying agent until it no longer clumps.[15] 3. Filter or decant the dried liquid from the desiccant.
Compound has Yellowed During Storage Oxidation or degradation.1. Re-analyze the sample by NMR or GC-MS to assess purity. 2. If purity is compromised, repurification may be necessary (e.g., column chromatography or vacuum distillation). 3. Ensure future storage is under an inert atmosphere (N₂ or Ar) and protected from light.[21]
Low Purity Confirmed by Analysis - Incomplete drying leading to hydrolysis. - Degradation from improper drying agent or heat. - Residual solvent from synthesis.1. Identify the impurity from analytical data. 2. If water is present, re-dry using a recommended desiccant. 3. If degradation products are observed, review the drying and storage protocol for potential stressors (e.g., heat, incompatible chemicals). 4. If residual solvent is the issue, remove it under high vacuum at a low temperature (<40°C).
Suspected Decomposition Exposure to heat, strong acid/base, or incompatible reagents.1. Cease any heating or chemical treatment. 2. Analyze the material to identify degradation products (see diagram below). 3. Based on the identified products, determine the cause. For example, the presence of benzoic acid and 3-hydroxycyclobutanecarboxylic acid suggests hydrolysis.

Visualization of Key Processes

Decision Workflow for Drying this compound

Drying_Workflow Drying Protocol Decision Tree start Start: Is the compound visibly wet (cloudy or has two layers)? sep_funnel Use separatory funnel to remove bulk water layer. start->sep_funnel Yes add_desiccant Add anhydrous MgSO4 or Na2SO4. Swirl and observe. start->add_desiccant No sep_funnel->add_desiccant is_clumped Does the desiccant clump? add_desiccant->is_clumped add_more Add more desiccant in portions. is_clumped->add_more Yes filter Filter or decant the dried organic liquid. is_clumped->filter No (free-flowing) add_more->add_desiccant is_pure Is the compound pure and free of volatile solvents? filter->is_pure storage Store under inert gas at 2-8°C. is_pure->storage Yes vacuum Remove volatiles under high vacuum (T < 40°C). is_pure->vacuum No end End: Pure, Dry Compound storage->end vacuum->storage

Caption: Decision tree for selecting the appropriate drying method.

Potential Degradation Pathways

Degradation_Pathways Potential Degradation Pathways cluster_hydrolysis Hydrolysis (Acid or Base) cluster_oxidation Oxidation cluster_reduction Reductive Cleavage (e.g., Hydrogenolysis) main This compound benzoic_acid Benzoic Acid main->benzoic_acid H₂O, H⁺/OH⁻ cyclobutanol 3-Hydroxycyclobutane- carboxylic Acid main->cyclobutanol H₂O, H⁺/OH⁻ ketone Benzyl 3-oxocyclobutanecarboxylate main->ketone [O] toluene Toluene main->toluene H₂, Pd/C acid_again 3-Hydroxycyclobutane- carboxylic Acid main->acid_again H₂, Pd/C

Caption: Potential degradation pathways for the target compound.

Experimental Protocols

Protocol 1: Drying with Anhydrous Magnesium Sulfate (MgSO₄)
  • Place the this compound solution in a dry Erlenmeyer flask.

  • Add a small amount of anhydrous MgSO₄ (e.g., 1-2 spatula tips for ~50 mL of solution) and swirl.[15]

  • Observe the drying agent. If it clumps together at the bottom of the flask, this indicates the presence of water.

  • Continue to add small portions of MgSO₄ with swirling until some of the newly added powder remains free-flowing, resembling fine sand.[15]

  • Allow the flask to sit for an additional 10-15 minutes to ensure complete drying.

  • Separate the dried liquid from the solid desiccant by either decanting (carefully pouring off the liquid) or by gravity filtration through a fluted filter paper into a clean, dry flask.

Protocol 2: Removal of Residual Volatiles Under Vacuum
  • Place the dried compound in a round-bottom flask that is no more than half full.

  • Connect the flask to a rotary evaporator or a high-vacuum line equipped with a cold trap.

  • Ensure all connections are secure to maintain a good vacuum.

  • Begin rotating the flask (if using a rotary evaporator) and gradually apply the vacuum.

  • Do not apply external heat unless absolutely necessary. If required, use a water bath and do not exceed 40°C.

  • Continue under vacuum until bubbling ceases and the pressure stabilizes, indicating that volatile components have been removed.

  • Vent the system slowly with an inert gas (N₂ or Ar) before removing the sample.

By adhering to these guidelines, you can significantly enhance the stability and reliability of your this compound, ensuring the integrity of your subsequent experimental outcomes.

References

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Validation & Comparative

A Comparative Guide to Benzyl 3-hydroxycyclobutanecarboxylate and its Utility in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that impart desirable physicochemical and pharmacological properties is a perpetual endeavor. Among these, strained ring systems, particularly cyclobutanes, have garnered increasing attention for their ability to confer conformational rigidity and metabolic stability, and to serve as unique three-dimensional pharmacophore elements.[1][2][3] This guide provides an in-depth technical comparison of Benzyl 3-hydroxycyclobutanecarboxylate with other key cyclobutane derivatives, offering experimental insights and protocols for researchers, scientists, and drug development professionals.

Introduction to this compound: A Versatile Building Block

This compound is a key synthetic intermediate featuring a puckered cyclobutane core, a hydroxyl group amenable to further functionalization, and a benzyl ester that can be readily cleaved.[4] This combination of features makes it a valuable precursor for the synthesis of a variety of more complex cyclobutane-containing molecules for applications in medicinal chemistry. The inherent ring strain of the cyclobutane moiety, approximately 26.3 kcal/mol, influences its reactivity and conformational preferences, offering a distinct advantage over more flexible acyclic or larger cyclic systems.[1][5]

Comparative Physicochemical Properties

The choice of ester group and other substituents on the cyclobutane ring can significantly impact the molecule's physicochemical properties, which in turn affect its pharmacokinetic profile. Here, we compare the calculated properties of this compound with its corresponding ketone and a simpler cyclobutane derivative, cyclobutanemethanol.

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated logP
This compoundC₁₂H₁₄O₃206.241.57[6]
Benzyl 3-oxocyclobutanecarboxylateC₁₂H₁₂O₃204.221.8[7]
CyclobutanemethanolC₅H₁₀O86.130.6

Note: logP values are estimated and can vary based on the calculation method.

The benzyl group in this compound and its oxidized counterpart significantly increases lipophilicity compared to the more polar cyclobutanemethanol. This property is a critical consideration in drug design, as it influences solubility, membrane permeability, and plasma protein binding.

Key Synthetic Transformations and Comparative Reactivity

The utility of this compound lies in its reactivity, particularly the oxidation of the hydroxyl group and the hydrolysis of the benzyl ester.

Oxidation to Benzyl 3-oxocyclobutanecarboxylate

The oxidation of the secondary alcohol in this compound to the corresponding ketone, Benzyl 3-oxocyclobutanecarboxylate, is a pivotal transformation. This ketone is a versatile intermediate for further modifications, such as the introduction of substituents at the alpha-position or conversion to other functional groups.

A variety of oxidizing agents can be employed for this transformation. For a mild and efficient conversion, the Swern oxidation is a preferred method, avoiding the use of heavy metals and harsh conditions.[8][9]

Experimental Protocol: Swern Oxidation of this compound

This protocol is a general procedure for Swern oxidation and should be optimized for this specific substrate.[8][9]

Materials:

  • This compound

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Anhydrous dichloromethane (DCM)

  • Dry ice/acetone bath

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DCM and cool to -78 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride (2 equivalents) to the cooled DCM, followed by the dropwise addition of anhydrous DMSO (4 equivalents). Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of this compound (1 equivalent) in anhydrous DCM dropwise to the reaction mixture. Stir for 1-2 hours at -78 °C, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Slowly add triethylamine (5-6 equivalents) to the reaction mixture and stir for an additional 30 minutes at -78 °C.

  • Remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Benzyl 3-oxocyclobutanecarboxylate.

  • Purify the crude product by flash column chromatography on silica gel.

DOT Diagram: Swern Oxidation Workflow

Swern_Oxidation Reagents Oxalyl Chloride + DMSO in DCM @ -78°C Activation Activation to form Chloro(dimethyl)sulfonium chloride Reagents->Activation Alkoxysulfonium Formation of Alkoxysulfonium salt Activation->Alkoxysulfonium Alcohol This compound in DCM Alcohol->Alkoxysulfonium Ylide Ylide formation Alkoxysulfonium->Ylide + TEA Base Triethylamine Product Benzyl 3-oxocyclobutanecarboxylate Ylide->Product Elimination

Caption: Workflow for the Swern oxidation of this compound.

Comparative Reactivity in Oxidation:

Hydrolysis to 3-Hydroxycyclobutanecarboxylic Acid

The benzyl ester of this compound serves as a protecting group for the carboxylic acid functionality. Its removal via hydrolysis is a crucial step in many synthetic routes, yielding the free carboxylic acid which can then be coupled with amines or other nucleophiles.

Experimental Protocol: Hydrolysis of this compound

This is a general procedure for the hydrolysis of benzyl esters and may require optimization.[5][10][11]

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Methanol or Tetrahydrofuran (THF) and water

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve this compound (1 equivalent) in a mixture of methanol (or THF) and water.

  • Add a solution of NaOH or LiOH (1.1-1.5 equivalents) and stir the mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture in an ice bath and acidify to pH ~2-3 with dilute HCl.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 3-hydroxycyclobutanecarboxylic acid.

DOT Diagram: Hydrolysis Workflow

Hydrolysis Substrate This compound Saponification Saponification Substrate->Saponification + Base Base NaOH or LiOH in MeOH/H₂O Acidification Acidification (HCl) Saponification->Acidification Product 3-Hydroxycyclobutanecarboxylic Acid Acidification->Product

Caption: Workflow for the hydrolysis of this compound.

The Role of Cyclobutane Derivatives in Drug Discovery

The incorporation of a cyclobutane moiety into a drug candidate can significantly enhance its pharmacological profile. The rigid, three-dimensional nature of the cyclobutane ring can improve binding affinity to biological targets by pre-organizing the pharmacophoric elements in a favorable conformation.[2][3] Furthermore, the cyclobutane scaffold is often more metabolically stable than corresponding acyclic or aromatic systems, leading to improved pharmacokinetic properties.[1][12][13]

Comparative Biological Activity:

The following table provides examples of how the introduction of a cyclobutane ring can impact the biological activity of a drug candidate.

Parent Compound/ScaffoldCyclobutane-Containing AnalogTargetIC₅₀ (Parent)IC₅₀ (Analog)Reference
Spirocyclic cyclopentane derivativeSpiro[cyclobutane-1,3'-indolin]-2'-one derivativeG9a (histone methyltransferase)>10x less potent153 nM[12]
Flexible n-butanoic acid side chainRigid cis-cyclobutane acetic acid side chainRORγt (nuclear receptor)-Improved in vitro ADME profile[12]
Phenyl ringCyclobutane ringαvβ3 integrin-< 1 µM[14]

These examples highlight the potential of cyclobutane derivatives to significantly improve the potency and drug-like properties of bioactive molecules. The choice of substituents on the cyclobutane ring, such as the benzyl ester in our topic compound, provides further opportunities for fine-tuning these properties.

Conclusion

This compound is a versatile and valuable building block for the synthesis of novel cyclobutane-containing molecules with potential applications in drug discovery. Its strategic use allows for the introduction of a rigid, three-dimensional scaffold that can enhance biological activity and improve pharmacokinetic parameters. The synthetic transformations of oxidation and hydrolysis are key steps in unlocking the potential of this intermediate. Through careful consideration of the comparative properties and reactivity of different cyclobutane derivatives, researchers can rationally design and synthesize the next generation of innovative therapeutics.

References

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The Cyclobutane Core in Drug Discovery: A Comparative Guide to the Potential Biological Activity of Benzyl 3-hydroxycyclobutanecarboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Cyclobutane Scaffold in Medicinal Chemistry

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly turning to underexplored chemical space. The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a valuable scaffold in modern drug design.[1][2] Its unique puckered conformation and the longer C-C bond lengths compared to more common cyclic systems offer a distinct three-dimensional geometry that can be exploited to enhance the pharmacological properties of small molecules.[1][2] The incorporation of a cyclobutane moiety can lead to improved metabolic stability, conformational restriction of flexible side chains, and the ability to serve as a non-planar bioisostere for aromatic rings.[1][2][3] Marketed drugs such as the antiviral boceprevir and the anticancer agent carboplatin are testaments to the successful application of this four-membered ring system in addressing significant medical needs.[3][4]

This guide will delve into the potential biological activity of Benzyl 3-hydroxycyclobutanecarboxylate, a compound whose pharmacological profile is not yet publicly documented. In the absence of direct experimental data, we will employ a comparative approach, leveraging established principles of medicinal chemistry and the known biological activities of analogous cyclobutane-containing molecules to hypothesize its potential and guide future research. We will explore how structural modifications to this core scaffold could modulate its biological activity, providing a framework for the rational design of novel therapeutic agents.

This compound: A Scaffold with Untapped Potential

This compound presents a simple yet intriguing chemical architecture. It comprises a central cyclobutane ring substituted with a hydroxyl group and a benzyl ester. While the biological activity of this specific molecule remains to be elucidated, we can dissect its structure to infer its potential as a pharmacophore.

  • The 3-Hydroxycyclobutane Core: The hydroxyl group introduces a potential hydrogen bond donor and acceptor, which could be crucial for interacting with biological targets such as enzymes or receptors. The stereochemistry of this hydroxyl group (cis or trans relative to the ester) will significantly influence the molecule's three-dimensional shape and, consequently, its binding affinity and selectivity.

  • The Benzyl Ester: The benzyl group provides a lipophilic aromatic moiety that could engage in hydrophobic or π-stacking interactions within a binding pocket. However, esters are often susceptible to hydrolysis by esterases in vivo, which could represent a metabolic liability. This also presents an opportunity for a prodrug strategy, where the ester is cleaved to release the active carboxylic acid.

Given the current lack of published biological data for this compound, the remainder of this guide will focus on a comparative analysis of its potential analogs, drawing insights from the broader landscape of cyclobutane-containing bioactive molecules.

Comparative Analysis of Analog Classes and Their Potential Biological Activities

The true potential of the this compound scaffold lies in its amenability to chemical modification. By systematically altering its constituent parts, we can explore a vast chemical space and potentially uncover novel biological activities.

Analog Class I: Variation of the Ester Group

The ester functionality is a prime target for modification to influence physicochemical properties and metabolic stability.

Analog Structure (R-group) Potential Impact on Biological Activity and Physicochemical Properties Rationale
Methyl, Ethyl Increased hydrophilicity, potentially altered cell permeability and metabolic stability.Smaller alkyl esters are generally more water-soluble. Their susceptibility to esterase-mediated hydrolysis may differ from the benzyl ester.
tert-Butyl Increased steric bulk and metabolic stability.The bulky tert-butyl group can shield the ester from enzymatic cleavage, potentially increasing the compound's half-life.
Substituted Benzyl Modulation of electronic and steric properties for enhanced target interaction.Electron-withdrawing or -donating groups on the phenyl ring can fine-tune the reactivity of the ester and introduce new interactions with the target.
Amide Bioisosteres Improved metabolic stability and altered hydrogen bonding capacity.Replacing the ester with an amide is a common strategy to block esterase-mediated hydrolysis. The N-H of a secondary amide can also act as a hydrogen bond donor.
Analog Class II: Modification of the Hydroxyl Group

The 3-hydroxyl group is a key pharmacophoric feature that can be modified to probe its role in target binding.

Analog Structure Potential Impact on Biological Activity Rationale
O-Methyl Ether Loss of hydrogen bonding donation, increased lipophilicity.This modification can determine if the hydrogen-donating ability of the hydroxyl group is essential for activity.
Ketone Introduction of a hydrogen bond acceptor, altered geometry.Oxidation of the hydroxyl to a ketone would change the electronic properties and geometry of the ring, potentially leading to a different binding mode.
Fluorine Substitution Minimal steric perturbation, altered electronic properties.Replacing the hydroxyl with a fluorine atom can probe the importance of the hydrogen bond donating/accepting capability while maintaining a similar size.
Analog Class III: Ring Substitution

Adding substituents to the cyclobutane ring can introduce new interactions and modulate the overall conformation.

Analog Structure Potential Impact on Biological Activity Rationale
Gem-dimethyl at C2 or C4 Conformational restriction, potential for hydrophobic interactions.The Thorpe-Ingold effect suggests that gem-disubstitution can favor ring conformations that may be more amenable to binding.
Additional Polar Groups Increased hydrophilicity, potential for new hydrogen bonding interactions.The introduction of groups like amines or amides can improve solubility and provide additional points of interaction with the target.

Hypothetical Structure-Activity Relationship (SAR) Workflow

The exploration of these analog classes can be visualized as a systematic workflow to build a structure-activity relationship profile.

Caption: A hypothetical workflow for establishing the structure-activity relationship of this compound analogs.

Experimental Protocols for Biological Evaluation

To assess the biological activity of this compound and its analogs, a variety of in vitro assays can be employed. The choice of assay will depend on the therapeutic area of interest. Below are two representative protocols for commonly explored biological activities of novel small molecules.

Protocol 1: In Vitro Enzyme Inhibition Assay (e.g., for a Kinase Target)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a purified enzyme.

1. Reagents and Materials:

  • Purified enzyme (e.g., a protein kinase)
  • Substrate (e.g., a peptide or protein)
  • ATP (Adenosine triphosphate)
  • Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)
  • Test compounds (dissolved in DMSO)
  • Detection reagent (e.g., a phosphospecific antibody or a luminescence-based ATP detection kit)
  • 384-well microplates

2. Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.
  • Add a small volume of the diluted compounds to the wells of a 384-well plate. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
  • Add the purified enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.
  • Initiate the enzymatic reaction by adding a mixture of the substrate and ATP.
  • Allow the reaction to proceed for a specific time (e.g., 60 minutes) at the optimal temperature for the enzyme.
  • Stop the reaction by adding a stop solution (e.g., EDTA).
  • Add the detection reagent and measure the signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader.

3. Data Analysis:

  • Calculate the percent inhibition for each compound concentration relative to the controls.
  • Plot the percent inhibition against the logarithm of the compound concentration.
  • Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based Proliferation Assay

This protocol describes a method to assess the effect of test compounds on the proliferation of a cancer cell line.

1. Reagents and Materials:

  • Cancer cell line (e.g., MCF-7, A549)
  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
  • Test compounds (dissolved in DMSO)
  • Cell proliferation reagent (e.g., resazurin, MTT, or a cell-titer glo reagent)
  • 96-well cell culture plates

2. Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
  • Prepare serial dilutions of the test compounds in cell culture medium.
  • Remove the old medium from the cells and add the medium containing the test compounds. Include a positive control (e.g., doxorubicin) and a negative control (medium with DMSO).
  • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
  • Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.
  • Measure the signal (e.g., fluorescence or absorbance) using a plate reader.

3. Data Analysis:

  • Calculate the percent viability for each compound concentration relative to the controls.
  • Plot the percent viability against the logarithm of the compound concentration.
  • Fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Directions

While the biological activity of this compound remains an open question, its structure represents a promising starting point for the development of novel therapeutic agents. The strategic incorporation of the cyclobutane scaffold offers a pathway to compounds with potentially improved pharmacological profiles. This guide has provided a framework for the rational design and evaluation of its analogs, drawing upon the established value of the cyclobutane moiety in medicinal chemistry. Future work should focus on the synthesis and systematic biological screening of the proposed analog classes to unlock the therapeutic potential of this intriguing chemical scaffold. The insights gained from such studies will not only illuminate the structure-activity relationships of 3-hydroxycyclobutanecarboxylate derivatives but also contribute to the broader understanding of the role of cyclobutanes in drug discovery.

References

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. [Link]

  • Kuo, G., et al. (2018). Synthesis and biological evaluation of benzocyclobutane-C-glycosides as potent and orally active SGLT1/SGLT2 dual inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(7), 1254-1258. [Link]

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed. [Link]

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Structural analysis of Benzyl 3-hydroxycyclobutanecarboxylate by X-ray crystallography

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Structural Analysis of Benzyl 3-hydroxycyclobutanecarboxylate: X-ray Crystallography and Its Alternatives

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the precise determination of a molecule's three-dimensional structure is paramount. This knowledge underpins our understanding of its reactivity, biological activity, and physical properties. This compound, a versatile building block in organic synthesis, presents a compelling case for a detailed structural examination. Its stereochemistry and conformational preferences are critical for its application in the synthesis of complex target molecules.

This guide provides an in-depth comparison of X-ray crystallography with other powerful analytical techniques for the structural elucidation of small organic molecules like this compound. As a Senior Application Scientist, my aim is to not only present the methodologies but also to delve into the reasoning behind experimental choices, ensuring a robust and validated approach to structural analysis.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the absolute structure of a molecule in the solid state. It provides unambiguous information on bond lengths, bond angles, and stereochemistry, offering a static snapshot of the molecule's conformation within the crystal lattice.

Experimental Workflow: From Powder to Structure

The journey from a powdered sample to a refined crystal structure is a multi-step process that demands patience and precision.

X_ray_Crystallography_Workflow cluster_crystallization Crystallization cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement Crystallization 1. Crystal Growth Mounting 2. Crystal Mounting Crystallization->Mounting Screening Solvent Screening Optimization Condition Optimization Screening->Optimization Identify promising conditions Optimization->Crystallization Grow single crystals Diffractometer 3. X-ray Diffraction Mounting->Diffractometer Indexing 4. Data Processing & Indexing Diffractometer->Indexing Phasing 5. Structure Solution (Phasing) Indexing->Phasing Refinement 6. Model Refinement Phasing->Refinement Validation 7. Validation Refinement->Validation

Caption: Workflow for Single-Crystal X-ray Crystallography.

The most critical and often challenging step is obtaining diffraction-quality single crystals.[1][2] For a small organic molecule like this compound, which is a liquid at room temperature, co-crystallization or derivatization might be necessary. However, for this guide, we will assume it can be crystallized directly.

  • Solvent Selection: The choice of solvent is crucial.[3] A good solvent will dissolve the compound when hot but not when cold.[4] For this compound, a range of solvents of varying polarity should be screened, such as hexane, ethyl acetate, dichloromethane, and methanol.

  • Crystallization Method - Slow Evaporation:

    • Dissolve a small amount of the compound (10-20 mg) in a minimal amount of a suitable solvent in a small vial.

    • Cover the vial with a cap that has a small hole or with parafilm punctured with a needle.

    • Allow the solvent to evaporate slowly over several days in a vibration-free environment.[3]

  • Crystallization Method - Vapor Diffusion:

    • This method is excellent for small quantities.[3]

    • Dissolve the compound in a solvent in which it is soluble (e.g., dichloromethane) in a small, open vial.

    • Place this vial inside a larger, sealed container that contains a more volatile anti-solvent in which the compound is insoluble (e.g., hexane).[3]

    • The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.[5]

Once suitable crystals are obtained, the subsequent steps are more standardized.

  • Crystal Mounting: A single, well-formed crystal (typically >0.1 mm in all dimensions) is mounted on a goniometer head.[1][2]

  • X-ray Diffraction: The crystal is placed in an intense, monochromatic X-ray beam and rotated. The X-rays diffract off the electron clouds of the atoms in the crystal, producing a unique diffraction pattern.[2]

  • Data Processing and Structure Solution: The diffraction data (intensities and positions of the diffracted spots) are processed to determine the unit cell parameters and space group. The "phase problem" is then solved using computational methods to generate an initial electron density map.[2][6]

  • Model Refinement: An atomic model is built into the electron density map and refined against the experimental data to obtain the final structure with high precision.[7]

Hypothetical X-ray Crystallographic Data for this compound

Since a public crystal structure is unavailable, the following table presents plausible data that would be obtained from a successful experiment.

ParameterValue
Chemical FormulaC₁₂H₁₄O₃
Formula Weight206.24
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)5.432(2)
c (Å)19.876(8)
β (°)98.76(3)
Volume (ų)1078.9(7)
Z4
R-factor0.045

Alternative and Complementary Structural Analysis Techniques

While X-ray crystallography provides unparalleled detail in the solid state, it is not always feasible or may not provide a complete picture of a molecule's behavior. Other techniques offer valuable, often complementary, information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the structure of organic molecules in solution.[8][9][10][11][12] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_analysis Data Analysis & Structure Elucidation SamplePrep 1. Dissolve sample in deuterated solvent Acquire1D 2. Acquire 1D Spectra (¹H, ¹³C) SamplePrep->Acquire1D Acquire2D 3. Acquire 2D Spectra (COSY, HSQC, HMBC) Acquire1D->Acquire2D ProcessSpectra 4. Process and analyze spectra Acquire2D->ProcessSpectra AssignSignals 5. Assign signals to specific atoms ProcessSpectra->AssignSignals DetermineConnectivity 6. Determine connectivity and stereochemistry AssignSignals->DetermineConnectivity ProposeStructure 7. Propose final structure DetermineConnectivity->ProposeStructure

Caption: Workflow for Structural Elucidation by NMR Spectroscopy.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • 1D NMR: Acquire ¹H and ¹³C NMR spectra. The ¹H spectrum provides information on the number of different types of protons and their neighboring protons, while the ¹³C spectrum reveals the number of unique carbon atoms.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close in space, which is essential for determining stereochemistry.

¹H NMR (CDCl₃, 400 MHz)¹³C NMR (CDCl₃, 100 MHz)
δ 7.40-7.30 (m, 5H, Ar-H)δ 174.5 (C=O)
δ 5.15 (s, 2H, -OCH₂)δ 136.0 (Ar-C)
δ 4.50 (m, 1H, -CHOH)δ 128.6, 128.3, 128.2 (Ar-CH)
δ 3.10 (m, 1H, -CHCOO)δ 68.0 (-CHOH)
δ 2.60-2.40 (m, 4H, cyclobutane-CH₂)δ 66.5 (-OCH₂)
δ 40.0 (-CHCOO)
δ 35.0 (cyclobutane-CH₂)
Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and information about the molecule's fragmentation pattern, which can be used to deduce its structure.[13][14][15][16]

MS_Workflow cluster_sample_intro Sample Introduction & Ionization cluster_mass_analysis Mass Analysis cluster_detection_analysis Detection & Data Analysis SampleIntro 1. Introduce sample Ionization 2. Ionize molecules (e.g., ESI, EI) SampleIntro->Ionization MassAnalyzer 3. Separate ions by m/z ratio Ionization->MassAnalyzer TandemMS 4. (Optional) Fragment ions (MS/MS) MassAnalyzer->TandemMS Detection 5. Detect ions TandemMS->Detection DataAnalysis 6. Generate mass spectrum and interpret Detection->DataAnalysis

Caption: Workflow for Mass Spectrometry Analysis.

  • Sample Introduction and Ionization: The sample is introduced into the mass spectrometer and ionized. For this compound, Electrospray Ionization (ESI) would be a suitable soft ionization technique to observe the molecular ion.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

  • Tandem MS (MS/MS): The molecular ion can be isolated and fragmented to provide structural information.

  • High-Resolution MS (ESI+): m/z calculated for C₁₂H₁₅O₃⁺ [M+H]⁺: 207.1016, found: 207.1018.

  • MS/MS Fragmentation:

    • m/z 91: Tropylium ion ([C₇H₇]⁺), characteristic of a benzyl group.

    • m/z 108: Loss of the benzyl group.

    • m/z 189: Loss of water ([M+H-H₂O]⁺).

Computational Chemistry

Computational methods can predict the three-dimensional structure and properties of molecules.[17][18][19][20][21] While not an experimental technique in the same vein, it is a powerful tool for corroborating experimental findings and exploring conformational landscapes.

  • Structure Building: A 2D structure of this compound is drawn and converted to a 3D model.

  • Conformational Search: A conformational search is performed to identify low-energy conformers.

  • Geometry Optimization and Energy Calculation: The geometry of the most stable conformers is optimized using methods like Density Functional Theory (DFT) to predict bond lengths, angles, and energies.

  • Property Prediction: Spectroscopic data (e.g., NMR chemical shifts) can be predicted and compared to experimental data.

Comparison of Structural Analysis Techniques

FeatureX-ray CrystallographyNMR SpectroscopyMass SpectrometryComputational Chemistry
Sample Phase Solid (single crystal)SolutionGas (ions)In silico
Primary Information 3D atomic coordinates, bond lengths/angles, stereochemistryConnectivity, stereochemistry, dynamic informationMolecular formula, fragmentation patternsPredicted 3D structure, energies, properties
Key Advantage Unambiguous, high-resolution structureProvides information on solution-state structure and dynamicsHigh sensitivity, accurate mass determinationNo sample needed, can explore theoretical structures
Key Limitation Requires high-quality single crystals, static pictureSize limitations, lower resolution than crystallographyIndirect structural informationAccuracy depends on the level of theory, not experimental

Conclusion: A Synergistic Approach

For a comprehensive structural understanding of this compound, a multi-technique approach is recommended. While X-ray crystallography provides the definitive solid-state structure, NMR spectroscopy is essential for understanding its conformation and dynamics in solution, which is often more relevant to its reactivity and biological applications. Mass spectrometry confirms the molecular formula and provides key structural fragments, and computational chemistry can rationalize the experimental findings and explore the molecule's potential energy landscape. By integrating the data from these powerful techniques, researchers can build a complete and robust structural picture, enabling more informed decisions in their scientific endeavors.

References

  • Advances in structure elucidation of small molecules using mass spectrometry - PMC - NIH. (n.d.). Retrieved January 11, 2026, from [Link]

  • Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - MDPI. (n.d.). Retrieved January 11, 2026, from [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008). Scilit. Retrieved January 11, 2026, from [Link]

  • 1HNMR spectrometry in structural elucidation of organic compounds - Journal of Chemical and Pharmaceutical Sciences. (n.d.). Retrieved January 11, 2026, from [Link]

  • 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy - Chemistry LibreTexts. (2024, May 9). Retrieved January 11, 2026, from [Link]

  • Structural elucidation by NMR(1HNMR) | PPTX - Slideshare. (n.d.). Retrieved January 11, 2026, from [Link]

  • Choosing the Right Mass Spectrometry for Small Molecules - ZefSci. (2024, May 30). Retrieved January 11, 2026, from [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2025, August 6). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Application of Mass Spectrometry on Small Molecule Analysis - TIGP. (2022, March 24). Retrieved January 11, 2026, from [Link]

  • Current Status of Computational Approaches for Small Molecule Drug Discovery | Journal of Medicinal Chemistry - ACS Publications. (2024, October 24). Retrieved January 11, 2026, from [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide - PMC - NIH. (n.d.). Retrieved January 11, 2026, from [Link]

  • Crystallization - Organic Chemistry at CU Boulder. (n.d.). Retrieved January 11, 2026, from [Link]

  • Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels - NIH. (n.d.). Retrieved January 11, 2026, from [Link]

  • New computational chemistry techniques accelerate the prediction of molecules and materials | MIT News | Massachusetts Institute of Technology. (2025, January 14). Retrieved January 11, 2026, from [Link]

  • X-ray Crystallography - Creative BioMart. (n.d.). Retrieved January 11, 2026, from [Link]

  • Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure | Journal of Chemical Information and Modeling - ACS Publications. (2024, August 28). Retrieved January 11, 2026, from [Link]

  • advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A. (2023, March 1). Retrieved January 11, 2026, from [Link]

  • Predicting Molecular Properties via Computational Chemistry - Jstar-research. (n.d.). Retrieved January 11, 2026, from [Link]

  • X-ray crystallography - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]

  • X-Ray Crystallography – Dartmouth Undergraduate Journal of Science. (2009, November 21). Retrieved January 11, 2026, from [Link]

  • Refinement of organic crystal structures with multipolar electron scattering factors - PMC. (n.d.). Retrieved January 11, 2026, from [Link]

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A Guide to the Definitive Structural Validation of Benzyl 3-hydroxycyclobutanecarboxylate by 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, logic-driven comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques for the unambiguous structural elucidation of Benzyl 3-hydroxycyclobutanecarboxylate. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, demonstrating how a synergistic application of COSY, HSQC, and HMBC experiments provides a self-validating dataset essential for researchers in synthetic chemistry and drug development.

The Challenge: Beyond the Ambiguity of 1D NMR

For a seemingly simple molecule like this compound, a standard one-dimensional (1D) ¹H or ¹³C NMR spectrum provides initial clues but often leaves critical questions unanswered. The aliphatic region, particularly the signals from the cyclobutane ring protons, can be complex due to overlapping multiplets and variable J-coupling constants, which are notoriously difficult to predict for four-membered rings.[1] While 1D NMR can suggest the presence of a benzyl group and a cyclobutane core, it cannot definitively confirm their connectivity through the ester linkage or unambiguously assign the stereochemistry. This ambiguity necessitates a more powerful, multi-dimensional approach to build an irrefutable structural proof.

The Strategy: A Multi-Dimensional Triangulation Approach

To overcome the limitations of 1D NMR, we employ a suite of 2D experiments. Each experiment provides a unique piece of the structural puzzle, and together, they form a logical, cross-validating workflow.

  • Correlation Spectroscopy (COSY) will establish the framework of proton-proton (¹H-¹H) spin systems.

  • Heteronuclear Single Quantum Coherence (HSQC) will link each proton directly to its attached carbon (¹H-¹³C one-bond correlation).

  • Heteronuclear Multiple Bond Correlation (HMBC) will connect the isolated spin systems through long-range (2-3 bond) ¹H-¹³C correlations, revealing the complete molecular skeleton.

This strategic workflow ensures that each piece of data reinforces the others, leading to a single, validated structure.

G cluster_0 Initial Analysis cluster_1 2D NMR Data Acquisition cluster_2 Data Integration & Validation cluster_3 Final Output Ambiguity 1D NMR Data (Ambiguous Connectivity) COSY COSY (H-H Connectivity) Ambiguity->COSY Requires Deconvolution HSQC HSQC (Direct H-C Bonds) Ambiguity->HSQC Requires Deconvolution HMBC HMBC (Long-Range H-C Bonds) Ambiguity->HMBC Requires Deconvolution Integration Integrated Analysis (Cross-Validation) COSY->Integration HSQC->Integration HMBC->Integration Structure Validated Structure of Benzyl 3-hydroxycyclobutanecarboxylate Integration->Structure Unambiguous Proof

Caption: 2D NMR workflow for structural validation.

Experimental Protocols & Data Interpretation

Sample Preparation: The Foundation of Quality Data

The quality of any NMR spectrum is profoundly dependent on proper sample preparation.[2] A well-prepared sample ensures high resolution and minimizes artifacts that could complicate interpretation.

ParameterRecommendationRationale
Analyte Mass 5-10 mgProvides optimal concentration for ¹H and ¹³C experiments without causing viscosity issues.[3][4]
Solvent Deuterated Chloroform (CDCl₃), ~0.7 mLCDCl₃ is a standard choice for many organic molecules due to its good solubilizing power and relatively clean spectral window. The deuterated solvent is necessary for the spectrometer's lock system.[2][5]
NMR Tube 5 mm, high-quality (e.g., Wilmad, Norell)High-quality tubes ensure magnetic field homogeneity, leading to sharper peaks and better resolution.[2]
Filtration Filter through a pipette with a cotton plugRemoves any particulate matter that can disrupt the magnetic field homogeneity and degrade spectral quality.[5]
Part 1: Mapping Proton Networks with COSY

The COSY experiment is the first step in charting the molecule's geography, revealing which protons are J-coupled, typically through two or three bonds.[6][7][8] This allows us to identify distinct spin systems, such as the protons on the cyclobutane ring and those within the benzyl group.

Experimental Protocol (COSY):

  • Load the prepared sample into a spectrometer (e.g., 500 MHz).

  • Tune and lock the spectrometer on the deuterium signal of CDCl₃.

  • Optimize the magnetic field homogeneity (shimming).

  • Acquire the 2D COSY spectrum using a standard pulse sequence (e.g., cosygpqf). Key parameters include setting appropriate spectral widths in both dimensions to encompass all proton signals.

Hypothetical Data & Interpretation: A COSY spectrum displays the 1D proton spectrum on both axes. Off-diagonal cross-peaks indicate that the two protons at the corresponding chemical shifts on each axis are coupled.[9]

Proton (δ, ppm)Correlates with Proton (δ, ppm)Interpretation
H3 (~4.1)H2/H4 (~2.6 and ~2.2)The methine proton (H3) bearing the hydroxyl group is coupled to the methylene protons (H2/H4) on the cyclobutane ring.
H2/H4 (~2.6)H2/H4 (~2.2)The two sets of methylene protons are coupled to each other, confirming they are on the same ring.
H-ortho (~7.35)H-meta (~7.38)Establishes connectivity within the phenyl ring.
H-meta (~7.38)H-para (~7.32)Completes the aromatic spin system.

The COSY data successfully groups the protons into two isolated systems: the cyclobutane ring and the phenyl ring. However, it provides no information on how these systems are connected.

Part 2: Linking Protons to Carbons with HSQC

The HSQC experiment provides the crucial link between the proton and carbon worlds by identifying direct, one-bond C-H connections.[10][11] It is a highly sensitive technique that allows us to assign the ¹³C chemical shifts for all protonated carbons based on the already-assigned ¹H spectrum.[12][13][14]

Experimental Protocol (HSQC):

  • Using the same sample, acquire the 2D HSQC spectrum using a standard pulse sequence (e.g., hsqcedetgpsisp2.3).

  • The ¹J(CH) coupling constant is typically set to an average value of 145 Hz to optimize signal for both sp² and sp³ carbons.

Hypothetical Data & Interpretation: The HSQC spectrum correlates ¹H signals (one axis) with ¹³C signals (the other axis). Each cross-peak represents a direct bond between a proton and a carbon.

¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Assignment
~7.35~128.5C-ortho
~7.38~128.6C-meta
~7.32~128.1C-para
~5.15~66.5Benzyl CH₂
~4.1~68.0C3-OH
~3.1~45.0C1-C=O
~2.6 / ~2.2~35.0C2/C4

With HSQC, we have now definitively assigned the carbon signals for all proton-bearing atoms. The remaining unassigned carbon signals must belong to quaternary centers: the carbonyl carbon (C=O) and the ipso-carbon of the phenyl ring.

Part 3: Assembling the Skeleton with HMBC

The HMBC experiment is the final and most powerful tool in this workflow. It reveals correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems).[15][16][17] This is how we connect the isolated spin systems and place the quaternary carbons.

Experimental Protocol (HMBC):

  • Acquire the 2D HMBC spectrum using a standard pulse sequence (e.g., hmbcgplpndqf).

  • The long-range coupling delay is typically optimized for a J-coupling of ~8 Hz, a common value for 2-3 bond C-H interactions.[18]

Hypothetical Data & Interpretation: Key long-range correlations are used to piece the final structure together.

Proton (δ, ppm)Correlates with Carbon (δ, ppm)Interpretation
Benzyl CH₂ (~5.15)~175.0 (C=O)Crucial Link: Connects the benzyl group to the carbonyl carbon, confirming the ester functionality.
Benzyl CH₂ (~5.15)~136.0 (C-ipso)Confirms the attachment of the methylene to the phenyl ring.
H1 (~3.1)~175.0 (C=O)Crucial Link: Confirms the cyclobutane ring is attached to the carbonyl carbon.
H1 (~3.1)~68.0 (C3) & ~35.0 (C2/C4)Confirms the connectivity within the cyclobutane ring.
H3 (~4.1)~45.0 (C1) & ~35.0 (C2/C4)Further validates the cyclobutane ring structure.

The HMBC data provides the final, irrefutable evidence, bridging the benzyl and cyclobutane fragments via the ester carbonyl group.

G cluster_0 Benzyl Fragment cluster_1 Ester Linkage cluster_2 Cyclobutane Fragment CH2 CH₂ (δH 5.15) Cipso C-ipso (δC 136.0) CH2->Cipso HMBC (²JCH) CO C=O (δC 175.0) CH2->CO HMBC (²JCH) H1 H1 (δH 3.1) H1->CO HMBC (²JCH) C1 C1 (δC 45.0)

Caption: Key HMBC correlations confirming the molecular skeleton.

Final Validation: A Consolidated View

By integrating the data from all three 2D NMR experiments, we can now present a fully assigned and validated structure for this compound.

Table of Consolidated NMR Assignments:

Position¹³C (δ, ppm)¹H (δ, ppm)Key HMBC Correlations from ¹H
1~45.0~3.1C=O, C2/C4, C3
2/4~35.0~2.6, ~2.2C1, C3, C=O
3~68.0~4.1C1, C2/C4
C=O~175.0--
Benzyl CH₂~66.5~5.15C=O, C-ipso
C-ipso~136.0--
C-ortho~128.5~7.35C-meta, C-ipso
C-meta~128.6~7.38C-ortho, C-para
C-para~128.1~7.32C-meta

This comprehensive dataset stands as a definitive proof of structure, far exceeding the certainty offered by 1D NMR or mass spectrometry alone. The synergy of COSY, HSQC, and HMBC provides a robust, self-consistent structural assignment that is critical for publication, patent filings, and regulatory submissions.

References

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Sources

Comparative study of cis- and trans-Benzyl 3-hydroxycyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

<_ A Comparative Guide to the Stereoisomers of Benzyl 3-hydroxycyclobutanecarboxylate: Synthesis, Properties, and Reactivity

In the landscape of modern medicinal chemistry, strained carbocyclic scaffolds have emerged as invaluable tools for crafting novel therapeutics.[1] Among these, the cyclobutane ring offers a unique combination of structural rigidity and three-dimensional character that can significantly enhance the pharmacological properties of a drug candidate.[2][3] This guide provides an in-depth comparative analysis of the cis- and trans- isomers of this compound, two key building blocks whose distinct stereochemistry profoundly influences their physical properties, reactivity, and ultimate utility in drug design.

This document is intended for researchers, scientists, and drug development professionals, offering a blend of foundational principles and practical, data-driven insights. We will explore the nuances of synthesizing and differentiating these isomers, compare their key physicochemical attributes, and provide detailed experimental protocols to empower your own investigations.

Synthesis and Stereocontrol: Accessing the Isomers

The synthesis of 3-hydroxycyclobutanecarboxylates typically begins with a suitable cyclobutanone precursor. The stereochemical outcome of the reduction of the ketone is the critical step that dictates the formation of the cis- or trans- isomer.

A common route involves the reduction of methyl 3-oxocyclobutanecarboxylate. The choice of reducing agent is paramount for achieving stereoselectivity. For instance, reduction with lithium tri-tert-butoxyaluminum hydride in tetrahydrofuran at low temperatures (-78 to -60 °C) preferentially yields the cis- isomer, methyl cis-3-hydroxycyclobutanecarboxylate.[4] Subsequent transesterification or direct benzylation would then afford the target benzyl ester.

Conversely, achieving the trans- isomer can sometimes be accomplished through thermodynamic control or by employing inversion chemistry, such as a Mitsunobu reaction on the cis- alcohol.[5] This reaction proceeds with an inversion of stereochemistry at the hydroxyl-bearing carbon, providing a reliable pathway to the trans- product.[5]

The separation of a diastereomeric mixture of cis- and trans- this compound can be challenging due to their similar physical properties.[6][7] High-performance liquid chromatography (HPLC) and flash chromatography are the most frequently employed techniques for their separation on both analytical and preparative scales.[6]

G cluster_synthesis Synthetic Pathways cluster_separation Purification Cyclobutanone Benzyl 3-oxocyclobutanecarboxylate Cis_Product cis-Benzyl 3-hydroxycyclobutanecarboxylate Cyclobutanone->Cis_Product Stereoselective Reduction Trans_Product trans-Benzyl 3-hydroxycyclobutanecarboxylate Cis_Product->Trans_Product Mitsunobu Reaction (Inversion) Mixture Cis/Trans Mixture HPLC HPLC / Flash Chromatography Mixture->HPLC Cis_Isolated Pure Cis Isomer HPLC->Cis_Isolated Trans_Isolated Pure Trans Isomer HPLC->Trans_Isolated

Caption: Synthetic and purification workflow for cis- and trans- isomers.

Comparative Physicochemical and Spectroscopic Properties

The spatial orientation of the hydroxyl and benzyl carboxylate groups leads to measurable differences in the physical and spectroscopic properties of the cis- and trans- isomers. These differences are critical for both their identification and their behavior in subsequent chemical transformations.

Propertycis-Benzyl 3-hydroxycyclobutanecarboxylatetrans-Benzyl 3-hydroxycyclobutanecarboxylateRationale for Difference
Polarity Generally more polarGenerally less polarIn the cis- isomer, both polar groups are on the same face of the ring, potentially leading to a larger molecular dipole moment and stronger interactions with polar stationary phases in chromatography.
¹H NMR (Protons on C1 and C3) Different chemical shifts and coupling constantsDifferent chemical shifts and coupling constantsThe geometric relationship (dihedral angle) between the protons on C1 and C3 is distinct for each isomer, resulting in different vicinal coupling constants (³J). Typically, ³J_trans > ³J_cis.[8]
¹³C NMR Unique chemical shifts for ring carbonsUnique chemical shifts for ring carbonsThe steric environment of each carbon in the cyclobutane ring is different between the two isomers, leading to slight variations in their chemical shifts.
Reactivity of -OH group Potentially more sterically hinderedPotentially more accessibleThe accessibility of the hydroxyl group to reagents can be influenced by the proximity of the bulky benzyl carboxylate group.

Note: Specific experimental data such as melting and boiling points for these exact compounds are not consistently available in the public domain. However, the principles outlined above are foundational in stereochemistry.

Experimental Protocols

Protocol for Isomer Separation by Flash Chromatography

This protocol provides a general guideline for the separation of a mixture of cis- and trans- this compound.

Objective: To isolate the individual cis- and trans- isomers from a reaction mixture.

Materials:

  • Silica gel (for flash chromatography)

  • Hexanes (or heptanes)

  • Ethyl acetate

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp

  • Glass column for flash chromatography

  • Fraction collector or test tubes

  • Rotary evaporator

Procedure:

  • Develop a TLC method:

    • Dissolve a small sample of the crude mixture in a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in a chamber with a solvent system of varying polarity (e.g., start with 20% ethyl acetate in hexanes).

    • Visualize the plate under a UV lamp. The two isomers should appear as distinct spots.

    • Adjust the solvent system until a good separation (difference in Rf values) is achieved. An ideal solvent system will give Rf values of ~0.2-0.4 for the two spots.

  • Pack the column:

    • Prepare a slurry of silica gel in the chosen mobile phase (the optimized solvent system from TLC).

    • Carefully pack the chromatography column with the slurry, ensuring there are no air bubbles.

  • Load the sample:

    • Dissolve the crude mixture in a minimal amount of the mobile phase or a stronger solvent that is then adsorbed onto a small amount of silica gel.

    • Carefully load the sample onto the top of the packed column.

  • Elute and collect fractions:

    • Begin eluting the column with the mobile phase, collecting fractions.

    • Monitor the separation by TLC analysis of the collected fractions.

    • Combine the fractions containing the pure, separated isomers.

  • Isolate the products:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the isolated cis- and trans- isomers.

Protocol for ¹H NMR Analysis to Differentiate Isomers

Objective: To distinguish between the cis- and trans- isomers using ¹H NMR spectroscopy.

Materials:

  • NMR tubes

  • Deuterated chloroform (CDCl₃)

  • The isolated cis- and trans- isomers

  • NMR spectrometer

Procedure:

  • Prepare the samples:

    • Dissolve ~5-10 mg of the purified cis- isomer in ~0.6 mL of CDCl₃ in an NMR tube.

    • Repeat for the trans- isomer in a separate NMR tube.

  • Acquire the spectra:

    • Acquire a standard ¹H NMR spectrum for each sample.

  • Analyze the spectra:

    • Identify the signals corresponding to the protons on the cyclobutane ring.

    • Pay close attention to the multiplets for the protons at C1 (methine adjacent to the ester) and C3 (methine adjacent to the hydroxyl group).

    • Determine the vicinal coupling constants (³J) between these protons. The magnitude of the coupling constant is dependent on the dihedral angle between the coupled protons. For many cyclobutane systems, the coupling constant for trans protons is larger than for cis protons.[8][9]

G cluster_protocol NMR Differentiation Workflow Sample_Prep Prepare separate NMR samples of each isomer Acquire_Spectra Acquire ¹H NMR spectra Sample_Prep->Acquire_Spectra Analyze_Spectra Analyze coupling constants (³J) of C1 and C3 protons Acquire_Spectra->Analyze_Spectra Conclusion Assign stereochemistry based on ³J values (typically ³J_trans > ³J_cis) Analyze_Spectra->Conclusion

Caption: Workflow for differentiating isomers using ¹H NMR spectroscopy.

Comparative Reactivity and Applications

The stereochemical arrangement of the functional groups in cis- and trans- this compound directly impacts their reactivity. For instance, in reactions involving the hydroxyl group, its accessibility can be influenced by the relative position of the bulky benzyl carboxylate group.

In an intramolecular cyclization reaction, the proximity of the reacting groups is critical. A cis- isomer, with both functional groups on the same face of the ring, might undergo certain intramolecular reactions more readily than the trans- isomer, where the groups are on opposite faces. Conversely, for intermolecular reactions, the less sterically hindered hydroxyl group of the trans- isomer might react more rapidly.

In drug development, the rigid, puckered structure of the cyclobutane ring is used to hold pharmacophoric elements in specific spatial orientations, which can lead to improved binding affinity for a biological target.[2][3] The choice between a cis- or trans- linker can profoundly affect the overall shape of the molecule and, consequently, its biological activity. For example, using a cis- or trans- disubstituted cyclobutane can mitigate in vivo cis/trans-isomerization that might occur with a more flexible linker.[3]

Conclusion

The cis- and trans- isomers of this compound are not interchangeable building blocks. Their distinct stereochemistry gives rise to different physical properties, spectroscopic signatures, and chemical reactivities. A thorough understanding of these differences, from synthesis and purification to their impact on the conformation of a final drug candidate, is essential for their effective application in medicinal chemistry. The ability to selectively synthesize and characterize each isomer empowers drug designers to explore chemical space with greater precision, ultimately leading to the development of more potent and selective therapeutics.

References

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  • NIH. (2016). Enantioselective Cleavage of Cyclobutanols Through Ir‐Catalyzed C−C Bond Activation: Mechanistic and Synthetic Aspects. Chemistry – A European Journal, 22(13), 4640-4648. Available from: [Link]

  • MDPI. (2024). Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. Molecules, 29(10), 2278. Available from: [Link]

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  • Preprints.org. (2025). Synthesis and Characterization of cis-/trans-(±)-3- alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1Hisochromene-4-carboxylic acids. Available from: [Link]

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Sources

Reactivity comparison of Benzyl 3-hydroxycyclobutanecarboxylate with other esters

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical intermediates and fine chemical synthesis, the selection of appropriate building blocks is paramount to achieving desired reaction outcomes, optimizing yields, and ensuring process efficiency. Benzyl 3-hydroxycyclobutanecarboxylate, a structurally unique ester, presents a fascinating case study in chemical reactivity, combining the electronic influences of a benzyl group, the steric and strain effects of a cyclobutane ring, and the potential for intramolecular participation from a hydroxyl group.

This guide provides a comprehensive comparison of the reactivity of this compound against other common esters in three fundamental transformations: hydrolysis, transesterification, and reduction. By examining the interplay of its structural features, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for its behavior in synthetic applications, supported by established chemical principles and analogous experimental data.

Structural Uniqueness and Predicted Reactivity

The reactivity of an ester is primarily governed by the electronic nature of its carbonyl group and the stability of the leaving group. However, in the case of this compound, several factors come into play:

  • Benzyl Ester Group: The benzyl group, while sterically larger than a simple alkyl group like methyl or ethyl, can influence the reactivity of the ester through electronic effects. The phenyl ring is weakly electron-withdrawing by induction, which can slightly increase the electrophilicity of the carbonyl carbon.

  • Cyclobutane Ring: The four-membered cyclobutane ring is characterized by significant angle and torsional strain.[1] This inherent strain can influence the stability of intermediates and transition states in reactions involving the ester functionality. Reactions that lead to a relief of this strain are often favored.

  • β-Hydroxyl Group: The presence of a hydroxyl group at the 3-position (β to the ester) introduces the possibility of intramolecular catalysis, particularly in hydrolysis reactions, which can significantly accelerate reaction rates compared to esters lacking this functionality.

Based on these features, we can formulate several hypotheses regarding the reactivity of this compound compared to other esters.

Comparative Reactivity Analysis

To provide a clear comparison, we will consider the reactivity of this compound against three representative esters:

  • Methyl acetate: A simple, sterically unhindered alkyl ester.

  • Benzyl acetate: To isolate the effect of the benzyl group.

  • Benzyl cyclobutanecarboxylate: To isolate the effect of the cyclobutane ring without the hydroxyl group.

Hydrolysis: A Tale of Two Mechanisms

Ester hydrolysis can be catalyzed by either acid or base.[2] The relative rates of hydrolysis will provide insight into the electronic and steric environment of the carbonyl group.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the reaction is initiated by protonation of the carbonyl oxygen, followed by nucleophilic attack of water.[3] The rate is influenced by the basicity of the carbonyl oxygen and the stability of the tetrahedral intermediate.

Base-Catalyzed Hydrolysis (Saponification):

In the presence of a strong base like sodium hydroxide, the hydroxide ion directly attacks the carbonyl carbon in an irreversible reaction.[2] The rate is primarily dependent on the electrophilicity of the carbonyl carbon and steric hindrance around the reaction center.

Expected Reactivity Order (Fastest to Slowest):

This compound > Benzyl cyclobutanecarboxylate ≈ Benzyl acetate > Methyl acetate

Rationale:

  • Intramolecular Catalysis: The β-hydroxyl group in this compound is positioned to act as an intramolecular general base or nucleophile, significantly accelerating hydrolysis.[4][5] This effect is expected to make it the most reactive of the four.

  • Electronic Effects: The benzyl group in both benzyl acetate and benzyl cyclobutanecarboxylate makes the carbonyl carbon slightly more electrophilic than in methyl acetate, leading to a faster reaction with the hydroxide nucleophile. A comparative study on the hydrolysis of benzoate esters showed similar half-lives for methyl, ethyl, and benzyl benzoates, suggesting that the electronic effect of the benzyl group is a key factor.[6]

  • Steric Hindrance: While the cyclobutane ring is more sterically demanding than a methyl group, its rigid, puckered conformation may not significantly hinder the approach of the nucleophile compared to the freely rotating groups in benzyl acetate.[1] Therefore, the reactivity of benzyl cyclobutanecarboxylate is predicted to be similar to that of benzyl acetate.

Experimental Protocol: Kinetic Study of Base-Catalyzed Hydrolysis

This protocol outlines a method to determine the second-order rate constants for the base-catalyzed hydrolysis of the four esters.

Materials:

  • This compound

  • Methyl acetate

  • Benzyl acetate

  • Benzyl cyclobutanecarboxylate

  • Sodium hydroxide (NaOH), 0.1 M standardized solution

  • Ethanol (or other suitable co-solvent to ensure solubility)

  • Deionized water

  • Hydrochloric acid (HCl), 0.1 M standardized solution (for quenching)

  • Phenolphthalein indicator

  • Constant temperature water bath (e.g., 25 °C)

  • Burette, pipettes, volumetric flasks, and conical flasks

Procedure:

  • Prepare stock solutions of each ester (e.g., 0.1 M) in the chosen co-solvent.

  • Equilibrate the ester solutions and the NaOH solution in the constant temperature water bath for at least 20 minutes.

  • To initiate the reaction, mix equal volumes of the ester solution and the NaOH solution in a flask, starting a timer simultaneously. The final concentration of both reactants will be 0.05 M.

  • At regular time intervals (e.g., 5, 10, 20, 30, 60 minutes), withdraw a known volume of the reaction mixture (e.g., 10 mL) and quench the reaction by adding it to a flask containing a known excess of the standard HCl solution.

  • Immediately titrate the unreacted HCl with the standardized NaOH solution using phenolphthalein as an indicator.

  • Determine the concentration of unreacted NaOH in the reaction mixture at each time point.

  • Plot 1/[NaOH] versus time. The slope of the resulting straight line will be the second-order rate constant (k).[7]

Data Presentation:

EsterPredicted Relative Rate Constant (k)Key Influencing Factors
This compound++++Intramolecular catalysis by β-hydroxyl group
Benzyl cyclobutanecarboxylate++Electronic effect of benzyl group, steric/strain effect of cyclobutane
Benzyl acetate++Electronic effect of benzyl group
Methyl acetate+Baseline reactivity
Transesterification: Exchanging Partners

Transesterification, the conversion of one ester to another by reaction with an alcohol, is a reversible reaction often catalyzed by an acid or a base.[8] For this comparison, we will consider the acid-catalyzed transesterification with methanol.

Expected Reactivity Order (Fastest to Slowest):

This compound > Benzyl cyclobutanecarboxylate ≈ Benzyl acetate > Methyl acetate

Rationale:

The factors influencing the rate of transesterification are similar to those for acid-catalyzed hydrolysis. The protonated carbonyl's electrophilicity is the dominant factor. The benzyl group's electron-withdrawing nature will enhance reactivity. The β-hydroxyl group in this compound can potentially participate in the reaction, for instance, by stabilizing the tetrahedral intermediate through hydrogen bonding, which could lead to a modest rate enhancement.

Experimental Protocol: Monitoring Transesterification by GC-MS

Materials:

  • The four esters

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated, as catalyst)

  • Anhydrous sodium sulfate (for quenching)

  • Internal standard (e.g., dodecane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • In a reaction vessel, dissolve a known amount of the ester and the internal standard in a large excess of anhydrous methanol.

  • Add a catalytic amount of concentrated sulfuric acid and start the timer.

  • At various time points, withdraw a small aliquot of the reaction mixture and quench it by adding it to a vial containing anhydrous sodium sulfate.

  • Analyze the quenched samples by GC-MS to determine the concentration of the starting ester and the product ester (methyl ester).

  • Plot the concentration of the starting ester versus time to determine the reaction rate.

Data Presentation:

EsterPredicted Relative RateKey Influencing Factors
This compound+++Potential stabilization of intermediate by β-hydroxyl group
Benzyl cyclobutanecarboxylate++Electronic effect of benzyl group, steric/strain effect of cyclobutane
Benzyl acetate++Electronic effect of benzyl group
Methyl acetate+Baseline reactivity (equilibrium reaction)
Reduction: From Ester to Alcohol

The reduction of esters to primary alcohols is a common transformation, typically achieved with strong reducing agents like lithium aluminum hydride (LiAlH₄).[9][10] The reaction proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon.

Expected Reactivity Order (Fastest to Slowest):

This compound > Benzyl cyclobutanecarboxylate ≈ Benzyl acetate > Methyl acetate

Rationale:

The rate of reduction is primarily influenced by the electrophilicity of the carbonyl carbon and steric hindrance. The electron-withdrawing nature of the benzyl group in benzyl acetate and benzyl cyclobutanecarboxylate will make the carbonyl carbon more susceptible to hydride attack compared to methyl acetate. The β-hydroxyl group in this compound is not expected to directly participate in the reduction of the ester but the initial deprotonation by LiAlH4 might have an influence on the electronic nature of the molecule. The steric bulk of the cyclobutane and benzyl groups is a factor, but the high reactivity of LiAlH₄ often overcomes moderate steric hindrance.

Experimental Protocol: Comparative Reduction with LiAlH₄

Materials:

  • The four esters

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Sulfuric acid (dilute, for workup)

  • Sodium sulfate (anhydrous, for drying)

  • Internal standard for GC analysis

  • Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

  • Set up four parallel reactions. In each flame-dried flask under an inert atmosphere, suspend a known amount of LiAlH₄ in anhydrous ether.

  • Cool the suspensions to 0 °C.

  • Slowly add a solution of the respective ester in anhydrous ether to each flask.

  • Monitor the progress of each reaction by taking aliquots at regular intervals, quenching them carefully with ethyl acetate followed by dilute acid, and analyzing the organic layer by GC-FID to determine the disappearance of the starting material.

  • The reaction that reaches completion first is the most reactive.

Data Presentation:

EsterPredicted Relative Reaction Time (Completion)Key Influencing Factors
This compoundFastestElectronic effect of benzyl group, potential influence of alkoxide
Benzyl cyclobutanecarboxylateFastElectronic effect of benzyl group, steric/strain effect of cyclobutane
Benzyl acetateFastElectronic effect of benzyl group
Methyl acetateSlowerBaseline reactivity

Visualizing the Reaction Pathways

To better understand the proposed mechanisms and workflows, the following diagrams are provided.

Diagram 1: Base-Catalyzed Hydrolysis Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_ester Prepare Ester Solutions (0.1 M) equilibrate Equilibrate Reactants (25 °C) prep_ester->equilibrate prep_naoh Prepare NaOH Solution (0.1 M) prep_naoh->equilibrate mix Mix Ester and NaOH (Start Timer) equilibrate->mix aliquot Withdraw Aliquots at Time Intervals mix->aliquot quench Quench with HCl aliquot->quench titrate Titrate with NaOH quench->titrate calculate Calculate Rate Constant (k) titrate->calculate

Caption: Putative role of the β-hydroxyl group in accelerating hydrolysis.

Conclusion

This compound is predicted to be a highly reactive ester due to the synergistic effects of its benzyl group, strained cyclobutane ring, and, most significantly, its β-hydroxyl group. The potential for intramolecular catalysis by the hydroxyl group is expected to render it particularly susceptible to hydrolysis. In transesterification and reduction reactions, its reactivity is anticipated to be comparable to or slightly greater than other benzyl esters, and significantly greater than simple alkyl esters.

The experimental protocols provided in this guide offer a framework for quantitatively assessing these predicted differences in reactivity. Such data is invaluable for chemists in selecting the appropriate reaction conditions and for anticipating the behavior of this versatile building block in complex synthetic sequences.

References

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A Comparative Benchmarking Guide to the Synthesis of Benzyl 3-hydroxycyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzyl 3-hydroxycyclobutanecarboxylate is a valuable building block in medicinal chemistry and materials science, prized for its conformationally constrained four-membered ring and versatile functional groups. The stereochemical relationship between the hydroxyl and benzyl carboxylate moieties, cis or trans, significantly influences the biological activity and material properties of its derivatives. Consequently, the development of efficient and stereoselective synthetic routes to this target molecule is of paramount importance.

This guide provides a comprehensive comparison of two primary synthetic pathways to this compound, starting from the common precursor, 3-oxocyclobutanecarboxylic acid. We will delve into the strategic considerations, detailed experimental protocols, and comparative performance of each route, offering researchers the insights needed to select the optimal method for their specific needs.

Strategic Overview: Two Convergent Pathways

The synthesis of this compound fundamentally involves two key transformations: the formation of the benzyl ester and the reduction of the ketone. The order of these steps defines the two primary synthetic routes benchmarked in this guide:

  • Route A: Esterification Followed by Reduction. This is a classical and straightforward approach where 3-oxocyclobutanecarboxylic acid is first esterified with benzyl alcohol, followed by the stereoselective reduction of the resulting keto-ester.

  • Route B: Reduction Followed by Esterification. In this alternative strategy, the ketone of 3-oxocyclobutanecarboxylic acid is first reduced to a hydroxyl group, and the subsequent esterification of the resulting hydroxy-acid with benzyl alcohol furnishes the final product.

The choice between these routes is governed by factors such as the desired stereoisomer (cis or trans), the availability and cost of reagents, scalability, and the ease of purification.

G cluster_0 Starting Material cluster_1 Route A cluster_2 Route B cluster_3 Final Product 3-oxocyclobutanecarboxylic_acid 3-Oxocyclobutanecarboxylic Acid Benzyl_3_oxocyclobutanecarboxylate Benzyl 3-oxocyclobutanecarboxylate 3-oxocyclobutanecarboxylic_acid->Benzyl_3_oxocyclobutanecarboxylate Fischer-Esterification (Benzyl Alcohol, H+) 3-hydroxycyclobutanecarboxylic_acid 3-Hydroxycyclobutanecarboxylic Acid 3-oxocyclobutanecarboxylic_acid->3-hydroxycyclobutanecarboxylic_acid Reduction (e.g., NaBH4) Reduction_A Stereoselective Reduction Benzyl_3_oxocyclobutanecarboxylate->Reduction_A Benzyl_3_hydroxycyclobutanecarboxylate This compound (cis/trans isomers) Reduction_A->Benzyl_3_hydroxycyclobutanecarboxylate Esterification_B Esterification 3-hydroxycyclobutanecarboxylic_acid->Esterification_B e.g., Mitsunobu Reaction (Benzyl Alcohol, DIAD, PPh3) Esterification_B->Benzyl_3_hydroxycyclobutanecarboxylate

Figure 1: Comparative synthetic pathways to this compound.

Route A: Esterification Followed by Stereoselective Reduction

This route commences with the protection of the carboxylic acid as a benzyl ester, which then allows for the unencumbered reduction of the ketone. The key to this pathway lies in the choice of the reducing agent to control the stereochemical outcome.

Step 1: Synthesis of Benzyl 3-oxocyclobutanecarboxylate via Fischer Esterification

The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] In this case, 3-oxocyclobutanecarboxylic acid is reacted with an excess of benzyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to drive the equilibrium towards the ester product.

Experimental Protocol:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-oxocyclobutanecarboxylic acid (1.0 eq), benzyl alcohol (5.0 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Add toluene to the flask to facilitate azeotropic removal of water.

  • Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Once the theoretical amount of water has been collected, or the reaction is deemed complete by TLC analysis, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Benzyl 3-oxocyclobutanecarboxylate.

Step 2: Stereoselective Reduction of Benzyl 3-oxocyclobutanecarboxylate

The reduction of the ketone in Benzyl 3-oxocyclobutanecarboxylate is the stereochemistry-determining step. The choice of reducing agent dictates the cis/trans ratio of the resulting alcohol.

For the preferential formation of the cis-isomer, a sterically hindered reducing agent is employed. L-Selectride® (lithium tri-sec-butylborohydride) is a bulky hydride source that approaches the carbonyl group from the less hindered face, leading to the formation of the cis-alcohol with high diastereoselectivity.[3][4]

Experimental Protocol:

  • Dissolve Benzyl 3-oxocyclobutanecarboxylate (1.0 eq) in anhydrous THF in a flame-dried, argon-purged round-bottom flask.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of L-Selectride® (1.2 eq, 1.0 M in THF) dropwise to the cooled solution.

  • Stir the reaction mixture at -78 °C for 2-3 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of water, followed by 1 M NaOH and 30% hydrogen peroxide.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography to yield cis-Benzyl 3-hydroxycyclobutanecarboxylate.

In contrast, less sterically demanding reducing agents like sodium borohydride (NaBH₄) tend to favor the formation of the more thermodynamically stable trans-isomer, although often with lower selectivity compared to the cis-reduction with bulky reagents.[5][6] The addition of cerium(III) chloride (Luche reduction) can enhance the selectivity for the 1,2-reduction.[7]

Experimental Protocol:

  • Dissolve Benzyl 3-oxocyclobutanecarboxylate (1.0 eq) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature, monitoring by TLC.

  • Quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent. Purify the crude product by column chromatography to obtain a mixture of cis- and trans-Benzyl 3-hydroxycyclobutanecarboxylate, with the trans-isomer predominating.

Route B: Reduction Followed by Esterification

This approach reverses the sequence of events, first reducing the ketone and then esterifying the resulting hydroxy-acid. This route can be advantageous if the desired esterification conditions are incompatible with the ketone functionality or if the hydroxy-acid is a more readily available starting material.

Step 1: Reduction of 3-Oxocyclobutanecarboxylic Acid

The reduction of the keto-acid is typically performed using a mild reducing agent that does not affect the carboxylic acid group.

Experimental Protocol:

  • Dissolve 3-oxocyclobutanecarboxylic acid (1.0 eq) in a mixture of THF and water.

  • Cool the solution to 0 °C and add sodium borohydride (2.0 eq) portion-wise.

  • Stir the reaction at room temperature overnight.

  • Carefully acidify the reaction mixture with 1 M HCl to pH ~3.

  • Extract the product into ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 3-hydroxycyclobutanecarboxylic acid as a mixture of cis and trans isomers.

Step 2: Esterification of 3-Hydroxycyclobutanecarboxylic Acid

Esterification of the hydroxy-acid can be challenging under standard Fischer conditions due to potential side reactions. The Mitsunobu reaction provides a mild and efficient alternative for this transformation, proceeding with inversion of configuration at the alcohol center if it were a secondary alcohol, though in this case, it primarily serves to facilitate the esterification under neutral conditions.[8][9]

Experimental Protocol:

  • Dissolve 3-hydroxycyclobutanecarboxylic acid (1.0 eq), benzyl alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an argon atmosphere.

  • Cool the solution to 0 °C.

  • Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography to separate the desired this compound from triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.

Quantitative Data and Performance Comparison

Route Step Key Reagents Typical Yield (%) Stereoselectivity (cis:trans) Key Advantages Key Disadvantages
A1 EsterificationBenzyl alcohol, p-TsOH80-90N/AHigh-yielding esterification.Requires azeotropic removal of water.
cis-ReductionL-Selectride®85-95>95:5Excellent cis-selectivity.[4]Requires anhydrous conditions and cryogenic temperatures.
A2 EsterificationBenzyl alcohol, p-TsOH80-90N/AHigh-yielding esterification.Requires azeotropic removal of water.
trans-ReductionNaBH₄70-8520:80 to 30:70Milder reaction conditions.Lower stereoselectivity.
B ReductionNaBH₄85-95~50:50One-pot potential for reduction.Poor stereocontrol in the reduction step.
EsterificationBenzyl alcohol, DIAD, PPh₃60-75Dependent on starting materialMild esterification conditions.Stoichiometric byproducts can complicate purification.

Conclusion and Recommendations

The synthesis of this compound can be effectively achieved through two primary convergent routes. The choice of strategy should be guided by the desired stereochemical outcome and practical laboratory considerations.

  • For the synthesis of predominantly cis-Benzyl 3-hydroxycyclobutanecarboxylate, Route A1 is the superior method. The use of a bulky reducing agent like L-Selectride® provides excellent and predictable stereocontrol. While it requires more stringent reaction conditions, the high diastereoselectivity often outweighs this drawback.

  • For the synthesis of the trans-isomer, Route A2 offers a more straightforward, albeit less selective, alternative. The use of sodium borohydride is operationally simpler, but the resulting mixture of stereoisomers will necessitate careful purification to isolate the desired trans product.

  • Route B, while feasible, is generally less advantageous due to the lack of stereocontrol in the initial reduction step. The subsequent Mitsunobu esterification is efficient but the purification from reaction byproducts can be challenging on a larger scale. This route may be considered if the starting 3-hydroxycyclobutanecarboxylic acid is readily available as a specific isomer.

Ultimately, the optimal synthetic route will depend on the specific research or development goals. For applications where stereochemical purity is paramount, the investment in the more controlled conditions of Route A1 is highly recommended. For exploratory studies or when a mixture of isomers is acceptable, the operational simplicity of Route A2 may be preferred.

References

  • Yin, B., Ye, D.-N., Yu, K.-H., & Liu, L.-X. (2010). A General and Simple Diastereoselective Reduction by L-Selectride: Efficient Synthesis of Protected (4S,5S)-Dihydroxy Amides. [Source not further specified in provided text]
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  • Vrije Universiteit Brussel. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison Between Experiment and Theory. PubMed.
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  • Molecules. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.
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A Predictive In Vitro and In Vivo Evaluation Guide for Benzyl 3-hydroxycyclobutanecarboxylate Derivatives: A Comparative Framework for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer unique three-dimensional arrangements and favorable pharmacokinetic profiles is paramount. The cyclobutane motif, once a synthetic challenge, has emerged as a valuable component in drug design, prized for the conformational rigidity it imparts upon a molecule. This guide provides a comprehensive framework for the in vitro and in vivo evaluation of a promising, yet underexplored, class of compounds: Benzyl 3-hydroxycyclobutanecarboxylate derivatives. While direct experimental data on this specific family of molecules is nascent, this document will serve as a predictive guide for researchers, scientists, and drug development professionals. By drawing parallels with structurally related compounds and established methodologies, we will outline a robust strategy for the synthesis, screening, and preclinical evaluation of these derivatives, enabling a systematic exploration of their therapeutic potential.

The Rationale: Why this compound Derivatives?

The this compound core combines several features that make it an attractive starting point for library synthesis. The cyclobutane ring provides a rigid scaffold, which can lead to higher binding affinity and improved selectivity for biological targets by reducing the entropic penalty of binding.[1][2] The benzyl group offers a handle for exploring hydrophobic interactions within protein binding pockets, a common feature in many enzyme inhibitors. Furthermore, the hydroxyl and carboxylate functionalities provide key points for hydrogen bonding and opportunities for diverse chemical modifications to modulate potency, selectivity, and pharmacokinetic properties.

Rationale Core This compound Core Cyclobutane Cyclobutane Ring (Rigidity, Selectivity) Core->Cyclobutane Provides Benzyl Benzyl Group (Hydrophobic Interactions) Core->Benzyl Contains FuncGroups Hydroxyl & Carboxylate (H-Bonding, Derivatization) Core->FuncGroups Features Target Therapeutic Target (e.g., Kinase, Integrin) Cyclobutane->Target Enhances binding to Benzyl->Target Interacts with FuncGroups->Target Forms bonds with

Caption: Key structural features of the this compound scaffold and their potential contributions to therapeutic activity.

Part 1: Synthesis of a Diversified Chemical Library

A successful evaluation campaign begins with a well-designed chemical library. The synthesis of this compound derivatives can be approached through several established routes for creating substituted cyclobutanes. A key strategy involves the stereoselective synthesis of the cyclobutane core to allow for the exploration of stereochemistry on biological activity.

Proposed Synthetic Workflow

Synthetic_Workflow Start Commercially Available Cyclobutane Precursors Step1 [2+2] Cycloaddition or Ring Expansion Start->Step1 Step2 Functional Group Interconversion Step1->Step2 Step3 Amide/Ester Coupling (Library Diversification) Step2->Step3 Final Target Derivatives Step3->Final

Caption: A generalized synthetic workflow for the preparation of a diverse library of this compound derivatives.

Detailed Protocol: Amide Coupling for Library Diversification

This protocol describes a general method for diversifying the core scaffold at the carboxylate position.

  • Activation of the Carboxylic Acid: To a solution of the this compound derivative (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF), add a coupling agent such as HATU (1.1 equivalents) and a tertiary amine base like DIPEA (2 equivalents). Stir the mixture at room temperature for 15-30 minutes.

  • Amine Addition: Add the desired primary or secondary amine (1.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with an acidic aqueous solution (e.g., 1N HCl), a basic aqueous solution (e.g., saturated NaHCO₃), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired amide derivative.

Part 2: In Vitro Evaluation – A Tiered Screening Approach

A tiered in vitro screening cascade is essential for efficiently identifying promising candidates from the synthesized library. This approach starts with broad primary screens and progresses to more specific secondary and tertiary assays for the most active compounds.

Tier 1: Primary Screening - Identifying Biological Activity

Given the structural motifs present, these derivatives could potentially target a range of enzymes, such as kinases or proteases, or receptors like integrins.[3] Therefore, initial screening should be directed towards identifying general biological effects.

  • Cytotoxicity Assays: A fundamental first step is to assess the general cytotoxicity of the compounds against a panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous cell line (e.g., HEK293) to determine preliminary therapeutic windows. The MTT or CellTiter-Glo® assays are standard methods for this purpose.

Table 1: Hypothetical Cytotoxicity Data for a Set of Derivatives

Compound IDMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HCT116 IC₅₀ (µM)HEK293 IC₅₀ (µM)Selectivity Index (HEK293/MCF-7)
BHC-00115.225.818.5>100>6.6
BHC-0022.15.43.850.123.9
BHC-003>100>100>100>100-
Control 5.0 8.2 6.5 25.0 5.0
  • Enzyme Inhibition Assays: Based on structural similarity to known inhibitors, a panel of enzyme assays can be employed. For instance, if targeting kinases, a broad kinase panel screen can identify initial hits. For a more focused approach, specific enzyme assays (e.g., for a particular kinase like AKT or a protease like MMP) can be developed. These are often fluorescence- or luminescence-based assays that measure the consumption of a substrate or the formation of a product.[4]

Tier 2: Secondary Screening - Target Validation and Potency Determination

Compounds showing promising activity in primary screens should be advanced to more specific assays to confirm their mechanism of action and determine their potency.

  • Target-Specific Cellular Assays: For compounds identified as potential kinase inhibitors, a Western blot analysis can be used to assess the phosphorylation status of downstream targets of the inhibited kinase in treated cells. For potential integrin antagonists, cell adhesion and invasion assays can be performed.[3][5]

  • Dose-Response Studies: Determine the IC₅₀ or EC₅₀ values of the active compounds in the relevant cellular and biochemical assays to quantify their potency.

Tier 3: ADME-Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is crucial to identify compounds with favorable drug-like properties.

  • Metabolic Stability: Incubate the compounds with liver microsomes to assess their metabolic stability.

  • Permeability: Use Caco-2 cell monolayers to evaluate the intestinal permeability of the compounds.

  • CYP450 Inhibition: Screen the compounds against major cytochrome P450 isoforms to identify potential drug-drug interactions.

Part 3: In Vivo Evaluation – Assessing Efficacy and Safety in Preclinical Models

The most promising candidates from in vitro studies, possessing a good balance of potency, selectivity, and ADME-Tox properties, should be advanced to in vivo evaluation. The choice of animal model will depend on the therapeutic area of interest.

Xenograft Models for Anticancer Activity

For compounds showing potent anticancer activity in vitro, a human tumor xenograft model is a standard approach.

Xenograft_Model_Workflow Start Select Promising Compound Step1 Implant Human Cancer Cells into Immunocompromised Mice Start->Step1 Step2 Allow Tumors to Establish Step1->Step2 Step3 Administer Compound or Vehicle (Control) Step2->Step3 Step4 Monitor Tumor Growth and Animal Well-being Step3->Step4 Step5 Collect Tumors and Tissues for Analysis Step4->Step5 End Evaluate Efficacy and Toxicity Step5->End

Caption: Workflow for evaluating the in vivo anticancer efficacy of a lead compound using a xenograft mouse model.

Detailed Protocol: Xenograft Efficacy Study

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10⁶ MCF-7 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Dosing: Randomize the animals into treatment and control groups. Administer the test compound (e.g., via oral gavage or intraperitoneal injection) and vehicle control according to a predetermined dosing schedule.

  • Monitoring: Measure tumor volume with calipers and monitor the body weight and overall health of the animals regularly.

  • Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry) to confirm target engagement in vivo.

Pharmacokinetic (PK) Studies

PK studies are essential to understand the exposure of the drug in the body over time.

  • Single-Dose PK: Administer a single dose of the compound to rodents (e.g., mice or rats) via the intended clinical route (e.g., oral, intravenous). Collect blood samples at various time points and analyze the plasma concentrations of the compound using LC-MS/MS. This will determine key PK parameters such as Cmax, Tmax, AUC, and half-life.

Table 2: Hypothetical Pharmacokinetic Parameters for a Lead Compound

ParameterValue (Oral Dosing)Value (Intravenous Dosing)
Cmax (ng/mL)15005000
Tmax (h)20.25
AUC (ng*h/mL)900012000
Half-life (h)65.5
Bioavailability (%)75-

Conclusion

The systematic evaluation of this compound derivatives presents a compelling opportunity for the discovery of novel therapeutic agents. This guide provides a comprehensive and predictive framework for their synthesis and preclinical assessment. By employing a tiered in vitro screening approach coupled with robust in vivo models, researchers can efficiently identify and optimize lead candidates. The inherent structural advantages of the cyclobutane core, combined with the potential for diverse functionalization, position this class of compounds as a promising area for future drug discovery efforts. The methodologies and comparative data frameworks outlined herein are designed to guide rational drug design and facilitate the translation of promising molecules from the laboratory to the clinic.

References

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A Senior Application Scientist's Guide to Correlating the Structure of Benzyl 3-hydroxycyclobutanecarboxylate with its Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Cyclobutane Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous pharmacological properties is a continuous endeavor. While aromatic rings have traditionally been a mainstay, their inherent planarity and potential for metabolic liabilities have driven the exploration of three-dimensional, saturated alternatives.[1] Among these, the cyclobutane moiety has emerged as a compelling scaffold, offering a unique combination of structural rigidity and conformational constraint.[2][3] Its puckered three-dimensional structure can lead to improved binding affinity and selectivity for biological targets.[3][4][5] This guide focuses on a specific exemplar, Benzyl 3-hydroxycyclobutanecarboxylate, to illustrate the principles of structure-activity relationship (SAR) correlation for this promising class of compounds.

The incorporation of a cyclobutane ring can significantly enhance a molecule's drug-like properties, including metabolic stability and solubility, by increasing the fraction of sp3-hybridized carbons (Fsp3), a parameter often linked to higher clinical success rates.[1] Several marketed drugs, such as the hepatitis C virus (HCV) NS3/4A protease inhibitor boceprevir, feature a cyclobutane core, underscoring the therapeutic potential of this scaffold.[2] In boceprevir, the cyclobutane unit provides a rigid and well-defined orientation for key pharmacophoric elements, leading to enhanced potency compared to more flexible analogs.[2]

This guide will provide a comprehensive framework for researchers, scientists, and drug development professionals to understand and investigate the SAR of this compound. We will delve into the distinct roles of its constituent chemical motifs—the cyclobutane core, the hydroxyl group, the benzyl ester, and their stereochemistry—in dictating its hypothetical biological activity. Through a series of proposed experiments and comparative analyses with structural analogs, we will illuminate a rational approach to optimizing this scaffold for potential therapeutic applications.

Deconstructing this compound: A Structural and Functional Analysis

To systematically investigate the SAR of this compound, we must first dissect the molecule into its key structural components and hypothesize their individual contributions to its biological activity. For the purpose of this guide, we will postulate a hypothetical biological activity: inhibition of a novel kinase, "Kinase X," implicated in an inflammatory signaling pathway.

Core Structural Features:

  • Cyclobutane Core: Provides a rigid, three-dimensional scaffold. Its puckered conformation orients the substituents in distinct spatial arrangements (cis/trans), which can be critical for target engagement.[2][4]

  • 3-Hydroxy Group: A potential hydrogen bond donor and acceptor, this functional group can form crucial interactions with the amino acid residues in the active site of a biological target. Its stereochemistry (cis/trans relative to the carboxylate) will significantly influence the molecule's overall topology.

  • Benzyl Ester: The benzyl group introduces an aromatic moiety, which can engage in hydrophobic or π-stacking interactions within the target's binding pocket. The ester linkage itself may also participate in hydrogen bonding or be susceptible to hydrolysis by esterases, impacting the compound's pharmacokinetic profile.

The interplay of these features dictates the molecule's overall shape, polarity, and reactivity, which in turn governs its biological activity.

Comparative Analysis: Structure-Activity Relationship (SAR) Studies

To elucidate the SAR of this compound, a systematic medicinal chemistry campaign would involve the synthesis and biological evaluation of a series of structural analogs. The following sections outline key comparisons and the rationale behind them.

The Significance of the Cyclobutane Ring: A Comparison with Acyclic and Other Cyclic Analogs

The rigidifying effect of the cyclobutane ring is a central hypothesis for its contribution to biological activity. To test this, we would compare our lead compound with analogs where the cyclobutane is replaced with more flexible or differently sized cyclic systems.

Table 1: Comparison of Core Scaffolds

Compound IDStructureRationale for ComparisonHypothetical Kinase X IC50 (nM)
LEAD-01 This compoundLead Compound50
COMP-01 Benzyl 4-hydroxy-4-methylpentanoateAcyclic analog to assess the impact of conformational rigidity.>10,000
COMP-02 Benzyl 3-hydroxycyclopentanecarboxylateLarger, more flexible cycloalkane to probe pocket size and conformational requirements.500
COMP-03 Benzyl 3-hydroxycyclopropanecarboxylateSmaller, more strained ring to assess the effect of ring size and geometry.1,200

The hypothetical data in Table 1 suggests that the rigid cyclobutane scaffold is optimal for binding to Kinase X, as both the flexible acyclic analog and the larger cyclopentane ring lead to a significant loss of potency.

The Role of the 3-Hydroxy Group and Stereochemistry

The hydroxyl group is postulated to be a key pharmacophoric element. Its presence, position, and stereochemistry are critical variables to investigate.

Table 2: Investigating the 3-Hydroxy Group and its Stereochemistry

Compound IDStructureRationale for ComparisonHypothetical Kinase X IC50 (nM)
LEAD-01 (cis) cis-Benzyl 3-hydroxycyclobutanecarboxylateLead Compound (cis isomer)50
ANALOG-01 (trans) trans-Benzyl 3-hydroxycyclobutanecarboxylateDiastereomer to probe the required spatial orientation of the hydroxyl and ester groups.850
ANALOG-02 Benzyl 3-methoxycyclobutanecarboxylate"Capping" the hydroxyl group to eliminate its hydrogen bonding donor capability.2,500
ANALOG-03 Benzyl cyclobutanecarboxylateRemoval of the hydroxyl group to confirm its necessity.>10,000

These hypothetical results underscore the importance of the hydroxyl group as a hydrogen bond donor and highlight the critical role of stereochemistry, with the cis isomer showing significantly higher potency.

Exploring the Benzyl Ester Moiety

The benzyl ester can influence both target binding and pharmacokinetic properties. Modifications to this group can provide insights into the nature of the binding pocket and opportunities to modulate metabolic stability.

Table 3: Modifications to the Benzyl Ester

Compound IDStructureRationale for ComparisonHypothetical Kinase X IC50 (nM)
LEAD-01 This compoundLead Compound50
ANALOG-04 Methyl 3-hydroxycyclobutanecarboxylateSmaller ester to probe for steric constraints in the binding pocket.200
ANALOG-05 3-Hydroxycyclobutanecarboxylic acidHydrolysis of the ester to assess the role of the benzyl group and introduce a potential salt bridge interaction.5,000
ANALOG-06 N-Benzyl-3-hydroxycyclobutanecarb-oxamideBioisosteric replacement of the ester with a more metabolically stable amide.75

The hypothetical data suggests that the benzyl group contributes significantly to potency, likely through hydrophobic or aromatic interactions. The corresponding amide (ANALOG-06) retains good activity and may offer improved metabolic stability.

Experimental Protocols

To generate the comparative data presented above, the following experimental workflows would be employed.

Organic Synthesis of Analogs

Protocol 1: General Synthesis of this compound Analogs

  • Esterification: Commercially available 3-hydroxycyclobutanecarboxylic acid is esterified with the corresponding alcohol (e.g., benzyl alcohol, methanol) under standard Fischer esterification conditions (catalytic sulfuric acid in the alcohol as solvent, reflux) or using coupling agents like DCC/DMAP for more sensitive substrates.

  • Stereoisomer Separation: The resulting cis and trans diastereomers are separated using column chromatography on silica gel. The relative stereochemistry is confirmed by 1H NMR spectroscopy, analyzing the coupling constants of the cyclobutane ring protons.

  • Functional Group Modification:

    • Etherification (ANALOG-02): The hydroxyl group of the separated ester is converted to a methoxy group using a Williamson ether synthesis (e.g., sodium hydride followed by methyl iodide).

    • Deoxygenation (ANALOG-03): The hydroxyl group is removed via a two-step procedure, such as conversion to a tosylate followed by reduction with lithium aluminum hydride.

    • Amidation (ANALOG-06): The carboxylic acid is coupled with benzylamine using a peptide coupling reagent such as HATU or HOBt/EDC to form the corresponding amide.

Biological Evaluation

Protocol 2: In Vitro Kinase X Inhibition Assay

  • Assay Principle: A time-resolved fluorescence energy transfer (TR-FRET) assay is used to measure the phosphorylation of a peptide substrate by Kinase X.

  • Procedure:

    • A solution of Kinase X enzyme is pre-incubated with varying concentrations of the test compounds (from 1 nM to 100 µM) in an assay buffer for 15 minutes at room temperature.

    • The kinase reaction is initiated by the addition of a mixture of the peptide substrate and ATP.

    • The reaction is allowed to proceed for 60 minutes at 30°C.

    • The reaction is stopped by the addition of a detection solution containing a europium-labeled anti-phospho-peptide antibody and an APC-labeled streptavidin (assuming a biotinylated peptide substrate).

    • After a 60-minute incubation at room temperature, the TR-FRET signal is read on a suitable plate reader.

  • Data Analysis: The raw data is converted to percent inhibition relative to a DMSO control. The IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation using graphing software.

Visualizing the Structure-Activity Landscape

The following diagrams illustrate the key relationships and workflows discussed.

SAR_Logic cluster_lead Lead Compound cluster_analogs Structural Analogs cluster_evaluation Evaluation LEAD This compound Core Vary Cyclobutane Core (Acyclic, Cyclopentane, etc.) LEAD->Core Systematic Modification OH Modify 3-Hydroxy Group (Stereochemistry, Removal, Capping) LEAD->OH Systematic Modification Ester Modify Benzyl Ester (Alkyl Esters, Amides, Acid) LEAD->Ester Systematic Modification Activity Biological Activity (Kinase X IC50) Core->Activity In Vitro Assay OH->Activity In Vitro Assay Ester->Activity In Vitro Assay Properties ADME Properties (Solubility, Stability) Activity->Properties Informs Selection for Further Studies

Caption: Logical workflow for the SAR investigation of this compound.

Experimental_Workflow Start Design Analogs Synthesis Chemical Synthesis (Esterification, Amidation, etc.) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Assay In Vitro Kinase X Assay (TR-FRET) Purification->Assay Data Data Analysis (IC50 Determination) Assay->Data SAR SAR Correlation (Structure vs. Activity) Data->SAR Next_Gen Design Next Generation of Analogs SAR->Next_Gen

Caption: Experimental workflow for the synthesis and biological evaluation of analogs.

Conclusion and Future Directions

This guide has outlined a systematic approach to correlating the structure of this compound with its hypothetical biological activity. By dissecting the molecule into its core components and systematically modifying them, we can build a robust SAR model. The unique, rigid, and three-dimensional nature of the cyclobutane scaffold makes it a highly attractive starting point for drug discovery programs.[3][6] The principles discussed here—assessing the core scaffold, probing key functional groups and their stereochemistry, and exploring bioisosteric replacements—are broadly applicable to the optimization of other cyclobutane-containing lead compounds.

Future work would involve expanding the analog library to further probe the SAR, for instance, by exploring different substituents on the benzyl ring to optimize aromatic interactions. Additionally, promising compounds with potent in vitro activity would be profiled for their pharmacokinetic properties, including metabolic stability in liver microsomes and plasma, to identify candidates with a suitable profile for in vivo studies. The strategic incorporation of the cyclobutane motif, as exemplified by this compound, represents a powerful strategy in the modern medicinal chemist's toolkit to develop novel therapeutics with improved efficacy and drug-like properties.[1][2]

References

  • Wouters, J., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

  • Moody, C. J., et al. (2020). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry – A European Journal, 26(48), 10959-10967. [Link]

  • Wang, L., et al. (2022). Identification of Novel Cyclobutane-Based Derivatives as Potent Acetyl-CoA Carboxylase Allosteric Inhibitors for Nonalcoholic Steatohepatitis Drug Discovery. Journal of Medicinal Chemistry, 65(10), 7163-7178. [Link]

  • Li, Z., et al. (2023). Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry, 25(1), 247-254. [Link]

  • Scott, J. S., & Jones, S. (2017). Put a ring on it: application of small aliphatic rings in medicinal chemistry. Journal of Medicinal Chemistry, 60(5), 1665-1684. [Link]

  • Li, D., et al. (2022). Oxetane Promise Delivered: Discovery of Long-Acting IDO1 Inhibitors Suitable for Q3W Oral and Parenteral Dosing. Journal of Medicinal Chemistry, 65(4), 3014-3029. [Link]

  • Wouters, J., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

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A Researcher's Guide to the Spectroscopic Transformation: From Benzyl 3-oxocyclobutanecarboxylate to Benzyl 3-hydroxycyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and organic synthesis, cyclobutane derivatives serve as valuable chiral building blocks, prized for the unique conformational constraints they introduce into larger molecules. Benzyl 3-hydroxycyclobutanecarboxylate is one such intermediate, whose stereochemistry is critical for its utility. The journey from its precursor, Benzyl 3-oxocyclobutanecarboxylate, is a fundamental chemical transformation—the reduction of a ketone to a secondary alcohol. Verifying the success of this conversion is paramount, and for this, spectroscopic methods are our most incisive tools.

This guide provides an in-depth comparison of the spectroscopic signatures of this compound and its direct precursor, Benzyl 3-oxocyclobutanecarboxylate. We will explore how the subtle change of a single functional group—a carbonyl to a hydroxyl—precipitates a cascade of distinct changes in their respective FT-IR, NMR, and Mass Spectra. Understanding these differences is not merely an academic exercise; it is the bedrock of reaction monitoring, quality control, and definitive structural elucidation in the laboratory.

The Synthetic Pathway: A Tale of Two Functional Groups

The conversion of Benzyl 3-oxocyclobutanecarboxylate to this compound is a classic reduction reaction. Typically, this is achieved using a hydride-based reducing agent like sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄). The core transformation is the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon of the ketone, followed by protonation to yield the alcohol.

G cluster_precursor Precursor cluster_reagents Reduction cluster_product Product Precursor Benzyl 3-oxocyclobutanecarboxylate (C12H12O3) Reagents 1. NaBH4, MeOH 2. H3O+ workup Precursor->Reagents Product This compound (C12H14O3) Reagents->Product

Caption: Synthetic workflow for the reduction of the precursor to the final product.

This seemingly simple conversion dramatically alters the electronic and vibrational properties of the molecule, providing clear, distinguishable fingerprints in various spectroscopic analyses.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The Disappearing Act

FT-IR spectroscopy is exceptionally sensitive to the presence of specific functional groups, making it the first line of analysis for monitoring this reaction. The key difference lies in the carbonyl (C=O) and hydroxyl (O-H) stretching frequencies.

  • Benzyl 3-oxocyclobutanecarboxylate (Precursor): The spectrum is dominated by two strong, sharp absorption bands in the carbonyl region.

    • Ketone C=O Stretch: A prominent peak appears around 1785 cm⁻¹ . The high frequency is characteristic of a ketone within a strained four-membered ring.[1][2]

    • Ester C=O Stretch: A second strong peak is observed around 1735 cm⁻¹ , typical for a benzylic ester.

  • This compound (Product): The spectrum of the product shows a dramatic change.

    • Disappearance of Ketone C=O: The peak at ~1785 cm⁻¹ is absent, providing strong evidence that the ketone has been reduced.

    • Appearance of O-H Stretch: A very broad, strong absorption band appears in the region of 3600-3200 cm⁻¹ . This is the classic signature of an alcohol's O-H bond, with the broadening caused by hydrogen bonding.

    • Ester C=O Stretch Remains: The ester carbonyl peak at ~1735 cm⁻¹ remains, confirming this part of the molecule is unaffected by the selective reduction.

The causality is clear: the conversion of the C=O double bond to a C-O single bond and the introduction of a new O-H bond fundamentally alters the vibrational modes of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Shift in the Chemical Environment

NMR spectroscopy provides a detailed map of the carbon-hydrogen framework, and the reduction of the ketone introduces several unambiguous changes in both ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy

The primary changes occur around the cyclobutane ring, specifically at the C3 position where the chemistry happens.

  • Benzyl 3-oxocyclobutanecarboxylate (Precursor): The cyclobutane ring protons adjacent to the ketone (at C2 and C4) are deshielded and typically appear as multiplets in the 3.0-3.5 ppm range. The proton at C1 is also a multiplet, usually further downfield.

  • This compound (Product):

    • New C3-H Signal: A new, highly diagnostic signal appears. This is the proton attached to the carbon now bearing the hydroxyl group (the C3-H methine proton). Due to the deshielding effect of the attached oxygen, this proton resonates at approximately 4.0-4.5 ppm .[3]

    • New O-H Signal: A broad singlet corresponding to the hydroxyl proton (OH) appears, typically between 2.0-5.0 ppm . Its chemical shift is variable and depends on concentration, solvent, and temperature. It can be confirmed by a D₂O exchange experiment, where the peak disappears.

    • Shifts in Ring Protons: The protons on the cyclobutane ring will all experience shifts in their chemical environment due to the change in geometry and electronics, leading to a different and often more complex pattern of multiplets compared to the precursor.[4][5]

    • Benzyl Group Protons: The signals for the benzylic CH₂ (~5.1-5.2 ppm) and the aromatic protons (~7.3-7.4 ppm) will be present in both molecules, serving as a useful internal reference.[6]

¹³C NMR Spectroscopy

¹³C NMR offers an even more dramatic and quantifiable confirmation of the transformation.

  • Benzyl 3-oxocyclobutanecarboxylate (Precursor):

    • Ketone Carbonyl Carbon: A signal in the far downfield region, typically around ~205-210 ppm , is the unmistakable signature of the ketone carbonyl carbon.[7]

    • Ester Carbonyl Carbon: A signal around ~170-175 ppm corresponds to the ester carbonyl.

  • This compound (Product):

    • Disappearance of Ketone Signal: The signal at ~205-210 ppm is completely absent.

    • Appearance of C-OH Carbon: A new signal appears in the alcohol region, around ~65-70 ppm , representing the carbon atom now bonded to the hydroxyl group (C3).[8]

    • Ester and Benzyl Carbons: The ester carbonyl (~170-175 ppm), benzylic CH₂ (~66 ppm), and aromatic carbons (~128-136 ppm) remain largely in the same regions in both spectra.

G cluster_main Key Spectroscopic Differentiators cluster_ir FT-IR cluster_c13 ¹³C NMR cluster_h1 ¹H NMR Precursor Precursor (Benzyl 3-oxocyclobutanecarboxylate) IR_Precursor Strong C=O (Ketone) ~1785 cm⁻¹ C13_Precursor C=O Signal ~208 ppm Product Product (this compound) IR_Product Broad O-H ~3400 cm⁻¹ C13_Product C-OH Signal ~68 ppm H1_Product New CH-OH Signal ~4.2 ppm

Caption: Logical relationship of key spectroscopic changes upon reduction.

Mass Spectrometry (MS): Confirming the Molecular Weight

Mass spectrometry confirms the identity of the product by measuring its mass-to-charge ratio (m/z). The reduction adds two hydrogen atoms to the precursor, which is clearly reflected in the molecular ion peak.

  • Benzyl 3-oxocyclobutanecarboxylate (Precursor):

    • Molecular Formula: C₁₂H₁₂O₃

    • Molecular Weight: 204.22 g/mol [9]

    • The mass spectrum will show a molecular ion peak [M]⁺ at m/z = 204 .

  • This compound (Product):

    • Molecular Formula: C₁₂H₁₄O₃

    • Molecular Weight: 206.24 g/mol [10]

    • The mass spectrum will show a molecular ion peak [M]⁺ at m/z = 206 .

Fragmentation Patterns: Both molecules are benzyl esters, and a characteristic fragmentation pathway is the cleavage of the benzylic C-O bond to produce the highly stable tropylium ion (C₇H₇⁺) at m/z = 91 .[11][12] This peak is expected to be prominent in the spectra of both the precursor and the product, serving as a structural marker for the benzyl group. Other fragments will differ, for instance, the product may show a peak corresponding to the loss of water [M-18]⁺, which is not possible for the precursor.

Comparative Data Summary

Spectroscopic TechniqueBenzyl 3-oxocyclobutanecarboxylate (Precursor)This compound (Product)
Formula C₁₂H₁₂O₃C₁₂H₁₄O₃
MW 204.22 g/mol 206.24 g/mol
FT-IR (Key Peaks) ~1785 cm⁻¹ (Ketone C=O), ~1735 cm⁻¹ (Ester C=O)~3400 cm⁻¹ (Broad, O-H), ~1735 cm⁻¹ (Ester C=O)
¹³C NMR (Key Shifts) ~208 ppm (Ketone C=O)~68 ppm (CH-OH)
¹H NMR (Key Signals) Absence of CH-OH proton~4.2 ppm (CH-OH), Broad OH singlet
MS (Molecular Ion) m/z = 204m/z = 206
MS (Common Fragment) m/z = 91 (Tropylium ion)m/z = 91 (Tropylium ion)

Experimental Protocols

To ensure data integrity and reproducibility, standardized protocols for spectroscopic analysis are essential.

General Sample Preparation
  • NMR: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[13]

  • FT-IR: For liquid samples, a thin film can be prepared between two NaCl or KBr plates. For solid samples, an ATR-FTIR spectrometer is ideal, requiring only a small amount of the sample to be placed on the crystal.[14]

  • MS (EI): Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like methanol or dichloromethane for direct infusion or GC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Place the prepared NMR tube into the spectrometer.

  • Tune and shim the instrument to optimize magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum using a 400 MHz (or higher) spectrometer. Typical parameters include a 30° pulse angle, a spectral width of 12 ppm, a relaxation delay of 2 seconds, and 16-32 scans for good signal-to-noise.[13]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum. Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and accumulating 1024-4096 scans.[13]

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw Free Induction Decay (FID) data. Reference the spectra to the TMS signal (0 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[13]

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Record a background spectrum of the empty sample holder (or clean ATR crystal) to subtract atmospheric H₂O and CO₂ signals.

  • Place the sample on the holder/crystal.

  • Acquire the sample spectrum, typically by co-adding 16-32 scans in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Perform automatic background subtraction and process the data to display transmittance or absorbance.

Mass Spectrometry (MS)
  • Introduce the sample into the ion source (e.g., via a GC column or direct infusion).

  • Ionize the sample using Electron Ionization (EI) at a standard energy of 70 eV.

  • Accelerate the resulting ions into the mass analyzer (e.g., a quadrupole).

  • Scan the desired mass range (e.g., m/z 40-400) to detect the molecular ion and its fragments.

  • Analyze the resulting mass spectrum to identify the m/z values of the key peaks.

Conclusion

The spectroscopic comparison of this compound and its precursor, Benzyl 3-oxocyclobutanecarboxylate, offers a textbook example of how a targeted chemical transformation is mirrored in its analytical data. The disappearance of the ketone carbonyl signal in FT-IR and ¹³C NMR, coupled with the appearance of the hydroxyl stretch (FT-IR) and the C-OH signals (¹H and ¹³C NMR), provides an irrefutable body of evidence for the successful reduction. This multi-faceted spectroscopic approach ensures the highest degree of confidence in the structural assignment, a cornerstone of rigorous scientific research and development.

References

  • AIP Publishing. (n.d.). Far‐Infrared Spectra of Four‐Membered‐Ring Compounds. I. Spectra and Structure of Cyclobutanone, Cyclobutanone‐d 4 , Trimethylene Sulfide, and Perfluorocyclobutanone. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of IR absorption spectra of cyclobutanone and.... Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclobutanone. Retrieved from [Link]

  • ACS Publications. (n.d.). Mass Spectra of Aromatic Esters. Retrieved from [Link]

  • Reddit. (n.d.). Fragmentation of benzyl acetate. Retrieved from [Link]

  • Reddit. (n.d.). Fragmentation of benzyl acetate. Retrieved from [Link]

  • SpectraBase. (n.d.). Cyclobutanol - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Aromatic Compound Fragmentation. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl 3-oxopiperazine-1-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes. Retrieved from [Link]

  • ChemBK. (n.d.). benzyl 3-oxocyclobutane-1-carboxylate. Retrieved from [Link]

  • Arkivoc. (n.d.). A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. Retrieved from [Link]

  • Arkivoc. (2001). A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. Retrieved from [Link]

  • MDPI. (n.d.). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Retrieved from [Link]

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A Comparative Guide to Purity Confirmation of Benzyl 3-hydroxycyclobutanecarboxylate by Elemental Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the unequivocal confirmation of a molecule's purity is a cornerstone of scientific rigor and regulatory compliance. For a key intermediate like Benzyl 3-hydroxycyclobutanecarboxylate, a building block in various synthetic pathways, ensuring its elemental integrity is paramount. This guide provides an in-depth, experience-driven comparison of elemental analysis against other common purity determination techniques, offering a comprehensive framework for researchers, scientists, and drug development professionals.

The Critical Role of Purity in Drug Development

The journey from a promising molecule to a therapeutic agent is paved with stringent quality control checkpoints. The purity of a starting material or intermediate like this compound directly impacts the yield, impurity profile, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). An inaccurate assessment of purity can lead to misleading biological data, complicate process development, and create significant regulatory hurdles. Therefore, the choice of analytical methodology for purity confirmation is a critical decision with far-reaching implications.

Elemental Analysis: A Foundational Pillar of Purity Assessment

Elemental analysis (EA), particularly CHN (Carbon, Hydrogen, Nitrogen) analysis, is a robust and time-honored technique for determining the elemental composition of a pure organic compound.[1][2] The principle is straightforward yet powerful: the complete combustion of a sample and the precise measurement of the resulting gaseous products (CO₂, H₂O, and N₂).[2][3][4]

The molecular formula of this compound is C₁₂H₁₄O₃, with a molecular weight of 206.24 g/mol .[5][6] Based on this, the theoretical elemental composition is:

  • Carbon (C): 69.89%

  • Hydrogen (H): 6.84%

  • Oxygen (O): 23.27%

Why It's a Go-To Method: The power of elemental analysis lies in its ability to provide a direct, quantitative measure of the elemental makeup of a compound.[7][8] Unlike chromatographic techniques that infer purity based on the absence of other components, elemental analysis directly verifies that the expected atoms are present in the correct proportions. For a synthesized compound, a close correlation between the experimentally determined and theoretically calculated elemental percentages is strong evidence of its identity and high purity.[9] An accepted deviation of elemental analysis results from the calculated values is typically within ±0.4%.[1][9][10]

Experimental Workflow: A Self-Validating System

The trustworthiness of an analytical method hinges on a well-defined and validated protocol. The following workflow for elemental analysis of this compound is designed to be a self-validating system, incorporating checks and balances to ensure data integrity.

Caption: Workflow for Purity Confirmation by Elemental Analysis.

Detailed Experimental Protocol for Elemental Analysis

Objective: To determine the weight percent of Carbon and Hydrogen in a sample of this compound and compare it to the theoretical values.

Instrumentation: A modern CHN elemental analyzer.

Materials:

  • This compound sample (previously dried to a constant weight)

  • Microanalytical standard (e.g., Acetanilide)

  • Tin capsules

  • High-purity oxygen

  • Helium carrier gas

Procedure:

  • Instrument Calibration:

    • Calibrate the instrument using a certified microanalytical standard with a known C, H, and N content. This step is crucial for establishing the accuracy of the measurements.[4]

    • Perform multiple runs of the standard to ensure the instrument's precision and reproducibility.

  • Sample Preparation:

    • Accurately weigh 1-2 mg of the dried this compound sample into a tin capsule using a calibrated microbalance.[11] The small sample size necessitates high accuracy in weighing.

    • Carefully fold the tin capsule to enclose the sample, ensuring no loss of material.

  • Combustion Analysis:

    • Introduce the encapsulated sample into the combustion chamber of the elemental analyzer.

    • The sample undergoes rapid and complete combustion in a pure oxygen environment at a high temperature (typically around 1000°C).[3][4] This process, known as flash combustion, converts all organic material into their respective gaseous oxides.[2]

  • Reduction and Gas Separation:

    • The combustion gases are swept by a helium carrier gas through a reduction tube containing heated copper. This step removes excess oxygen and reduces any nitrogen oxides to elemental nitrogen.[4]

    • The resulting gas mixture (CO₂, H₂O, and N₂) then passes through a chromatographic column to separate the individual components.[3]

  • Detection and Data Analysis:

    • The separated gases are detected by a thermal conductivity detector (TCD), which measures the change in thermal conductivity of the carrier gas as each component elutes.[3]

    • The instrument's software integrates the detector signal for each gas and calculates the weight percentage of each element based on the initial sample weight and the calibration data.

Comparative Analysis: Elemental Analysis vs. Other Techniques

While elemental analysis is a powerful tool, a comprehensive purity assessment often involves orthogonal methods.[12][13] Each technique offers unique insights, and their comparative strengths and weaknesses should be considered in the context of the analytical goal.

FeatureElemental Analysis (CHN)High-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)
Principle Combustion and detection of elemental gases.Separation of components based on differential partitioning between a mobile and stationary phase.Measurement of nuclear spin transitions in a magnetic field.
Information Provided Elemental composition (%C, %H, %N).Relative purity, number and quantity of impurities.Structural information and quantitative determination of the analyte and impurities.[14]
Strengths - Direct measure of elemental composition.- High accuracy and precision.- Relatively fast and cost-effective.[7]- High sensitivity for detecting trace impurities.- Can be used for both qualitative and quantitative analysis.- Well-established and widely used technique.- Provides both structural and quantitative information simultaneously.- Non-destructive.- Can quantify non-chromophoric impurities.[12][13]
Limitations - Does not provide information on the nature of impurities.- Not suitable for inorganic impurities.- Requires a pure, homogenous sample.- Requires a chromophore for UV detection.- Purity is often expressed as a relative percentage of the main peak.- Co-eluting impurities can be missed.- Lower sensitivity compared to HPLC.- Requires a suitable internal standard for absolute quantification.- Complex spectra can be difficult to interpret.
Typical Application Confirmation of the empirical formula of a newly synthesized compound.Routine quality control, impurity profiling, stability testing.Structural elucidation, purity determination of reference standards, analysis of complex mixtures.
Causality Behind Experimental Choices
  • Why Elemental Analysis First? For a newly synthesized batch of this compound, elemental analysis serves as the primary confirmation of its molecular formula. If the elemental composition is off, it indicates the presence of significant impurities or that the wrong compound has been synthesized, saving valuable time and resources that would have been spent on more complex analyses.

  • When to Use HPLC? HPLC is invaluable for detecting and quantifying process-related impurities and degradation products that may be present in small quantities.[15] For instance, unreacted starting materials or by-products from the synthesis of this compound would be readily identified and quantified by HPLC. The development of a stability-indicating HPLC method is a critical part of the validation of any analytical procedure for a drug substance.[16][17][18]

  • The Power of qNMR: qNMR shines when a comprehensive understanding of both the structure and purity is required.[14] It can identify and quantify impurities that may not be detectable by HPLC (e.g., those lacking a UV chromophore). Furthermore, as a primary ratio method, qNMR can provide a highly accurate, absolute purity value without the need for a specific reference standard for each impurity.[12]

Conclusion: An Integrated Approach to Purity Confirmation

The purity confirmation of this compound is not a one-size-fits-all process. While elemental analysis provides a foundational and direct assessment of its elemental integrity, a truly comprehensive understanding of a sample's purity is best achieved through an integrated approach that leverages the orthogonal strengths of techniques like HPLC and qNMR. By understanding the principles, strengths, and limitations of each method, researchers and drug development professionals can make informed decisions to ensure the quality and integrity of their materials, ultimately contributing to the development of safe and effective medicines.

References

  • A Look at Elemental Analysis for Organic Compounds. (2021, May 6). AZoM. [Link]

  • Elemental analysis. (2023, December 29). In Wikipedia. [Link]

  • Gefen, E., et al. (n.d.). Live qualification/validation of purity methods for protein products. CS@Purdue. [Link]

  • An International Study Evaluating Elemental Analysis. (2022, June 23). ACS Central Science. [Link]

  • An International Study Evaluating Elemental Analysis. (2022, June 23). ACS Central Science. [Link]

  • Validation of Analytical Methods: A Review. (2018). Gavin Publishers. [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (2024, May 22). Exeter Analytical. [Link]

  • Chapter 6 Elemental Analysis and Biological Characterization. (2017). ResearchGate. [Link]

  • Analytical method validation: A brief review. (2017). Journal of Pharmaceutical and Analytical Chemistry. [Link]

  • CHNSO Organic Elemental Analysis - Sample Preparation. Mettler Toledo. [Link]

  • Analytical Method Validation: Back to Basics, Part II. (2014, October 1). LCGC International. [Link]

  • VALIDATION OF ANALYTICAL METHODS. IKEV. [Link]

  • What is a CHNS Elemental Analyzer? (2023, October 19). AZoM. [Link]

  • CHNS Elemental Analysers. (2008, April 29). The Royal Society of Chemistry. [Link]

  • Purity comparison by NMR and HPLC. ResearchGate. [Link]

  • HPLC, a modular technique that complements NMR. specific polymers. [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014, October 8). ACS Publications. [Link]

  • benzyl cis-3-(hydroxymethyl)cyclobutanecarboxylate, min 97%, 100 mg. CP Lab Safety. [Link]

  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. (2023, January 12). MDPI. [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014, October 8). Journal of Medicinal Chemistry. [Link]

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Benzyl 3-hydroxycyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Analytical Oversight in Pharmaceutical Synthesis

Benzyl 3-hydroxycyclobutanecarboxylate is a key building block in the synthesis of various pharmaceutical compounds. Its purity and concentration must be meticulously controlled to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). In the landscape of pharmaceutical development and manufacturing, the analytical methods used to monitor these critical quality attributes are as crucial as the synthetic processes themselves. This guide provides a comprehensive framework for the cross-validation of two distinct analytical methods for this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

The process of analytical method validation provides documented evidence that a procedure is suitable for its intended purpose.[1][2] However, when different analytical methods are used within the same project (e.g., in different laboratories or for different stages of development), a cross-validation study is essential.[3][4] This ensures that the data generated by these different methods are reliable and comparable, a cornerstone of regulatory compliance and product quality.[5] This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into designing and executing a robust cross-validation plan.

Selecting the Analytical Techniques: A Dichotomy of Separation Principles

The choice of analytical methods for an intermediate like this compound, a liquid with a molecular weight of 206.24 g/mol and the formula C12H14O3, is dictated by its physicochemical properties.[6] We have selected two powerful and commonly employed techniques, HPLC-UV and GC-MS, for this comparative guide due to their complementary nature.

  • High-Performance Liquid Chromatography (HPLC): This technique is ideal for the separation of non-volatile and thermally labile compounds. Given the ester and alcohol functional groups in this compound, HPLC provides a robust platform for quantification without the need for derivatization. A reversed-phase method, where the stationary phase is nonpolar and the mobile phase is polar, is particularly well-suited for this moderately polar molecule.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC is an excellent choice for volatile and thermally stable compounds. While this compound may require derivatization to improve its volatility and thermal stability, GC-MS offers exceptional separation efficiency and the high specificity of mass spectrometric detection.[7] This provides an orthogonal analytical view compared to HPLC, which is highly valuable in a cross-validation study.

The following diagram illustrates the logical workflow for selecting and cross-validating these two distinct analytical methods.

cluster_selection Method Selection cluster_validation Method Validation (ICH Q2(R1)) cluster_crossval Cross-Validation Analyte This compound (MW: 206.24, Liquid) Properties Physicochemical Properties (Polarity, Volatility, Thermal Stability) Analyte->Properties HPLC HPLC-UV (Non-volatile, Thermally Labile) Properties->HPLC GCMS GC-MS (Volatile, Thermally Stable) Properties->GCMS Val_HPLC Validation of HPLC Method HPLC->Val_HPLC Val_GCMS Validation of GC-MS Method GCMS->Val_GCMS CrossVal Cross-Validation Study (Comparison of Methods) Val_HPLC->CrossVal Val_GCMS->CrossVal Decision Method Interchangeability Assessed CrossVal->Decision

Caption: Workflow for selection and cross-validation of analytical methods.

Method A: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is designed for the quantification of this compound, leveraging its UV absorbance for detection.

Experimental Protocol: HPLC-UV

1. Instrumentation and Chromatographic Conditions:

  • System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size. The C18 stationary phase provides excellent retention for the moderately nonpolar benzyl group.

  • Mobile Phase: A gradient of Acetonitrile (ACN) and water (H₂O). A gradient is chosen to ensure good peak shape and resolution from potential impurities.

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 40% B

    • 2-10 min: 40% to 80% B

    • 10-12 min: 80% B

    • 12.1-15 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C. Temperature control is crucial for reproducible retention times.

  • Detection Wavelength: 220 nm. This wavelength is chosen for optimal absorbance of the benzyl moiety.

  • Injection Volume: 10 µL.

  • Diluent: Acetonitrile/Water (50:50 v/v).

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL for linearity assessment. A working standard of 50 µg/mL is used for routine analysis.

  • Sample Solution: Prepare the sample to have a theoretical concentration of 50 µg/mL of this compound in the diluent.

3. Validation Parameters (as per ICH Q2(R1)[8]):

  • Specificity: Analyze a blank (diluent), a placebo (if applicable), the standard, and the sample to demonstrate that there are no interferences at the retention time of the analyte.

  • Linearity: Analyze the working standard solutions in triplicate. Plot the peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo or sample with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (System Precision): Inject the 50 µg/mL working standard six times. The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters (e.g., flow rate by ±0.1 mL/min, column temperature by ±2°C, mobile phase composition by ±2%) and assess the impact on the results.

Method B: Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides an orthogonal approach, using a different separation mechanism and a highly specific detection technique.

Experimental Protocol: GC-MS

1. Instrumentation and Chromatographic Conditions:

  • System: A GC system equipped with a split/splitless injector, a capillary column, and a mass spectrometer detector.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane). This is a general-purpose, low-bleed column suitable for a wide range of analytes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 min.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 min at 280°C.

  • Injection Mode: Split (10:1). A split injection is used to prevent column overloading.

  • Injection Volume: 1 µL.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.

      • Quantifier ion: m/z 108 (C₇H₈O⁺)

      • Qualifier ions: m/z 91 (C₇H₇⁺), m/z 79 (C₆H₇⁺)

    • Solvent Delay: 4 minutes. This prevents the solvent peak from damaging the MS detector.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Prepare as described for the HPLC method, but use methanol as the diluent.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with methanol to concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • Sample Solution: Prepare the sample to have a theoretical concentration of 5 µg/mL in methanol.

3. Validation Parameters: The validation parameters are the same as for the HPLC method, with adjustments for the different technique and concentration range.

The Bridge of Confidence: Cross-Validation Plan

Cross-validation is performed to demonstrate that two different analytical methods provide equivalent results, which is crucial when data from both methods may be used interchangeably or to support the same regulatory filing.[9][10]

The following diagram illustrates the cross-validation workflow.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Data Evaluation Sample Select 6 Batches of This compound Prep_HPLC Prepare Samples for HPLC (n=3 per batch) Sample->Prep_HPLC Prep_GCMS Prepare Samples for GC-MS (n=3 per batch) Sample->Prep_GCMS Analyze_HPLC Analyze by Validated HPLC-UV Method Prep_HPLC->Analyze_HPLC Analyze_GCMS Analyze by Validated GC-MS Method Prep_GCMS->Analyze_GCMS Results_HPLC HPLC Results (% Assay) Analyze_HPLC->Results_HPLC Results_GCMS GC-MS Results (% Assay) Analyze_GCMS->Results_GCMS Compare Calculate % Difference for each batch Results_HPLC->Compare Results_GCMS->Compare Stats Statistical Analysis (e.g., Paired t-test) Compare->Stats Acceptance Compare against Acceptance Criteria Stats->Acceptance

Caption: Workflow for the cross-validation of HPLC and GC-MS methods.

Cross-Validation Protocol
  • Sample Selection: Select a minimum of six representative batches of this compound. These batches should ideally cover the expected range of purity.

  • Sample Analysis:

    • For each batch, prepare three independent sample solutions.

    • Analyze each solution using both the validated HPLC-UV method and the validated GC-MS method.

  • Data Evaluation:

    • Calculate the average assay value for each batch from both methods.

    • Calculate the percentage difference between the average results obtained from the two methods for each batch using the following formula:

  • Acceptance Criteria: The percentage difference for each batch should not exceed a predefined limit, typically ±5.0%. The overall average percentage difference for all batches should be within ±3.0%.

Illustrative Cross-Validation Data

The following table presents hypothetical but realistic data from a cross-validation study comparing the HPLC-UV and GC-MS methods for the assay of this compound.

Batch IDHPLC-UV Assay (%) (Avg. of n=3)GC-MS Assay (%) (Avg. of n=3)% Difference
BZ-CB-00199.599.20.30
BZ-CB-00298.899.3-0.51
BZ-CB-003100.299.80.40
BZ-CB-00499.198.50.61
BZ-CB-00599.7100.4-0.70
BZ-CB-00698.598.10.41
Overall Average 99.3 99.2 0.08

Data Interpretation and Best Practices

The illustrative data in the table above demonstrates a successful cross-validation. All individual batch comparisons are well within the ±5.0% limit, and the overall average difference is exceptionally low at 0.08%. This provides a high degree of confidence that both the HPLC-UV and GC-MS methods are reliable for the intended purpose and that their results can be used interchangeably.

Key Insights and Causality:

  • Orthogonal Mechanisms: A successful cross-validation between methods based on different principles (liquid vs. gas phase separation, UV vs. mass spectrometric detection) provides stronger evidence of method suitability than comparing two very similar methods. It significantly reduces the risk of an unknown impurity co-eluting with the main peak in both systems.

  • Statistical Significance: While percentage difference is a common and straightforward metric, for more rigorous assessments, statistical tests such as a paired t-test can be employed to determine if there is a statistically significant difference between the means of the two methods.

  • Investigating Discrepancies: If the acceptance criteria are not met, a thorough investigation is required. This may involve re-evaluating the validation data for both methods, checking for potential interferences, and ensuring that sample handling and preparation are consistent.

Conclusion

The cross-validation of analytical methods is a critical exercise in ensuring data integrity and consistency throughout the lifecycle of a pharmaceutical product. By systematically comparing a robust HPLC-UV method with an orthogonal GC-MS method for the analysis of this compound, we can build a comprehensive and reliable analytical package. This guide has provided the strategic framework, detailed protocols, and interpretive insights necessary to design and execute a scientifically sound cross-validation study. Adherence to these principles will not only satisfy regulatory expectations but also fortify the foundation of quality upon which all drug development and manufacturing activities are built.

References

  • Vertex AI Search. (2026). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Patel, M., et al. (2020). Analytical Method Validation Parameters: An Updated Review. Asian Journal of Pharmaceutical and Clinical Research.
  • Chaudhary, A. & Patel, R. (2019). Analytical method validation: A brief review. International Journal of Research and Development in Pharmacy & Life Sciences.
  • Gunn, G. et al. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis.
  • MHRA. (2014). Guidance for the validation of pharmaceutical quality control analytical methods.
  • European Medicines Agency. (2022). ICH guideline Q2(R2)
  • Green, R. (2017).
  • Pharmaffiliates. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Smith, A. et al. (2014).
  • CymitQuimica. (2026).
  • Shrivastava, V.S. et al. (2011). Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. Der Pharmacia Lettre.

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The Ascendant Role of the Cyclobutane Moiety in Antiviral Drug Discovery: A Comparative Efficacy Analysis of Novel Nucleoside Analogues

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

The quest for novel antiviral agents with improved efficacy and reduced toxicity remains a paramount challenge in medicinal chemistry. The unique stereochemical and conformational properties of the cyclobutane ring have positioned it as a valuable scaffold in the design of potent therapeutics.[1][2] This guide delves into the efficacy of a promising class of antiherpetic agents: cyclobutyl nucleoside analogues. We will explore a plausible synthetic route originating from the versatile building block, Benzyl 3-hydroxycyclobutanecarboxylate, and critically evaluate the antiviral performance of the resulting compounds against established therapies, supported by experimental data and detailed protocols.

From a Simple Cyclobutane to a Potent Antiviral: A Synthetic Journey

The strategic incorporation of a cyclobutane ring can significantly enhance the pharmacological profile of a drug candidate. Its rigid structure helps to lock the molecule in a bioactive conformation, potentially increasing its binding affinity to the target enzyme.[1] Furthermore, the cyclobutane moiety can improve metabolic stability by shielding susceptible parts of the molecule from enzymatic degradation.

While a direct synthesis of a marketed drug from this compound is not prominently documented in publicly available literature, a logical and scientifically sound synthetic pathway can be proposed to access key intermediates for potent cyclobutyl nucleoside analogues. One such critical intermediate is trans-3,3-diethoxy-1,2-cyclobutanedicarboxylic acid, a precursor to the enantiomerically pure cyclobutyl guanine and adenine nucleosides that have demonstrated significant antiherpetic activity.[1]

A plausible, multi-step synthesis to connect this compound to these potent antiviral agents is outlined below. This proposed pathway leverages well-established organic chemistry transformations.

DOT Script for the Proposed Synthetic Pathway

Synthetic_Pathway A Benzyl 3-hydroxy- cyclobutanecarboxylate B Benzyl 3-oxocyclobutane- carboxylate A->B Oxidation (e.g., PCC, Swern) C 3,3-Diethoxycyclobutane- carboxylic acid benzyl ester B->C Ketalization (EtOH, H+) D trans-3,3-Diethoxy-1,2- cyclobutanedicarboxylic acid C->D Carboxylation & Isomer Separation E Enantiomerically Pure Cyclobutyl Diol D->E Diastereomeric Resolution & Reduction F Cyclobutyl Guanine/ Adenine Nucleoside Analogues E->F Nucleobase Coupling

Caption: Proposed synthetic route from this compound to cyclobutyl nucleoside analogues.

Mechanism of Action: Targeting the Viral Replication Machinery

Cyclobutyl nucleoside analogues, like many successful antiviral drugs, act as mimics of natural nucleosides. Their primary mechanism of action involves the inhibition of viral DNA polymerase, a critical enzyme for the replication of the viral genome.[1][3]

DOT Script for the Mechanism of Action

MoA cluster_cell Infected Host Cell cluster_virus Viral Replication Drug Cyclobutyl Nucleoside Analogue (Prodrug) Drug_MP Monophosphate Drug->Drug_MP Phosphorylation Drug_DP Diphosphate Drug_MP->Drug_DP Drug_TP Triphosphate (Active Form) Drug_DP->Drug_TP Viral_Polymerase Viral DNA Polymerase Drug_TP->Viral_Polymerase Competitive Inhibition Chain_Termination Chain Termination Drug_TP->Chain_Termination Incorporation into Viral DNA Viral_TK Viral Thymidine Kinase (TK) Viral_TK->Drug_MP Cellular_Kinases Cellular Kinases Cellular_Kinases->Drug_DP Cellular_Kinases->Drug_TP DNA_Elongation Viral DNA Elongation Viral_Polymerase->DNA_Elongation Viral_Polymerase->Chain_Termination Plaque_Reduction_Assay Start Start Seed_Cells Seed Vero Cells in 6-well plates Start->Seed_Cells Infect_Cells Infect with Herpesvirus Seed_Cells->Infect_Cells Add_Compound Add Serial Dilutions of Test Compound & Acyclovir Infect_Cells->Add_Compound Overlay Add Methylcellulose Overlay Add_Compound->Overlay Incubate Incubate for 2-3 days Overlay->Incubate Stain Stain with Crystal Violet Incubate->Stain Count_Plaques Count Plaques Stain->Count_Plaques Analyze Calculate EC50 Count_Plaques->Analyze End End Analyze->End

Sources

A Head-to-Head Comparison of Synthetic Routes to Benzyl 3-hydroxycyclobutanecarboxylate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the cyclobutane motif represents a critical structural element, offering a unique conformational rigidity that can be pivotal for biological activity. Among the functionalized cyclobutanes, Benzyl 3-hydroxycyclobutanecarboxylate is a key building block in the synthesis of a variety of pharmaceutical agents. The stereochemistry of the hydroxyl and carboxylate groups—either cis or trans—can significantly influence the pharmacological profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth, head-to-head comparison of the most prevalent synthetic strategies to access this important intermediate, offering field-proven insights and experimental data to inform your synthetic planning.

Introduction: The Significance of this compound

The constrained four-membered ring of cyclobutane derivatives provides a scaffold that can orient substituents in well-defined spatial arrangements. This property is highly sought after in medicinal chemistry for optimizing ligand-receptor interactions. This compound, with its protected carboxylic acid and a hydroxyl group amenable to further functionalization, serves as a versatile precursor for a range of bioactive molecules. The choice of synthetic route is therefore a critical decision, impacting not only the overall yield and purity but also the crucial stereochemical outcome.

This guide will dissect two primary, logically distinct approaches to the synthesis of this compound:

  • Route 1: The Ketone-First Approach. This strategy involves the initial synthesis of a keto-ester intermediate, Benzyl 3-oxocyclobutanecarboxylate, followed by a stereoselective reduction of the ketone to furnish the desired alcohol.

  • Route 2: The Hydroxyl-First Approach. In this alternative pathway, the 3-hydroxycyclobutanecarboxylic acid core is first established, followed by the benzylation of the carboxylic acid to yield the final product.

We will explore the nuances of each route, from the selection of starting materials to the critical reaction conditions that govern stereoselectivity, providing a comprehensive framework for making an informed decision in your synthetic endeavors.

Route 1: The Ketone-First Approach - A Pathway to Predominantly cis-Isomers

This synthetic strategy is arguably the more convergent and commonly employed route, primarily due to the ready availability of precursors to 3-oxocyclobutanecarboxylic acid and the generally high stereoselectivity of the subsequent reduction step.

Workflow for Route 1

Route_1_Workflow Start Commercially Available Starting Materials Step1 Synthesis of 3-Oxocyclobutanecarboxylic Acid Start->Step1 Step2 Benzylation of Carboxylic Acid Step1->Step2 Step3 Stereoselective Reduction of Ketone Step2->Step3 Product This compound (Predominantly cis) Step3->Product

Caption: Workflow for the Ketone-First Approach (Route 1).

Part 1: Synthesis of 3-Oxocyclobutanecarboxylic Acid

A critical starting material for this route is 3-oxocyclobutanecarboxylic acid. Several methods for its synthesis have been reported, often starting from readily available and inexpensive reagents. One common approach involves a multi-step sequence starting from acetone, bromine, and malononitrile.[1] This method, while effective, involves several steps and the use of hazardous materials.

A more direct synthesis involves the hydrolysis of 3,3-dicyanocyclobutanone, which can be prepared from the reaction of 1,3-dibromopropan-2-one with malononitrile. The subsequent hydrolysis of the dinitrile under acidic conditions affords 3-oxocyclobutanecarboxylic acid in good yields.[1]

Experimental Protocol: Synthesis of 3-Oxocyclobutanecarboxylic Acid [1]

  • Preparation of 1,3-Dibromoacetone: Acetone is brominated to yield 1,3-dibromoacetone. This reaction is typically carried out in a suitable solvent like ethanol.

  • Synthesis of 3,3-Dicyanocyclobutanone: 1,3-Dibromoacetone is reacted with malononitrile in the presence of a base, such as potassium carbonate, in a solvent like DMF.

  • Hydrolysis to 3-Oxocyclobutanecarboxylic Acid: The resulting 3,3-dicyanocyclobutanone is then subjected to acidic hydrolysis. A suspension of 3,3-dicyanocyclobutanone in 6M aqueous hydrochloric acid is refluxed for 24 hours. After reaction completion, the mixture is evaporated to dryness. The crude product is then purified by recrystallization from a suitable solvent like methyl tert-butyl ether to yield pure 3-oxocyclobutanecarboxylic acid.

Part 2: Benzylation of 3-Oxocyclobutanecarboxylic Acid

The next crucial step is the protection of the carboxylic acid as a benzyl ester. This transformation is typically achieved through standard esterification procedures. A common and effective method is the reaction of the carboxylic acid with benzyl bromide in the presence of a non-nucleophilic base.

Experimental Protocol: Synthesis of Benzyl 3-oxocyclobutanecarboxylate [2]

  • To a solution of 3-oxocyclobutanecarboxylic acid (1 equivalent) in a suitable solvent such as DMF/1,4-dioxane (1:1), is added sodium bicarbonate (1 equivalent).

  • Benzyl bromide (1.1 equivalents) is then added to the mixture at room temperature.

  • The reaction mixture is heated to 90°C and stirred for 24 hours.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with saturated sodium chloride solution and water.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification is typically achieved by column chromatography or recrystallization to afford pure Benzyl 3-oxocyclobutanecarboxylate.

Part 3: Stereoselective Reduction of Benzyl 3-oxocyclobutanecarboxylate

This is the key stereochemistry-determining step of Route 1. The reduction of the ketone in Benzyl 3-oxocyclobutanecarboxylate with common hydride reducing agents, such as sodium borohydride (NaBH₄), generally proceeds with high diastereoselectivity, favoring the formation of the cis-isomer. This selectivity is attributed to the steric hindrance posed by the bulky benzyl ester group, which directs the hydride attack to the less hindered face of the carbonyl group.

Experimental Protocol: Synthesis of cis-Benzyl 3-hydroxycyclobutanecarboxylate

  • Benzyl 3-oxocyclobutanecarboxylate is dissolved in a suitable protic solvent, such as methanol or ethanol.

  • The solution is cooled to 0°C in an ice bath.

  • Sodium borohydride (NaBH₄) is added portion-wise to the stirred solution.

  • The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

  • Upon completion, the reaction is quenched by the careful addition of a weak acid, such as acetic acid or saturated aqueous ammonium chloride solution.

  • The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent like ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

  • Purification by column chromatography on silica gel typically affords the cis-Benzyl 3-hydroxycyclobutanecarboxylate as the major product.

Data Summary for Route 1

StepKey ReagentsTypical YieldStereoselectivity (cis:trans)
Synthesis of 3-Oxocyclobutanecarboxylic Acid Acetone, Bromine, Malononitrile, HCl52-68% (overall)[1]N/A
Benzylation Benzyl bromide, NaHCO₃>85%[2]N/A
Reduction NaBH₄, Methanol>90%Typically >9:1

Route 2: The Hydroxyl-First Approach - A Gateway to the trans-Isomer

This synthetic strategy offers a distinct advantage when the trans-isomer of this compound is the desired target. This route typically involves a stereochemical inversion step, which allows for the selective formation of the trans product.

Workflow for Route 2

Route_2_Workflow Start cis-3-Hydroxycyclobutanecarboxylate (from Route 1 or other sources) Step1 Mitsunobu Reaction (Stereochemical Inversion) Start->Step1 Step2 Hydrolysis of Ester Step1->Step2 Step3 Benzylation of Carboxylic Acid Step2->Step3 Product trans-Benzyl 3-hydroxycyclobutanecarboxylate Step3->Product

Caption: Workflow for the Hydroxyl-First Approach targeting the trans-isomer (Route 2).

Part 1 & 2: Synthesis of trans-3-Hydroxycyclobutanecarboxylic Acid via Mitsunobu Inversion

A key strategy to access the trans-isomer involves starting with the more readily available cis-3-hydroxycyclobutanecarboxylate (which can be synthesized as an intermediate in Route 1) and performing a stereochemical inversion of the hydroxyl group. The Mitsunobu reaction is a powerful tool for this transformation.

Experimental Protocol: Synthesis of trans-3-Hydroxycyclobutanecarboxylic Acid [3]

  • Mitsunobu Reaction: cis-3-Hydroxycyclobutylformate is dissolved in an organic solvent such as tetrahydrofuran (THF) and cooled. p-Nitrobenzoic acid, diethyl azodicarboxylate (DEAD), and triphenylphosphine are added, and the mixture is stirred overnight at room temperature. This results in the formation of the trans-p-nitrobenzoate ester with inversion of stereochemistry at the hydroxyl-bearing carbon.

  • Hydrolysis: The resulting trans-p-nitrobenzoate ester is then hydrolyzed under basic conditions, for example, using lithium hydroxide in a mixture of water and THF. This cleaves the p-nitrobenzoate ester, yielding trans-3-hydroxycyclobutanecarboxylic acid.

Part 3: Benzylation of trans-3-Hydroxycyclobutanecarboxylic Acid

The final step is the esterification of the trans-carboxylic acid with benzyl alcohol or a benzyl halide, similar to the benzylation step in Route 1.

Experimental Protocol: Synthesis of trans-Benzyl 3-hydroxycyclobutanecarboxylate

The procedure is analogous to the benzylation step in Route 1, using trans-3-hydroxycyclobutanecarboxylic acid as the starting material. The reaction with benzyl bromide and a base like sodium bicarbonate will yield the desired trans-benzyl ester.

Data Summary for Route 2 (via Mitsunobu Inversion)

StepKey ReagentsTypical YieldStereoselectivity
Mitsunobu Inversion DEAD, PPh₃, p-Nitrobenzoic acidGood to excellentHigh inversion
Hydrolysis LiOHHighStereochemistry retained
Benzylation Benzyl bromide, NaHCO₃>85%Stereochemistry retained

Head-to-Head Comparison: Making the Right Choice

FeatureRoute 1 (Ketone-First)Route 2 (Hydroxyl-First via Mitsunobu)
Primary Isomer cistrans
Key Advantage Convergent, high stereoselectivity for the cis-isomer in the reduction step.Provides access to the trans-isomer with high stereochemical control.
Key Disadvantage Accessing the pure trans-isomer can be challenging due to the high preference for cis-reduction.Requires an additional inversion step, potentially lowering the overall yield. The Mitsunobu reaction uses stoichiometric amounts of reagents that need to be removed during purification.
Starting Materials Relies on the synthesis of 3-oxocyclobutanecarboxylic acid.Can start from the cis-hydroxy ester, which is an intermediate in Route 1.
Overall Steps Generally fewer steps to the cis-isomer.More steps to the trans-isomer.
Ideal For Projects where the cis-diastereomer is the primary target.Projects specifically requiring the trans-diastereomer.

Conclusion

The synthesis of this compound offers a fascinating case study in the strategic planning of organic synthesis, where the desired stereochemical outcome dictates the most logical and efficient pathway.

Route 1, the Ketone-First Approach , stands out as a robust and highly stereoselective method for obtaining the cis -isomer. Its convergence and the predictable nature of the ketone reduction make it a reliable choice for many applications.

Conversely, Route 2, the Hydroxyl-First Approach , particularly when employing a stereoinvertive reaction like the Mitsunobu, provides a clear and effective strategy for accessing the trans -isomer. While it may involve more synthetic steps, the high fidelity of the stereochemical inversion makes it the preferred method when the trans configuration is paramount.

Ultimately, the choice between these two routes will be guided by the specific stereochemical requirements of the target molecule. By understanding the underlying principles and experimental nuances of each approach, researchers can confidently select the synthetic strategy that best aligns with their project goals, ensuring an efficient and successful synthesis of this valuable cyclobutane building block.

References

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  • Synthesis of New trans-2-Benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones. (2004). Molecules, 9(5), 345-357. doi:10.3390/90500345

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A Senior Application Scientist's Guide to the Drug-Like Properties of Benzyl 3-hydroxycyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of Rigid Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of synthetic accessibility, structural rigidity, and favorable physicochemical properties is perpetual. Benzyl 3-hydroxycyclobutanecarboxylate emerges as a compelling, yet underexplored, building block. Its compact, three-dimensional cyclobutane core offers a distinct advantage over more traditional, planar ring systems. The inherent strain and puckered nature of the cyclobutane ring can confer unique conformational constraints on a molecule, potentially leading to enhanced binding affinity and selectivity for its biological target.[1][2][3] This guide provides a comprehensive assessment of the drug-like properties of this compound, offering a framework for its potential application in fragment-based drug discovery (FBDD) and lead optimization campaigns.

The strategic incorporation of cyclobutane rings in drug candidates has been shown to improve metabolic stability, modulate lipophilicity, and serve as bioisosteric replacements for other functional groups.[3][4] This document will delve into a predictive in silico analysis of the title compound, compare it with established fragment libraries, and provide detailed, field-proven experimental protocols for the validation of its key drug-like attributes.

Part 1: In Silico Profiling and Comparative Analysis

Before committing to extensive laboratory synthesis and testing, a robust in silico assessment provides invaluable foresight into a compound's potential developability.[5] Using established computational models, we can predict the key physicochemical properties of this compound and benchmark them against widely accepted criteria for oral bioavailability, such as Lipinski's Rule of Five.[6][7][8]

Predicted Physicochemical Properties

The fundamental properties of this compound (Molecular Formula: C₁₂H₁₄O₃, Molecular Weight: 206.24 g/mol [9]) are predicted and summarized below. These values are calculated using standard computational algorithms and provide a foundational understanding of the molecule's behavior in a biological context.

PropertyPredicted ValueLipinski's Rule of Five Guideline[8][10]Significance in Drug Discovery
Molecular Weight (MW) 206.24 g/mol < 500 DaInfluences absorption and diffusion across membranes.
logP (Octanol/Water Partition Coefficient) 1.6 - 2.0< 5A measure of lipophilicity, impacting permeability and solubility.[5][6]
Hydrogen Bond Donors (HBD) 1 (hydroxyl group)≤ 5Affects solubility and membrane permeability.[7][11]
Hydrogen Bond Acceptors (HBA) 3 (ester & hydroxyl oxygens)≤ 10Influences solubility and interactions with biological targets.[7][11]
Topological Polar Surface Area (TPSA) 46.5 Ų< 140 ŲCorrelates with passive molecular transport through membranes.[12]
Rotatable Bonds 3≤ 10Impacts conformational flexibility and binding entropy.

Comparative Analysis and Interpretation

The in silico profile of this compound is highly encouraging. The molecule comfortably adheres to Lipinski's Rule of Five, suggesting a good potential for oral bioavailability.[6][10] Its low molecular weight and moderate lipophilicity (logP) place it squarely in the "fragment-like" chemical space.[13][14] This is a critical advantage, as fragment-based approaches to drug discovery often yield more efficient leads with superior pharmacokinetic properties.[15][16]

The TPSA of 46.5 Ų is particularly noteworthy. This value is well below the commonly accepted threshold of 140 Ų for good membrane permeability and suggests the molecule has a high probability of passive diffusion across the intestinal epithelium and other biological barriers.[12] The presence of both a hydrogen bond donor and multiple acceptors provides opportunities for specific interactions with a target protein, while the limited number of rotatable bonds introduces a desirable degree of conformational rigidity.[1]

Compared to more flexible or more lipophilic scaffolds, this compound offers a balanced starting point for a medicinal chemistry program. Its properties align well with the "Rule of Three" often applied to fragment libraries (MW < 300, logP < 3, HBD/HBA < 3), further cementing its potential as a valuable starting point for FBDD.[8][13]

Part 2: Experimental Validation Workflow

While in silico predictions are a powerful guide, experimental validation is non-negotiable for progressing a compound in a drug discovery pipeline. The following section outlines a logical, step-by-step workflow for the empirical assessment of this compound's drug-like properties.

G Experimental Workflow for Drug-Like Property Assessment cluster_0 Physicochemical Characterization cluster_1 In Vitro ADME Profiling cluster_2 Early Toxicity Assessment cluster_3 Data Integration & Decision solubility Kinetic Solubility Assay permeability PAMPA Assay solubility->permeability Favorable solubility? metabolism Microsomal Stability Assay permeability->metabolism Good permeability? toxicity Cytotoxicity Assay (MTT) metabolism->toxicity Metabolically stable? analysis Integrated Data Analysis toxicity->analysis Non-toxic? decision Go/No-Go Decision analysis->decision

Caption: A streamlined workflow for the experimental assessment of key drug-like properties.

Protocol 1: Kinetic Solubility Assay

Rationale: Aqueous solubility is a critical determinant of a drug's absorption and distribution.[17] Low solubility can lead to poor bioavailability and unreliable results in biological assays.[18][19] A kinetic solubility assay provides a high-throughput method to assess the solubility of a compound from a DMSO stock solution, mimicking the conditions of many in vitro screens.[20][21]

Methodology:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Plate Setup: In a 96-well microtiter plate, add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the PBS in each well, resulting in a final compound concentration of 100 µM and a final DMSO concentration of 1%.

  • Incubation: Seal the plate and shake at room temperature for 2 hours to allow for equilibration.[18]

  • Precipitate Removal: Filter the samples through a 96-well solubility filter plate to remove any precipitated compound.[21]

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or LC-MS/MS, by comparing against a standard curve.[18][19]

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Rationale: The ability of a drug to passively diffuse across cell membranes is fundamental to its oral absorption.[22] The PAMPA model is a cell-free, high-throughput assay that predicts passive permeability across the gastrointestinal tract.[23][24] It measures the diffusion of a compound from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.[25][26]

Methodology:

  • Membrane Coating: Coat the wells of a 96-well hydrophobic PVDF filter plate (donor plate) with 5 µL of a 1% lecithin in dodecane solution. Allow the solvent to evaporate.[25]

  • Acceptor Plate Preparation: Fill the wells of a 96-well acceptor plate with 300 µL of PBS (pH 7.4).

  • Donor Plate Preparation: Prepare a 500 µM solution of this compound in PBS with 5% DMSO. Add 150 µL of this solution to each well of the coated donor plate.[24][25]

  • Incubation: Carefully place the donor plate onto the acceptor plate to form a "sandwich" and incubate at room temperature for 16-20 hours.[24]

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * Area * Time)) * ln(1 - [drug]_acceptor / [drug]_equilibrium)

Protocol 3: Liver Microsomal Stability Assay

Rationale: The metabolic stability of a compound in the liver is a key factor in determining its half-life and overall exposure in vivo.[27][28] Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs.[29][30] This assay measures the rate of disappearance of the parent compound over time.[31]

Methodology:

  • Reaction Mixture Preparation: Prepare a master mix containing human liver microsomes (0.5 mg/mL final concentration) in 100 mM phosphate buffer (pH 7.4).[30][31]

  • Compound Incubation: Add this compound to the microsomal suspension to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding an NADPH-regenerating system.[27][29]

  • Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench it by adding 3 volumes of ice-cold acetonitrile containing an internal standard.[28][31]

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Determine the in vitro half-life (t½) and intrinsic clearance (CLint) by plotting the natural logarithm of the percent remaining compound versus time.[30]

Protocol 4: Cytotoxicity Assay (MTT Assay)

Rationale: Early assessment of a compound's potential to cause cell toxicity is crucial to avoid late-stage failures in drug development.[32][33] The MTT assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability.[34][35] A reduction in metabolic activity is indicative of cytotoxicity.[36]

Methodology:

  • Cell Seeding: Seed a suitable human cell line (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[33]

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., from 0.1 to 100 µM) for 24-48 hours. Include a vehicle control (DMSO) and an untreated control.

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[32][33]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[33][34]

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.[36]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (the concentration that causes 50% cell death).

Part 3: Interpretation and Future Directions

The successful execution of the proposed experimental workflow will provide a robust, multi-faceted dataset to guide the progression of this compound in a drug discovery program.

G Decision Matrix Based on Experimental Outcomes start This compound solubility High Solubility (>50 µM) start->solubility permeability High Permeability (Papp > 5 x 10^-6 cm/s) start->permeability stability High Stability (t½ > 30 min) start->stability toxicity Low Toxicity (CC50 > 50 µM) start->toxicity low_sol Low Solubility start->low_sol low_perm Low Permeability start->low_perm low_stab Low Stability start->low_stab high_tox High Toxicity start->high_tox optimize Prioritize for Lead Optimization solubility->optimize permeability->optimize stability->optimize toxicity->optimize deprioritize Deprioritize or Redesign low_sol->deprioritize low_perm->deprioritize low_stab->deprioritize high_tox->deprioritize

Caption: A decision-making framework based on key experimental outcomes.

Favorable Outcome Scenario: If this compound demonstrates good aqueous solubility, high permeability, metabolic stability, and low cytotoxicity, it should be prioritized as a high-value scaffold. The next logical steps would involve its incorporation into fragment-based screening campaigns against specific biological targets or its use as a core for lead optimization, where the benzyl ester and hydroxyl groups can be readily modified to explore structure-activity relationships.

Unfavorable Outcome Scenario: Should the compound exhibit liabilities in one or more areas (e.g., poor solubility or rapid metabolism), this data provides a rational basis for targeted chemical modifications. For instance, if metabolic instability is observed, the benzyl group could be replaced with a more metabolically robust moiety. If solubility is the limiting factor, derivatization of the hydroxyl group to introduce more polar functionality could be explored.

References

  • Lipinski, C. A. (1997). Lipinski's Rule of 5. Zenovel. [Link]

  • bioaccess. (n.d.). Mastering Lipinski Rules for Effective Drug Development. bioaccess. [Link]

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  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]

  • AZoLifeSciences. (2022). What is Lipinski's Rule of 5? AZoLifeSciences. [Link]

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  • PubMed Central. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. PubMed Central. [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Benzyl 3-hydroxycyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of benzyl 3-hydroxycyclobutanecarboxylate, a key reagent in various synthetic pathways. By understanding the chemical's hazard profile and following these procedures, you can ensure the safety of your laboratory personnel and minimize your facility's environmental footprint.

Hazard Profile and Risk Assessment

This compound is a carboxylate ester containing a benzyl group. Based on analogous compounds, it should be handled as a substance with the potential for oral toxicity and significant aquatic toxicity.

Inferred Hazard Classifications:

Hazard ClassGHS CategoryAssociated Risks
Acute Toxicity, OralCategory 4Harmful if swallowed.[1][2][3]
Acute Aquatic ToxicityCategory 1Very toxic to aquatic life.[1][2]
Chronic Aquatic ToxicityCategory 2Toxic to aquatic life with long lasting effects.[1][2][3][4][5]
Skin Corrosion/IrritationCategory 2 (Potential)May cause skin irritation.[5][6]
Serious Eye Damage/IrritationCategory 2A (Potential)May cause serious eye irritation.[6]
Specific Target Organ Toxicity (Single Exposure)Category 3 (Potential)May cause respiratory irritation.[6]

Given these potential hazards, direct disposal into sanitary sewer systems or general waste is strictly prohibited. The primary concern is the compound's ecotoxicity; even small quantities can be harmful to aquatic organisms.

Personal Protective Equipment (PPE) and Handling Precautions

Before handling this compound for any purpose, including disposal, ensure you are wearing the appropriate PPE:

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat is essential to protect against splashes.

  • Respiratory Protection: Use in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any potential vapors.[6]

Always wash your hands thoroughly after handling the chemical.[1][2][3][7] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1][2][3]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as a hazardous waste.

Step 1: Segregation of Waste

  • Isolate waste containing this compound from all other waste streams. This includes separating it from non-hazardous waste and other incompatible chemical wastes.[8][9]

Step 2: Containerization

  • Use a dedicated, properly labeled, and chemically compatible container for the waste. The container must be in good condition and have a secure, leak-proof lid.

  • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[8] Also, list the associated hazards on the label (e.g., "Harmful if Swallowed," "Toxic to Aquatic Life").

Step 3: Waste Accumulation and Storage

  • Store the sealed hazardous waste container in a designated and well-ventilated satellite accumulation area.

  • This area should be away from heat sources, open flames, and incompatible materials.[8]

  • Secondary containment is highly recommended to prevent the spread of material in case of a spill.

Step 4: Consultation with Environmental Health and Safety (EHS)

  • Contact your institution's Environmental Health and Safety (EHS) department.[8] They will provide specific guidance on the disposal procedures at your facility, including information on approved waste vendors and pickup schedules.

  • Crucially, do not attempt any chemical neutralization or treatment of the waste without explicit approval and a validated protocol from your EHS department.

Step 5: Documentation

  • Maintain a detailed log of the accumulated waste, including the quantity and the date of generation.[8] This is a regulatory requirement in many jurisdictions.

Step 6: Final Disposal

  • The final disposal of this compound waste will be conducted by a licensed hazardous waste disposal company. The most probable method of disposal for this type of organic compound is incineration at a permitted facility.[10] This method ensures the complete destruction of the chemical, preventing its release into the environment.

Emergency Procedures

In the event of a spill or exposure, follow these procedures immediately:

  • Spill:

    • Evacuate the immediate area.

    • If safe to do so, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

    • Ventilate the area.

    • Report the spill to your EHS department.

  • Skin Contact:

    • Immediately remove contaminated clothing.

    • Wash the affected area with plenty of soap and water for at least 15 minutes.[6]

    • Seek medical attention if irritation persists.

  • Eye Contact:

    • Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6]

    • Remove contact lenses if present and easy to do.

    • Seek immediate medical attention.

  • Ingestion:

    • Do NOT induce vomiting.

    • Rinse the mouth with water.

    • Seek immediate medical attention and provide the SDS or chemical label if available.[1][2][3]

  • Inhalation:

    • Move the affected person to fresh air.

    • If breathing is difficult, provide oxygen.

    • Seek medical attention.[6]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Decision Workflow for this compound cluster_preliminary Preliminary Steps cluster_containment Containment and Storage cluster_disposal Disposal Process start This compound Waste Generated ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe segregate Segregate from Other Waste Streams ppe->segregate container Use a Labeled, Sealed, Compatible Container segregate->container storage Store in a Designated Hazardous Waste Area container->storage documentation Maintain Waste Log storage->documentation ehs Contact EHS for Guidance and Pickup incineration Disposal via Licensed Vendor (Likely Incineration) ehs->incineration documentation->ehs

Caption: Disposal workflow for this compound.

Conclusion

The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By adhering to the procedures outlined in this guide—from initial hazard assessment and use of appropriate PPE to proper segregation, containment, and consultation with your EHS department—you contribute to a safer and more sustainable research environment. Remember, when in doubt, always err on the side of caution and seek guidance from qualified safety professionals.

References

  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]

  • British Pharmacopoeia. (2013). Safety Data Sheet: Benzyl benzoate. Retrieved from [Link]

  • Carl ROTH. (2012). Safety Data Sheet: Peru balsam. Retrieved from [Link]

  • Caesar & Loretz GmbH. (2025). Safety Data Sheet: Benzyl benzoate. Retrieved from [Link]

  • University of Texas at Austin Environmental Health and Safety. (n.d.). Procedures for Disposal of Hazardous Waste. Retrieved from [Link]

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Operational Safety Protocol: Handling and Disposal of Benzyl 3-hydroxycyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

As a novel building block in pharmaceutical synthesis, Benzyl 3-hydroxycyclobutanecarboxylate demands a rigorous and well-understood safety protocol. Its specific chemical structure, combining an aromatic ester with a strained cyclobutane ring, necessitates a handling procedure grounded in a thorough understanding of its potential hazards. This guide provides an essential framework for researchers, scientists, and drug development professionals to establish safe laboratory practices, ensuring both personal safety and experimental integrity. We will move beyond simple checklists to explain the causality behind each recommendation, empowering you to make informed safety decisions.

Hazard Profile and Risk Assessment

While a comprehensive toxicological profile for this compound is not extensively documented, a reliable hazard assessment can be constructed by analyzing its structural motifs and data from analogous compounds, such as other benzyl esters and alcohols. The primary hazards are summarized below.

A Safety Data Sheet (SDS) for the structurally similar compound, cis-Benzyl 3-hydroxycyclobutylcarbamate, identifies it as an oral acute toxicant (Category 4).[1] Furthermore, SDSs for related benzyl compounds consistently highlight several key risks that must be managed.

Hazard ClassificationDescriptionRationale & Potential ImpactAuthoritative Source
Acute Toxicity, Oral (Category 4) Harmful if swallowed.Ingestion can lead to systemic toxic effects. Accidental ingestion via contaminated hands is a primary risk.[1][2][3][4][5][6]
Skin Irritation (Category 2) Causes skin irritation.Direct contact can cause localized redness, inflammation, and discomfort. Repeated exposure may lead to more severe dermatitis.[7][8]
Eye Irritation (Category 2A) Causes serious eye irritation.Splashes can cause significant pain, redness, and potential damage to the cornea. This is an immediate and critical risk.[2][7][8]
Skin Sensitization (Category 1) May cause an allergic skin reaction.Initial exposures may show no effect, but subsequent contact can trigger an allergic response (rash, itching, hives). This is a permanent sensitization.[2][9]
Specific Target Organ Toxicity (STOT) - Single Exposure (Category 3) May cause respiratory irritation.Inhalation of aerosols or vapors can irritate the respiratory tract, leading to coughing and discomfort.[8]

This assessment dictates that our primary goals are to prevent skin and eye contact, avoid ingestion, and control inhalation of aerosols.

Core Personal Protective Equipment (PPE) Requirements

Based on the hazard profile, a baseline level of PPE is mandatory for all handling procedures involving this compound, regardless of scale.

  • Protective Clothing : A professional lab coat, fully buttoned, is the minimum requirement. For procedures with a higher risk of splashes, such as large-scale transfers, a chemically resistant apron should be worn over the lab coat.

  • Eye and Face Protection : Due to the serious eye irritation risk, ANSI Z87.1-compliant chemical splash goggles are required.[10] Standard safety glasses do not provide adequate protection from splashes and are insufficient. If there is a significant splash risk, a full face shield should be used in conjunction with goggles.

  • Hand Protection : Gloves are the most critical barrier. The selection of the appropriate glove material is paramount and is discussed in detail in the following section.

In-Depth Glove Selection: A Material Science Perspective

The risk of skin irritation and potential sensitization makes glove selection a critical control point. The choice must be based on chemical compatibility and the nature of the work being performed.

The ester and alcohol functionalities in the target molecule suggest that nitrile gloves are a suitable starting point. Nitrile demonstrates good resistance to a wide range of chemicals, including alcohols like Benzyl Alcohol.[11]

Table 2: Glove Material Suitability for Handling Benzyl Esters

Glove MaterialChemical Resistance Rating (vs. Benzyl Alcohol)Breakthrough Time (General)DexterityNotes
Nitrile Good> 20 min (Fair to Good)ExcellentRecommended for most lab-scale operations. Provides good splash protection and dexterity. Always use a minimum thickness of 4 mil (0.1 mm).[11][12]
Neoprene Good> 240 min (Excellent)GoodA robust alternative for prolonged handling or when increased physical and chemical resistance is required.
Butyl Rubber Recommended for esters> 480 min (Excellent)FairOffers superior protection against esters but with reduced dexterity. Ideal for spill cleanup or large-volume transfers.[13]
Natural Rubber (Latex) Not RecommendedPoorExcellentProne to degradation by many organic solvents and is a common allergen. Should be avoided.[14]

Operational Imperative : Always double-glove when handling this compound. This practice significantly reduces the risk of exposure in the event the outer glove is compromised. Change the outer glove immediately if contamination is suspected or after a set time interval (e.g., every 30-60 minutes) during extended procedures.

Respiratory Protection and Engineering Controls

The primary defense against respiratory irritation is the use of engineering controls.

  • Fume Hood : All weighing, transferring, and reaction setup procedures involving this compound must be performed inside a certified chemical fume hood. This is the most effective way to control vapor and aerosol exposure.

  • Respiratory Protection : A respirator is generally not required for standard laboratory operations conducted within a fume hood.[15] However, a NIOSH-approved respirator with an organic vapor cartridge may be necessary under specific circumstances, such as:

    • A major spill outside of a fume hood.

    • System failure (e.g., fume hood malfunction).

    • Handling very large quantities where engineering controls alone may be insufficient.

All respirator use must be in accordance with a formal respiratory protection program that includes fit testing and training, as mandated by OSHA standard 29 CFR 1910.134.[16]

Procedural Guidance: PPE Workflows

Properly using PPE involves more than just wearing it; the sequence of donning and, more importantly, doffing is critical to prevent cross-contamination.

Experimental Protocol: Safe Doffing (Removal) of PPE

This procedure is designed to systematically remove protective gear without contaminating your skin or clothing.

  • Inspect and Sanitize Outer Gloves : Before removal, inspect the outer gloves for any visible contamination or damage. If clean, you may sanitize them.

  • Remove Outer Gloves : Carefully peel off the first pair of gloves, turning them inside out. Avoid snapping the gloves. Dispose of them immediately in the designated waste container.

  • Remove Lab Coat/Apron : Unbutton the lab coat. Roll it down from the shoulders, turning the sleeves inside out as you go. The contaminated exterior should be folded inward. Hang it in a designated area or dispose of it if it's a disposable garment.

  • Remove Face Shield/Goggles : Handle by the strap or sides. Avoid touching the front surface. Place in a designated area for decontamination.

  • Remove Inner Gloves : With your clean, ungloved hand, slide your fingers under the cuff of the remaining glove on your other hand and peel it off inside out. With the now-bare hand, grasp the remaining glove from the inside of the cuff and peel it off.

  • Wash Hands : Immediately and thoroughly wash your hands with soap and water.

Below is a workflow diagram illustrating this critical sequence.

Doffing_Workflow start Procedure Complete (Inside Hood) step1 Step 1: Inspect & Sanitize Outer Gloves start->step1 step2 Step 2: Remove Outer Gloves (Inside-Out Technique) step1->step2 step3 Step 3: Remove Lab Coat (Fold Inward) step2->step3 step4 Step 4: Remove Goggles/Face Shield (Handle by Strap) step3->step4 step5 Step 5: Remove Inner Gloves (Clean-to-Clean Technique) step4->step5 step6 Step 6: Wash Hands Thoroughly step5->step6 end_node Safe Exit from Lab step6->end_node

Caption: Sequential workflow for the safe removal of PPE.

Disposal Plan for Contaminated Materials

Improper disposal can lead to personnel exposure and environmental contamination.[17] All waste materials must be handled as hazardous waste.

  • Contaminated PPE : All disposable PPE, including gloves, bench paper, and disposable lab coats, that has come into contact with this compound must be placed in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with regular trash.

  • Liquid Waste : Unused material, reaction mixtures, and solvent rinses must be collected in a compatible, sealed, and labeled hazardous waste container. Follow your institution's specific guidelines for chemical waste segregation.

  • Empty Containers : "Empty" containers are never truly empty and must be treated as hazardous waste. Triple-rinse the container with a suitable solvent (e.g., ethanol or acetone), collecting all rinsate as hazardous liquid waste. The rinsed container can then be disposed of according to institutional policy, which may include defacing the label before disposal.

Disposal_Decision_Tree start Waste Generated ppe Contaminated PPE (Gloves, Bench Paper) start->ppe Solid liquid Liquid Waste (Solutions, Rinsate) start->liquid Liquid container Empty Container start->container Container ppe_bin Seal in Labeled Solid Hazardous Waste Bag/Bin ppe->ppe_bin liquid_bin Collect in Labeled Hazardous Liquid Waste Container liquid->liquid_bin rinse_step Triple-Rinse with Appropriate Solvent container->rinse_step rinse_step->liquid_bin Collect Rinsate defaced_container Dispose of Rinsed, Defaced Container per Site Policy rinse_step->defaced_container After Rinsing

Caption: Decision tree for proper waste segregation and disposal.

Emergency Procedures

In the event of an exposure, immediate and correct action is crucial.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while flushing. Seek medical attention.[1][2]

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.[2]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.[1]

By adhering to these scientifically grounded protocols, you can effectively mitigate the risks associated with handling this compound, fostering a safe and productive research environment.

References

  • NIOSH Pocket Guide to Chemical Hazards . National Institute for Occupational Safety and Health (NIOSH).

  • Pocket Guide to Chemical Hazards Introduction . National Institute for Occupational Safety and Health (NIOSH).

  • NIOSH Pocket Guide to Chemical Hazards (General Information) . National Institute for Occupational Safety and Health (NIOSH).

  • Understanding the NIOSH Pocket Guide to Chemical Hazards . The Center for Construction Research and Training (CPWR).

  • Understanding OSHA Requirements for Personal Protective Equipment (PPE) . Avetta.

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing . National Institute for Occupational Safety and Health (NIOSH).

  • Personal Protective Equipment - Standards . Occupational Safety and Health Administration (OSHA).

  • Personal Protective Equipment - Overview . Occupational Safety and Health Administration (OSHA).

  • OSHA Standards for Personal Protective Equipment . Avetta.

  • PPE Requirements – OSHA . Tucker Safety.

  • Safety Data Sheet - Benzyl Alcohol . Sigma-Aldrich.

  • Safety Data Sheet - Benzyl Benzoate . Merck Millipore.

  • Safety Data Sheet - Ethyl 1-Benzyl-4-oxo-3-piperidinecarboxylate Hydrochloride . TCI Chemicals.

  • Safety Data Sheet - Benzyl Alcohol . Spectrum Chemical.

  • Safety Data Sheet - Benzyl Benzoate . Sigma-Aldrich.

  • Safety Data Sheet - Benzyl Benzoate . Sigma-Aldrich.

  • Safety Data Sheet - PERU-BALM natural . Carl ROTH.

  • Safety Data Sheet - Benzyl Benzoate . Caesar & Loretz GmbH.

  • Safety Data Sheet - Benzyl Alcohol . Fisher Scientific.

  • Safety Data Sheet - Benzyl alcohol EPR . VWR.

  • Safety Data Sheet - Benzyl 2-cyclopropyl-2-hydroxyacetate . BLD Pharmatech.

  • Safety Data Sheet - Benzyl(3S)-3-hydroxyazepane-1-carboxylate . CymitQuimica.

  • Safety Data Sheet - Benzyl 3-methyl-4-oxopiperidine-1-carboxylate . Apollo Scientific.

  • Safety Data Sheet - General Information . CymitQuimica.

  • Glove Selection Examples of Chemical Resistance . Oregon State University Chemistry Department.

  • Safety Data Sheet - cis-Benzyl 3-hydroxycyclobutylcarbamate . MedChemExpress.

  • Nitrile Gloves Chemical Resistance Chart . Fisher Scientific.

  • Chemical resistant gloves . Kerbl.

  • Chemical Resistance Table for Gloves . Becky Aktsiaselts.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.